Sunitinib
Description
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O2/c1-5-27(6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28)/b17-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINHZLLDWRZWRT-ATVHPVEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sunitinib | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015397 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>25 mg/mL over pH of 1.2 to 6.8, Solubility at 22 °C (ug/mL): 2582 in 20 mM KCl/HCl buffer (pH 2); 364 in 20 mM phosphate buffer (pH 6), 3.08e-02 g/L | |
| Record name | Sunitinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01268 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sunitinib | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7932 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Sunitinib | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015397 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Orange solid | |
CAS No. |
557795-19-4 | |
| Record name | Sunitinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=557795-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sunitinib [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0557795194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sunitinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01268 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 557795-19-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750690 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | SUNITINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V99T50803M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sunitinib | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7932 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Sunitinib | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015397 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Sunitinib's Inhibition of VEGFR2 Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor that plays a crucial role in anti-angiogenic cancer therapy. A primary mechanism of its action is the potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. This technical guide provides an in-depth exploration of the molecular interactions and cellular consequences of this compound's effect on VEGFR2 phosphorylation. It details the competitive ATP-binding mechanism, summarizes key quantitative data on its inhibitory potency, outlines comprehensive experimental protocols for assessing VEGFR2 phosphorylation, and visualizes the associated signaling pathways and experimental workflows.
Introduction to this compound and VEGFR2
Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2, are central to the process of angiogenesis, the formation of new blood vessels.[1] In many types of cancer, the VEGF/VEGFR2 signaling axis is dysregulated, promoting tumor growth and metastasis.[1] this compound (marketed as Sutent®) is an orally administered small-molecule inhibitor of multiple RTKs, including VEGFRs (VEGFR1, VEGFR2, and VEGFR3), platelet-derived growth factor receptors (PDGFRs), and others.[2][3] Its anti-cancer efficacy is significantly attributed to its ability to block VEGFR2 activation and downstream signaling.[4]
Mechanism of Action: Competitive Inhibition of VEGFR2 Phosphorylation
The binding of VEGF-A to the extracellular domain of VEGFR2 induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[1] This phosphorylation event is a critical step in activating downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.[1]
This compound exerts its inhibitory effect by acting as an ATP-competitive inhibitor.[3][5] It penetrates the cell cytoplasm and binds to the ATP-binding pocket of the VEGFR2 kinase domain.[3] This direct competition with ATP prevents the transfer of a phosphate (B84403) group to the tyrosine residues, thereby inhibiting receptor autophosphorylation and activation.[3] By blocking this initial step, this compound effectively abrogates the entire downstream signaling cascade. Molecular dynamics simulations have indicated that residues such as L840, V848, E917, F918, C919, G922, L1035, and F1047 in the VEGFR2 kinase domain are important for the hydrophobic interactions with this compound.[6]
Quantitative Data Summary
The potency of this compound's inhibition of VEGFR2 has been quantified through various in vitro and cellular assays. The following table summarizes key inhibitory parameters.
| Parameter | Value | Assay System | Reference |
| IC50 (VEGFR2) | 80 nM | Cell-free kinase assay | [5] |
| Ki (VEGFR2) | 9 nM | ATP-competitive inhibitor assay | [5] |
| IC50 (VEGF-dependent VEGFR2 phosphorylation) | 10 nM | Serum-starved NIH-3T3 cells expressing VEGFR2 | [5] |
| IC50 (VEGF-induced HUVEC proliferation) | 40 nM | Human Umbilical Vein Endothelial Cells | [5] |
| IC50 (VEGFR2 phosphorylation) | 48 nM | Lymphatic endothelial cells | [7] |
Experimental Protocols
The assessment of this compound's effect on VEGFR2 phosphorylation is crucial for both preclinical research and clinical development. Below are detailed protocols for commonly employed experimental techniques.
Western Blot Analysis of VEGFR2 Phosphorylation
This semi-quantitative method is widely used to directly measure the phosphorylation status of VEGFR2 in a cellular context.
Protocol:
-
Cell Culture and Treatment:
-
Culture Human Umbilical Vein Endothelial Cells (HUVECs) in EGM-2 medium at 37°C and 5% CO2.[8]
-
Seed cells in 6-well plates and grow to 80-90% confluency.[9]
-
Serum-starve the cells for 4-6 hours in a basal medium to reduce baseline VEGFR2 phosphorylation.[9]
-
Pre-treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours.[9]
-
Stimulate the cells with recombinant human VEGF-A (typically 20-50 ng/mL) for 5-10 minutes to induce VEGFR2 phosphorylation.[9]
-
-
Cell Lysis and Protein Quantification:
-
Immediately after stimulation, place the culture plates on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).[9]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.[9]
-
Collect the supernatant containing the protein lysate and determine the protein concentration using a BCA protein assay kit.[9]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[9]
-
Incubate the membrane with a primary antibody specific for phosphorylated VEGFR2 (e.g., anti-pVEGFR2 Tyr1175) overnight at 4°C.[10]
-
Wash the membrane three times with TBST.[9]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane again three times with TBST.[9]
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.[9]
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total VEGFR2 and a loading control (e.g., β-actin).[10]
-
Quantify band intensities using densitometry software. The ratio of phosphorylated VEGFR2 to total VEGFR2 is then calculated.[9]
-
Cell-Based VEGFR2 Phosphorylation ELISA
This quantitative assay measures the level of phosphorylated VEGFR2 in a high-throughput format.
Protocol:
-
Cell Culture and Treatment:
-
Seed immortalized human umbilical vein endothelial cells (HUE), which endogenously overexpress human VEGFR2, in a 96-well plate.[11]
-
Once confluent, serum-starve the cells.[11]
-
Pre-incubate the cells with various concentrations of this compound.[11]
-
Stimulate with an optimized concentration of VEGF-A to induce robust receptor autophosphorylation.[11]
-
-
Detection and Quantification:
-
Following stimulation, lyse the cells.
-
The level of phosphorylated VEGFR2 in the cell lysates is then quantified using a Sandwich ELISA technique.[11] This typically involves capturing total VEGFR2 and detecting the phosphorylated form with a specific antibody.
-
The results are used to determine the dose-related inhibition of the phospho-VEGFR2 signal and calculate the IC50 value.[11]
-
Visualizations
This compound's Mechanism of Action on VEGFR2 Signaling
References
- 1. benchchem.com [benchchem.com]
- 2. This compound: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Exploring binding mechanisms of VEGFR2 with three drugs lenvatinib, sorafenib, and this compound by molecular dynamics simulation and free energy calculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits lymphatic endothelial cell functions and lymph node metastasis in a breast cancer model through inhibition of vascular endothelial growth factor receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. reactionbiology.com [reactionbiology.com]
A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Sunitinib in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Abstract: Sunitinib is an oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor with demonstrated anti-tumor and anti-angiogenic activities.[1] Its efficacy stems from the simultaneous inhibition of multiple signaling pathways crucial for tumor growth and vascularization.[2] Murine models are indispensable for the preclinical evaluation of this compound, providing critical data on its pharmacokinetic (PK) and pharmacodynamic (PD) properties. This technical guide offers an in-depth review of this compound's behavior in these models, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways and workflows to support researchers in oncology drug development.
Mechanism of Action: Multi-Targeted Kinase Inhibition
This compound functions as an ATP-competitive inhibitor, targeting the intracellular ATP-binding pockets of several RTKs. This action blocks receptor phosphorylation and subsequent downstream signal transduction.[2] The primary molecular targets include Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3), Platelet-Derived Growth Factor Receptors (PDGFR-α, -β), stem cell factor receptor (c-KIT), Fms-like tyrosine kinase-3 (FLT3), and RET.[1][2][3] By inhibiting these receptors, this compound disrupts critical oncogenic processes, primarily angiogenesis and direct tumor cell proliferation and survival.[4][5]
Caption: this compound inhibits multiple RTKs, blocking downstream pathways to impede angiogenesis and proliferation.
Pharmacokinetics in Murine Models
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound in mice is crucial for designing effective dosing schedules and interpreting efficacy studies.
Key Pharmacokinetic Parameters
This compound is primarily metabolized by cytochrome P450 3A4 (CYP3A4) into its major active N-desethyl metabolite, SU012662, which is considered equipotent to the parent compound.[1][6] Studies in murine models have established key PK parameters that inform its biological activity.
| Parameter | Value / Observation | Mouse Model | Source |
| Half-life (t½) | ~1.2 hours | Not Specified | [7] |
| Metabolism | Major active metabolite: SU012662 | Mice, Rats, Monkeys | [1] |
| Target Plasma Conc. | 50 - 100 ng/mL (this compound + SU012662) | Animal Models | [1][8] |
| AUC Variation | Follows a ~12-hour rhythm based on administration time. | Male FVB mice | [9][10] |
| AUC Fluctuation | 14-27% higher when administered at 4 a.m./4 p.m. vs. 8 a.m./8 p.m. | Male FVB mice | [9][10] |
| Sex Differences | Significant exposure differences in plasma, liver, brain, and kidney. | Not Specified | [11] |
Experimental Protocol: Murine Pharmacokinetic Study
A typical protocol for assessing this compound's pharmacokinetics involves single or multiple dose administration followed by serial plasma and tissue sampling.
Objective: To determine the pharmacokinetic profile of this compound and its active metabolite SU012662 in plasma and tissues.
1. Animal Model:
-
Species/Strain: Male FVB mice (or other relevant strain, e.g., BALB/c nude for tumor-bearing studies).[9][12]
-
Age: 8-12 weeks.[9]
-
Housing: Controlled environment with a 12-hour light/dark cycle.
2. Drug Formulation and Administration:
-
Formulation: this compound malate (B86768) powder suspended in a vehicle such as 0.5% carboxymethylcellulose.[13]
-
Administration: Oral gavage.[9]
3. Sampling:
-
Groups: Mice are divided into groups corresponding to different time points.
-
Time Points: Blood samples are collected at multiple intervals, such as 1, 2, 3, 5, 10, and 20 hours post-administration.[9]
-
Sample Collection: Blood is collected via methods like retro-orbital bleeding or cardiac puncture into heparinized tubes. Plasma is separated by centrifugation. Tissues of interest (e.g., tumor, liver, brain) are harvested and snap-frozen.[9][14]
4. Bioanalytical Method:
-
Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard for quantification.[7][14]
-
Sample Preparation: Protein precipitation from plasma or homogenization of tissues followed by liquid-liquid or solid-phase extraction.[14]
-
Quantification: this compound and SU012662 concentrations are determined by monitoring specific mass transitions (e.g., m/z 399 → 283 for this compound, m/z 371 → 283 for SU012662).[7] The method should achieve a limit of quantification in the low ng/mL range.[14]
5. Data Analysis:
-
Non-compartmental analysis is used to calculate key PK parameters including Area Under the Curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (t½).
Pharmacodynamics in Murine Models
The pharmacodynamic effects of this compound in mice are typically evaluated through its impact on tumor growth, angiogenesis, and the tumor microenvironment.
Quantitative Pharmacodynamic Effects
This compound demonstrates significant anti-tumor and anti-angiogenic activity across a wide range of murine xenograft and genetically engineered models. Common doses range from 20 mg/kg to 80 mg/kg administered daily or on an intermittent schedule.[5][15]
| Effect | Quantitative Result | Dose / Schedule | Tumor Model | Source |
| Survival | 36% improvement in median survival | 80 mg/kg (5 days on, 2 off) | U87MG Glioblastoma | [16][17] |
| Tumor Growth | 1.6-fold reduction in tumor growth | 40 mg/kg (daily) | SKOV3 Ovarian Cancer | [18] |
| Tumor Growth | Significant dose-dependent inhibition | 10 & 40 mg/kg (daily) | BJMC3879 Mammary Cancer | [19] |
| Tumor Growth | Significant reduction in primary tumor growth | 20 mg/kg (daily) | SK-N-BE(2) Neuroblastoma | [15] |
| Angiogenesis | 74% reduction in microvessel density | 80 mg/kg (5 days on, 2 off) | U87MG Glioblastoma | [16][17] |
| Angiogenesis | 36% inhibition of tumor angiogenesis | 40 mg/kg (daily) | Neuroblastoma | [15] |
| Angiogenesis | 2.5-fold reduction in microvessel density | 40 mg/kg (daily) | SKOV3 Ovarian Cancer | [18] |
| Immune Cells | Dose-dependent depletion of MDSCs in tumor, spleen, and circulation | 20-40 mg/kg (daily) | Renca, CT26, 4T1 tumors | [20][21] |
Experimental Protocol: Murine Tumor Xenograft Efficacy Study
The following protocol outlines a standard workflow for evaluating the in vivo efficacy of this compound.
Caption: Standard workflow for a this compound in vivo efficacy study in a murine xenograft model.
1. Animal Model and Cell Lines:
-
Cells: A relevant human cancer cell line (e.g., U87MG glioblastoma, SKOV3 ovarian, RENCA renal).[16][22][23]
-
Animals: Immunocompromised mice (e.g., athymic nude or SCID mice) appropriate for the cell line.[12][16]
2. Tumor Implantation:
-
Procedure: Subcutaneously inject 1 x 10⁶ to 5 x 10⁶ cells suspended in PBS, sometimes mixed with Matrigel, into the flank of each mouse.[12] For orthotopic models, cells are implanted into the relevant organ (e.g., striatum for glioblastoma).[16]
-
Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[12]
3. Treatment:
-
Randomization: Once tumors reach the target size, randomize mice into treatment groups (e.g., Vehicle control, this compound 40 mg/kg).
-
Dosing: Administer this compound or vehicle daily via oral gavage.[12][22] Intermittent schedules like 5 days on/2 days off may also be used.[16]
-
Measurements: Measure tumor volume with calipers 2-3 times per week and monitor animal body weight as a measure of toxicity.[12][24]
4. Endpoint Analysis:
-
Termination: The study is terminated when tumors in the control group reach a predetermined size or after a fixed duration (e.g., 21-28 days).[24]
-
Tumor Analysis: At necropsy, tumors are excised and weighed.[15]
-
Pharmacodynamic Readouts: A portion of the tumor is fixed in formalin for immunohistochemical analysis of microvessel density (using CD31 staining), proliferation (Ki-67), and apoptosis (TUNEL).[16][22] Another portion may be snap-frozen for PK analysis or Western blotting to assess target phosphorylation.
Conclusion
Murine models provide a robust platform for characterizing the pharmacokinetic and pharmacodynamic profile of this compound. Pharmacokinetic studies reveal a short half-life and the formation of a critical active metabolite, with dosing time and sex emerging as variables that can influence drug exposure. Pharmacodynamic assessments consistently demonstrate this compound's potent anti-angiogenic and anti-tumor effects across various cancer types, often at doses between 40 and 80 mg/kg. The detailed protocols and summarized data presented in this guide serve as a foundational resource for the design and interpretation of preclinical studies aimed at optimizing the therapeutic potential of this compound and similar multi-targeted kinase inhibitors.
References
- 1. This compound: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of this compound Malate? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Determination of this compound and its active metabolite, N-desethyl this compound in mouse plasma and tissues by UPLC-MS/MS: assay development and application to pharmacokinetic and tissue distribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Consequence of Dose Scheduling of this compound on Host Immune Response Elements and Vaccine Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Relationship Between this compound Pharmacokinetics and Administration Time: Preclinical and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Contrasting effects of this compound within in vivo models of metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of this compound in mouse plasma, brain tumor and normal brain using liquid chromatography-electrospray ionization-tandem mass spectrometry and pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vivo Antitumor and Antimetastatic Activity of this compound in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antiangiogenic and anti-invasive effects of this compound on experimental human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. ascopubs.org [ascopubs.org]
- 19. This compound Suppresses Tumor Growth and Metastases in a Highly Metastatic Mouse Mammary Cancer Model | Anticancer Research [ar.iiarjournals.org]
- 20. This compound depletes myeloid-derived suppressor cells and synergizes with a cancer vaccine to enhance antigen-specific immune responses and tumor eradication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Direct and Differential Suppression of Myeloid-derived Suppressor Cell Subsets by this compound is Compartmentally Constrained - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound (SU11248) Inhibits Growth of Human Ovarian Cancer in Xenografted Mice | Anticancer Research [ar.iiarjournals.org]
- 23. Inhibition of Tumor Growth and Sensitization to this compound by RNA Interference Targeting Programmed Death-ligand 1 in Mouse Renal Cell Carcinoma RenCa Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
Investigating the Anti-Tumor Immune Response Modulation by Sunitinib
An In-depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Abstract
Sunitinib, an oral multi-targeted receptor tyrosine kinase inhibitor (TKI), is a standard therapy for metastatic renal cell carcinoma (mRCC) and gastrointestinal stromal tumors (GIST).[1][2] Initially recognized for its potent anti-angiogenic effects, a substantial body of evidence now reveals its significant immunomodulatory properties. This compound reshapes the tumor microenvironment (TME) from an immunosuppressive to an immune-permissive state, primarily by targeting and reducing key immunosuppressive cell populations, namely myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs).[3][4] This activity enhances the function of effector T cells and creates a strong rationale for its use in combination with various immunotherapies, including checkpoint inhibitors and cancer vaccines. This technical guide provides a comprehensive overview of the mechanisms through which this compound modulates the anti-tumor immune response, summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling and logical pathways involved.
Core Mechanisms of Immunomodulation
This compound's immunomodulatory effects are multifaceted, stemming from its ability to inhibit several tyrosine kinase receptors, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), c-KIT, and Fms-like tyrosine kinase 3 (Flt3).[1][5][6] These receptors are expressed not only on tumor and endothelial cells but also on various immune cell populations, leading to a profound impact on the immune landscape.
Reduction of Myeloid-Derived Suppressor Cells (MDSCs)
One of the most well-documented immunomodulatory effects of this compound is the significant reduction of MDSCs. MDSCs are a heterogeneous population of immature myeloid cells that accumulate in the blood, spleen, and TME of cancer patients, where they potently suppress T-cell responses.[1] this compound has been shown to decrease MDSC populations in both preclinical models and cancer patients.[7][8]
-
Mechanism: The reduction in MDSCs is largely attributed to the inhibition of STAT3 signaling, a key pathway for MDSC proliferation and survival.[9][10] this compound may also directly induce apoptosis in MDSCs.[11]
-
Impact: By depleting MDSCs, this compound alleviates a major source of immunosuppression, thereby restoring and enhancing the function of cytotoxic T lymphocytes (CTLs).[1][12] This effect is observed systemically in the periphery and, to a more variable extent, within the tumor itself.[11] Some studies suggest that factors within the TME, such as GM-CSF, can confer resistance to this compound's effects on MDSCs, highlighting the complexity of its localized action.[11]
Attenuation of Regulatory T cells (Tregs)
This compound also targets Tregs, another critical immunosuppressive cell population that hinders effective anti-tumor immunity.
-
Mechanism: this compound treatment leads to a decrease in the frequency and suppressive function of CD4+Foxp3+ Tregs.[3][13][14] The effect on Tregs is thought to be indirect, likely resulting from the altered cytokine milieu and reduced MDSC activity, rather than a direct cytotoxic effect on Tregs themselves.[3] Studies show this compound treatment can reduce Treg production of immunosuppressive cytokines like TGF-β and IL-10.[13][14]
-
Impact: The reduction in Treg numbers and function contributes to overcoming immune tolerance, protecting tumor antigen-specific CD8+ T cells from deletion and exhaustion.[13][14] A decrease in circulating Tregs in mRCC patients treated with this compound has been correlated with an increase in the type-1 T-cell (Th1) response, indicating a shift towards a more effective anti-tumor immune state.[3][15]
Modulation of Dendritic Cells (DCs) and Antigen Presentation
The effect of this compound on dendritic cells (DCs), the most potent antigen-presenting cells (APCs), is complex and appears to be highly dependent on timing and context.
-
Stimulatory Effects: Some studies show that this compound can promote DC maturation. For instance, DCs pulsed with this compound-treated sarcoma cells showed significant upregulation of co-stimulatory molecules like CD80 and CD86, leading to enhanced cross-priming of IFN-γ-producing effector T cells.[16][17] this compound-pretreated DCs can also drive T cells toward a Th1 phenotype.[18]
-
Inhibitory Effects: Conversely, other reports indicate that concurrent administration of this compound with an active vaccine can be detrimental, inhibiting the priming of T cells due to a drastic decrease in CD11b+CD11c+ APCs in lymphoid organs.[9] However, sequential delivery of this compound, timed to avoid the initial priming phase, allows for the desired vaccine-mediated boost in immunity.[9] Some research also suggests this compound has no major direct effect on DC phenotype or function.[1][19]
Enhancement of Effector T Cell Function
By mitigating the suppressive influence of MDSCs and Tregs, this compound indirectly enhances the activity of effector T cells. Treatment with this compound leads to:
-
An increase in the percentage of IFN-γ-producing CD8+ and CD4+ T cells.[3][9]
-
Increased infiltration of CD8+ T cells into the tumor microenvironment.[20][21]
-
A shift from a type-2 (pro-tumor) to a type-1 (anti-tumor) T-cell cytokine response.[3]
However, some conflicting reports suggest this compound can directly inhibit T-cell proliferation and function in vitro, highlighting potential direct immunosuppressive effects that must be considered, particularly concerning dosing and scheduling.[5][22]
Signaling Pathway Visualization
The immunomodulatory effects of this compound are a direct consequence of its inhibition of key signaling pathways.
Caption: this compound inhibits multiple RTKs, blocking STAT3 and angiogenic pathways.
Quantitative Data Summary
The effects of this compound on immune cell populations have been quantified in numerous preclinical and clinical studies.
Table 1: Effect of this compound on Immune Cell Populations (Preclinical Murine Models)
| Cell Type | Model | This compound Dose/Schedule | Change in Population | Reference |
| MDSCs | TC-1 Tumor | 20-60 mg/kg, daily for 9 days | Dose-dependent depletion in tumor, spleen, and circulation | [1] |
| RENCA, CT26, 4T1 | 40 mg/kg, daily for 9 days | Significant reduction in splenic MDSCs | [11] | |
| RENCA | 40 mg/kg, daily for 7 days | Granulocytic MDSCs reduced by 52%; Monocytic by 68% in tumor | [21] | |
| Tregs | HCC Model | 40 mg/kg, every other day for 2 weeks | Significant decrease in Treg frequency | [13][14] |
| MC38-CEA | ~28 mg/kg/day for 4 weeks | Decrease in circulating Tregs | [6] | |
| CD8+ T cells | TC-1 Tumor | 40 mg/kg, daily for 9 days | ~2-fold increase in tumor; enhanced activation (CD69) | [1] |
| HCC Model | 40 mg/kg, every other day for 2 weeks | Protected from tumor-induced deletion | [13][14] | |
| RENCA | 40 mg/kg, daily for 7 days | Predominant immune infiltrate (38% of cells) in tumor | [21] | |
| APCs | 4T1 Tumor | 1mg, daily for 7 days (concurrent w/ vaccine) | Drastic decrease in CD11b+CD11c+ cells in lymph nodes | [9] |
Table 2: Effect of this compound on Immune Cell Populations (Human Clinical Studies)
| Cell Type | Cancer Type | This compound Schedule | Change in Population | Reference |
| MDSCs | mRCC | Standard | Significant reduction in peripheral blood (CD33+HLA-DR- & CD15+CD14-) | [7][8] |
| Tregs | mRCC | 50 mg/day (1 cycle) | Reduction in percentage of Tregs (not statistically significant) | [3] |
| mRCC | 50 mg/day (28 days) | Median 68% decrease of Foxp3+ Tregs in peripheral blood | [15] | |
| T cells (IFN-γ+) | mRCC | 50 mg/day (1 cycle) | Significant increase in IFN-γ+ CD3+ and CD4+ T cells | [3] |
| Leukocytes | mRCC | Standard | Significant reversible declines in total leukocytes, neutrophils, CD3 & CD4 T cells | [23] |
Table 3: this compound in Combination Immunotherapy - Clinical Outcomes
| Therapy Combination | Cancer Type | Comparator | Primary Outcome | Reference |
| Pembrolizumab + Axitinib (B1684631) | Advanced Kidney Cancer | This compound | Longer overall survival and progression-free survival (PFS) | [24] |
| Avelumab + Axitinib | Advanced Kidney Cancer | This compound | Longer median PFS (13.8 vs 8.4 months) | [24] |
| Nivolumab + Ipilimumab | Advanced Kidney Cancer | This compound | Higher 18-month overall survival rate (78% vs 68%) | [25] |
| Lenvatinib + Pembrolizumab | Advanced Kidney Cancer | This compound | Longer median PFS (23.9 vs 9.2 months) | [26] |
Note: Several trials use axitinib or lenvatinib, other TKIs, in combination with immunotherapy, showing superiority over this compound monotherapy. These trials establish a benchmark and rationale for combining TKIs with immunotherapy.
Key Experimental Protocols
Flow Cytometry for Immune Cell Phenotyping
This protocol is used to quantify populations of immune cells in peripheral blood, spleen, or single-cell suspensions from tumors.
-
Sample Preparation: Isolate peripheral blood mononuclear cells (PBMCs) using density gradient centrifugation (e.g., Ficoll-Paque). For spleen or tumors, create single-cell suspensions by mechanical dissociation and/or enzymatic digestion, followed by red blood cell lysis.
-
Antibody Staining: Resuspend cells in FACS buffer. Add a cocktail of fluorescently-conjugated antibodies against cell surface markers.
-
MDSCs (murine): Anti-CD11b, Anti-Gr-1.[1]
-
MDSCs (human): Anti-CD33, Anti-HLA-DR, Anti-CD15, Anti-CD14.[7][8]
-
Tregs (human/murine): Anti-CD3, Anti-CD4, Anti-CD25. Follow with intracellular staining for Foxp3 using a fixation/permeabilization kit.[3][13]
-
Effector T cells: Anti-CD3, Anti-CD4, Anti-CD8.
-
-
Intracellular Cytokine Staining (for T-cell function):
-
Stimulate cells ex vivo for 4-6 hours with a cell stimulant (e.g., PMA/Ionomycin or anti-CD3/CD28 antibodies) in the presence of a protein transport inhibitor (e.g., Brefeldin A).[3]
-
Perform surface staining as described above.
-
Fix and permeabilize cells.
-
Stain with antibodies against intracellular cytokines (e.g., Anti-IFN-γ, Anti-IL-4).[3]
-
-
Data Acquisition and Analysis: Acquire data on a flow cytometer. Analyze the data using appropriate software to gate on specific cell populations and quantify their percentages.
Western Blot for Signaling Pathway Inhibition
This method is used to assess the phosphorylation status of key signaling proteins like STAT3.
-
Cell Lysis: Culture cells (e.g., tumor cells, MDSCs) and treat with this compound at various concentrations. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate denatured protein samples by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-STAT3).
-
Wash, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an HRP substrate to produce a chemiluminescent signal, which is captured on X-ray film or with a digital imager.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein (e.g., anti-total-STAT3) to confirm equal protein loading.
Visualizing Workflows and Logical Relationships
Preclinical Experimental Workflow
Caption: Workflow for evaluating this compound and immunotherapy combinations in vivo.
Logical Cascade of this compound's Immunomodulation
Caption: Logical flow from this compound administration to enhanced anti-tumor immunity.
Clinical Implications and Combination Strategies
The ability of this compound to reduce immunosuppressive cells and normalize tumor vasculature makes it an attractive partner for immunotherapy. By "reconditioning" the TME, this compound can create a more favorable environment for immune-based treatments to work effectively.[20][27]
-
Combination with Checkpoint Inhibitors: this compound can increase the expression of PD-1 and PD-L1 in the TME.[20] While this may seem counterintuitive, it provides a stronger rationale for combining this compound with PD-1/PD-L1 blockade. The this compound-induced increase in CD8+ T-cell infiltration provides the necessary effector cells that can then be "unleashed" by the checkpoint inhibitor, leading to synergistic anti-tumor activity.[20][21]
-
Combination with Cancer Vaccines: The timing of administration is critical. Sequential therapy, where this compound is given before a vaccine, can deplete MDSCs and Tregs, creating an optimal window for the vaccine to prime a robust, antigen-specific T-cell response.[6][9][27] Concurrent administration may abrogate the vaccine's effect.[9]
-
Combination with Adoptive Cell Therapy (ACT): By reducing immunotolerance, this compound can enable the effective transfer and function of tumor antigen-specific T cells, leading to the elimination of established tumors in preclinical models.[13][14]
Conclusion
This compound is more than an anti-angiogenic agent; it is a potent modulator of the anti-tumor immune response. Its primary immunomodulatory mechanisms involve the depletion of MDSCs and Tregs through the inhibition of pathways like STAT3. This reduction in immunosuppression fosters a more robust effector T-cell response and enhances T-cell infiltration into the tumor. While its direct effects on APCs and T cells can be complex and context-dependent, the net effect is a shift toward an immune-active tumor microenvironment. These properties provide a strong mechanistic foundation for the rational design of combination therapies, pairing this compound with checkpoint inhibitors, therapeutic vaccines, and other immunotherapies to improve clinical outcomes for cancer patients. Further research into optimal dosing, scheduling, and patient selection will continue to refine its role in the immuno-oncology landscape.
References
- 1. This compound depletes myeloid-derived suppressor cells and synergizes with a cancer vaccine to enhance antigen-specific immune responses and tumor eradication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. This compound reverses type-1 immune suppression and decreases T-regulatory cells in renal cell carcinoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A pilot study of autologous tumor lysate-loaded dendritic cell vaccination combined with this compound for metastatic renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunological Effects of Multikinase Inhibitors for Kidney Cancer: A Clue for Integration with Cellular Therapies? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Consequence of Dose Scheduling of this compound on Host Immune Response Elements and Vaccine Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. Combination of this compound with anti-tumor vaccination inhibits T cell priming and requires careful scheduling to achieve productive immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deciphering the anticancer mechanisms of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct and Differential Suppression of Myeloid-derived Suppressor Cell Subsets by this compound is Compartmentally Constrained - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound represses regulatory T cells to overcome immunotolerance in a murine model of hepatocellular cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. ascopubs.org [ascopubs.org]
- 16. Frontiers | this compound Exerts In Vitro Immunomodulatory Activity on Sarcomas via Dendritic Cells and Synergizes With PD-1 Blockade [frontiersin.org]
- 17. This compound Exerts In Vitro Immunomodulatory Activity on Sarcomas via Dendritic Cells and Synergizes With PD-1 Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ashpublications.org [ashpublications.org]
- 20. Modulating the tumor immune microenvironment with this compound malate supports the rationale for combined treatment with immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Modulation of immune cell infiltrate with this compound to improve anti-PD1 therapy in preclinical tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound impairs the proliferation and function of human peripheral T cell and prevents T-cell-mediated immune response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. karger.com [karger.com]
- 24. Targeted Therapy–Immunotherapy Combination for Kidney Cancer - NCI [cancer.gov]
- 25. news-medical.net [news-medical.net]
- 26. emjreviews.com [emjreviews.com]
- 27. This compound facilitates the activation and recruitment of therapeutic anti-tumor immunity in concert with specific vaccination - PMC [pmc.ncbi.nlm.nih.gov]
Sunitinib's Role in Inhibiting c-KIT and FLT3 Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of Sunitinib, a multi-targeted tyrosine kinase inhibitor, with a specific focus on its role in the inhibition of the c-KIT and FMS-like tyrosine kinase 3 (FLT3) signaling pathways. This document details the molecular interactions, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the complex signaling cascades.
Introduction to this compound and its Targets: c-KIT and FLT3
This compound malate (B86768) is an oral small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1][2] It has demonstrated both anti-angiogenic and anti-tumor activities and is approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[1][2][3] this compound's therapeutic efficacy stems from its ability to block key signaling pathways involved in tumor growth, proliferation, and angiogenesis by targeting several RTKs, including platelet-derived growth factor receptors (PDGFRs), vascular endothelial growth factor receptors (VEGFRs), the stem cell factor receptor (c-KIT), and FMS-like tyrosine kinase 3 (FLT3).[1][2][3]
c-KIT , also known as CD117, is a type III receptor tyrosine kinase that plays a crucial role in the development and maintenance of various cell types, including hematopoietic stem cells, mast cells, and the interstitial cells of Cajal.[3] Upon binding to its ligand, stem cell factor (SCF), c-KIT dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS/ERK, PI3K/AKT, and JAK/STAT pathways, which are vital for cell survival and proliferation.[3] Activating mutations in the KIT gene can lead to ligand-independent, constitutive activation of the receptor, driving the pathogenesis of various cancers, most notably GIST.[3]
FLT3 is another class III receptor tyrosine kinase predominantly expressed in hematopoietic progenitor cells.[4] Its activation by the FLT3 ligand (FL) triggers signaling pathways that regulate cell survival, proliferation, and differentiation.[4] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in acute myeloid leukemia (AML).[5] These mutations result in constitutive activation of FLT3, leading to uncontrolled proliferation of leukemic blasts and are associated with a poor prognosis.[5]
Mechanism of Action: this compound's Inhibition of c-KIT and FLT3
This compound exerts its inhibitory effect by competing with adenosine (B11128) triphosphate (ATP) for binding to the catalytic domain of target kinases.[6] By occupying the ATP-binding pocket, this compound prevents the autophosphorylation and subsequent activation of c-KIT and FLT3, thereby blocking the downstream signaling pathways that promote cancer cell proliferation and survival.[6]
Structural studies have revealed that this compound binds to the unactivated, autoinhibited conformation of c-KIT.[6] The drug occupies the ATP-binding pocket between the N and C lobes of the kinase domain.[6] While this compound is effective against wild-type c-KIT and certain imatinib-resistant mutants, some mutations in the activation loop can confer resistance by accelerating the rate of autoactivation, a state to which this compound binds less effectively.[6]
In the context of FLT3, this compound is classified as a type I inhibitor, meaning it can bind to both the active and inactive conformations of the kinase.[4] This allows it to inhibit both FLT3-ITD and FLT3-TKD mutations.[7] However, its potency can vary depending on the specific mutation.[7]
Quantitative Data: this compound's Inhibitory Potency
The inhibitory activity of this compound against c-KIT and FLT3 has been quantified in numerous preclinical studies. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency. The following tables summarize the IC50 values of this compound for various forms of c-KIT and FLT3 in different experimental settings.
Table 1: this compound IC50 Values for c-KIT
| Target | Mutation Type | Assay Type | Cell Line/System | IC50 (nM) | Reference(s) |
| c-KIT | Wild-Type | Cell-free | - | 56 | [8] |
| c-KIT | Exon 9 Mutant | In vitro | - | Superior to imatinib (B729) | [3] |
| c-KIT | Exon 11 Mutant | In vitro | - | Similar to imatinib | [3] |
| c-KIT | ATP-binding pocket (Exons 13 & 14) | Cellular | - | Sensitive | [9] |
| c-KIT | Activation loop (Exon 17) | Cellular | - | Resistant | [10] |
Table 2: this compound IC50 Values for FLT3
| Target | Mutation Type | Assay Type | Cell Line/System | IC50 (nM) | Reference(s) |
| FLT3 | Wild-Type | Phosphorylation | - | 250 | [11] |
| FLT3 | ITD | Phosphorylation | - | 50 | [11] |
| FLT3 | D835Y (TKD) | Phosphorylation | - | 30 | [11] |
| FLT3 | ITD | Cellular (Proliferation) | MV4-11 | 1 | [11] |
| FLT3 | ITD | Cellular (Proliferation) | Ba/F3 | Equally effective as D835Y | [7] |
| FLT3 | D835Y (TKD) | Cellular (Proliferation) | Ba/F3 | Equally effective as ITD | [7] |
| FLT3 | - | Cell-free | - | 12 | [8] |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the c-KIT and FLT3 signaling pathways and the point of inhibition by this compound.
Caption: c-KIT signaling pathway and this compound's point of inhibition.
Caption: FLT3 signaling pathway and this compound's point of inhibition.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to assess the inhibitory activity of this compound on c-KIT and FLT3.
Cellular Kinase Phosphorylation Assay (Western Blot)
This protocol details the steps to determine the effect of this compound on the phosphorylation status of c-KIT or FLT3 in cultured cells.
Materials:
-
Cancer cell line expressing the target kinase (e.g., GIST-T1 for c-KIT, MV4-11 for FLT3-ITD).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound malate.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).
-
Primary antibodies: anti-phospho-c-KIT (Tyr719), anti-c-KIT, anti-phospho-FLT3 (Tyr591), anti-FLT3, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Culture and Treatment: Seed cells in appropriate culture dishes and allow them to adhere and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 2-4 hours).
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add ice-cold lysis buffer to the dish, scrape the cells, and transfer the lysate to a microcentrifuge tube.[12] Incubate on ice for 30 minutes with occasional vortexing.[13]
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[13] Collect the supernatant and determine the protein concentration using a BCA protein assay.[13]
-
SDS-PAGE: Normalize the protein concentrations of all samples. Mix the lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[13] Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[13]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated target (e.g., anti-phospho-c-KIT or anti-phospho-FLT3) diluted in blocking buffer overnight at 4°C with gentle agitation.[12]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST for 5-10 minutes each. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[14]
-
Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To determine the total amount of the target protein and the loading control, the membrane can be stripped of the primary and secondary antibodies and re-probed with antibodies against total c-KIT or FLT3, and subsequently with an antibody for a loading control.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
This compound malate.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
DMSO.
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., ranging from nM to µM concentrations) for 72 hours. Include a vehicle-only control (DMSO).
-
MTT Incubation: Add MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for evaluating the efficacy of this compound.
Caption: General experimental workflow for assessing this compound's efficacy.
Clinical Relevance and Conclusion
The inhibition of c-KIT and FLT3 by this compound is of significant clinical importance. In GIST, where activating mutations in KIT are the primary oncogenic driver, this compound provides a crucial second-line therapeutic option for patients who have developed resistance to imatinib.[3] Clinical trials have demonstrated that this compound can improve progression-free survival in this patient population.[3]
In AML, the presence of FLT3 mutations is a negative prognostic factor.[5] this compound's ability to target mutated FLT3 has been explored in clinical trials, often in combination with standard chemotherapy.[8] While responses have been observed, the development of resistance remains a challenge.[15]
References
- 1. This compound: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Clinical response to this compound as a multitargeted tyrosine-kinase inhibitor (TKI) in solid cancers: a review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FLT3 Inhibitors | Oncohema Key [oncohemakey.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. KIT kinase mutants show unique mechanisms of drug resistance to imatinib and this compound in gastrointestinal stromal tumor patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sensitivity toward sorafenib and this compound varies between different activating and drug-resistant FLT3-ITD mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acute Myelogenous Leukemia - this compound - FLT3 mutation - LARVOL VERI [veri.larvol.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Reactome | this compound-resistant KIT mutants do not bind this compound [reactome.org]
- 11. selleckchem.com [selleckchem.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. benchchem.com [benchchem.com]
- 14. Western Blot Protocol | Proteintech Group [ptglab.com]
- 15. Emergence of polyclonal FLT3 tyrosine kinase domain mutations during sequential therapy with sorafenib and this compound in FLT3-ITD-positive acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cellular Uptake and Intracellular Distribution of Sunitinib
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sunitinib is an oral, multi-targeted tyrosine kinase inhibitor (TKI) approved for the treatment of various malignancies, including renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST). Its efficacy is intrinsically linked to its ability to reach and inhibit intracellular targets such as vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs). Understanding the mechanisms governing its entry into cancer cells, its subsequent distribution among subcellular compartments, and the factors that influence these processes is critical for optimizing therapeutic strategies and overcoming drug resistance. This guide provides a comprehensive overview of the cellular uptake and intracellular localization of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core mechanisms and pathways involved.
Cellular Uptake Mechanisms: A Tale of Diffusion and Efflux
The cellular uptake of this compound is a dynamic process primarily governed by its physicochemical properties and interaction with membrane transporters.
Passive Diffusion
This compound is characterized as a hydrophobic (logP = 5.2) and weak base (pKa = 8.95) molecule. These properties allow it to readily cross the plasma membrane via passive diffusion, moving down its concentration gradient into the cell's cytoplasm. This is considered the primary mechanism of cellular entry.
Role of Membrane Transporters
While passive diffusion is the main entry route, membrane transporters, particularly those from the ATP-binding cassette (ABC) superfamily, play a significant role in limiting its intracellular accumulation through active efflux.
-
ATP-Binding Cassette (ABC) Transporters: this compound has been identified as a substrate and an inhibitor of several key ABC transporters known to confer multidrug resistance.
-
P-glycoprotein (ABCB1): Studies have shown that this compound has a low to moderate affinity for ABCB1. It is actively transported by ABCB1, and its absence in knockout mouse models leads to a 2.9-fold increase in brain penetration, indicating its role in limiting drug distribution to sanctuary sites like the central nervous system. This compound also inhibits ABCB1-mediated efflux with an IC50 of 6.7 µM.
-
Breast Cancer Resistance Protein (ABCG2): this compound is also a substrate and a potent inhibitor of ABCG2. It can completely reverse ABCG2-mediated drug resistance at a concentration of 2 µM and inhibits the transporter with an IC50 of 1.33 µM for substrate binding.
-
Multidrug Resistance-Associated Proteins (ABCCs): this compound is not significantly transported by ABCC2 or ABCC4. However, it does inhibit the function of both ABCC2 and ABCC4.
-
-
Solute Carrier (SLC) Transporters: Unlike other TKIs such as imatinib, the intracellular uptake of this compound does not appear to be significantly affected by SLC transporters, including organic cation transporters (OCTs) or organic anion transporting polypeptides (OATPs).
Caption: this compound Cellular Uptake and Efflux.
Intracellular Distribution: The Lysosome as a Drug Reservoir
Once inside the cell, this compound does not distribute uniformly. Its intrinsic autofluorescent properties have enabled fluorescence microscopy studies to reveal a striking pattern of subcellular localization.
Lysosomal Sequestration
The most significant aspect of this compound's intracellular distribution is its extensive accumulation within lysosomes.[1][2][3][4] This phenomenon, also known as "lysosomal trapping," is a direct consequence of its chemical nature as a weak base.[1]
The mechanism is as follows:
-
Diffusion: The uncharged, lipophilic form of this compound freely diffuses from the neutral cytoplasm (pH ~7.2-7.4) across the lysosomal membrane.
-
Protonation and Trapping: Inside the highly acidic lumen of the lysosome (pH ~4.5-5.0), this compound becomes protonated. This charged, hydrophilic form is unable to diffuse back across the membrane and becomes effectively trapped.[5]
-
Accumulation: This process leads to a massive accumulation of this compound within lysosomes, with concentrations potentially reaching over 1000-fold higher than in the surrounding cytoplasm.[6]
Implications for Drug Action and Resistance
Lysosomal sequestration is a double-edged sword. While it dramatically increases the total intracellular drug concentration, it simultaneously reduces the bioavailable concentration of this compound in the cytoplasm and nucleus, where its target tyrosine kinases reside.[1] This sequestration is a novel and critical mechanism of acquired drug resistance.[1][2][3][4]
Studies have shown that cancer cells made resistant to this compound through continuous exposure exhibit a significantly higher number of lysosomes and sequester the drug more efficiently than their sensitive parental counterparts.[1][2] Despite having a 1.7- to 2.5-fold higher total intracellular this compound concentration, these resistant cells show unaffected levels of key downstream signaling proteins like p-Akt and p-ERK 1/2, indicating the drug is not reaching its targets to exert its inhibitory effect.[1][2]
Caption: Mechanism of Lysosomal Sequestration.
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical and clinical studies on this compound.
Table 1: this compound Concentrations and In Vitro Efficacy
| Parameter | Cell Lines / Condition | Value | Reference |
| IC50 (In Vitro Proliferation) | 786-O, HT-29, DLD-1, HCT116, MCF-7 | 1.4 - 2.3 µmol/L | [1][2] |
| Plasma Concentration (Mice) | 40 mg/kg/day for 1 month | 1.0 ± 0.1 µmol/L | [1][2] |
| Intratumoral Concentration (Mice) | 40 mg/kg/day for 1 month | 10.9 ± 0.5 µmol/L | [1][2] |
| Plasma Concentration (Patients) | 37.5-50 mg/day for ≥4 weeks | 0.3 ± 0.1 µmol/L | [1][2] |
| Intratumoral Concentration (Patients) | 37.5-50 mg/day for ≥4 weeks | 9.5 ± 2.4 µmol/L | [1][2] |
| Increase in Intracellular this compound in Resistant Cells | 786-O and HT-29 cells | 1.7- to 2.5-fold higher | [1][2] |
Table 2: this compound Interaction with ABC Transporters
| Transporter | Interaction | Parameter | Value | Reference |
| ABCB1 (P-gp) | Inhibition of substrate binding | IC50 | 14.2 µM | |
| Stimulation of ATPase activity | EC50 | 15.1 ± 3.10 µM | ||
| ABCG2 (BCRP) | Inhibition of substrate binding | IC50 | 1.33 µM | |
| Stimulation of ATPase activity | EC50 | 0.18 ± 0.05 µM | ||
| ABCB1 & ABCG2 | Brain-to-Plasma Ratio Increase (Mdr1a/b(-/-)Bcrp1(-/-) mice vs WT) | Fold Change | 20.5 |
Signaling Pathways
This compound's primary mechanism of action is the inhibition of multiple receptor tyrosine kinases (RTKs). However, its intracellular sequestration has profound implications for its ability to modulate these pathways.
Target Inhibition
This compound potently inhibits VEGFRs and PDGFRs, which are crucial for tumor angiogenesis and proliferation. This blockade disrupts downstream signaling cascades, primarily the PI3K/Akt/mTOR pathway (promoting cell survival) and the Ras/Raf/MEK/ERK (MAPK) pathway (promoting cell proliferation).
Signaling in Resistant Cells
A key finding in this compound-resistant cells is that despite the high intracellular accumulation of the drug within lysosomes, the phosphorylation levels of key downstream effectors like Akt and ERK1/2 remain comparable to untreated parental cells.[1][2] This demonstrates that lysosomal trapping effectively prevents this compound from reaching its cytoplasmic targets, thus rendering it ineffective and allowing pro-survival and pro-proliferative signaling to continue unabated.
Caption: this compound's Inhibition of Target Signaling Pathways.
Experimental Protocols
This section details generalized protocols for key experiments used to investigate the cellular uptake and distribution of this compound.
Cell Viability (MTT) Assay
This assay determines the concentration of this compound that inhibits cell proliferation by 50% (IC50).
-
Objective: To measure the cytotoxic/cytostatic effect of this compound on cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., 786-O, HT-29).
-
96-well plates.
-
Complete culture medium.
-
This compound stock solution (in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Microplate reader.
-
-
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C.
-
MTT Addition: Add MTT solution to each well (to a final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Aspirate the medium and add the solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot a dose-response curve to calculate the IC50 value.
-
Intracellular this compound Visualization and Co-localization
This protocol uses fluorescence microscopy to visualize this compound's subcellular distribution.
-
Objective: To determine if this compound co-localizes with lysosomes.
-
Materials:
-
Cancer cell lines.
-
Glass-bottom dishes or chamber slides.
-
This compound.
-
LysoTracker™ Red DND-99 (or other lysosomal marker).
-
Hoechst 33342 (for nuclear staining).
-
Confocal microscope.
-
-
Procedure:
-
Cell Culture: Seed cells on glass-bottom dishes and allow them to adhere.
-
This compound Treatment: Treat cells with a desired concentration of this compound for a specified time (e.g., 1-24 hours).
-
Lysosomal Staining: In the final 30-60 minutes of this compound incubation, add LysoTracker™ Red to the medium according to the manufacturer's protocol to stain acidic compartments.
-
Nuclear Staining: Add Hoechst 33342 to stain nuclei.
-
Imaging: Wash cells with fresh medium or PBS. Image the cells live using a confocal microscope. This compound's autofluorescence can be detected using an excitation wavelength around 405-430 nm and emission around 540 nm.[6] LysoTracker Red is typically excited around 577 nm and emits at 590 nm.
-
Analysis: Merge the images from the this compound and LysoTracker channels. Overlapping signals (appearing yellow/orange) indicate co-localization within lysosomes.
-
Western Blot for Signaling Pathway Analysis
This protocol assesses the effect of this compound on the activation state of key signaling proteins.
-
Objective: To quantify the levels of phosphorylated Akt (p-Akt) and ERK (p-ERK) following this compound treatment.
-
Materials:
-
Cancer cell lines.
-
This compound.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE equipment and reagents.
-
Nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-p-Akt, anti-total Akt, anti-p-ERK, anti-total ERK, anti-GAPDH/β-actin).
-
HRP-conjugated secondary antibodies.
-
ECL substrate and imaging system.
-
-
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with this compound or vehicle for the desired time.
-
Lysis: Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) in sample buffer and separate by size on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific binding. Incubate overnight at 4°C with the desired primary antibody (e.g., anti-p-Akt).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize p-Akt and p-ERK levels to their respective total protein levels and the loading control.
-
Caption: Experimental Workflow for Studying this compound Resistance.
Conclusion
The cellular pharmacokinetics of this compound are complex, beginning with efficient entry into the cell via passive diffusion, which is counteracted by efflux pumps such as ABCB1 and ABCG2. Once inside, its distribution is dominated by extensive sequestration within lysosomes. This trapping mechanism, driven by the pH gradient between the cytoplasm and the acidic lysosomal lumen, is a major contributor to the development of acquired drug resistance by limiting the availability of this compound to its kinase targets. A thorough understanding of these uptake, distribution, and resistance mechanisms is paramount for the rational design of strategies to improve this compound's therapeutic index, such as co-administration with efflux pump inhibitors or agents that modulate lysosomal function.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. atcc.org [atcc.org]
- 4. benchchem.com [benchchem.com]
- 5. The multitargeted receptor tyrosine kinase inhibitor this compound induces resistance of HER2 positive breast cancer cells to trastuzumab-mediated ADCC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ccrod.cancer.gov [ccrod.cancer.gov]
Understanding the chemical synthesis pathway of Sunitinib malate
An In-depth Technical Guide to the Chemical Synthesis of Sunitinib Malate (B86768)
Introduction
This compound malate, marketed under the trade name Sutent®, is an oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2] It is a crucial anti-cancer agent approved for the treatment of Gastrointestinal Stromal Tumors (GIST) and advanced Renal Cell Carcinoma (RCC).[3] this compound functions by blocking the signaling pathways of multiple RTKs involved in tumor growth, pathologic angiogenesis, and metastatic progression.[3][4] This technical guide details the common chemical synthesis pathways for this compound malate, providing experimental protocols, quantitative data, and process visualizations for researchers and drug development professionals. The synthesis fundamentally involves the preparation of two key heterocyclic intermediates, their subsequent condensation, and final salt formation.
Overall Synthesis Pathway
The synthesis of this compound malate is a multi-step process that culminates in the condensation of a pyrrole-carboxamide intermediate with a fluoro-oxindole intermediate, followed by salt formation with L-malic acid. The general synthetic scheme is outlined below.
Caption: Overall synthetic route for this compound malate.
Step 1: Synthesis of Key Intermediates
The synthesis begins with the parallel preparation of two core heterocyclic structures.
A. Synthesis of 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide (Pyrrole Intermediate)
This key intermediate is synthesized starting from commercially available materials like ethyl acetoacetate or ketene (B1206846) dimer.[5][6] The process typically involves a Knorr-type pyrrole synthesis, followed by hydrolysis, decarboxylation, amidation with N,N-diethylethylenediamine, and finally a Vilsmeier-Haack formylation to install the aldehyde group.[7]
Experimental Protocol (Amidation & Formylation):
-
Amidation: 2,4-dimethyl-1H-pyrrole-3-carboxylic acid is reacted with N,N-diethylethylenediamine.[8] The carboxylic acid can be activated using a coupling agent like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide HCl (EDCI) to facilitate amide bond formation.[3]
-
Formylation: The resulting amide is then subjected to a Vilsmeier-Haack reaction using a reagent prepared from phosphorus oxychloride and dimethylformamide (DMF) to introduce the formyl group at the 5-position of the pyrrole ring.[7]
-
Work-up: The reaction mixture is typically quenched with an aqueous base, and the product is isolated via filtration or extraction.
An improved synthesis method involves a solvent-free decarboxylation process, which significantly enhances the efficiency of producing the precursor to this intermediate.[5]
B. Synthesis of 5-Fluoro-2-indolinone (Oxindole Intermediate)
5-Fluoro-2-indolinone (also known as 5-fluorooxindole) is a critical intermediate for this compound synthesis.[9] The synthesis often starts from p-fluoroaniline.
Experimental Protocol:
-
Acylation and Oximation: p-Fluoroaniline is reacted with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form an intermediate.[7]
-
Cyclization: This intermediate undergoes cyclization in the presence of a strong acid, such as concentrated sulfuric acid.[7]
-
Reduction: The resulting isatin (B1672199) derivative is then reduced, for example, via a Wolff–Kishner or Huang-Minglong reduction using hydrazine (B178648) hydrate, to yield 5-fluoro-2-indolinone.[7][9]
Step 2: Condensation to Form this compound Free Base
The core of the this compound molecule is assembled via a Knoevenagel condensation reaction between the two key intermediates.
Experimental Protocol:
-
Reaction Setup: A mixture of 5-fluoro-1,3-dihydro-indol-2-one (1.0 eq) and 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid-(2-diethylaminoethyl) amide (1.0-1.8 eq) is prepared in a suitable solvent such as methanol (B129727), ethanol, or toluene.[7][8][10]
-
Catalyst Addition: A catalytic amount of an organic base, typically pyrrolidine (B122466) or piperidine, is added to the mixture.[7][10] Some procedures also utilize acidic catalysts like methanolic hydrochloride.[8]
-
Reaction Conditions: The reaction mixture is heated to reflux for a period of 2 to 4 hours.[7][8]
-
Isolation and Purification: Upon cooling, the this compound free base often precipitates from the solution. The product is collected by filtration, washed with a solvent like cold methanol or ethanol, and dried.[10][11] The resulting product is typically an orange to yellow solid.[3]
Quantitative Data for this compound Synthesis Steps
| Step | Reactants | Catalyst/Reagents | Solvent | Yield (%) | Purity (HPLC) | Reference |
| Condensation | 5-fluoro-2-oxindole, Pyrrole-amide intermediate | Pyrrolidine | Ethanol | ~70-78% | >99.75% | [3] |
| Condensation | 5-fluoro-2-oxindole, Pyrrole-amide intermediate | Methanolic HCl | Methanol | ~77% (based on 2.1g product from 1g oxindole) | 99% | [8] |
| Condensation | 5-fluoro-2-oxindole, Pyrrole-amide intermediate | Piperidine | Toluene | >85% | Not specified | [7] |
| Overall Yield | Based on acetyl ethyl acetate (B1210297) | Multiple | Multiple | 67.3% | Not specified | [5] |
Step 3: Formation of this compound Malate Salt
The final step is the conversion of the this compound free base into its more stable and pharmaceutically acceptable malate salt. This is an acid-base reaction where the basic this compound molecule reacts with L-malic acid.
Experimental Protocol:
-
Reaction Setup: this compound free base is suspended or dissolved in a suitable organic solvent. Solvents such as methyl isobutyl ketone (MIBK), ethanol, or methanol are commonly used.[3][8]
-
Addition of Malic Acid: A solution or solid L-malic acid (typically ~0.36g per 1g of this compound) is added to the mixture.[8]
-
Salt Formation: The mixture is stirred at a temperature ranging from room temperature to 75°C for 1 to 6 hours to ensure complete salt formation.[8][12]
-
Isolation: The resulting this compound malate salt precipitates and is collected by filtration, washed with the solvent, and dried under vacuum.
Quantitative Data for Salt Formation
| Reactants | Solvent | Temperature | Time | Yield (%) | Purity (HPLC) | Reference |
| This compound, L-Malic Acid | Methanol | Not specified | Not specified | >91% | >99.7% | [3] |
| This compound, L-Malic Acid | MIBK / MTBE | Room Temp | 2 hours | ~91% (based on 1.2g product from 1g base) | Not specified | [8] |
| This compound, L-Malic Acid | Ethanol | 60-70°C | 2 hours | 92% | 99.6% | [8] |
Experimental Workflow Visualization
The following diagram illustrates a typical laboratory workflow for the final condensation and salt formation steps.
Caption: Workflow for this compound condensation and malate salt formation.
References
- 1. Sutent (this compound Malate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. Cytochromes P450 1A2 and 3A4 Catalyze the Metabolic Activation of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20110092717A1 - Process for the preparation of high purity this compound and its pharmaceutically acceptable salt - Google Patents [patents.google.com]
- 4. This compound Malate for Adjuvant Treatment of Renal Cell Carcinoma - The ASCO Post [ascopost.com]
- 5. researchgate.net [researchgate.net]
- 6. CN103319392A - Preparation method of this compound intermediate - Google Patents [patents.google.com]
- 7. CN103992308A - Method for preparing this compound - Google Patents [patents.google.com]
- 8. WO2012059941A1 - Process for preparation of this compound malate and salts thereof - Google Patents [patents.google.com]
- 9. SYNTHETIC PATHWAYS TO 5-FLUOROINDOLIN-2-ONE: KEY INTERMEDIATE FOR this compound | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 10. EP2373642A2 - Process for the preparation of this compound malate via this compound acetate and their polymorphs - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. WO2012059941A1 - Process for preparation of this compound malate and salts thereof - Google Patents [patents.google.com]
Sunitinib's Impact on Myeloid-Derived Suppressor Cells (MDSCs): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the multifaceted impact of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, on myeloid-derived suppressor cells (MDSCs). It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed quantitative data, experimental protocols, and visualizations of the core signaling pathways involved.
Core Mechanism of Action
This compound exerts its immunomodulatory effects on MDSCs primarily by inhibiting several receptor tyrosine kinases (RTKs) crucial for their survival, proliferation, and immunosuppressive function. Key targets include the vascular endothelial growth factor receptors (VEGFRs), Fms-like tyrosine kinase 3 (Flt3), and c-kit (CD117).[1] The blockade of these receptors, particularly through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, is a central mechanism by which this compound reduces MDSC populations and their suppressive activity.[1][2]
Quantitative Impact of this compound on MDSC Populations
This compound has been shown to significantly reduce the frequency and absolute numbers of MDSCs in both preclinical tumor models and in cancer patients. The following tables summarize the quantitative data from various studies.
Table 1: Effect of this compound on MDSC Populations in Preclinical Mouse Models
| Tumor Model | Treatment Group | Organ/Tissue | MDSC Marker | % Reduction of MDSCs (compared to control) | Reference |
| TC-1 (HPV-associated) | This compound (20 mg/kg) | Spleen | CD11b+Gr1+ | Dose-dependent decrease | [1] |
| TC-1 (HPV-associated) | This compound (40 mg/kg) | Spleen | CD11b+Gr1+ | Dose-dependent decrease | [1] |
| TC-1 (HPV-associated) | This compound (60 mg/kg) | Spleen | CD11b+Gr1+ | Dose-dependent decrease | [1] |
| TC-1 (HPV-associated) | This compound (20 mg/kg) | Tumor | CD11b+Gr1+ | Dose-dependent decrease | [1] |
| TC-1 (HPV-associated) | This compound (40 mg/kg) | Tumor | CD11b+Gr1+ | Dose-dependent decrease | [1] |
| TC-1 (HPV-associated) | This compound (60 mg/kg) | Tumor | CD11b+Gr1+ | Dose-dependent decrease | [1] |
| Renca (Renal Carcinoma) | This compound | Tumor | Gr1+CD11b+ | 83% | [3] |
| CT26 (Colon Carcinoma) | This compound | Tumor | Gr1+CD11b+ | 64% | [3] |
| 4T1 (Mammary Carcinoma) | This compound | Tumor | Gr1+CD11b+ | <36% | [3] |
| 4T1, CT26, Renca | This compound (20 or 40 mg/kg) | Spleen | CD11b+Gr1+ | Significant reduction | [4][5] |
Table 2: Effect of this compound on MDSC Populations in Human Clinical Trials (Metastatic Renal Cell Carcinoma - mRCC)
| Patient Cohort | MDSC Marker | Observation | Reference |
| mRCC Patients | CD33+HLA-DR- | Significant reduction post-treatment | [6][7][8][9][10] |
| mRCC Patients | CD15+CD14- | Significant reduction post-treatment | [6][7][8][9][10] |
| mRCC Patients | CD33+CD15+HLA-DR- | Dramatic reduction in peripheral blood | [3] |
| mRCC Patients | CD15-CD33+HLA-DR- | Dramatic reduction in peripheral blood | [3] |
| Oligometastatic Cancer Patients | CD33+CD14+CD16+ (Monocytic MDSC) | Significant reduction post-treatment | [11][12][13] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to study the effects of this compound on MDSCs.
Isolation and Characterization of MDSCs
-
Source: Peripheral blood from patients or splenocytes/tumor digests from tumor-bearing mice.[1][3][6]
-
Method:
-
Peripheral Blood Mononuclear Cell (PBMC) Isolation: PBMCs are isolated from whole blood using Ficoll-Paque density gradient centrifugation.[6]
-
Tumor and Spleen Processing: Tumors and spleens from mice are mechanically dissociated and digested with an enzyme cocktail (e.g., collagenase, hyaluronidase, DNase) to obtain single-cell suspensions.[3]
-
Red Blood Cell Lysis: Red blood cells are lysed using an ACK lysis buffer.
-
MDSC Identification and Quantification: Cells are stained with fluorescently labeled antibodies against specific cell surface markers. For murine MDSCs, common markers are CD11b and Gr-1.[1][3] For human MDSCs, markers include CD33, HLA-DR, CD14, and CD15.[3][6]
-
Flow Cytometry: Stained cells are analyzed using a flow cytometer to identify and quantify the MDSC populations.[1][3][6]
-
T-cell Suppression Assay
-
Objective: To assess the functional immunosuppressive capacity of MDSCs and the effect of this compound on this function.
-
Method:
-
Isolation of T-cells and MDSCs: T-cells and MDSCs are isolated from PBMCs or splenocytes, often using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Co-culture: T-cells are co-cultured with isolated MDSCs at various ratios.
-
T-cell Stimulation: T-cells are stimulated with anti-CD3/CD28 antibodies or other mitogens to induce proliferation.[6][14]
-
Proliferation Measurement: T-cell proliferation is measured by assessing the incorporation of tritiated thymidine (B127349) ([3H]Thymidine) or by using proliferation-tracking dyes like CFSE.[6]
-
This compound Treatment: this compound is added to the co-cultures at various concentrations to evaluate its effect on MDSC-mediated T-cell suppression.[6][14]
-
In Vitro this compound Treatment of MDSCs
-
Objective: To directly assess the effect of this compound on MDSC viability, differentiation, and function.
-
Method:
-
MDSC Culture: Isolated MDSCs are cultured in appropriate media, often supplemented with cytokines like GM-CSF and IL-4 to maintain viability and promote differentiation.[6]
-
This compound Addition: this compound is added to the cultures at clinically relevant concentrations (e.g., 0.1, 1.0, 5.0 µg/mL).[6]
-
Viability Assessment: MDSC viability is assessed after a defined incubation period (e.g., 48 hours) using Annexin V and 7-AAD staining followed by flow cytometry.[6]
-
Maturation Analysis: The expression of maturation markers such as HLA-DR, CD80, and CD86 is analyzed by flow cytometry to determine if this compound induces MDSC maturation.[6]
-
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, visualize the key signaling pathways and logical relationships involved in this compound's interaction with MDSCs.
This compound's Inhibition of MDSC Proliferation and Function
Caption: this compound inhibits RTKs, leading to decreased STAT3 activation and reduced MDSC proliferation and function.
GM-CSF Mediated Resistance to this compound in MDSCs
References
- 1. This compound depletes myeloid-derived suppressor cells and synergizes with a cancer vaccine to enhance antigen-specific immune responses and tumor eradication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibition of Stat3 induces renal cell carcinoma tumor cell apoptosis and reduces immunosuppressive cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MDSC as a Mechanism of Tumor Escape from this compound Mediated Anti-Angiogenic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Direct and Differential Suppression of Myeloid-derived Suppressor Cell Subsets by this compound is Compartmentally Constrained - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. This compound mediates reversal of myeloid-derived suppressor cell accumulation in renal cell carcinoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Myeloid-Derived Suppressor Cells as an Immune Parameter in Patients with Concurrent this compound and Stereotactic Body Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
The Role of Sunitinib in Inducing Cancer Cell Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, has emerged as a significant therapeutic agent in oncology, primarily recognized for its anti-angiogenic properties. However, a substantial body of evidence demonstrates its direct pro-apoptotic effects on cancer cells, contributing significantly to its anti-tumor efficacy. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound induces apoptosis in various cancer cell types. We will explore the key signaling pathways modulated by this compound, present quantitative data on its apoptotic effects, and provide detailed experimental protocols for assessing this compound-induced apoptosis.
Introduction
This compound malate (B86768) is an oral, small-molecule inhibitor of multiple RTKs, including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), c-KIT, FMS-like tyrosine kinase 3 (FLT3), and RET.[1] While its role in inhibiting tumor angiogenesis is well-established, its direct action on tumor cells is a critical component of its therapeutic effect. This compound has been shown to induce apoptosis in a variety of cancer cell lines, including those from renal cell carcinoma, medulloblastoma, acute myeloid leukemia, breast cancer, and colon cancer.[2][3][4][5][6] This guide will dissect the intricate signaling cascades that this compound perturbs to shift the cellular balance towards programmed cell death.
Molecular Mechanisms of this compound-Induced Apoptosis
This compound triggers apoptosis through a multi-pronged approach, primarily by inhibiting pro-survival signaling pathways and promoting the expression and activation of pro-apoptotic factors.
Inhibition of Pro-Survival Signaling Pathways
2.1.1. STAT3 Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that promotes cell proliferation and survival. This compound has been shown to inhibit the phosphorylation of STAT3 at Tyr705, preventing its dimerization and nuclear translocation.[2][7] This inhibition leads to the downregulation of anti-apoptotic proteins such as Survivin, Bcl-2, and Bcl-xL.[2][8] The de-phosphorylation of STAT3 by this compound is mediated, in part, by a reduction in the activities of Janus kinase 2 (JAK2) and Src kinase.[7]
2.1.2. PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival. This compound treatment leads to the inhibition of Akt phosphorylation at Ser473.[2][7] This deactivation of Akt prevents the phosphorylation and inactivation of pro-apoptotic proteins such as BAD and the transcription factor FoxO3a.[4][9] An active FoxO3a can then translocate to the nucleus and induce the expression of pro-apoptotic genes like PUMA (p53 upregulated modulator of apoptosis).[4] Downstream targets of the Akt pathway, including mTOR and GSK-3β, are also inhibited by this compound.[3][7]
Activation of Pro-Apoptotic Pathways
2.2.1. The Intrinsic (Mitochondrial) Pathway
This compound treatment leads to the upregulation of several pro-apoptotic BH3-only proteins, including Bak and Bim.[4][7] In colon cancer cells, this compound induces the transcription of PUMA via the AKT/FoxO3a axis.[4] These proteins disrupt the balance of the Bcl-2 family at the mitochondrial outer membrane, leading to the downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1.[4][9] This shift results in mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade, including caspase-9 and the executioner caspase-3.[4][5]
2.2.2. The Extrinsic (Death Receptor) Pathway
In some cancer types, such as acute myeloid leukemia, this compound has been shown to increase the expression of death receptors like Fas, DR4, and DR5, as well as their ligand, FasL.[4] This sensitization of cancer cells to death receptor-mediated apoptosis can lead to the activation of caspase-8 and subsequent downstream apoptotic events.
Quantitative Analysis of this compound-Induced Apoptosis
The apoptotic effect of this compound is dose- and time-dependent across various cancer cell lines. The following tables summarize key quantitative data from preclinical studies.
| Cell Line | Cancer Type | IC50 (µM) | Time (h) | Assay | Reference |
| K-562 | Chronic Myelogenous Leukemia | 3.5 | 48 | WST-1 | [10] |
| 5637 | Bladder Cancer | 1.74 | Not Specified | Not Specified | [11] |
| T24 | Bladder Cancer | 4.22 | Not Specified | Not Specified | [11] |
| BIU87 | Bladder Cancer | 3.65 | Not Specified | Not Specified | [11] |
| MIA PaCa-2 | Pancreatic Cancer | 2.67 (normoxia), 3.50 (hypoxia) | 72 | MTT | [12] |
| PANC-1 | Pancreatic Cancer | 3.53 (normoxia), 3.73 (hypoxia) | 72 | MTT | [12] |
Table 1: IC50 Values of this compound in Various Cancer Cell Lines.
| Cell Line | Cancer Type | This compound Conc. (µM) | Time (h) | % Apoptotic Cells (Annexin V+) | Reference |
| MDA-MB-468 | Breast Cancer | 10 | 72 | 46.6 | [13] |
| MDA-MB-231 | Breast Cancer | 10 | 72 | 36.4 | [13] |
| SKBR-3 | Breast Cancer | 10 | 72 | 47.3 | [13] |
| HCC-1419 | Breast Cancer | 10 | 72 | 22.2 | [13] |
| MCF7 | Breast Cancer | 10 | Not Specified | 40 | [14] |
Table 2: Percentage of Apoptotic Cells Induced by this compound in Breast Cancer Cell Lines.
Experimental Protocols
Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer (e.g., 0.1 M HEPES, 1.4 M NaCl, 25 mM CaCl2, pH 7.4)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight. Treat cells with various concentrations of this compound or vehicle control for the desired time periods (e.g., 24, 48, 72 hours).
-
Cell Harvesting:
-
Suspension cells: Gently collect cells by centrifugation at 300 x g for 5 minutes.
-
Adherent cells: Aspirate the medium and wash cells once with PBS. Detach cells using a gentle cell scraper or trypsin-EDTA. Neutralize trypsin with complete medium and collect cells by centrifugation.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Detection of DNA Fragmentation by TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
This compound-treated and control cells on slides or in culture plates
-
PBS
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
Fluorescence microscope
Protocol:
-
Sample Preparation and Fixation:
-
Fix cells with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Wash twice with PBS.
-
-
Permeabilization:
-
Incubate cells with permeabilization solution for 2 minutes on ice.
-
Wash twice with PBS.
-
-
TUNEL Staining:
-
Incubate cells with the TUNEL reaction mixture in a humidified chamber for 60 minutes at 37°C in the dark.
-
Wash three times with PBS.
-
-
Microscopy:
-
Mount the samples with a coverslip using an appropriate mounting medium, which may contain a nuclear counterstain like DAPI.
-
Visualize the cells under a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
-
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression and cleavage of key proteins involved in the apoptotic cascade.
Materials:
-
This compound-treated and control cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-p-STAT3, anti-STAT3, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
-
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptotic Signaling Pathway
Caption: this compound induces apoptosis by inhibiting RTKs, leading to the suppression of pro-survival pathways like PI3K/Akt and STAT3, and promoting the activity of pro-apoptotic proteins.
Experimental Workflow for Assessing this compound-Induced Apoptosis
Caption: A typical experimental workflow for investigating the pro-apoptotic effects of this compound on cancer cells, from cell treatment to data analysis.
Conclusion
This compound's anti-cancer activity extends beyond its well-documented anti-angiogenic effects to include the direct induction of apoptosis in tumor cells. By targeting multiple receptor tyrosine kinases, this compound effectively disrupts key pro-survival signaling networks, including the STAT3 and PI3K/Akt pathways. This leads to a cascade of events favoring apoptosis, such as the upregulation of pro-apoptotic Bcl-2 family members and the activation of caspases. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers investigating the apoptotic mechanisms of this compound and for professionals involved in the development of targeted cancer therapies. A thorough understanding of these mechanisms is crucial for optimizing the clinical use of this compound and for the development of novel combination strategies to enhance its therapeutic efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibition of Stat3 induces renal cell carcinoma tumor cell apoptosis and reduces immunosuppressive cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. The Multi-Targeted Kinase Inhibitor this compound Induces Apoptosis in Colon Cancer Cells via PUMA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound promotes apoptosis via p38 MAPK activation and STAT3 downregulation in oral keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the Akt/PI3K/mTOR signaling pathway for complete eradication of keloid disease by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound induces apoptosis and growth arrest of medulloblastoma tumor cells by inhibiting STAT3 and AKT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound induces apoptosis in pheochromocytoma tumor cells by inhibiting VEGFR2/Akt/mTOR/S6K1 pathways through modulation of Bcl-2 and BAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigating the cytotoxic and apoptotic effects of this compound upon K-562 chronic myelogenous leukemia cell line and assessment of gene profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anticancer Activity of this compound Analogues in Human Pancreatic Cancer Cell Cultures under Normoxia and Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Combined with Th1 Cytokines Potentiates Apoptosis in Human Breast Cancer Cells and Suppresses Tumor Growth in a Murine Model of HER-2pos Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Inhibits Breast Cancer Cell Proliferation by Inducing Apoptosis, Cell-cycle Arrest and DNA Repair While Inhibiting NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Evaluation of Sunitinib in Novel Solid Tumor Types: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Sunitinib malate (B86768) (marketed as Sutent®) is an oral, multi-targeted tyrosine kinase inhibitor (TKI) approved for the treatment of advanced renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[1][2] Its mechanism of action, which involves the simultaneous inhibition of multiple receptor tyrosine kinases crucial for angiogenesis and tumor cell proliferation, provides a strong rationale for its evaluation in other solid malignancies.[3][4] This technical guide summarizes the preclinical data for this compound in novel solid tumor types, details key experimental protocols for its evaluation, and illustrates the core signaling pathways and mechanisms of resistance.
Core Mechanism of Action
This compound functions as an ATP-competitive inhibitor targeting the intracellular domain of several receptor tyrosine kinases (RTKs).[4] This inhibition blocks receptor phosphorylation and downstream signaling, leading to a dual effect: potent anti-angiogenic activity and direct anti-tumor effects.[5]
The primary molecular targets of this compound include:
-
Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3): Critical for angiogenesis, the formation of new blood vessels that tumors require for growth and sustenance.[2]
-
Platelet-Derived Growth Factor Receptors (PDGFR-α, -β): Involved in cell growth, proliferation, and angiogenesis.[2]
-
Stem Cell Factor Receptor (c-KIT): A key driver in the majority of gastrointestinal stromal tumors.[2][3]
-
Fms-like Tyrosine Kinase-3 (FLT3): Implicated in certain hematologic malignancies.[1][2]
-
Colony-Stimulating Factor Receptor Type 1 (CSF-1R) and RET. [4]
By blocking these pathways, this compound can effectively cut off a tumor's blood supply and inhibit its growth and survival signals.[2][6]
Preclinical Efficacy in Novel Solid Tumors
Preclinical studies have demonstrated this compound's potential across a range of solid tumors beyond its approved indications. Activity has been noted in breast cancer, non-small cell lung cancer (NSCLC), neuroendocrine tumors, neuroblastoma, and plexiform neurofibromas.[1][3][7][8]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical evaluations of this compound.
Table 1: In Vitro Efficacy of this compound (IC50 Values)
| Tumor Type | Cell Line(s) | IC50 Value (µM) | Key Target(s) | Reference |
|---|---|---|---|---|
| Renal Cancer | 786-O | 1.2 - 1.4 | VEGFR, PDGFR | [9] |
| Colon Cancer | HT-29 | 1.9 - 2.3 | VEGFR, PDGFR | [9] |
| Neurofibroma | Nf1+/- fibroblasts | ~0.1 | PDGFR | [8] |
| General | Various | 1-10 nM (for c-Kit) | c-Kit |[8] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Tumor Type | Animal Model | Dosing Regimen | Primary Outcome | Reference |
|---|---|---|---|---|
| Various Human Tumors | Nude Mice | 20-80 mg/kg/day | 11-93% tumor growth inhibition | [10] |
| Plexiform Neurofibroma | Krox20;Nf1flox/− Mice | 60 mg/kg/day | 56% reduction in mean tumor volume | [8] |
| Neuroblastoma | Nude Mice | 20 mg/kg/day | Synergistic cytotoxicity with rapamycin | [7][11] |
| Prostate Cancer | Nude Mice | Varies | Enhanced tumor growth delay post-radiation |[10] |
Table 3: Preclinical Pharmacokinetic Parameters
| Species | Parameter | Value | Note | Reference |
|---|---|---|---|---|
| Mice, Rats, Monkeys | Target Plasma Conc. | 50-100 ng/mL | Combined this compound + SU012662 | [1] |
| Mice, Rats, Monkeys | Major Active Metabolite | SU012662 | Formed via CYP3A4 | [1] |
| Mice | Administration | Single Oral Dose | Standard for PK studies |[12] |
Key Preclinical Experimental Protocols
Detailed and reproducible protocols are critical for the preclinical evaluation of anti-cancer agents.
Protocol 1: In Vitro Cell Proliferation Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on tumor cell growth.
-
Materials: Tumor cell lines, culture medium, this compound stock solution, 96-well plates, colorimetric or fluorometric viability reagent (e.g., MTS, resazurin).
-
Methodology:
-
Cell Seeding: Plate tumor cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the this compound-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plates for a period corresponding to several cell doubling times (typically 48-72 hours).
-
Viability Assessment: Add the viability reagent to each well and incubate as per the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis: Normalize the readings to the vehicle-treated controls. Plot the percentage of cell viability against the logarithm of this compound concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.
Protocol 2: In Vivo Tumor Xenograft Efficacy Study
-
Objective: To evaluate the anti-tumor activity of this compound in a living animal model.
-
Materials: Immunocompromised mice (e.g., Nude or SCID), human tumor cell line, this compound, vehicle for oral administration (e.g., 0.5% methylcellulose), calipers, animal scale.[12]
-
Methodology:
-
Animal Acclimatization: Allow mice to acclimate to the facility for at least one week.[12]
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 1-10 million cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Dosing: Administer this compound or vehicle to the respective groups daily via oral gavage.[8] Monitor animal body weight as a measure of toxicity.
-
Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
-
Data Analysis: Compare the mean tumor volume between the this compound-treated and vehicle-treated groups over time. Calculate the percentage of tumor growth inhibition (%TGI).
Mechanisms of Preclinical Resistance
Despite its efficacy, resistance to this compound can develop. Preclinical models have been instrumental in identifying potential mechanisms.
-
Lysosomal Sequestration: this compound can be trapped within acidic lysosomes in tumor cells, preventing it from reaching its target kinases.[9][13] Resistant cells often exhibit an increased number of lysosomes.[9]
-
Activation of Alternative Pathways: Tumors may overcome the inhibition of VEGFR/PDGFR signaling by upregulating alternative pro-angiogenic factors, such as fibroblast growth factor (FGF) and hepatocyte growth factor (HGF).[14]
-
Tumor Microenvironment: The recruitment of bone marrow-derived cells, such as CD11b+ myeloid cells, can mediate resistance.[14][15]
Conclusion and Future Directions
The preclinical evidence strongly supports the investigation of this compound in a variety of novel solid tumors, particularly those driven by aberrant angiogenesis and the specific RTKs that this compound targets. The data from neuroblastoma and plexiform neurofibroma models are particularly promising.[8][11] Future preclinical work should focus on identifying predictive biomarkers to select patient populations most likely to respond, and on evaluating rational combination strategies to overcome mechanisms of resistance. Combining this compound with inhibitors of alternative signaling pathways (e.g., FGF/HGF) or with immunotherapies that modulate the tumor microenvironment could enhance its anti-tumor efficacy.[7][15]
References
- 1. This compound: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Malate? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. A preclinical review of this compound, a multitargeted receptor tyrosine kinase inhibitor with anti-angiogenic and antitumour activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vivo antitumor and antimetastatic activity of this compound in preclinical neuroblastoma mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical Evidence for the Use of this compound Malate in the Treatment of Plexiform Neurofibromas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Preclinical evaluation of this compound, a multi-tyrosine kinase inhibitor, as a radiosensitizer for human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Antitumor and Antimetastatic Activity of this compound in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Molecular and Functional Analysis of this compound-Resistance Induction in Human Renal Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound Treatment-elicited Distinct Tumor Microenvironment Dramatically Compensated the Reduction of Myeloid-derived Suppressor Cells | In Vivo [iv.iiarjournals.org]
Exploring the molecular basis of Sunitinib-induced cardiotoxicity
An In-depth Technical Guide to the Molecular Basis of Sunitinib-Induced Cardiotoxicity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a multi-targeted tyrosine kinase inhibitor (TKI), has significantly improved outcomes for patients with renal cell carcinoma and gastrointestinal stromal tumors. However, its clinical utility is hampered by a notable risk of cardiotoxicity, including left ventricular dysfunction and heart failure. This technical guide provides a comprehensive exploration of the molecular mechanisms underlying this compound-induced cardiotoxicity. We delve into the key signaling pathways affected, present quantitative data from seminal studies in clearly structured tables, and offer detailed protocols for the essential experiments used to investigate these effects. This guide is intended to be a valuable resource for researchers and drug development professionals working to understand and mitigate the cardiotoxic effects of this compound and other TKIs.
Introduction
This compound's primary anti-neoplastic action is through the inhibition of multiple receptor tyrosine kinases, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are crucial for tumor angiogenesis and proliferation.[1] However, the cardiotoxic effects of this compound are largely attributed to off-target inhibition of kinases vital for cardiomyocyte health and survival. The incidence of cardiotoxicity, manifesting as a decline in left ventricular ejection fraction (LVEF), can be significant. In a phase III trial for metastatic renal cell carcinoma, 21% of patients treated with this compound experienced a decline in LVEF to below normal levels.[2][3] Another study reported that 28% of patients had LVEF declines of ≥ 10%.[2][4] This guide will dissect the molecular underpinnings of this clinically significant adverse effect.
Key Molecular Mechanisms of this compound-Induced Cardiotoxicity
The cardiotoxicity of this compound is multifactorial, involving the disruption of several critical cellular processes. The primary mechanisms identified are the inhibition of AMP-activated protein kinase (AMPK), mitochondrial dysfunction, induction of oxidative stress, and subsequent activation of apoptotic pathways.
Off-Target Inhibition of AMP-Activated Protein Kinase (AMPK)
A central mechanism in this compound-induced cardiotoxicity is the direct, off-target inhibition of AMPK.[1][5][6] AMPK is a crucial energy sensor in cardiomyocytes, activated in response to metabolic stress (e.g., an increased AMP:ATP ratio) to restore energy homeostasis. It achieves this by stimulating catabolic processes that generate ATP (like glycolysis and fatty acid oxidation) and inhibiting anabolic processes that consume ATP (like protein synthesis).
This compound has been shown to be a potent inhibitor of AMPK, with IC50 values reported to be as low as 6.5 to 37 nM for the AMPKα1 subunit and 4.8 to 72 nM for the AMPKα2 subunit in some assay formats.[5] This inhibition disrupts the cardiomyocyte's ability to adapt to energetic stress, leading to a cascade of detrimental effects, including mitochondrial dysfunction and apoptosis.[1][5]
Mitochondrial Dysfunction
Mitochondria are at the heart of this compound's cardiotoxic effects. Electron microscopy of cardiac tissue from patients and animal models treated with this compound reveals severe mitochondrial structural abnormalities, including swelling and disrupted cristae.[1][4] Functionally, this compound induces a loss of mitochondrial membrane potential (ΔΨm) and impairs the electron transport chain, leading to reduced ATP production.[1][7] This energy depletion is a direct consequence of both AMPK inhibition and potential direct effects on mitochondrial components. The compromised mitochondria also become a major source of reactive oxygen species (ROS).
Increased Reactive Oxygen Species (ROS) Production and Oxidative Stress
This compound treatment leads to a significant increase in intracellular ROS levels in cardiomyocytes.[1][7] This surge in ROS, stemming from dysfunctional mitochondria, overwhelms the cell's antioxidant defenses, leading to oxidative stress. Oxidative stress damages cellular components, including lipids, proteins, and DNA, and activates stress-induced signaling pathways that can culminate in apoptosis.
Induction of Apoptosis
The culmination of AMPK inhibition, mitochondrial dysfunction, and oxidative stress is the induction of programmed cell death, or apoptosis, in cardiomyocytes. This compound has been shown to cause the release of cytochrome c from the mitochondria into the cytosol, which in turn activates the caspase cascade.[4] Specifically, the activation of caspase-9, an initiator caspase in the mitochondrial apoptotic pathway, and caspase-3, an executioner caspase, has been documented.[1][4][8] The resulting apoptosis leads to a loss of contractile cells, contributing to the decline in cardiac function.
Signaling Pathways and Experimental Workflows
To visualize the complex interplay of these molecular events and the experimental approaches to study them, we provide the following diagrams in DOT language.
Signaling Pathway of this compound-Induced Cardiotoxicity
Caption: this compound cardiotoxicity signaling pathway.
Experimental Workflow for Assessing this compound Cardiotoxicity
Caption: Workflow for in vitro cardiotoxicity assessment.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of this compound on cardiomyocytes.
Table 1: Effect of this compound on Cardiomyocyte Viability
| Cell Type | This compound Concentration (µM) | Treatment Duration (h) | Viability Reduction (%) | Assay Method | Reference |
| H9c2 | 1 | 24 | 22 | MTT | [1] |
| H9c2 | 10 | 24 | 32 | MTT | [1] |
| H9c2 | 1 | 48 | 48 | MTT | [1] |
| H9c2 | 10 | 48 | 68 | MTT | [1] |
| H9c2 | 1 | 72 | 62 | MTT | [1] |
| H9c2 | 10 | 72 | 82 | MTT | [1] |
| AC16 | IC50 = 5.098 | 24 | 50 | CCK-8 | [8] |
| Primary Cardiomyocytes | IC50 = 5.973 | 24 | 50 | CCK-8 | [8] |
| Cardiac Fibroblasts | 3 | 18 | Significant | MTT | [9][10] |
| Cardiac Fibroblasts | 10 | 18 | Significant | MTT | [9][10] |
| Human CPCs | 2 | 24 | 26.5 | Not specified | [11] |
Table 2: this compound-Induced Apoptosis and Related Markers
| Cell Type | This compound Concentration (µM) | Treatment Duration (h) | Parameter Measured | Result | Reference |
| H9c2 | 1 | 24 | Apoptotic Cells (%) | 21.05 | Flow Cytometry |
| H9c2 | 10 | 24 | Apoptotic Cells (%) | 59.05 | Flow Cytometry |
| H9c2 | 1 | 24 | Caspase-3 Activity (Fold Change) | ~60 | Flow Cytometry |
| H9c2 | 10 | 24 | Caspase-3 Activity (Fold Change) | ~80 | Flow Cytometry |
| NRVMs | 1 | 40 | Caspase-9 Activity | Significant Increase | Caspase Assay |
| NRVMs | 10 | 40 | Caspase-9 Activity | Significant Increase | Caspase Assay |
| NRVMs | 1 | 44 | Apoptotic Cells (%) | Significant Increase | TUNEL |
| CCC-HEH-2 | 5 | 48 | Apoptotic Cells (%) | ~80 | Flow Cytometry |
| Cardiac Fibroblasts | 3 | 18 | Apoptotic & Necrotic Cells | Increased | FACS |
| Cardiac Fibroblasts | 10 | 18 | Apoptotic & Necrotic Cells | Increased | FACS |
Table 3: Effects of this compound on Mitochondrial Function and ROS Production
| Cell Type | This compound Concentration (µM) | Treatment Duration (h) | Parameter Measured | Result | Reference |
| H9c2 | 1 | 24 | Intracellular ROS (Fold Change) | ~1.97 | Flow Cytometry |
| H9c2 | 10 | 24 | Intracellular ROS (Fold Change) | ~0.81 (possible anomaly) | Flow Cytometry |
| H9c2 | 1 | 24 | ΔΨm (Arbitrary Units) | Decrease from 309 to 244 | Flow Cytometry |
| H9c2 | 10 | 24 | ΔΨm (Arbitrary Units) | Decrease from 309 to 174 | Flow Cytometry |
| NRVMs | 1 | 12 | ΔΨm | Significant Loss | Mito-Tracker Green |
| NRVMs | Not specified | 8 | ATP Concentration | Significant Reduction | ATP Assay |
| H9c2 | 5 (galactose) | 24 | ΔΨm | Dissipation | Not specified |
| H9c2 | 10 (glucose) | 24 | ΔΨm | Dissipation | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following are detailed protocols for key experiments in the study of this compound-induced cardiotoxicity.
Cell Viability Assessment: MTT Assay
This protocol is adapted for adherent cardiomyocyte cell lines like H9c2.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[12][13]
Materials:
-
H9c2 cells or other cardiomyocyte cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well clear-bottom tissue culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, protected from light.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Measurement of Mitochondrial Membrane Potential (ΔΨm): TMRE Assay
Principle: Tetramethylrhodamine, ethyl ester (TMRE) is a cell-permeant, fluorescent dye that accumulates in active mitochondria with intact membrane potentials. A decrease in fluorescence intensity indicates mitochondrial depolarization.[14][15][16]
Materials:
-
Cardiomyocytes cultured on glass-bottom dishes or black-walled, clear-bottom 96-well plates
-
TMRE stock solution (in DMSO)
-
Complete culture medium
-
Fluorescence microscope or microplate reader
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described in the MTT assay protocol.
-
TMRE Staining: Prepare a working solution of TMRE in pre-warmed complete culture medium (final concentration typically 5-50 nM). Remove the this compound-containing medium and add the TMRE working solution to the cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a 5% CO2 incubator, protected from light.
-
Washing: Gently wash the cells twice with pre-warmed PBS or culture medium to remove excess dye.
-
Imaging/Measurement: Immediately image the cells using a fluorescence microscope with appropriate filters (Ex/Em ~549/575 nm) or measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Quantify the mean fluorescence intensity per cell or per well. A decrease in TMRE fluorescence in this compound-treated cells compared to controls indicates a loss of ΔΨm.
Detection of Intracellular ROS: DCFDA Assay
Principle: 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) is a cell-permeable probe that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[17][18][19]
Materials:
-
Cardiomyocytes cultured in 96-well plates or on coverslips
-
DCFDA stock solution (in DMSO)
-
Serum-free culture medium or PBS
-
Fluorescence microplate reader, flow cytometer, or fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with this compound as required for the experiment.
-
DCFDA Loading: Remove the culture medium and wash the cells once with warm PBS. Add DCFDA working solution (typically 10-20 µM in serum-free medium or PBS) to the cells.
-
Incubation: Incubate for 30-45 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with warm PBS to remove unloaded dye.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader or flow cytometer (Ex/Em ~485/535 nm), or visualize under a fluorescence microscope.
-
Data Analysis: Express the ROS levels in this compound-treated cells as a fold change relative to the control group.
Apoptosis Detection: TUNEL Assay
Principle: The TUNEL (TdT-mediated dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks with fluorescently labeled dUTP.[20][21]
Materials:
-
Cardiomyocytes cultured on coverslips or chamber slides
-
This compound
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
Commercially available TUNEL assay kit (containing TdT enzyme and labeled dUTP)
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with this compound. Include positive (e.g., DNase I treated) and negative controls.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15-30 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells for 2-5 minutes on ice.
-
TUNEL Reaction: Wash with PBS and perform the TUNEL labeling reaction according to the manufacturer's instructions. This typically involves incubating the cells with the TdT enzyme and labeled dUTP mixture in a humidified chamber at 37°C for 1 hour, protected from light.
-
Counterstaining: Wash with PBS and counterstain the nuclei with DAPI or Hoechst.
-
Imaging: Mount the coverslips and visualize the cells under a fluorescence microscope.
-
Data Analysis: Count the number of TUNEL-positive (apoptotic) nuclei and the total number of nuclei to calculate the percentage of apoptotic cells.
Conclusion and Future Directions
The molecular basis of this compound-induced cardiotoxicity is complex but is becoming increasingly understood. The off-target inhibition of AMPK, leading to mitochondrial dysfunction, oxidative stress, and apoptosis, represents the core mechanism of this adverse effect. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers to investigate these mechanisms further.
Future research should focus on identifying cardioprotective strategies that can be co-administered with this compound without compromising its anti-cancer efficacy. Investigating the role of other off-target kinases and exploring the potential of novel drug delivery systems to minimize cardiac exposure to this compound are also promising avenues of research. A deeper understanding of the molecular intricacies of this compound's cardiotoxicity will be paramount in developing safer and more effective cancer therapies.
References
- 1. Mitochondrial reactive oxygen species in this compound induced cardiomyocytes apoptosis [cjpt.magtechjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Cardiotoxicity associated with the cancer therapeutic agent this compound malate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiotoxicity Associated with the Tyrosine Kinase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound‐Induced Cardiotoxicity Is Mediated by Off‐Target Inhibition of AMP‐Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-induced cardiotoxicity is mediated by off-target inhibition of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitochondrial oxidative stress plays a critical role in the cardiotoxicity of this compound: Running title: this compound and oxidative stress in hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rivaroxaban Ameliorates this compound-Induced Injury of Cardiomyocytes via Repressing MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | this compound and Imatinib Display Differential Cardiotoxicity in Adult Rat Cardiac Fibroblasts That Involves a Role for Calcium/Calmodulin Dependent Protein Kinase II [frontiersin.org]
- 10. This compound and Imatinib Display Differential Cardiotoxicity in Adult Rat Cardiac Fibroblasts That Involves a Role for Calcium/Calmodulin Dependent Protein Kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound malate induces cell death in adult human cardiac progenitor cells - White Rose Research Online [eprints.whiterose.ac.uk]
- 12. merckmillipore.com [merckmillipore.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. Measuring Mitochondrial Transmembrane Potential by TMRE Staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measuring mitochondrial function in intact cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. abcam.cn [abcam.cn]
- 18. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 19. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 20. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 21. info.gbiosciences.com [info.gbiosciences.com]
The Genesis of a Multi-Targeted Tyrosine Kinase Inhibitor: The Discovery and Development of Sunitinib (SU11248)
A Technical Deep-Dive for Drug Development Professionals
Sunitinib, marketed as Sutent®, represents a landmark in the era of targeted cancer therapy. Its journey from a rationally designed chemical entity, SU11248, to a clinically approved multi-targeted receptor tyrosine kinase (RTK) inhibitor for renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST) offers a compelling case study in modern drug discovery and development.[1][2][3] This technical guide provides an in-depth exploration of the discovery, preclinical evaluation, and clinical development of this compound, tailored for researchers, scientists, and drug development professionals.
From Rational Design to a Lead Compound: The Discovery of SU11248
The development of this compound was a deliberate effort to create an ATP-competitive inhibitor with a specific multi-targeted profile, born out of the pioneering work on protein kinase inhibitors at SUGEN.[3] The conceptual framework was to design a molecule that could simultaneously block multiple signaling pathways crucial for tumor growth and angiogenesis.[4][5] This led to the synthesis of a series of indolinone-based compounds, with SU11248 emerging as a lead candidate due to its potent inhibition of key RTKs and favorable pharmacological properties.[3][5]
This compound was engineered to target members of the split-kinase domain family of RTKs, most notably the vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are pivotal in tumor angiogenesis and proliferation.[1][6] Additionally, it was found to potently inhibit other RTKs implicated in various malignancies, including c-KIT (stem cell factor receptor), Fms-like tyrosine kinase-3 (FLT3), and the glial cell line-derived neurotrophic factor receptor (RET).[2][4]
Mechanism of Action: A Multi-Pronged Attack on Cancer
This compound's efficacy stems from its ability to concurrently inhibit multiple RTKs, thereby disrupting several oncogenic signaling cascades. By competitively binding to the ATP-binding pocket of these kinases, this compound blocks their phosphorylation and subsequent activation, leading to a dual-pronged assault on tumors: direct anti-tumor effects and inhibition of angiogenesis.[4][6]
The primary molecular targets of this compound include:
-
Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3): Inhibition of VEGFR signaling is central to this compound's anti-angiogenic effect, cutting off the tumor's blood and nutrient supply.[1][6]
-
Platelet-Derived Growth Factor Receptors (PDGFR-α and -β): Targeting PDGFRs, which are involved in cell growth and angiogenesis, further contributes to the anti-tumor activity.[1][6]
-
c-KIT: Inhibition of the c-KIT receptor tyrosine kinase is particularly crucial in the treatment of GIST, where mutations in this receptor are a primary driver of the disease.[1][7]
-
Fms-like Tyrosine Kinase-3 (FLT3): This target is relevant in certain hematological malignancies.[4]
-
Colony-Stimulating Factor 1 Receptor (CSF-1R) and RET: These additional targets broaden the spectrum of this compound's potential applications.[2][4]
The inhibition of these RTKs disrupts downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are critical for cell proliferation, survival, and angiogenesis.[8]
Preclinical Evaluation: Demonstrating Potency and Efficacy
In Vitro Studies
A battery of in vitro assays was employed to characterize the inhibitory activity of SU11248. These studies were crucial in establishing its potency and selectivity.
Table 1: In Vitro Inhibitory Activity of this compound (SU11248)
| Target Kinase/Cell Line | Assay Type | IC50/Ki Value | Reference |
| VEGFR2 (Flk-1) | Biochemical Kinase Assay | Ki = 9 nM | [7] |
| PDGFRβ | Biochemical Kinase Assay | Ki = 8 nM | [7] |
| c-KIT | Cellular Phosphorylation Assay | - | [9] |
| FLT3 (wild-type) | Cellular Phosphorylation Assay | IC50 = 250 nM | [10] |
| FLT3-ITD | Cellular Phosphorylation Assay | IC50 = 50 nM | [10] |
| FLT3-Asp835 | Cellular Phosphorylation Assay | IC50 = 30 nM | [10] |
| HUVEC (VEGF-induced) | Cell Proliferation Assay | IC50 = 40 nM | [10] |
| NIH-3T3 (PDGFRβ expressing) | Cell Proliferation Assay | IC50 = 39 nM | [10] |
| MV4;11 (FLT3-ITD) | Cell Proliferation Assay | IC50 = 8 nM | [11] |
| OC1-AML5 | Cell Proliferation Assay | IC50 = 14 nM | [11] |
Experimental Protocol: In Vitro Kinase Assay (General Methodology)
-
Plate Coating: 96-well microtiter plates are pre-coated with a peptide substrate (e.g., poly-Glu,Tyr 4:1) in a phosphate-buffered saline (PBS) solution and incubated overnight at 4°C.[11]
-
Enzyme and Inhibitor Addition: Recombinant kinase domains (e.g., GST-VEGFR2 or GST-PDGFRβ) are added to the wells. Subsequently, varying concentrations of this compound are added.[10]
-
Kinase Reaction Initiation: The kinase reaction is initiated by the addition of ATP and an appropriate divalent cation (e.g., MnCl2). The plates are incubated at room temperature for a specified period (e.g., 5-15 minutes).[10]
-
Reaction Termination and Washing: The reaction is stopped by the addition of EDTA. The plates are then washed multiple times with a Tris-buffered saline with Tween 20 (TBST) solution.[10]
-
Detection of Phosphorylation: A primary antibody against phosphotyrosine is added and incubated. After washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.[10]
-
Quantification: A substrate for the enzyme is added (e.g., 2,2'-azino-di-[3-ethylbenzthiazoline sulfonate]), and the resulting colorimetric change is measured to quantify the amount of phosphotyrosine, which is inversely proportional to the inhibitory activity of this compound.[11]
Experimental Protocol: Cell Proliferation Assay (MTS Assay)
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[12]
-
Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.[12]
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).[12]
-
MTS Reagent Addition: An MTS reagent (e.g., CellTiter 96® AQueous One Solution) is added to each well.[13]
-
Incubation and Measurement: The plates are incubated to allow for the conversion of the MTS tetrazolium compound into a colored formazan (B1609692) product by metabolically active cells. The absorbance is then measured at a specific wavelength (e.g., 490 nm). The absorbance is directly proportional to the number of viable cells.[13]
In Vivo Studies
Preclinical in vivo studies using tumor xenograft models were instrumental in demonstrating the anti-tumor efficacy of SU11248.
Table 2: In Vivo Antitumor Activity of this compound (SU11248) in Xenograft Models
| Tumor Model (Cell Line) | Animal Model | Dosing Regimen | Outcome | Reference |
| Various Human Tumor Xenografts | Athymic Mice | Daily oral administration | Tumor regression, growth arrest, or substantially reduced growth | [14] |
| Ovarian Cancer (SKOV3) | SCID Mice | 40 mg/kg daily | Significant reduction in tumor growth and peritoneal metastases | [15][16] |
| Small Cell Lung Cancer (NCI-H526) | - | - | Inhibition of stem cell factor-stimulated KIT phosphorylation and proliferation | [9] |
| FLT3-ITD expressing tumors | Subcutaneous xenograft model | 20 mg/kg/day | Dramatic tumor regression | [17] |
| FLT3-ITD expressing tumors | Bone marrow engraftment model | 20 mg/kg/day | Prolonged survival | [17] |
Experimental Protocol: Tumor Xenograft Model
-
Cell Implantation: A suspension of human tumor cells is injected subcutaneously into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).[7]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-550 mm³).[7]
-
Treatment Administration: Mice are randomized into control and treatment groups. This compound is administered orally at a specified dose and schedule. The control group receives a vehicle solution.[15]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.[18]
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as immunohistochemistry to assess microvessel density or apoptosis.[18]
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound and its primary active metabolite, SU12662, has been extensively studied in both preclinical models and humans.
Table 3: Key Pharmacokinetic Parameters of this compound
| Parameter | Value | Species/Population | Reference |
| Time to Peak Plasma Concentration (Tmax) | 6-12 hours | Healthy Volunteers & Cancer Patients | [10] |
| Half-life (t1/2) - this compound | ~40 hours | Humans | [10] |
| Half-life (t1/2) - SU12662 | ~80 hours | Humans | [10] |
| Metabolism | Primarily by CYP3A4 to SU12662 | Humans | [10] |
| Effect of Food | No significant effect on bioavailability | Healthy Subjects | [12] |
This compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4 to its active N-desethyl metabolite, SU12662.[10] Both this compound and SU12662 contribute to the overall clinical activity.[10] Studies have shown that food does not have a clinically significant effect on the bioavailability of this compound, allowing it to be administered with or without meals.[12]
Clinical Development: From Phase I to FDA Approval
The clinical development of this compound was a rapid and successful endeavor, culminating in its simultaneous approval for two different indications, a first for an anticancer drug.[1]
Phase I Trials
Phase I studies were designed to determine the maximum tolerated dose (MTD), safety profile, and pharmacokinetic properties of this compound in patients with advanced solid tumors. These trials explored various dosing schedules, including a daily dosing regimen of 50 mg for four weeks followed by a two-week rest period (Schedule 4/2), which was ultimately adopted for pivotal trials.[11][19]
Phase II Trials
Phase II trials provided strong evidence of this compound's efficacy in specific patient populations. In patients with metastatic renal cell carcinoma (mRCC) who had failed prior cytokine therapy, this compound demonstrated objective response rates of over 40%.[20] For patients with imatinib-resistant GIST, continuous daily dosing of 37.5 mg was found to be feasible and associated with acceptable tolerability, with stable disease being a common clinical benefit.[15][21]
Phase III Trials
Pivotal Phase III trials confirmed the superiority of this compound over standard of care in both mRCC and GIST.
-
mRCC: A large, randomized Phase III trial compared this compound to interferon-alfa in treatment-naïve patients with mRCC. The trial was unblinded early due to the clear superiority of this compound in terms of progression-free survival.[22][23]
-
GIST: In a randomized, placebo-controlled Phase III trial in patients with imatinib-resistant or -intolerant GIST, this compound demonstrated a significant improvement in time to tumor progression.[1][24] The study was also unblinded early due to the compelling benefit observed in the this compound arm.[1]
FDA Approval
Based on the robust data from these clinical trials, the U.S. Food and Drug Administration (FDA) granted approval to this compound on January 26, 2006, for the treatment of advanced RCC and GIST after disease progression on or intolerance to imatinib (B729) mesylate.[2][25] Subsequently, its approval for RCC was expanded to include first-line treatment.[22] this compound was later also approved for the treatment of progressive, well-differentiated pancreatic neuroendocrine tumors (pNETs).[26]
Conclusion
The discovery and development of this compound (SU11248) is a testament to the power of rational drug design and a deep understanding of cancer biology. By targeting multiple key RTKs involved in tumor growth and angiogenesis, this compound established a new paradigm in the treatment of RCC and GIST. Its journey from the laboratory to the clinic provides invaluable insights for the ongoing development of novel targeted therapies in oncology. The comprehensive preclinical and clinical evaluation of this compound has not only delivered a life-extending treatment for many cancer patients but has also laid a foundational framework for the development of subsequent tyrosine kinase inhibitors.
References
- 1. This compound (Sutent, SU11248), a Small-Molecule Receptor Tyrosine Kinase Inhibitor, Blocks Function of the ATP-Binding Cassette (ABC) Transporters P-Glycoprotein (ABCB1) and ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. An orally administered multitarget tyrosine kinase inhibitor, SU11248, is a novel potent inhibitor of thyroid oncogenic RET/papillary thyroid cancer kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. This compound mesylate inhibits proliferation of human colonic stromal fibroblasts in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Exerts In Vitro Immunomodulatory Activity on Sarcomas via Dendritic Cells and Synergizes With PD-1 Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo antitumor activity of SU11248, a novel tyrosine kinase inhibitor targeting vascular endothelial growth factor and platelet-derived growth factor receptors: determination of a pharmacokinetic/pharmacodynamic relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ar.iiarjournals.org [ar.iiarjournals.org]
- 16. This compound (SU11248) inhibits growth of human ovarian cancer in xenografted mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Reversible epithelial to mesenchymal transition and acquired resistance to this compound in patients with renal cell carcinoma: evidence from a xenograft study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Targeting VEGF-VEGFR Pathway by this compound in Peripheral Primitive Neuroectodermal Tumor, Paraganglioma and Epithelioid Hemangioendothelioma: Three Case Reports - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bccancer.bc.ca [bccancer.bc.ca]
- 24. mskcc.org [mskcc.org]
- 25. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 26. Therapeutic Inhibition of VEGF Signaling and Associated Nephrotoxicities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Sunitinib's Binding Affinity with Receptor Tyrosine Kinases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of Sunitinib's binding affinity to its primary targets, various receptor tyrosine kinases (RTKs). This compound is a multi-targeted RTK inhibitor, and understanding its interaction with these key signaling proteins is crucial for its application in oncology. This document outlines quantitative binding data, detailed experimental methodologies for assessing binding affinity, and visual representations of the associated signaling pathways and experimental workflows.
Core Mechanism of Action
This compound is an oral, small-molecule inhibitor that targets multiple RTKs implicated in tumor growth, pathological angiogenesis, and metastatic progression.[1] Its mechanism of action involves competing with adenosine (B11128) triphosphate (ATP) for the binding site on the cytoplasmic domain of various RTKs. This competitive inhibition prevents autophosphorylation and activation of the receptor, thereby blocking downstream signaling cascades that promote cell proliferation and angiogenesis.[2] The primary targets of this compound include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), Stem Cell Factor Receptor (KIT), Fms-like Tyrosine Kinase 3 (FLT3), Rearranged during Transfection (RET) proto-oncogene, and Colony-Stimulating Factor 1 Receptor (CSF1R).[1]
Quantitative Analysis of Binding Affinity
The binding affinity of this compound to its target kinases is a critical determinant of its therapeutic efficacy. This is typically quantified by the dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50). The following tables summarize the reported binding affinities of this compound for various RTKs based on biochemical and cellular assays.
Biochemical Assay Data
Biochemical assays measure the direct interaction between this compound and the isolated kinase domain of the receptor.
| Target Kinase | Assay Type | Parameter | Value (nM) |
| VEGFR1 (Flt-1) | Kinase Assay | IC50 | 80 |
| VEGFR2 (KDR/Flk-1) | Kinase Assay | IC50 | 80[3][4] |
| Kinase Assay | Ki | 9[4] | |
| PDGFRα | Kinase Assay | IC50 | - |
| PDGFRβ | Kinase Assay | IC50 | 2[3][4] |
| Kinase Assay | Ki | 8[4] | |
| KIT | Kinase Assay | IC50 | - |
| FLT3 (Wild-Type) | Kinase Assay | IC50 | 250[3][4] |
| FLT3 (ITD Mutant) | Kinase Assay | IC50 | 50[3][4] |
| FLT3 (Asp835 Mutant) | Kinase Assay | IC50 | 30[3][4] |
| FLT3 (Catalytic Domain) | Competitive Binding | Kd | 0.47[3] |
Cellular Assay Data
Cellular assays assess the inhibitory effect of this compound on kinase activity and cell proliferation within a cellular context.
| Target/Cell Line | Assay Type | Parameter | Value (nM) |
| VEGFR2 Phosphorylation (HUVECs) | Cellular Assay | IC50 | 10[3][4] |
| PDGFRβ Phosphorylation (NIH-3T3) | Cellular Assay | IC50 | 10[3][4] |
| VEGF-induced Proliferation (HUVECs) | Proliferation Assay | IC50 | 40[3][4] |
| PDGF-induced Proliferation (PDGFRβ overexpressing NIH-3T3) | Proliferation Assay | IC50 | 39[3][4] |
| PDGF-induced Proliferation (PDGFRα overexpressing NIH-3T3) | Proliferation Assay | IC50 | 69[3][4] |
| FLT3-ITD Dependent Proliferation (MV4-11 cells) | Proliferation Assay | GI50 | 1[3] |
| FLT3-ITD Dependent Proliferation (MV4;11 cells) | Proliferation Assay | IC50 | 8[3][4] |
| FLT3-ITD Dependent Proliferation (OC1-AML5 cells) | Proliferation Assay | IC50 | 14[3][4] |
| Pancreatic Cancer (MIA PaCa-2, Normoxia) | MTT Assay | EC50 | 2670[5] |
| Pancreatic Cancer (PANC-1, Normoxia) | MTT Assay | EC50 | 3530[5] |
| Pancreatic Cancer (MIA PaCa-2, Hypoxia) | MTT Assay | EC50 | 3500[5] |
| Pancreatic Cancer (PANC-1, Hypoxia) | MTT Assay | EC50 | 3730[5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the determination of this compound's binding affinity.
In Vitro Kinase Assay (Biochemical)
This protocol outlines a general procedure for determining the IC50 of this compound against a specific receptor tyrosine kinase in a cell-free system.
-
Plate Preparation: 96-well microtiter plates are pre-coated with a peptide substrate, such as poly-Glu,Tyr (4:1), and incubated overnight at 4°C. Excess protein binding sites are then blocked with a solution of 1-5% (w/v) Bovine Serum Albumin (BSA) in Phosphate-Buffered Saline (PBS).[3][4]
-
Enzyme and Inhibitor Addition: Purified recombinant kinase domains (e.g., GST-VEGFR2, GST-PDGFRβ) are added to the wells in a kinase dilution buffer (e.g., 100 mM HEPES, 50 mM NaCl, 40 μM NaVO4, and 0.02% (w/v) BSA). Subsequently, varying concentrations of this compound are added to the wells.[3][4]
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP and a divalent cation (e.g., MnCl2 or MgCl2). The final ATP concentration is typically near the Km for the specific enzyme.[3][4][6]
-
Incubation: The plates are incubated for a defined period (e.g., 1 hour) at a controlled temperature (e.g., 37°C) to allow for substrate phosphorylation.[3][4]
-
Detection: After incubation, the plates are washed to remove unbound reagents. The amount of phosphorylated substrate is quantified using an anti-phosphotyrosine antibody conjugated to an enzyme (e.g., Horseradish Peroxidase). A colorimetric or chemiluminescent substrate is then added, and the resulting signal is measured using a plate reader.[3][4]
-
Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability/Proliferation Assay (Cellular)
This protocol describes a general method for assessing the anti-proliferative effects of this compound on cancer cell lines.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[7][8]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).[7][8]
-
Incubation: The cells are incubated with the compound for a specified duration, typically 24 to 72 hours.[7][8][9]
-
Viability Assessment: After the incubation period, cell viability is determined using a suitable assay, such as:
-
MTT Assay: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The formazan crystals are then solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).[8][9]
-
AlamarBlue Assay: Resazurin-based reagent is added to the wells. Viable, metabolically active cells reduce resazurin (B115843) to the fluorescent resorufin. Fluorescence is measured at an appropriate excitation and emission wavelength.[7][8]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells. A reagent containing luciferase and its substrate is added to the wells, and the resulting luminescence is measured.[10]
-
-
Data Analysis: The results are expressed as a percentage of viable cells compared to the vehicle-treated control. The IC50 or EC50 value is calculated by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways inhibited by this compound.
Caption: this compound inhibits VEGFR signaling, blocking downstream pathways like PI3K/Akt and Ras/MAPK.
Caption: this compound blocks PDGFR activation, inhibiting PI3K/Akt, Ras/MAPK, and STAT signaling.
Caption: this compound inhibits KIT signaling, impacting cell proliferation, survival, and differentiation.
Experimental Workflow
The following diagram illustrates a generalized workflow for determining the binding affinity of a kinase inhibitor like this compound.
Caption: A general workflow for assessing kinase inhibitor affinity through biochemical and cellular assays.
References
- 1. Clinical response to this compound as a multitargeted tyrosine-kinase inhibitor (TKI) in solid cancers: a review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. In vitro kinase assay [protocols.io]
- 7. In Vivo Antitumor and Antimetastatic Activity of this compound in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wjpls.org [wjpls.org]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Sunitinib Stock Solution in Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, is a crucial tool in cancer research and drug development. It effectively inhibits signaling pathways involved in tumor angiogenesis and cell proliferation by targeting key RTKs such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][2] Accurate and consistent preparation of this compound stock solutions is paramount for obtaining reliable and reproducible results in in vitro cell culture experiments. This document provides a detailed protocol for the preparation, storage, and quality control of this compound stock solutions.
Quantitative Data Summary
The following tables summarize the key quantitative data for the preparation of this compound malate (B86768) stock solutions.
Table 1: Solubility of this compound Malate
| Solvent | Solubility | Reference |
| DMSO | 5 mg/mL - 100 mg/mL | [3][4] |
| Dimethyl formamide (B127407) (DMF) | ~1 mg/mL | [3] |
| DMSO:PBS (pH 7.2) (1:3) | ~0.25 mg/mL | [1][3] |
| Water | Poorly soluble (~10-50 µM) | [5] |
| Ethanol | Poorly soluble | [5] |
Table 2: Recommended Storage Conditions for this compound Malate
| Form | Storage Temperature | Duration | Reference |
| Solid (as supplied) | -20°C | At least 2 years | [3] |
| DMSO Stock Solution | -20°C | Up to 3-6 months | [6][7] |
| Aqueous Solution | Not Recommended | Not more than one day | [1][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound malate powder
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibration: Allow the vial of this compound malate powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound malate powder using a calibrated analytical balance. For a 1 mL stock of 10 mM this compound malate (Molecular Weight: 532.56 g/mol ), weigh out 5.33 mg.
-
Dissolution: Transfer the weighed this compound malate into a sterile amber microcentrifuge tube. Add the calculated volume of anhydrous DMSO. For a 10 mM stock, add 1 mL of DMSO to 5.33 mg of this compound malate.
-
Mixing: Vortex the tube thoroughly until the this compound malate is completely dissolved. Gentle warming at 37°C for 10 minutes or sonication can aid in dissolution if necessary.[7][8]
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C, protected from light.[5][6]
Protocol 2: Quality Control of this compound Stock Solution by HPLC
Objective: To verify the concentration and purity of the prepared this compound stock solution.
Materials and Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 column (e.g., Phenomenex Luna C18, 150 mm x 4.6 mm, 5 µm)
-
Mobile phase: Acetonitrile:Methanol:Water (70:20:10, v/v/v)
-
This compound reference standard
-
Prepared this compound stock solution
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound from a certified reference standard at known concentrations (e.g., 3, 6, 9, 12, 15 µg/mL) in the mobile phase.[9]
-
Preparation of Sample Solution: Dilute an aliquot of the prepared this compound stock solution with the mobile phase to a concentration that falls within the range of the standard curve.
-
Chromatographic Conditions:
-
Analysis:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the diluted sample solution.
-
-
Data Interpretation:
-
Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.
-
Calculate the concentration of the original stock solution. The calculated concentration should be within ±10% of the expected concentration.
-
Assess the purity of the stock solution by examining the chromatogram for any unexpected peaks.
-
Visualizations
Caption: Experimental workflow for preparing and validating this compound stock solution.
Caption: this compound inhibits key signaling pathways involved in cancer progression.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomolther.org [biomolther.org]
- 7. researchgate.net [researchgate.net]
- 8. Vascular endothelial growth factor can signal through platelet-derived growth factor receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ipindexing.com [ipindexing.com]
Application Notes and Protocols: Optimal Dosage of Sunitinib for Renal Cell Carcinoma Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of advanced renal cell carcinoma (RCC).[1][2][3][4] Preclinical evaluation of this compound in RCC xenograft models is a critical step in understanding its mechanism of action and optimizing its therapeutic potential. These application notes provide a comprehensive overview of commonly used this compound dosages, administration schedules, and detailed experimental protocols for conducting RCC xenograft studies.
This compound's primary mechanism of action involves the inhibition of several RTKs, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[1][4] This dual targeting disrupts tumor angiogenesis and direct tumor cell proliferation, making it an effective anti-cancer agent.[1][2][3]
Data Presentation: this compound Dosage and Efficacy in RCC Xenograft Models
The optimal dosage and schedule for this compound in RCC xenograft models can vary depending on the specific cell line, mouse strain, and experimental goals. The following tables summarize quantitative data from various studies to facilitate comparison.
| Cell Line | Mouse Strain | This compound Dosage | Administration Route | Treatment Schedule | Observed Tumor Growth Inhibition | Reference |
| 786-O | BALB/c nude mice | 40 mg/kg/day | Oral gavage | 4 weeks on, 2 weeks off | Significant tumor growth inhibition | [5] |
| 786-O | N/A | 50 mg/day | Oral gavage | Traditional: 4 weeks on, 2 weeks off | Resistance observed around week 6 | [6] |
| 786-O | N/A | 50 mg/day | Oral gavage | Alternative 1: 2 weeks on, 1 week off | Slower tumor growth, no resistance by end of experiment | [6] |
| 786-O | N/A | 75 mg/day | Oral gavage | Alternative 2: 2 weeks on, 1 week off | Slower tumor growth, no resistance by end of experiment | [6] |
| ACHN | N/A | N/A | N/A | N/A | This compound inhibited tumor growth | [7][8] |
| A-498 | N/A | N/A | N/A | N/A | This compound inhibited tumor growth | [7][8] |
| KCI-18 | N/A | 20 mg/kg/day | N/A | Daily for 7 days | Caused trimming and regularization of tumor vessels | [9] |
| RXF393 | Nude mice | 40 mg/kg/day | Oral | Daily | Prevented body weight loss and muscle wasting | [10] |
| CAKI-1 | CAM | 0.62 mg/kg | N/A | Day 2 of implantation, measured 5 days after | Dose-dependent tumor volume reduction | [11] |
N/A: Not available in the provided search results.
Experimental Protocols
This section provides a generalized protocol for evaluating the efficacy of this compound in a subcutaneous RCC xenograft model.
Cell Culture and Preparation
-
Cell Line: Human RCC cell lines such as 786-O, A-498, or Caki-1 are commonly used.
-
Culture Medium: Grow cells in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS).
-
Cell Viability: Determine cell viability using a trypan blue exclusion assay.
-
Cell Suspension: Resuspend the cells in sterile PBS or a suitable medium (e.g., Matrigel) at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100-200 µL.
Xenograft Tumor Implantation
-
Animals: Use immunodeficient mice, such as athymic nude (nu/nu) or SCID mice, aged 6-8 weeks.
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week before the experiment.
-
Implantation: Subcutaneously inject the prepared cell suspension into the flank of each mouse using a 27-gauge needle.
-
Tumor Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
This compound Preparation and Administration
-
Preparation: this compound malate (B86768) can be formulated for oral administration. A common vehicle is a solution of carboxymethylcellulose (CMC), saline, and a small amount of polysorbate 80. The final concentration should be calculated based on the desired dosage and the average weight of the mice.
-
Administration: Administer this compound or the vehicle control to the respective groups via oral gavage using an appropriate gavage needle. The volume is typically 0.1-0.2 mL per mouse.
Measurement of Tumor Growth and Efficacy
-
Tumor Volume: Measure the tumor dimensions (length and width) with calipers 2-3 times per week. Calculate the tumor volume using the formula: V = (Width² × Length) / 2.[5]
-
Body Weight: Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Endpoint: The experiment can be terminated when tumors in the control group reach a predetermined size, or when signs of morbidity are observed.
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Statistical analysis (e.g., t-test or ANOVA) can be used to determine the significance of the differences between treatment groups.
Biomarker and Histological Analysis
-
Tissue Collection: At the end of the study, euthanize the mice and excise the tumors.
-
Histology: Fix a portion of the tumor in formalin and embed it in paraffin (B1166041) for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67 or apoptosis markers like cleaved caspase-3).
-
Protein Analysis: Snap-freeze another portion of the tumor in liquid nitrogen for subsequent protein extraction and analysis (e.g., Western blotting to assess the phosphorylation status of VEGFR2, PDGFRβ, and downstream signaling molecules).[12]
-
RNA Analysis: A portion of the tumor can also be preserved in an RNA stabilization solution for gene expression analysis.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound efficacy testing in an RCC xenograft model.
This compound Signaling Pathway Diagram
Caption: this compound's multi-targeted inhibition of key signaling pathways in RCC.
References
- 1. What is the mechanism of this compound Malate? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishment of this compound-Resistant Xenograft Model of Renal Cell Carcinoma and the Identification of Drug-Resistant Hub Genes and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Dynamic Contrast-Enhanced Magnetic Resonance Imaging of this compound-Induced Vascular Changes to Schedule Chemotherapy in Renal Cell Carcinoma Xenograft Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound prevents cachexia and prolongs survival of mice bearing renal cancer by restraining STAT3 and MuRF-1 activation in muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound inhibition of Stat3 induces renal cell carcinoma tumor cell apoptosis and reduces immunosuppressive cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Gavage Administration of Sunitinib in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step guide for the preparation and oral gavage administration of Sunitinib to mice for preclinical research. This compound is a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in cancer studies.[1][2]
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage
This protocol details the preparation of a commonly used vehicle and the subsequent suspension of this compound malate (B86768).
Materials:
-
This compound malate powder
-
Carboxymethylcellulose sodium
-
Sodium chloride (NaCl)
-
Tween-80
-
Benzyl (B1604629) alcohol
-
Reverse osmosis deionized water
-
Vortex mixer
-
Sterile tubes
-
Scale
-
pH meter
Procedure:
-
Vehicle Preparation:
-
Prepare a vehicle solution consisting of 0.5% w/v carboxymethylcellulose sodium, 1.8% w/v NaCl, 0.4% w/v Tween-80, and 0.9% w/v benzyl alcohol dissolved in reverse osmosis deionized water.[3]
-
Adjust the pH of the vehicle to 6.0 using a pH meter.[3]
-
Alternative simpler vehicles that have been used include phosphate-buffered saline (PBS)[1], dextrose-water[4], and acidified water (pH up to 6.0)[5]. The choice of vehicle may depend on the specific experimental requirements.
-
-
This compound Suspension:
-
Storage:
Protocol 2: Oral Gavage Administration in Mice
This protocol outlines the procedure for safely administering the this compound suspension to mice via oral gavage.
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches long, with a ball tip)
-
Syringes (1 ml)
-
Animal scale
-
Mouse restraint device (optional)
Procedure:
-
Animal Handling and Preparation:
-
Weigh each mouse accurately to determine the correct volume of this compound suspension to administer.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip to prevent injury. The scruff of the neck can be held to immobilize the head and straighten the neck and esophagus.
-
-
Dosage Calculation:
-
Calculate the volume of the this compound suspension to be administered to each mouse based on its body weight and the desired dosage. A common administration volume is 0.2 ml per mouse.[3]
-
-
Gavage Administration:
-
Draw the calculated volume of the this compound suspension into a syringe fitted with a gavage needle.
-
Ensure there are no air bubbles in the syringe.
-
Gently insert the gavage needle into the mouse's mouth, passing it over the tongue towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
Once the needle is correctly positioned in the esophagus, slowly dispense the this compound suspension.
-
Carefully withdraw the gavage needle.
-
-
Post-Administration Monitoring:
-
Monitor the mouse for a short period after administration for any signs of distress, such as choking or difficulty breathing.
-
Mice should be monitored for potential side effects throughout the study, which may include weight loss, diarrhea, fatigue, and changes in hair color.[6][7][8] Daily weighing is recommended, especially during the initial phase of treatment.[1]
-
Data Presentation
The following tables summarize key quantitative data for the oral administration of this compound in mice, compiled from various studies.
Table 1: this compound Dosage and Vehicle Information
| Parameter | Details | Reference |
| Dosage Range | 10 mg/kg/day to 120 mg/kg/day | [1][3][4][9][10] |
| Common Dosages | 20, 30, 40, 60 mg/kg/day | [3][4][9][10] |
| Vehicle Composition 1 | 0.5% w/v carboxymethylcellulose sodium, 1.8% w/v NaCl, 0.4% w/v Tween-80, 0.9% w/v benzyl alcohol in deionized water, pH 6.0 | [3] |
| Vehicle Composition 2 | Phosphate-Buffered Saline (PBS) | [1] |
| Vehicle Composition 3 | Dextrose-water | [4] |
| Vehicle Composition 4 | 80 mmol/L citrate (B86180) buffer (pH 3.5) | [2] |
| Vehicle Composition 5 | Acidified water (pH up to 6.0) | [5] |
| Administration Volume | Typically 0.2 ml per mouse | [3] |
| Administration Route | Oral Gavage | [1][3][4][9] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Dose | Reference |
| Cmax (Maximum Plasma Concentration) | ≥2 μM | 30, 60, and 120 mg/kg | [3] |
| Time to Cmax | Within a few hours of administration | 30, 60, and 120 mg/kg | [3] |
| Clearance | Begins at ~8 hours post-administration | 30 mg/kg | [3] |
| Clearance | Less efficient than 30 mg/kg dose | 60 mg/kg | [3] |
| Clearance | No significant clearance evident even after 24 hours | 120 mg/kg | [3] |
| Plasma Concentration after 7 days | Elevated to ~30 μM | 120 mg/kg/day | [3] |
| Plasma Concentration after 7 days | No significant increase | 30 and 60 mg/kg/day | [3] |
| Plasma AUC (Area Under the Curve) | Follows an ~12-h rhythm as a function of administration time | Single dose | [5][11] |
Mandatory Visualization
Caption: Experimental workflow for this compound administration.
Caption: Simplified this compound signaling pathway.
References
- 1. Preclinical Evidence for the Use of this compound Malate in the Treatment of Plexiform Neurofibromas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Contrasting effects of this compound within in vivo models of metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Antitumor and Antimetastatic Activity of this compound in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relationship Between this compound Pharmacokinetics and Administration Time: Preclinical and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of Gastrointestinal Toxicities Associated with Concurrent Abdominal Radiation Therapy and the Tyrosine Kinase Inhibitor this compound in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 9. This compound (SU11248) Inhibits Growth of Human Ovarian Cancer in Xenografted Mice | Anticancer Research [ar.iiarjournals.org]
- 10. This compound prevents cachexia and prolongs survival of mice bearing renal cancer by restraining STAT3 and MuRF-1 activation in muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing Sunitinib's Effect on AKT Phosphorylation via Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for investigating the impact of Sunitinib on the phosphorylation of AKT, a critical protein in cell signaling pathways. This document outlines the underlying principles, detailed experimental protocols, data interpretation, and visual representations of the involved pathways and workflows.
Introduction
This compound is a multi-targeted receptor tyrosine kinase (RTK) inhibitor that plays a crucial role in cancer therapy by impeding tumor growth and angiogenesis.[1] Its mechanism of action involves the inhibition of various RTKs, including platelet-derived growth factor receptors (PDGFRs) and vascular endothelial growth factor receptors (VEGFRs). This inhibition can disrupt downstream signaling cascades, such as the PI3K/AKT/mTOR pathway, which is fundamental in regulating cell proliferation, survival, and metabolism.
The phosphorylation of AKT at key residues, particularly Serine 473 (Ser473), is a critical event for its activation. Therefore, assessing the level of phosphorylated AKT (p-AKT) serves as a direct indicator of the pathway's activity. Western blotting is a widely adopted and powerful technique for the specific detection and quantification of protein phosphorylation. By comparing the levels of p-AKT to total AKT, researchers can precisely evaluate the inhibitory effect of this compound on this signaling pathway.
Data Presentation
The following table summarizes representative quantitative data from a Western blot analysis of p-AKT (Ser473) levels in a cancer cell line treated with increasing concentrations of this compound for 6 hours. The data is presented as the relative band intensity of p-AKT normalized to total AKT and then to an untreated control.
| This compound Concentration (µM) | Relative p-AKT/Total AKT Ratio (Normalized to Control) | Standard Deviation |
| 0 (Vehicle Control) | 1.00 | 0.09 |
| 0.1 | 0.85 | 0.07 |
| 0.5 | 0.52 | 0.06 |
| 1.0 | 0.28 | 0.04 |
| 5.0 | 0.11 | 0.02 |
| 10.0 | 0.05 | 0.01 |
Note: This table presents hypothetical data for illustrative purposes, based on typical results from such experiments.
Signaling Pathway and Experimental Workflow
To visually represent the key processes, the following diagrams have been generated using the DOT language.
Caption: this compound inhibits Receptor Tyrosine Kinases (RTKs), leading to reduced AKT phosphorylation.
Caption: Step-by-step workflow for Western blot analysis of AKT phosphorylation.
Experimental Protocols
Cell Culture and this compound Treatment
This protocol describes a general procedure for treating adherent cancer cell lines. It should be optimized based on the specific cell line used.
Materials:
-
Cancer cell line of interest (e.g., 786-O renal cancer cells)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound malate
-
DMSO (vehicle control)
-
6-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 2, 6, or 24 hours).
Cell Lysis and Protein Extraction
Materials:
-
Ice-cold PBS
-
RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease and phosphatase inhibitor cocktails
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Wash Cells: After treatment, place the 6-well plates on ice and aspirate the medium. Wash the cells once with ice-cold PBS.[2]
-
Cell Lysis: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[2]
-
Scrape and Collect: Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect Supernatant: Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
Protein Quantification
Materials:
-
BCA Protein Assay Kit
-
Microplate reader
Procedure:
-
Determine the protein concentration of each cell lysate using a BCA protein assay according to the manufacturer's instructions.
SDS-PAGE and Protein Transfer
Materials:
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (acrylamide percentage appropriate for AKT, ~60 kDa)
-
SDS-PAGE running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Western blot transfer system
Procedure:
-
Sample Preparation: Based on the protein concentrations, dilute the lysates to ensure equal protein loading for each sample (typically 20-30 µg per lane). Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Electrophoresis: Load equal amounts of protein into the wells of an SDS-PAGE gel and run the gel according to standard procedures.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
Immunoblotting
Materials:
-
Blocking buffer (5% w/v BSA in TBST for phosphorylated proteins)[3][4]
-
Tris-Buffered Saline with Tween 20 (TBST)
-
Primary antibody against p-AKT (Ser473) (e.g., from Cell Signaling Technology, #9271)[5][6][7]
-
Primary antibody against total AKT (e.g., from Cell Signaling Technology, #9272)[8]
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[3][4]
-
Primary Antibody (p-AKT): Incubate the membrane with the primary antibody against p-AKT (Ser473) diluted in blocking buffer (e.g., 1:1000) overnight at 4°C with gentle agitation.
-
Washing: The next day, wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody: Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody (e.g., 1:2000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the ECL detection reagents according to the manufacturer's instructions. Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing (Total AKT): To normalize for protein loading, the membrane can be stripped of the primary and secondary antibodies using a stripping buffer. After stripping, re-block the membrane and probe with an antibody against total AKT, following the same immunoblotting procedure. A loading control like β-actin or GAPDH can also be used.[9]
Data Analysis and Normalization
Quantitative analysis of the Western blot bands should be performed using densitometry software.
-
Quantify Band Intensity: Measure the intensity of the p-AKT and total AKT bands for each sample.
-
Normalization: To accurately assess the change in phosphorylation, the p-AKT signal should be normalized to the total AKT signal. This ratio is then normalized to a loading control (e.g., β-actin or GAPDH) if one was used.[10][11] The final value for each treated sample is then expressed as a fold change relative to the vehicle-treated control.
-
Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes in AKT phosphorylation. A minimum of three independent experiments is recommended for statistical rigor.[11]
References
- 1. cancercareontario.ca [cancercareontario.ca]
- 2. licorbio.com [licorbio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. ccrod.cancer.gov [ccrod.cancer.gov]
- 7. PhosphoPlus® Akt (Ser473) Antibody Kit | Cell Signaling Technology [cellsignal.com]
- 8. Akt Antibody | Cell Signaling Technology [cellsignal.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Establishing a Sunitinib-Resistant Cancer Cell Line
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the establishment and characterization of Sunitinib-resistant cancer cell lines in a laboratory setting. The protocols herein describe methods for inducing resistance, confirming the resistant phenotype, and analyzing underlying molecular mechanisms.
Introduction
This compound is a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of various cancers, most notably renal cell carcinoma (RCC).[1] It primarily targets VEGFR and PDGFR, inhibiting angiogenesis and tumor cell proliferation.[1][2][3] However, a significant challenge in its clinical use is the development of acquired resistance, which limits its long-term efficacy.[4][5] Establishing this compound-resistant cancer cell lines in vitro is a crucial step for studying the molecular mechanisms of resistance, identifying biomarkers, and developing novel therapeutic strategies to overcome it.[6][7]
This document outlines two primary methods for generating this compound-resistant cell lines: continuous exposure to a steady dose and a dose-escalation strategy.[6][8] It further provides detailed protocols for confirming resistance through cell viability assays and for probing common molecular alterations, such as the activation of bypass signaling pathways.[5][9]
Materials and Reagents
| Reagent / Material | Supplier Examples | Purpose |
| Parental Cancer Cell Line (e.g., 786-O, ACHN, Caki-1) | ATCC, ECACC | Base cell line for inducing resistance |
| This compound Malate | Selleck Chemicals, MedChemExpress | RTK inhibitor for inducing resistance |
| Cell Culture Medium (e.g., RPMI-1640, DMEM) | Thermo Fisher Scientific, MilliporeSigma | Cell growth and maintenance |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific, MilliporeSigma | Supplement for cell culture medium |
| Penicillin-Streptomycin Solution | Thermo Fisher Scientific, MilliporeSigma | Antibiotic to prevent contamination |
| Trypsin-EDTA | Thermo Fisher Scientific, MilliporeSigma | Cell detachment for passaging |
| Phosphate-Buffered Saline (PBS) | Thermo Fisher Scientific, MilliporeSigma | Washing cells |
| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | MilliporeSigma | Solvent for this compound |
| Cell Viability Assay Kit (e.g., CCK-8, WST-1, MTT) | Promega, Dojindo, Thermo Fisher | Quantifying cell viability and IC50 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | Protein extraction for Western Blot |
| Protease and Phosphatase Inhibitor Cocktail | Roche, Thermo Fisher Scientific | Prevent protein degradation |
| BCA Protein Assay Kit | Thermo Fisher Scientific | Protein quantification |
| Primary Antibodies (e.g., p-Akt, Akt, p-ERK, ERK, Axl, Actin) | Cell Signaling Technology, Abcam | Probing specific proteins in Western Blot |
| HRP-conjugated Secondary Antibodies | Cell Signaling Technology, Abcam | Detection in Western Blot |
| ECL Western Blotting Substrate | Thermo Fisher Scientific, Bio-Rad | Chemiluminescent detection |
Protocol 1: Establishment of this compound-Resistant Cell Line
This protocol describes the process of generating a stable this compound-resistant cell line from a parental, sensitive line. The overall workflow involves determining the initial sensitivity, chronically exposing the cells to the drug, and gradually selecting for a resistant population.
Experimental Workflow
Detailed Methodology
-
Parental Cell Culture:
-
Culture the parental cancer cell line (e.g., 786-O, A498 for RCC) in the recommended complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Determine Baseline IC50:
-
Perform a cell viability assay (see Protocol 2) with a range of this compound concentrations (e.g., 0 to 50 µM) to determine the 50% inhibitory concentration (IC50) for the parental cell line.[7] This value will serve as a baseline for sensitivity.
-
-
Induction of Resistance (Two Common Methods):
-
Method A: Dose Escalation:
-
Begin by continuously exposing the parental cells to a starting concentration of this compound, typically around the IC20 to IC50 value.[8]
-
Initially, a large proportion of cells may die. Continue to culture the surviving cells, replacing the medium with fresh this compound-containing medium every 2-3 days.
-
Once the cells resume a stable growth rate comparable to the parental line, they can be passaged.
-
After several passages, gradually increase the this compound concentration.[8][10] This process is repeated for several months (>20 passages) until the cells can proliferate in a significantly higher concentration of this compound (e.g., 2-10 µM) than the parental line.[1][9][10]
-
-
Method B: Steady High Dose:
-
-
Maintenance of Resistant Line:
-
Once a resistant line is established (e.g., can tolerate 4-5 times the parental IC50), it should be continuously maintained in culture medium containing the final selection concentration of this compound to prevent reversion of the resistant phenotype.[8]
-
Typical this compound Concentrations for Resistance Induction
| Cell Line | Cancer Type | Starting Conc. (Approx.) | Final Maintenance Conc. | Reference |
| 786-O | Renal Cell Carcinoma | ~2 µM | 4 - 10 µM | [1][8][9][11] |
| A498 | Renal Cell Carcinoma | ~1 µM | 2 µM | [9][11] |
| Caki-1 | Renal Cell Carcinoma | ~2.8 µM (IC50) | Not specified | [1] |
| HT-29 | Colon Cancer | Gradually increased | 12 µM | [10] |
Protocol 2: Confirmation of Resistance Phenotype via Cell Viability Assay
To confirm that the established cell line is indeed resistant, its IC50 value is determined and compared to the parental line. A significant increase (typically >3-fold) in the IC50 value indicates acquired resistance.[1]
Detailed Methodology (WST/CCK-8 Assay)
-
Cell Seeding:
-
Harvest both parental and putative resistant cells during their logarithmic growth phase.
-
Seed the cells into 96-well plates at a density of 1 x 10³ to 5 x 10³ cells per well in 100 µL of complete medium.[7]
-
Incubate the plates for 24 hours at 37°C to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a 2x serial dilution of this compound in culture medium. For parental cells, the concentration range might be 0-50 µM. For resistant cells, a higher range may be necessary, such as 0-100 µM.[7]
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include "medium only" wells for background control and "cells with drug-free medium" for a negative control.
-
Incubate the plates for 48 to 72 hours.[7]
-
-
Colorimetric Reaction:
-
Add 10 µL of WST/CCK-8 reagent to each well.
-
Incubate for 1-4 hours at 37°C, until a visible color change occurs.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate cell viability as a percentage relative to the untreated control:
-
% Viability = (Absorbance_Treated / Absorbance_Untreated) * 100
-
-
Plot the % Viability against the log of this compound concentration and use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.
-
Example IC50 Comparison
| Cell Line | IC50 (Parental) | IC50 (Resistant) | Fold Resistance | Reference |
| 786-O | 5.2 µM | 22.6 µM | ~4.3-fold | [1] |
| A498-Su | Decreased viability | Minimal effect at high conc. | >10-fold (qualitative) | [9][11] |
| 786-Su | Decreased viability | Minimal effect at high conc. | >10-fold (qualitative) | [9][11] |
Protocol 3: Analysis of Molecular Mechanisms
Acquired resistance to this compound often involves the activation of alternative or "bypass" signaling pathways that promote cell survival and proliferation despite the inhibition of VEGFR/PDGFR.[4] Common mechanisms include the activation of the PI3K/Akt and MAPK/ERK pathways, and upregulation of receptors like Axl.[7][9]
Common this compound Resistance Signaling Pathways
Detailed Methodology (Western Blotting)
-
Protein Extraction:
-
Culture parental and resistant cells to 80-90% confluency. Optionally, treat with this compound for a short period (e.g., 2-6 hours) to observe acute signaling changes.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells directly on the plate with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation & SDS-PAGE:
-
Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[9]
-
Incubate the membrane with a primary antibody (e.g., anti-p-Akt, anti-p-ERK, anti-Axl) overnight at 4°C, using the dilution recommended by the manufacturer.[9]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[9]
-
Strip and re-probe the membrane with antibodies for total proteins (e.g., total Akt, total ERK) and a loading control (e.g., β-actin) to ensure equal loading. This compound-resistant cells often show sustained or increased phosphorylation of Akt and ERK even in the presence of the drug, unlike parental cells.[5][10]
-
References
- 1. Metabolomic Analysis to Elucidate Mechanisms of this compound Resistance in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. urotoday.com [urotoday.com]
- 6. Molecular and Functional Analysis of this compound-Resistance Induction in Human Renal Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. tandfonline.com [tandfonline.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Impact of this compound resistance on clear cell renal cell carcinoma therapeutic sensitivity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assessment Following Sunitinib Treatment using MTT/XTT Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in cancer therapy, notably for renal cell carcinoma and gastrointestinal stromal tumors.[1][2] Its mechanism of action involves the inhibition of several RTKs, including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and stem cell factor receptor (c-KIT), thereby disrupting signaling pathways crucial for tumor growth, angiogenesis, and metastasis.[1][3][4] Assessing the cytotoxic and cytostatic effects of this compound on cancer cells is a critical step in both preclinical research and drug development.
This document provides detailed protocols for performing cell viability assays, specifically the MTT and XTT assays, to evaluate the efficacy of this compound treatment. These colorimetric assays are widely used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]
Principle of the Assays
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[5][7] The insoluble formazan is then dissolved, and the absorbance is measured, which correlates with the number of viable cells.[8]
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, the XTT assay involves the reduction of a tetrazolium salt to a colored formazan product by metabolically active cells.[6][9] However, the formazan product of XTT is water-soluble, eliminating the need for a solubilization step and making it more suitable for high-throughput screening.[6]
This compound's Mechanism of Action and Targeted Signaling Pathways
This compound functions as an ATP-competitive inhibitor, targeting the intracellular ATP-binding pocket of multiple RTKs. This inhibition blocks receptor phosphorylation and activation, thereby disrupting downstream signaling cascades.[2] The primary molecular targets include VEGFRs (VEGFR1, VEGFR2, VEGFR3), PDGFRs (PDGFRα, PDGFRβ), c-KIT, Fms-like tyrosine kinase-3 (FLT3), and RET.[1][2] By inhibiting these kinases, this compound impedes critical signaling pathways such as the RAS/MAPK and PI3K/AKT pathways, which are involved in cell proliferation, survival, and angiogenesis.[3]
Experimental Protocols
The following are generalized protocols for performing MTT and XTT assays with this compound treatment. It is crucial to optimize conditions such as cell seeding density and incubation times for each specific cell line.
General Workflow
Materials
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound malate (B86768) (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom sterile culture plates
-
MTT reagent (5 mg/mL in PBS)[5]
-
MTT solubilization solution (e.g., SDS-HCl, acidified isopropanol)[10]
-
XTT reagent and electron coupling solution[9]
-
Microplate reader
This compound Stock Solution Preparation
-
Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) by dissolving the powder in sterile DMSO.
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Protocol 1: MTT Assay
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[11]
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the respective this compound concentrations.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[11]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
Protocol 2: XTT Assay
-
Cell Seeding and this compound Treatment: Follow steps 1 and 2 from the MTT Assay protocol.
-
XTT Reagent Preparation:
-
Thaw the XTT reagent and electron coupling solution.
-
Prepare the XTT working solution by mixing the XTT reagent and the electron coupling solution according to the manufacturer's instructions (e.g., for one 96-well plate, mix 5 mL of XTT reagent with 0.1 mL of electron coupling solution).[9] Prepare this solution fresh just before use.[13]
-
-
XTT Addition and Incubation:
-
Absorbance Measurement:
-
Gently shake the plate to ensure a uniform color.
-
Read the absorbance at a wavelength between 450 and 500 nm using a microplate reader.[9]
-
Data Presentation and Analysis
The results of the cell viability assays can be presented as the percentage of cell viability relative to the control (untreated or vehicle-treated cells). The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits a biological process by 50%, is a key parameter to determine.
Calculation of Percentage Viability:
% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100
Data Summary Tables:
The following tables summarize the effects of this compound on the viability of various cancer cell lines as reported in the literature.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | % Cell Viability or Inhibition | Reference |
| ECA109 | 1, 2.5, 5, 10, 15, 20, 25 | 24 | Dose-dependent decrease | [14] |
| ECA109 | 1, 2.5, 5, 10, 15, 20, 25 | 48 | Dose-dependent decrease | [14] |
| MDA-MB-231 | 5 | 24 | ~79% | [15] |
| MDA-MB-231 | 10 | 24 | ~43% | [15] |
| MDA-MB-231 | 20 | 24 | ~42% | [15] |
| MDA-MB-231 | 5 | 48 | ~65% | [15] |
| MDA-MB-231 | 10 | 48 | ~39% | [15] |
| MDA-MB-231 | 20 | 48 | ~18% | [15] |
| 786-O (RCC) | Not specified | 24 | Dose-dependent apoptosis | [16] |
| RCC4 | Not specified | 24 | Dose-dependent apoptosis | [16] |
| Renca | Not specified | 24 | Dose-dependent apoptosis | [16] |
Table 2: IC50 Values of this compound in Different Cell Lines
| Cell Line | Assay Type | IC50 (µM) | Incubation Time (hours) | Reference |
| Cardiac Fibroblasts | Alamar Blue | 5.2 | 24 | [17] |
| PANC-1 (Pancreatic) | Alamar Blue | 13.5 | 24 | [17] |
| U87-MG (Glioblastoma) | Not specified | >100 (this compound) | 72 | [18] |
| A172 (Glioblastoma) | Not specified | >100 (this compound) | 72 | [18] |
Troubleshooting and Considerations
-
Cell Density: The optimal cell seeding density should be determined for each cell line to ensure that the cells are in the logarithmic growth phase during the assay.
-
This compound Solubility: Ensure that this compound is fully dissolved in the culture medium to avoid precipitation, which can affect the results.
-
Interference: Some compounds can directly react with the MTT or XTT reagents. It is advisable to run a control with the compound in cell-free medium to check for any direct reduction of the tetrazolium salt.[6]
-
Incubation Times: The incubation time with the MTT or XTT reagent should be optimized to obtain a sufficient signal without reaching saturation.
-
Background Control: Always include wells with medium only (no cells) to determine the background absorbance.[13]
References
- 1. What is the mechanism of this compound Malate? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. protocols.io [protocols.io]
- 11. benchchem.com [benchchem.com]
- 12. atcc.org [atcc.org]
- 13. abcam.cn [abcam.cn]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. This compound inhibition of Stat3 induces renal cell carcinoma tumor cell apoptosis and reduces immunosuppressive cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. heart.bmj.com [heart.bmj.com]
- 18. Effect of this compound derivatives on glioblastoma single-cell migration and 3D cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of Sunitinib Treatment Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of various cancers, most notably renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[1][2] Its primary mechanism of action involves the inhibition of vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), key drivers of tumor angiogenesis and growth.[2][3][4] Monitoring the therapeutic response to this compound in vivo is crucial for optimizing treatment strategies, identifying resistance mechanisms, and developing novel combination therapies. This document provides detailed application notes and protocols for various in vivo imaging techniques to monitor this compound treatment response.
This compound's Mechanism of Action
This compound exerts its anti-cancer effects by blocking the signaling pathways initiated by VEGFRs and PDGFRs.[3][5] This inhibition leads to a reduction in tumor angiogenesis, cell proliferation, and survival.[3][4] Understanding these pathways is essential for selecting and interpreting the results from in vivo imaging studies.
Caption: this compound inhibits VEGFR and PDGFR signaling pathways.
In Vivo Imaging Modalities
Several non-invasive in vivo imaging techniques can be employed to monitor the physiological and metabolic changes in tumors in response to this compound treatment.
Positron Emission Tomography (PET)
PET imaging utilizes radiotracers to visualize and quantify metabolic processes.
-
¹⁸F-FDG (Fluorodeoxyglucose): Measures glucose metabolism, which is often elevated in tumor cells. This compound treatment can lead to a decrease in FDG uptake, indicating a reduction in metabolic activity.[6]
-
¹⁸F-FLT (Fluorothymidine): A marker of cellular proliferation. A decrease in FLT uptake is an early indicator of this compound's cytostatic effects.[7][8]
-
¹¹C-Acetate: Can be used to assess fatty acid synthesis and may serve as an early indicator of therapeutic effect in certain cancers like mRCC.[9]
-
¹⁸F-FMISO (Fluoromisonidazole): A tracer for imaging hypoxia. Changes in tumor oxygenation following this compound treatment can be monitored with FMISO-PET.[10]
Magnetic Resonance Imaging (MRI)
MRI offers excellent soft-tissue contrast and can provide a range of functional parameters.
-
Susceptibility Contrast MRI (SC-MRI): Using intravascular contrast agents like ultrasmall superparamagnetic iron oxide (USPIO) particles, SC-MRI can quantify tumor fractional blood volume (fBV), a direct measure of the vascular network.[11][12]
-
Dynamic Contrast-Enhanced MRI (DCE-MRI): Measures vascular permeability and perfusion by tracking the influx and efflux of a contrast agent. This compound's anti-angiogenic effects lead to changes in parameters like Ktrans (transfer constant).[13][14]
-
Blood Oxygen Level-Dependent (BOLD) MRI: Sensitive to changes in blood oxygenation, which can be altered by this compound's effects on tumor vasculature and perfusion.[14][15]
-
Diffusion-Weighted Imaging (DWI): Measures the random motion of water molecules, which can be restricted in highly cellular tumors. Changes in the apparent diffusion coefficient (ADC) can reflect treatment-induced cell death.[13]
Optical Imaging
-
Bioluminescence Imaging (BLI): Requires genetically engineered tumor cells that express a luciferase enzyme. The light emission, following the administration of a substrate like D-luciferin, correlates with tumor burden. BLI is a powerful tool for monitoring tumor growth and metastasis in preclinical models.[16]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical and clinical studies monitoring this compound treatment response using various imaging modalities.
Table 1: Preclinical PET Imaging Data
| Animal Model | Tumor Type | Tracer | Treatment | Key Finding |
| U87MG Xenograft | Glioblastoma | ¹⁸F-FLT | 80 mg/kg this compound for 7 days | Significant decrease in T/M ratio from baseline to day 3 (2.98 vs 2.23), correlating with decreased Ki67.[8] |
| PyMT Transgenic | Mammary Carcinoma | ¹⁸F-FDG | This compound (dose not specified) for 9 days | 1.5-fold less ¹⁸F-FDG uptake in treated vs. control tumors.[10] |
| 4T1 & RENCA | Breast & Renal | ¹⁸F-FDG | 60 mg/kg/day this compound | No significant change in FDG uptake despite reduced tumor growth.[16] |
Table 2: Preclinical MRI Data
| Animal Model | Tumor Type | MRI Technique | Treatment | Key Finding |
| 786-0 Xenograft | Renal Cell Carcinoma | SC-MRI | 40 mg/kg this compound for 2 weeks | 71% reduction in fractional blood volume (fBV).[11][12] |
| SCCVII | Squamous Cell Carcinoma | DCE-MRI | 50 mg/kg this compound daily | Increased Gd-DTPA uptake after 4 and 7 days, suggesting transient vascular normalization.[17] |
| 786-0-R | This compound-Resistant RCC | SC-MRI | Continuous this compound | Suppressed fBV in resistant tumors, indicating resistance is not associated with re-vascularization.[11] |
Table 3: Clinical Imaging Data
| Cancer Type | Imaging Modality | Tracer/Technique | Treatment Schedule | Key Finding |
| mRCC | Multiparametric MRI | IVIM-DWI, BOLD, DCE | 12 days of this compound | Decrease in diffusivity (D), increase in R2*, and decrease in Ktrans and perfusion fraction.[13][15] |
| mRCC | ¹¹C-Acetate PET | ¹¹C-Acetate | This compound | Disappearance of tracer uptake in a liver metastasis after 2 weeks, preceding CT response.[9] |
| GIST (Imatinib-resistant) | ¹⁸F-FDG PET | ¹⁸F-FDG | This compound (4 wks on/2 wks off) | Initial suppression of FDG uptake, with rebound during the off-treatment period in some patients.[6] |
| Solid Malignancies | ¹⁸F-FLT PET/CT | ¹⁸F-FLT | This compound (4/2 or 2/1 schedule) | Increased FLT uptake during this compound withdrawal, suggesting a "flare" effect.[18] |
Experimental Protocols
Protocol 1: ¹⁸F-FLT PET/CT Imaging in a Xenograft Model
This protocol is based on the methodology described for monitoring this compound response in U87MG glioblastoma xenografts.[7][8]
Materials:
-
Tumor-bearing mice (e.g., nude mice with U87MG xenografts)
-
This compound malate
-
Vehicle (e.g., 0.5% methylcellulose/0.5% Tween 80)
-
¹⁸F-FLT
-
MicroPET/CT scanner
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Tumor Inoculation: Subcutaneously inject U87MG cells into the flank of the mice.
-
Baseline Imaging: Once tumors reach a specified volume (e.g., 100-200 mm³), perform a baseline ¹⁸F-FLT PET/CT scan (Day 0).
-
Treatment Administration: Randomize mice into control (vehicle) and treatment groups. Administer this compound (e.g., 80 mg/kg) or vehicle daily via oral gavage for the specified duration (e.g., 7 days).
-
Follow-up Imaging: Perform ¹⁸F-FLT PET/CT scans at specified time points (e.g., Day 1, 3, 7, and 13).
-
Image Acquisition:
-
Anesthetize the mouse.
-
Inject ¹⁸F-FLT (e.g., 11.1 MBq) intravenously via the tail vein.
-
Allow for a 60-minute uptake period.
-
Acquire PET and CT images.
-
-
Image Analysis:
-
Reconstruct the PET and CT images.
-
Draw regions of interest (ROIs) over the tumor and a reference tissue (e.g., contralateral muscle).
-
Calculate the tumor-to-muscle (T/M) uptake ratio.
-
-
Ex Vivo Analysis (Optional): At the end of the study, tumors can be excised for immunohistochemical analysis of proliferation (Ki67) and microvessel density (CD31) to correlate with imaging findings.
Caption: Workflow for PET imaging of this compound response.
Protocol 2: Susceptibility Contrast MRI (SC-MRI) for Fractional Blood Volume (fBV)
This protocol is adapted from studies evaluating vascular response to this compound in renal cell carcinoma xenografts.[11][12]
Materials:
-
Tumor-bearing mice (e.g., SCID mice with 786-0 xenografts)
-
This compound malate
-
Vehicle
-
Ultrasmall superparamagnetic iron oxide (USPIO) contrast agent
-
High-field MRI scanner with a suitable coil
-
Anesthesia
Procedure:
-
Tumor Inoculation: Establish subcutaneous 786-0 xenografts.
-
Baseline Imaging: Perform a baseline MRI scan before initiating treatment.
-
Treatment Administration: Treat mice daily with this compound (e.g., 40 mg/kg) or vehicle via oral gavage.
-
Follow-up Imaging: Perform a follow-up MRI scan after a specified treatment period (e.g., 2 weeks).
-
Image Acquisition:
-
Anesthetize the mouse and maintain its body temperature.
-
Acquire pre-contrast T2*-weighted images.
-
Administer the USPIO contrast agent intravenously.
-
Acquire post-contrast T2*-weighted images at multiple time points to ensure steady-state blood concentration.
-
-
Image Analysis:
-
Calculate the change in the transverse relaxation rate (ΔR2*) from the pre- and post-contrast images.
-
Generate parametric maps of fractional blood volume (fBV) using the equation: fBV = ΔR2* / (C * B0 * Hct), where C is a constant related to the magnetic properties of the contrast agent, B0 is the magnetic field strength, and Hct is the hematocrit.
-
-
Histological Correlation: After the final imaging session, tumors can be excised for immunohistochemical analysis of microvessel density (e.g., using anti-endomucin or anti-CD31 antibodies) to validate the fBV measurements.
Protocol 3: Bioluminescence Imaging (BLI) for Tumor Burden
This protocol provides a general framework for using BLI to monitor this compound's effect on tumor growth and metastasis.[16]
Materials:
-
Mice (e.g., Balb/c)
-
Tumor cells engineered to express luciferase (e.g., 4T1-luc)
-
This compound malate
-
Vehicle
-
D-luciferin substrate
-
In vivo imaging system (IVIS) or similar bioluminescence imager
-
Anesthesia
Procedure:
-
Tumor Cell Injection: Inject luciferase-expressing tumor cells intravenously to establish a metastatic model or subcutaneously for a primary tumor model.
-
Treatment Initiation: Begin treatment with this compound (e.g., 60 mg/kg/day) or vehicle 24 hours after tumor cell injection.
-
Bioluminescence Imaging:
-
Perform imaging at regular intervals (e.g., weekly).
-
Anesthetize the mice.
-
Inject D-luciferin (e.g., 75 mg/kg) intraperitoneally.
-
Wait for the optimal substrate distribution time (typically 10-15 minutes).
-
Acquire bioluminescent images using the IVIS.
-
-
Image Analysis:
-
Define ROIs over the tumor or metastatic sites.
-
Quantify the total photon flux (photons/second) within the ROIs as a measure of tumor burden.
-
-
Survival Analysis: Monitor the mice for humane endpoints to generate survival curves for each treatment group.
Conclusion
In vivo imaging provides powerful, non-invasive tools to longitudinally monitor the multifaceted response of tumors to this compound therapy. PET imaging offers insights into metabolic and proliferative changes, while advanced MRI techniques can delineate the profound vascular effects of this compound. Optical imaging is invaluable for assessing overall tumor burden in preclinical models. The choice of imaging modality should be guided by the specific scientific question, the tumor model, and the available resources. The protocols and data presented here serve as a comprehensive guide for researchers aiming to effectively utilize in vivo imaging in the evaluation of this compound and other anti-angiogenic therapies.
References
- 1. This compound: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Malate? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Early Monitoring Antiangiogenesis Treatment Response of this compound in U87MG Tumor Xenograft by 18F-FLT MicroPET/CT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Therapeutic Effect of this compound by 11C-Acetate PET Compared with FDG PET Imaging in a Patient with Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monitoring therapeutic efficacy of this compound using [18F]FDG and [18F]FMISO PET in an immunocompetent model of luminal B (HER2-positive)-type mammary carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Monitoring the Vascular Response and Resistance to this compound in Renal Cell Carcinoma In Vivo with Susceptibility Contrast MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Multiparametric MRI for assessment of early response to neoadjuvant this compound in renal cell carcinoma | PLOS One [journals.plos.org]
- 14. Multiparametric MRI for assessment of early response to neoadjuvant this compound in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Contrasting effects of this compound within in vivo models of metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vivo Imaging of Tumor Physiological, Metabolic, and Redox Changes in Response to the Anti-Angiogenic Agent this compound: Longitudinal Assessment to Identify Transient Vascular Renormalization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Scholars@Duke publication: Pharmacodynamic study using FLT PET/CT in patients with renal cell cancer and other solid malignancies treated with this compound malate. [scholars.duke.edu]
Application Notes and Protocols for Sunitinib Formulation in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Sunitinib formulations for use in preclinical animal studies. The information is intended to guide researchers in selecting and preparing appropriate formulations for oral administration in various animal models.
This compound, a multi-targeted receptor tyrosine kinase inhibitor, is a small molecule that inhibits signaling of multiple receptors, including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and KIT.[1] It is widely used in preclinical cancer research to evaluate its anti-angiogenic and anti-tumor activities.[2] The malate (B86768) salt of this compound is the most commonly used form in these studies.[3]
Data Presentation
This compound Malate Solubility
The solubility of this compound malate is a critical factor in formulation development. The following table summarizes its solubility in various solvents.
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (B87167) (DMSO) | ~5 mg/mL | [1][4] |
| Dimethylformamide (DMF) | ~1 mg/mL | [1][4] |
| DMSO:PBS (pH 7.2) (1:3) | ~0.25 mg/mL | [1][4] |
| Aqueous Media (pH 1.2-6.8) | > 25 mg/mL | [3] |
| Water | Insoluble | [5] |
| Ethanol | Insoluble | [5] |
| 100 mM Citrate (B86180) buffer (pH 5.0) | 10 mg/mL (requires sonication and pH adjustment) | [6] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.5 mg/mL | [6] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL | [6] |
| 10% DMSO, 90% corn oil | ≥ 2.5 mg/mL | [6] |
In Vivo Formulations for Preclinical Studies
Several vehicles have been successfully used to formulate this compound for oral administration in animal models. The choice of vehicle depends on the desired dose, stability, and the specific experimental design.
| Vehicle Composition | This compound Concentration | Animal Model | Administration Route | Reference |
| 80 mmol/L Citrate buffer (pH 3.5) | 3 mg/mL | Mice | Oral gavage | [7] |
| Dextrose-water | 100 µg/mL (aliquots) | Mice | Oral gavage | [8] |
| Phosphate Buffered Saline (PBS) | Not specified (for 60 mg/kg/day dosing) | Mice | Oral gavage | [9] |
| 0.5% w/v Carboxymethylcellulose sodium, 1.8% w/v NaCl, 0.4% w/v Tween-80, 0.9% w/v benzyl (B1604629) alcohol in deionized water (pH 6.0) | Not specified (for 30, 60, 120 mg/kg/day dosing) | Mice | Oral gavage | [10] |
| 1:1 mixture of Ora-Plus:Ora-Sweet | 10 mg/mL | Not specified (stability study) | Oral | [11] |
Experimental Protocols
Protocol 1: this compound Formulation in Citrate Buffer
This protocol is suitable for preparing a solution of this compound for oral gavage in mice.
Materials:
-
This compound malate powder
-
Citrate buffer (80 mmol/L, pH 3.5)
-
Sterile water
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Prepare 80 mmol/L citrate buffer by dissolving the appropriate amount of citric acid and sodium citrate in sterile water.
-
Adjust the pH of the buffer to 3.5 using HCl or NaOH as needed.
-
Weigh the required amount of this compound malate powder to achieve a final concentration of 3 mg/mL.
-
Slowly add the this compound malate powder to the citrate buffer while stirring continuously with a magnetic stirrer.
-
Continue stirring until the powder is completely dissolved. Gentle heating or sonication may be applied to aid dissolution.
-
Verify the final pH of the solution and adjust if necessary.
-
The formulation is now ready for oral administration.
Protocol 2: this compound Suspension in Carboxymethylcellulose-based Vehicle
This protocol describes the preparation of a this compound suspension, which is useful for administering higher doses.
Materials:
-
This compound malate powder
-
Carboxymethylcellulose sodium (0.5% w/v)
-
Sodium chloride (1.8% w/v)
-
Tween-80 (0.4% w/v)
-
Benzyl alcohol (0.9% w/v)
-
Reverse osmosis deionized water
-
Vortex mixer
-
Balance and weighing paper
-
Graduated cylinders
Procedure:
-
Prepare the vehicle by dissolving carboxymethylcellulose sodium, NaCl, Tween-80, and benzyl alcohol in reverse osmosis deionized water.
-
Adjust the pH of the vehicle to 6.0.
-
Weigh the required amount of this compound malate powder.
-
Add the this compound malate powder to the vehicle.
-
Vortex the mixture vigorously to create a uniform suspension.
-
This suspension should be prepared at least 24 hours before administration and stored at 4°C in the dark.
-
Prepare fresh stocks of the this compound suspension weekly.[10]
-
Before each administration, ensure the suspension is thoroughly mixed by vortexing.
Protocol 3: Extemporaneous Oral Suspension from Capsules
This protocol is adapted from a stability study and can be used to prepare a stable oral suspension from commercially available this compound capsules, which may be beneficial for long-term studies.[11][12]
Materials:
-
This compound malate capsules (e.g., 50 mg)
-
Ora-Plus:Ora-Sweet (1:1 mixture)
-
Mortar and pestle
-
Amber plastic bottles with child-resistant caps
-
Graduated cylinder
Procedure:
-
Carefully open the required number of this compound malate capsules to obtain the desired amount of drug. For example, to prepare a 10 mg/mL suspension, the contents of three 50 mg capsules can be used for a final volume of 15 mL.[11]
-
Empty the contents of the capsules into a mortar.
-
Prepare a 1:1 mixture of Ora-Plus and Ora-Sweet.
-
Add a small amount of the Ora-Plus:Ora-Sweet mixture to the powder in the mortar and triturate to form a smooth paste.
-
Gradually add the remaining Ora-Plus:Ora-Sweet mixture to the paste with continuous mixing to achieve the final desired volume and concentration.
-
Transfer the final suspension to an amber plastic bottle.
-
This suspension is stable for at least 60 days when stored at room temperature or under refrigeration at 4°C.[11][12]
Visualizations
This compound Signaling Pathway Inhibition
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. A preclinical review of this compound, a multitargeted receptor tyrosine kinase inhibitor with anti-angiogenic and antitumour activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. In Vivo Antitumor and Antimetastatic Activity of this compound in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Evidence for the Use of this compound Malate in the Treatment of Plexiform Neurofibromas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Contrasting effects of this compound within in vivo models of metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability of this compound in oral suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application of Sunitinib in Patient-Derived Xenograft (PDX) Models: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Sunitinib in patient-derived xenograft (PDX) models. This document is intended to guide researchers in designing and executing preclinical in vivo studies to evaluate the efficacy of this compound, investigate mechanisms of action, and explore potential resistance pathways.
Introduction to this compound and PDX Models
This compound (marketed as Sutent®) is an oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor. It is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), stem cell factor receptor (c-KIT), Fms-like tyrosine kinase-3 (FLT3), and RET.[1][2][3] By simultaneously blocking these signaling pathways, this compound exerts both anti-angiogenic and direct anti-tumor effects, leading to reduced tumor vascularization and the induction of cancer cell apoptosis.[2][4]
Patient-derived xenograft (PDX) models are generated by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse.[5] These models are considered more clinically relevant than traditional cell-line-derived xenografts because they better preserve the histological and genetic characteristics of the original tumor, including its heterogeneity and microenvironment.[5] The use of PDX models in preclinical studies with this compound has been instrumental in understanding its therapeutic potential and mechanisms of resistance in various cancers, most notably renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[6][7]
This compound's Mechanism of Action: Key Signaling Pathways
This compound's efficacy stems from its ability to inhibit multiple RTKs involved in tumor growth and angiogenesis. The primary signaling pathways affected are:
-
VEGFR Signaling: Inhibition of VEGFR-1, -2, and -3 disrupts the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, thereby inhibiting the formation of new blood vessels (angiogenesis) required for tumor growth.[2][8]
-
PDGFR Signaling: By blocking PDGFR-α and -β, this compound interferes with pathways that regulate tumor cell growth, proliferation, and survival.[2][8]
-
c-KIT Signaling: Inhibition of the c-KIT receptor is particularly relevant in GIST, where activating mutations in this RTK are a primary driver of tumorigenesis.[2][8]
The simultaneous inhibition of these pathways leads to a multifaceted anti-tumor effect.
Quantitative Data from this compound PDX Studies
The following tables summarize quantitative data from representative studies on the efficacy of this compound in various PDX models.
Table 1: Efficacy of this compound in Renal Cell Carcinoma (RCC) PDX Models
| PDX Model | This compound Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| RP-R-01 (ccRCC) | 40 | 5 days on, 2 days off; oral gavage | Significant Inhibition | [6] |
| RP-R-02 (ccRCC) | 40, 60, 80 (dose escalation) | 5 days on, 2 days off; oral gavage | Initial response followed by resistance | [6] |
| Unspecified ccRCC | Not Specified | Not Specified | Substantial Inhibition | [6] |
| REN02 (ccRCC) | Not Specified | Continuous | Initial 91% reduction in volume, followed by resistance | [9][10] |
Table 2: Efficacy of this compound in Combination Therapy in PDX Models
| PDX Model (Cancer Type) | Combination Therapy | Dosing Schedule | Outcome | Reference |
| 23 various solid tumors | Palbociclib (100 mg/kg) + this compound (50 mg/kg) | 5 days/week; oral | Synergistic inhibitory effect in 74% of models | [11][12] |
| REN02 (RCC) | This compound + MEK inhibitor (PD-0325901) | Continuous | Abrogated this compound resistance, improved efficacy | [9][10] |
| Renal Carcinoma | Baicalin (100 mg/kg/d) + this compound (50 mg/kg/d) | 6 weeks | Inhibited tumor growth and reduced cardiotoxicity | [13] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound in PDX models are provided below.
Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models
This protocol outlines the subcutaneous implantation of patient tumor tissue into immunodeficient mice.
Materials:
-
Fresh patient tumor tissue collected under sterile conditions
-
Surgical instruments (scalpels, forceps)
-
Phosphate-buffered saline (PBS) or appropriate cell culture medium
-
Matrigel (optional)
-
Anesthesia and analgesics
Procedure:
-
Tumor Tissue Preparation:
-
Immediately after surgical resection, place the tumor tissue in a sterile container with PBS or culture medium on ice.
-
In a sterile biosafety cabinet, wash the tissue multiple times with cold PBS to remove any blood clots or necrotic tissue.
-
Cut the viable tumor tissue into small fragments of approximately 2-3 mm³.[14]
-
-
Mouse Preparation and Anesthesia:
-
Anesthetize the immunodeficient mouse using an approved protocol (e.g., isoflurane (B1672236) inhalation or injectable anesthetic).
-
Administer a pre-operative analgesic as per institutional guidelines.
-
Shave the hair from the implantation site (typically the flank) and sterilize the skin with 70% ethanol.
-
-
Subcutaneous Implantation:
-
Make a small incision (approximately 5 mm) in the skin at the prepared site.
-
Using forceps, create a subcutaneous pocket by gently separating the skin from the underlying fascia.
-
(Optional) If using Matrigel, mix the tumor fragment with Matrigel on ice before implantation.
-
Place one tumor fragment into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
-
Post-Operative Care and Monitoring:
-
Monitor the mouse until it has fully recovered from anesthesia.
-
Administer post-operative analgesics as required.
-
Monitor the mice regularly for tumor growth, which can be detected by palpation.
-
Protocol 2: this compound Administration and Efficacy Evaluation
This protocol describes the oral administration of this compound to tumor-bearing mice and the assessment of its anti-tumor activity.
Materials:
-
This compound malate
-
Vehicle for reconstitution (e.g., citrate (B86180) buffer, pH 3.5, or as recommended by the manufacturer)
-
Oral gavage needles
-
Calipers
-
Animal balance
Procedure:
-
Drug Preparation:
-
Prepare the this compound solution or suspension in the appropriate vehicle at the desired concentration. The formulation should be prepared fresh daily or as stability data permits.
-
-
Tumor Growth and Randomization:
-
This compound Administration:
-
Administer this compound or vehicle to the respective groups via oral gavage. A common dosing schedule for this compound in PDX models is 40-80 mg/kg, administered daily for a set period (e.g., 5 days on, 2 days off).[6]
-
-
Efficacy Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.[4]
-
Monitor the animals for any signs of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
-
Data Analysis:
-
Calculate the percentage of tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
-
Generate tumor growth curves to visualize the treatment effect over time.
-
Protocol 3: Immunohistochemistry (IHC) for Biomarker Analysis
IHC can be used to assess the expression and localization of proteins of interest within the PDX tumor tissue.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) PDX tumor sections
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%) to block endogenous peroxidase activity
-
Blocking buffer (e.g., normal goat serum)
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse the slides in xylene to remove paraffin.
-
Rehydrate the sections by sequential immersion in graded ethanol solutions (100%, 95%, 70%) and finally in distilled water.[2]
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer in a pressure cooker or water bath.
-
-
Blocking and Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.[2]
-
Block non-specific antibody binding with a blocking buffer.
-
Incubate the sections with the primary antibody at the optimal concentration and temperature.
-
Wash the slides and incubate with the HRP-conjugated secondary antibody.
-
Develop the signal using a DAB substrate kit, which will produce a brown precipitate at the site of the target protein.
-
-
Counterstaining and Mounting:
-
Counterstain the sections with hematoxylin to visualize the cell nuclei.
-
Dehydrate the sections through graded ethanol and clear in xylene.
-
Mount a coverslip onto the slide using a permanent mounting medium.
-
-
Imaging and Analysis:
-
Image the slides using a light microscope.
-
The intensity and localization of the staining can be semi-quantitatively scored.
-
Protocol 4: Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect and quantify the levels of specific proteins, including their phosphorylation status, in PDX tumor lysates.
Materials:
-
Frozen PDX tumor tissue
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against total and phosphorylated VEGFR, PDGFR, Akt, ERK)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize the frozen tumor tissue in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Wash the membrane and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
The intensity of the bands can be quantified using densitometry software. The levels of phosphorylated proteins are often normalized to the total protein levels.
-
Conclusion
The combination of this compound, a multi-targeted tyrosine kinase inhibitor, with the clinically relevant PDX model system provides a powerful platform for preclinical cancer research. The protocols outlined in these application notes offer a framework for investigating the efficacy, mechanism of action, and resistance patterns of this compound in a variety of tumor types. Adherence to detailed and standardized protocols is crucial for generating reproducible and translatable data that can inform clinical drug development.
References
- 1. Establishing a Human Renal Cell Carcinoma Tumorgraft Platform for Preclinical Drug Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 4. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. oncotarget.com [oncotarget.com]
- 7. Patient-derived xenograft models to optimize kidney cancer therapies - Patel - Translational Andrology and Urology [tau.amegroups.org]
- 8. Development and immunohistochemical characterization of patient-derived xenograft models for muscle invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PVA — PDX [pdxnetwork.org]
- 10. benchchem.com [benchchem.com]
- 11. oncotarget.com [oncotarget.com]
- 12. Palbociclib in combination with this compound exerts a synergistic anti-cancer effect in patient-derived xenograft models of various human cancers types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Baicalin reduces this compound-induced cardiotoxicity in renal carcinoma PDX model by inhibiting myocardial injury, apoptosis and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Following Sunitinib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of various cancers, including renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[1] Beyond its direct anti-angiogenic and anti-tumoral effects, this compound has been shown to modulate the tumor microenvironment and elicit significant changes in the composition and function of immune cell populations.[2] Notably, this compound can decrease the frequency of immunosuppressive cells such as myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs), while promoting an anti-tumor immune response.[3][4] Flow cytometry is an indispensable tool for dissecting these complex immunomodulatory effects at a single-cell level.
These application notes provide detailed protocols for the preparation and multi-color flow cytometric analysis of various immune cell populations from different tissues following this compound treatment. The included methodologies cover the isolation of peripheral blood mononuclear cells (PBMCs), splenocytes, and tumor-infiltrating lymphocytes (TILs), along with recommended antibody panels and data presentation templates.
Data Presentation: Summarized Quantitative Data
The following tables summarize quantitative data on the effects of this compound on key immune cell populations as determined by flow cytometry. These tables are intended to serve as a reference for expected outcomes.
Table 1: Effect of this compound on Myeloid-Derived Suppressor Cells (MDSCs)
| Species | Tissue/Cell Type | MDSC Phenotype | Treatment Group | Change in MDSC Population | Reference |
| Human | Peripheral Blood Mononuclear Cells (PBMCs) | CD33+HLA-DR-/low | This compound | Significant Decrease | [5] |
| Human | Peripheral Blood Mononuclear Cells (PBMCs) | CD14+HLA-DR-/dim | This compound | Significant Decrease | [6] |
| Human | Peripheral Blood Mononuclear Cells (PBMCs) | CD15+CD14- | This compound | Significant Decrease | [6] |
| Mouse | Spleen | CD11b+Gr1+ | This compound | Significant Decrease | [6] |
| Mouse | Tumor | CD11b+Gr1+ | This compound | Significant Decrease | [3] |
Table 2: Effect of this compound on Regulatory T Cells (Tregs)
| Species | Tissue/Cell Type | Treg Phenotype | Treatment Group | Change in Treg Population | Reference |
| Human | Peripheral Blood Mononuclear Cells (PBMCs) | CD4+CD25+FoxP3+ | This compound | Decrease | [4] |
| Human | Peripheral Blood Mononuclear Cells (PBMCs) | CD4+CD25highCD127low | This compound | Significant Decrease | [7] |
| Mouse | Spleen | CD4+CD25+FoxP3+ | This compound | Significant Decrease | [4] |
| Mouse | Draining Lymph Nodes | CD4+CD25+FoxP3+ | This compound | Significant Decrease | [4] |
| Mouse | Tumor | CD4+CD25+FoxP3+ | This compound | Significant Decrease | [4] |
Table 3: Effect of this compound on T Lymphocytes
| Species | Tissue/Cell Type | T Cell Phenotype | Treatment Group | Change in T Cell Population | Reference |
| Human | Peripheral Blood Mononuclear Cells (PBMCs) | CD8+ T Cells | This compound + SBRT | Increased Tbet expression | [5] |
| Human | Peripheral Blood Mononuclear Cells (PBMCs) | CD4+ T Cells | This compound + SBRT | Increased Tbet expression | [5] |
| Mouse | Tumor | CD8+ T Cells | This compound | 2-fold Increase | [3] |
| Mouse | Tumor | Antigen-specific CD8+ T cells | This compound + Vaccine | 12-fold Increase | [7] |
Table 4: Effect of this compound on Dendritic Cells (DCs)
| Species | Tissue/Cell Type | DC Phenotype | Treatment Group | Change in DC Population/Maturation | Reference |
| Human | Monocyte-derived DCs | CD80, CD86, CD83, CCR7 | Co-culture with this compound-treated sarcoma cells | Significant Upregulation (maturation) | [8] |
Mandatory Visualization
Caption: this compound inhibits RTKs, leading to reduced STAT3 phosphorylation and altered immune cell function.
Caption: Workflow for preparing and analyzing immune cells from tissues using flow cytometry.
Experimental Protocols
Protocol 1: Isolation and Analysis of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood and subsequent staining for flow cytometric analysis.
Materials:
-
Whole blood collected in EDTA or heparin tubes
-
Phosphate-buffered saline (PBS)
-
Ficoll-Paque™ PLUS or other density gradient medium
-
50 mL conical tubes
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
Fc blocking reagent
-
Fluorochrome-conjugated antibodies (see Table 5 for a recommended panel)
-
Fixation/Permeabilization buffer (if performing intracellular staining)
Procedure:
-
Dilute whole blood 1:1 with PBS in a 50 mL conical tube.
-
Carefully layer the diluted blood over 15 mL of Ficoll-Paque™ PLUS.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper plasma layer and carefully collect the buffy coat layer containing PBMCs into a new 50 mL conical tube.
-
Wash the collected PBMCs by filling the tube with PBS and centrifuging at 300 x g for 10 minutes.
-
Discard the supernatant and repeat the wash step.
-
Resuspend the PBMC pellet in Flow Cytometry Staining Buffer and perform a cell count to determine cell concentration and viability.
-
Adjust the cell concentration to 1 x 10^7 cells/mL.
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.
-
Add Fc blocking reagent and incubate for 10 minutes at 4°C.
-
Add the pre-titrated cocktail of fluorescently conjugated surface antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer, centrifuging at 300-400 x g for 5 minutes between washes.
-
(Optional for intracellular staining) Resuspend the cell pellet in 100 µL of Fixation/Permeabilization buffer and incubate for 20-30 minutes at 4°C.
-
(Optional for intracellular staining) Wash the cells with Permeabilization/Wash Buffer.
-
(Optional for intracellular staining) Resuspend the cells in Permeabilization/Wash Buffer containing the intracellular antibody cocktail and incubate for 30-45 minutes at 4°C in the dark.
-
Wash the cells one final time.
-
Resuspend the cells in 300-500 µL of Flow Cytometry Staining Buffer for acquisition.
Table 5: Recommended Antibody Panel for Human PBMCs
| Marker | Fluorochrome | Cell Population |
| CD45 | e.g., BV510 | All Leukocytes |
| CD3 | e.g., APC | T Cells |
| CD4 | e.g., FITC | Helper T Cells |
| CD8 | e.g., PE-Cy7 | Cytotoxic T Cells |
| CD19 | e.g., PE | B Cells |
| CD14 | e.g., PerCP-Cy5.5 | Monocytes/Monocytic MDSCs |
| CD15 | e.g., APC-R700 | Granulocytic MDSCs |
| HLA-DR | e.g., BV605 | (Low/Negative on MDSCs) |
| CD33 | e.g., BV786 | Myeloid Cells/MDSCs |
| CD25 | e.g., BV421 | (Part of Treg identification) |
| CD127 | e.g., PE-Dazzle594 | (Low on Tregs) |
| FoxP3 | e.g., Alexa Fluor 647 | (Intracellular) Tregs |
Protocol 2: Isolation and Analysis of Murine Splenocytes
This protocol details the preparation of a single-cell suspension from a mouse spleen for flow cytometry.
Materials:
-
Mouse spleen
-
RPMI-1640 medium
-
70 µm cell strainer
-
50 mL conical tubes
-
ACK lysing buffer (for red blood cell lysis)
-
Flow Cytometry Staining Buffer
-
Fluorochrome-conjugated antibodies (see Table 6 for a recommended panel)
Procedure:
-
Aseptically remove the spleen from the mouse and place it in a petri dish with cold RPMI-1640.
-
Place a 70 µm cell strainer over a 50 mL conical tube.
-
Transfer the spleen to the cell strainer and gently mash it through the mesh using the plunger of a 3 mL syringe.
-
Rinse the strainer with an additional 5-10 mL of RPMI-1640 to collect all cells.
-
Centrifuge the cell suspension at 300-400 x g for 5-7 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in 2-5 mL of ACK lysing buffer.
-
Incubate for 5 minutes at room temperature to lyse red blood cells.
-
Add 10 mL of RPMI-1640 to neutralize the lysis buffer and centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the splenocyte pellet in Flow Cytometry Staining Buffer.
-
Perform a cell count and adjust the concentration to 1 x 10^7 cells/mL.
-
Proceed with antibody staining as described in Protocol 1, steps 9-18.
Table 6: Recommended Antibody Panel for Murine Splenocytes
| Marker | Fluorochrome | Cell Population |
| CD45 | e.g., BV510 | All Leukocytes |
| CD3e | e.g., APC | T Cells |
| CD4 | e.g., FITC | Helper T Cells |
| CD8a | e.g., PE-Cy7 | Cytotoxic T Cells |
| B220 | e.g., PE | B Cells |
| CD11b | e.g., PerCP-Cy5.5 | Myeloid Cells/MDSCs |
| Gr-1 (Ly-6G/Ly-6C) | e.g., APC-R700 | MDSCs |
| Ly-6G | e.g., BV605 | Granulocytic MDSCs |
| Ly-6C | e.g., BV786 | Monocytic MDSCs |
| CD11c | e.g., BV421 | Dendritic Cells |
| F4/80 | e.g., PE-Dazzle594 | Macrophages |
| FoxP3 | e.g., Alexa Fluor 647 | (Intracellular) Tregs |
Protocol 3: Isolation and Analysis of Tumor-Infiltrating Lymphocytes (TILs)
This protocol provides a general method for isolating TILs from solid tumors. Optimization may be required depending on the tumor type.
Materials:
-
Tumor tissue
-
Tumor dissociation kit (e.g., containing collagenase and DNase)
-
GentleMACS Dissociator or similar mechanical disruption device
-
70 µm and 40 µm cell strainers
-
Density gradient medium (e.g., Percoll or Ficoll)
-
Flow Cytometry Staining Buffer
-
Fluorochrome-conjugated antibodies (use panels similar to those for splenocytes, with potential additions like PD-1 or Tim-3 for exhaustion markers)
Procedure:
-
Excise the tumor and place it in cold RPMI-1640.
-
Mince the tumor into small pieces (1-2 mm) using sterile scalpels.
-
Transfer the minced tissue into a dissociation tube with the appropriate enzymatic digestion buffer.
-
Mechanically dissociate the tissue according to the manufacturer's protocol.
-
Incubate at 37°C with gentle agitation for the recommended time (e.g., 30-60 minutes).
-
Stop the digestion by adding RPMI-1640 with 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.
-
Centrifuge at 300-400 x g for 7 minutes at 4°C.
-
(Optional) To enrich for lymphocytes, resuspend the pellet in a density gradient medium and centrifuge according to the manufacturer's instructions.
-
Carefully collect the lymphocyte layer.
-
Wash the cells with RPMI-1640.
-
Perform red blood cell lysis if necessary (as in Protocol 2, steps 6-8).
-
Filter the final cell suspension through a 40 µm cell strainer to remove any remaining clumps.
-
Resuspend the cells in Flow Cytometry Staining Buffer, perform a cell count, and adjust the concentration.
-
Proceed with antibody staining as described in Protocol 1, steps 9-18.
References
- 1. researchgate.net [researchgate.net]
- 2. research.pasteur.fr [research.pasteur.fr]
- 3. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibition of Stat3 induces renal cell carcinoma tumor cell apoptosis and reduces immunosuppressive cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibition of Stat3 induces renal cell carcinoma tumor cell apoptosis and reduces immunosuppressive cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Myeloid-Derived Suppressor Cells as an Immune Parameter in Patients with Concurrent this compound and Stereotactic Body Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Quantifying Sunitinib: Application Notes and Protocols for Plasma and Tumor Tissue Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, in both plasma and tumor tissue. The methodologies described are essential for pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and preclinical/clinical research aimed at understanding the disposition and efficacy of this compound.
Introduction
This compound is an oral medication approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[1] It functions by inhibiting multiple receptor tyrosine kinases (RTKs), including platelet-derived growth factor receptors (PDGF-R) and vascular endothelial growth factor receptors (VEGF-R), which are crucial for tumor growth, angiogenesis, and metastasis.[1] Monitoring the concentration of this compound and its primary active metabolite, SU12662 (N-desethyl this compound), in biological matrices is critical due to significant inter-individual pharmacokinetic variability. A target trough concentration range of 50-100 ng/mL for the combined levels of this compound and SU12662 in plasma has been suggested to correlate with clinical efficacy.[2]
This document outlines validated methods using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) for the accurate quantification of this compound in plasma and tumor tissue.
This compound Signaling Pathway
This compound exerts its anti-cancer effects by blocking key signaling pathways involved in cell proliferation and angiogenesis. The diagram below illustrates the primary targets of this compound.
Caption: this compound's mechanism of action targeting multiple receptor tyrosine kinases.
Quantitative Data Summary
The following tables summarize quantitative data from various analytical methods for this compound determination in plasma and a comparison of this compound concentrations in plasma versus tumor tissue.
Table 1: Performance of Analytical Methods for this compound Quantification in Human Plasma
| Method | Analyte(s) | Linearity Range (ng/mL) | LLOQ (ng/mL) | Precision (%RSD) | Accuracy (%) | Reference |
| UPLC-MS/MS | This compound & SU12662 | 0.200 - 50.0 | 0.200 | < 11.7% | 90.5 - 106.8% | [3] |
| LC-MS/MS | This compound & SU12662 | 0.1 - 100 (this compound) 0.2 - 200 (SU12662) | 0.1 (this compound) 0.2 (SU12662) | Within 7.2% (this compound) Within 6.5% (SU12662) | -8.06 to 2.55% (this compound) -4.5 to 3.5% (SU12662) | [4][5] |
| LC-MS/MS | This compound | 0.2 - 500 | 0.2 | ≤ 10% | ≤ 10% | [6] |
| HPLC-UV | This compound | 20 - 200 | Not Specified | < 7% | Not Specified | [7] |
| HILIC-HPLC | This compound & SU12662 | 10 - 250 | 10 | 10.18% (this compound) 17.3% (SU12662) | 8.7% (this compound) 6.7% (SU12662) | [8] |
Table 2: this compound Concentrations in Plasma and Tumor Tissue
| Tumor Type | Matrix | This compound Concentration | SU12662 Concentration | Patient/Model | Reference |
| Renal Cell Carcinoma (RCC) | Plasma | 0.3 ± 0.1 µmol/L | Not Reported | Human | [3] |
| Renal Cell Carcinoma (RCC) | Tumor | 9.5 ± 2.4 µmol/L | Not Reported | Human | [3] |
| Renal Cell Carcinoma (RCC) | Plasma | 1.0 ± 0.1 µmol/L | Not Reported | Murine | [3] |
| Renal Cell Carcinoma (RCC) | Tumor | 10.9 ± 0.5 µmol/L | Not Reported | Murine | [3] |
| Glioblastoma (GBM) | Plasma | 0.194 µmol/L (median) | Not Reported | Human | [5] |
| Glioblastoma (GBM) | Tumor | 1.9 µmol/L (median) | Not Reported | Human | [5] |
Experimental Protocols
This section provides detailed protocols for the quantification of this compound in plasma and tumor tissue.
Protocol 1: Quantification of this compound and SU12662 in Human Plasma by UPLC-MS/MS
This protocol is adapted from a validated method for the rapid and sensitive quantification of this compound and its active metabolite.[3]
1. Materials and Reagents:
-
This compound and SU12662 analytical standards
-
Deuterated this compound (this compound-d10) as internal standard (IS)
-
Human plasma (K2EDTA)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
tert-Butyl methyl ether (tBME), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
2. Sample Preparation (Liquid-Liquid Extraction):
-
Note: this compound is light-sensitive. Perform all sample preparation steps under sodium light or in amber vials.[3][9]
-
Thaw plasma samples at room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (e.g., this compound-d10 at 100 ng/mL in 50% ACN).
-
Vortex briefly to mix.
-
Add 1 mL of tBME.
-
Vortex for 5 minutes to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for analysis.
3. UPLC-MS/MS Conditions:
-
UPLC System: Waters Acquity UPLC or equivalent
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase: Gradient of A) 0.1% Formic acid in water and B) 0.1% Formic acid in ACN
-
Flow Rate: 0.250 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions (m/z):
-
This compound: 399 > 326
-
SU12662: 371 > 283
-
This compound-d10 (IS): 409 > 326
-
4. Method Validation: The method should be validated according to FDA and ICH M10 guidelines, assessing selectivity, specificity, matrix effect, calibration curve, accuracy, precision, and stability.[10]
Protocol 2: Quantification of this compound in Tumor Tissue by LC-MS/MS
This protocol is a composite method based on established tissue homogenization techniques and LC-MS/MS analysis of this compound.
Caption: Workflow for this compound quantification in tumor tissue.
1. Materials and Reagents:
-
This compound analytical standard
-
Internal Standard (e.g., this compound-d10 or a structurally similar compound)
-
Tumor tissue, stored at -80°C
-
Phosphate-buffered saline (PBS), pH 7.4
-
Lysis/Homogenization Buffer (e.g., RIPA buffer, or a buffer compatible with downstream analysis)
-
Stainless steel or ceramic beads (sized appropriately for the tissue and tube)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
2. Tissue Homogenization:
-
Accurately weigh the frozen tumor tissue sample (e.g., 20-50 mg).
-
Place the tissue in a 2 mL tube containing homogenization beads. The volume of beads should be approximately equal to the mass of the tissue.[5]
-
Add 3-5 volumes of ice-cold homogenization buffer per unit weight of tissue (e.g., 3-5 µL of buffer per mg of tissue).
-
Homogenize the tissue using a bead mill homogenizer (e.g., Bullet Blender). Homogenization parameters (speed and time) should be optimized for the specific tissue type. A starting point could be 2 cycles of 2 minutes at a medium-high speed setting.[6]
-
After homogenization, centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant (tissue homogenate) for further processing.
3. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of the tissue homogenate, add 25 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
The LC-MS/MS conditions can be similar to those described in Protocol 1. Method optimization may be required to account for potential matrix effects from the tissue homogenate.
5. Method Validation:
-
Validation for tissue samples should follow regulatory guidelines.[10] Key considerations include:
-
Matrix Effect: Assess by comparing the response of the analyte in post-extraction spiked tissue homogenate from at least six different sources to the response in a neat solution.
-
Recovery: Evaluate the efficiency of the extraction process from the tissue homogenate.
-
Stability: Assess the stability of this compound in the tissue homogenate under various storage conditions.
-
Conclusion
The protocols and data presented provide a comprehensive guide for the quantification of this compound in plasma and tumor tissue. The choice between LC-MS/MS and HPLC-UV will depend on the required sensitivity, selectivity, and available instrumentation. LC-MS/MS is generally preferred for its higher sensitivity and specificity, which is particularly important for analyzing complex matrices like tumor homogenates. Accurate and precise quantification of this compound is crucial for optimizing dosing strategies, understanding drug distribution, and ultimately improving therapeutic outcomes for cancer patients.
References
- 1. nalam.ca [nalam.ca]
- 2. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. nextadvance.com [nextadvance.com]
- 5. gentaurpromo.com [gentaurpromo.com]
- 6. Tissue Protein Extraction: Tissue Homogenization using Urea-based Buffer and Bead Mill Homogenizers [protocols.io]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. This compound in the treatment of gastrointestinal stromal tumor: patient selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring Tumour Imatinib Concentrations in Gastrointestinal Stromal Tumours: Relevant or Redundant? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Metastasized renal cell carcinoma. Measurement of plasma levels of the tyrosine kinase inhibitors this compound, sorafenib and pazopanib] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Kinase Profiling Assays to Identify Sunitinib's Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sunitinib (marketed as Sutent®) is an oral multi-kinase inhibitor that has become a standard treatment for renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[1][2] Its therapeutic efficacy stems from its potent inhibition of several receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and proliferation, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][3] However, like many multi-targeted kinase inhibitors, this compound's activity is not entirely specific, leading to off-target effects that can result in adverse events.
A prominent and clinically significant off-target effect of this compound is cardiotoxicity, which has been linked to the inhibition of AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis.[4] Understanding and characterizing the full spectrum of this compound's kinase interactions is therefore critical for predicting and managing its side effects, as well as for the development of more selective next-generation inhibitors.
These application notes provide a comprehensive overview of kinase profiling assays to identify and validate the off-target effects of this compound. Detailed protocols for key experimental approaches are provided, along with data presentation guidelines and visualizations of relevant signaling pathways and workflows.
Data Presentation: this compound Kinase Inhibition Profile
The following tables summarize the inhibitory activity of this compound against a panel of on-target and off-target kinases. The data, presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibitor constant) values, have been compiled from various biochemical and cellular assays reported in the scientific literature. This quantitative data is essential for designing experiments with appropriate this compound concentrations and for interpreting the biological consequences of its off-target interactions.
Table 1: On-Target Kinase Inhibition by this compound
| Kinase Target | IC50 / Ki (nM) | Assay Type |
| VEGFR1 (FLT1) | 2 | Biochemical |
| VEGFR2 (KDR) | 80 / 9 (Ki) | Biochemical |
| VEGFR3 (FLT4) | <10 | Biochemical |
| PDGFRα | 5 | Biochemical |
| PDGFRβ | 2 / 8 (Ki) | Biochemical |
| c-KIT | 10 | Biochemical |
| FLT3 | 250 (wild-type) | Cellular |
| FLT3-ITD | 50 | Cellular |
| RET | 224 | Biochemical |
| CSF1R | <100 | Biochemical |
Table 2: Key Off-Target Kinase Inhibition by this compound
| Kinase Target | IC50 (nM) | Potential Clinical Implication |
| AMPK | 216 | Cardiotoxicity |
| SRC | ~50-100 | Potential anti-tumor and anti-resistance effects |
| LCK | 160 | Immunomodulation |
| FYN | 250 | Neurological effects |
| YES | 320 | |
| RSK1 | Potently inhibited | Cardiotoxicity |
| DDR1 | 41 | |
| DDR2 | 160 | |
| EPHB4 | 250 | |
| TRKA | 320 | |
| ABL1 | >1000 | |
| EGFR | >1000 |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Global Kinome Profiling Using Multiplexed Inhibitor Beads and Mass Spectrometry (MIB/MS)
This protocol describes a method for identifying the full spectrum of kinases inhibited by this compound in a given cell or tissue lysate.
Objective: To perform an unbiased screen for this compound's kinase targets.
Methodology:
-
Lysate Preparation:
-
Culture cells of interest to ~80-90% confluency.
-
Treat cells with this compound at a desired concentration (e.g., 1 µM) or vehicle (DMSO) for a specified time (e.g., 2-4 hours).
-
Harvest cells and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Multiplexed Inhibitor Bead (MIB) Incubation:
-
Equilibrate MIBs (commercially available or prepared in-house by coupling a cocktail of broad-spectrum kinase inhibitors to Sepharose beads) with lysis buffer.
-
Incubate 1-5 mg of protein lysate with the equilibrated MIBs for 1-2 hours at 4°C with gentle rotation.
-
-
Washing and Elution:
-
Wash the beads three times with a high-salt wash buffer (e.g., lysis buffer with 1 M NaCl) to remove non-specifically bound proteins.
-
Wash the beads three times with a low-salt wash buffer (e.g., lysis buffer).
-
Elute the bound kinases from the beads using an elution buffer containing SDS and DTT, and heat at 95°C for 10 minutes.
-
-
Sample Preparation for Mass Spectrometry:
-
Alkylate the eluted proteins with iodoacetamide.
-
Separate the proteins by SDS-PAGE.
-
Perform an in-gel tryptic digestion of the protein bands.
-
Extract the peptides from the gel.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify the peptides and corresponding kinases using a protein database search algorithm (e.g., Mascot, Sequest).
-
Quantify the relative abundance of each kinase in the this compound-treated versus vehicle-treated samples. A decrease in the abundance of a kinase in the this compound-treated sample suggests it is an off-target.
-
Protocol 2: In Vitro Biochemical Kinase Assay
This protocol is for validating a putative off-target kinase identified from a global screen and determining its IC50 value for this compound.
Objective: To quantify the inhibitory potency of this compound against a specific kinase.
Methodology:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a stock solution of this compound in DMSO and create a serial dilution series.
-
Prepare solutions of the recombinant kinase and its specific substrate peptide in the kinase reaction buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add the kinase, substrate peptide, and varying concentrations of this compound.
-
Initiate the kinase reaction by adding a solution of ATP (at a concentration close to the Km for the specific kinase) in the kinase reaction buffer.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Detect the amount of phosphorylated substrate. The detection method will depend on the assay format (e.g., radiometric, fluorescence, luminescence). For example, in a luminescence-based assay, a reagent is added that produces light in proportion to the amount of ATP remaining in the well.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 3: Western Blot for Validation of AMPK Inhibition in a Cellular Context
This protocol validates the functional inhibition of the AMPK pathway by this compound in cells by measuring the phosphorylation of a downstream target, Acetyl-CoA Carboxylase (ACC).
Objective: To confirm the inhibition of AMPK signaling by this compound in cells.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., cardiomyocytes, cancer cell lines) and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for a desired time (e.g., 6, 12, 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation and determine the protein concentration.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated ACC (p-ACC) and total ACC overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of p-ACC to total ACC for each treatment condition. A decrease in this ratio in this compound-treated cells indicates inhibition of AMPK activity.
-
Conclusion
The identification and validation of this compound's off-target effects are crucial for a comprehensive understanding of its pharmacological profile. The protocols and data presented in these application notes provide a framework for researchers to investigate the kinome-wide interactions of this compound. By employing a combination of global profiling techniques and targeted validation assays, scientists can elucidate the molecular mechanisms underlying both the therapeutic efficacy and the adverse effects of this important anti-cancer drug. This knowledge is invaluable for optimizing patient treatment strategies and for guiding the design of future kinase inhibitors with improved selectivity and safety profiles.
References
- 1. This compound: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Molecule -- Tyrosine Kinase Inhibitor [worldofmolecules.com]
- 3. Clinical response to this compound as a multitargeted tyrosine-kinase inhibitor (TKI) in solid cancers: a review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound‐Induced Cardiotoxicity Is Mediated by Off‐Target Inhibition of AMP‐Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemistry for Ki-67 in Sunitinib-Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor utilized in cancer therapy, particularly for renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[1][2] Its primary mechanism of action involves the inhibition of several RTKs, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are crucial for tumor angiogenesis and proliferation.[1][2][3] The Ki-67 protein is a well-established marker of cellular proliferation, expressed during all active phases of the cell cycle (G1, S, G2, and M), but absent in quiescent cells (G0).[4][5] Therefore, immunohistochemical (IHC) staining for Ki-67 is a valuable method to assess the anti-proliferative effects of drugs like this compound on tumor tissues.[6][7] This document provides detailed protocols for Ki-67 IHC staining in formalin-fixed paraffin-embedded (FFPE) tissues from this compound-treated tumors, along with data presentation and pathway visualizations.
This compound's Effect on Tumor Proliferation
This compound's anti-proliferative effects are a direct consequence of its inhibition of key signaling pathways that drive cell division. By blocking VEGFR and PDGFR, this compound disrupts downstream signaling cascades, ultimately leading to a reduction in the number of actively dividing tumor cells.[8][9] This reduction in proliferation can be quantitatively measured by a decrease in the Ki-67 labeling index.
Quantitative Data on Ki-67 Expression Following this compound Treatment
The following table summarizes quantitative data from a preclinical study investigating the effect of this compound on Ki-67 expression in a U87MG glioblastoma xenograft model.
| Treatment Group | Day of Treatment | Mean Ki-67 Staining Index (%) | Standard Deviation |
| Control | 0 | 35.2 | 4.5 |
| This compound (80 mg/kg) | 1 | 28.1 | 3.9 |
| This compound (80 mg/kg) | 3 | 15.4 | 3.1 |
| This compound (80 mg/kg) | 7 | 18.9 | 3.5 |
| This compound (80 mg/kg) | 13 | 25.6 | 4.2 |
Data adapted from a study on U87MG tumor xenografts, showing a notable decrease in Ki-67 expression, with the most significant reduction observed on day 3 post-treatment initiation.[7]
Signaling Pathway
The diagram below illustrates the simplified signaling pathway affected by this compound, leading to decreased cell proliferation.
Caption: this compound inhibits VEGFR and PDGFR, blocking downstream PI3K/Akt and RAS/MAPK pathways, which reduces cell proliferation as indicated by lower Ki-67 expression.
Experimental Protocols
Immunohistochemistry Staining for Ki-67 in FFPE Tissue
This protocol describes the steps for staining Ki-67 in formalin-fixed, paraffin-embedded tissue sections.[4][10][11][12]
Materials:
-
FFPE tissue sections (4-5 µm) on positively charged slides
-
Xylene
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, 10 mM, pH 6.0)
-
Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS/TBS)
-
Primary Antibody: Rabbit anti-Ki-67 (e.g., Abcam ab15580)
-
Biotinylated secondary antibody (anti-rabbit)
-
Streptavidin-HRP or similar detection system
-
DAB (3,3'-Diaminobenzidine) chromogen
-
Hematoxylin counterstain
-
Mounting medium
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes, 5 minutes each.[11][12]
-
Immerse in 100% Ethanol: 2 changes, 2-5 minutes each.[11][12]
-
Immerse in 95% Ethanol: 1 change, 1 minute.[12]
-
Immerse in 80% Ethanol: 1 change, 1 minute.
-
Immerse in 70% Ethanol: 1 change, 1 minute.[12]
-
Rinse in deionized water for 2-3 minutes.[12]
-
-
Antigen Retrieval:
-
Peroxidase Blocking:
-
Blocking:
-
Incubate sections with Blocking Buffer for 10-30 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Ki-67 antibody in antibody diluent to the recommended concentration.
-
Incubate the sections with the diluted primary antibody overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse slides in PBS or TBS for 3 x 2 minutes.
-
Apply the biotinylated secondary antibody and incubate for 30 minutes at room temperature.
-
Rinse slides in PBS or TBS for 3 x 2 minutes.
-
Apply the Streptavidin-HRP reagent and incubate for 30 minutes at room temperature.
-
Rinse slides in PBS or TBS for 3 x 2 minutes.
-
-
Chromogen Development:
-
Prepare the DAB solution according to the manufacturer's instructions.
-
Apply the DAB solution to the sections and monitor for color development (typically 1-10 minutes). Brown precipitate indicates positive staining.
-
Stop the reaction by immersing the slides in deionized water.[13]
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with Hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water.
-
Dehydrate the sections through graded alcohols (70%, 80%, 95%, 100%) and clear in xylene.[14]
-
Coverslip the slides using a permanent mounting medium.
-
Experimental Workflow
The following diagram outlines the major steps in the immunohistochemistry protocol.
Caption: Workflow for Ki-67 immunohistochemical staining of FFPE tissue sections.
Quantification of Ki-67 Staining
The Ki-67 labeling index is determined by counting the percentage of tumor cells with positive nuclear staining.[15] This can be performed manually by a pathologist or with the assistance of digital image analysis software.[16] For manual counting, at least 500-1000 tumor cells should be counted in representative high-power fields, often in "hot spots" where staining is most intense.[15][16] The result is expressed as the percentage of Ki-67-positive cells over the total number of tumor cells counted.
Conclusion
Immunohistochemical staining for Ki-67 is a robust and widely used method to evaluate the anti-proliferative efficacy of this compound in preclinical and clinical settings. The provided protocols and background information offer a comprehensive guide for researchers to assess the impact of this compound on tumor cell proliferation. Consistent and standardized application of these methods is crucial for obtaining reliable and reproducible data.
References
- 1. What is the mechanism of this compound Malate? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. m.youtube.com [m.youtube.com]
- 4. nextgen-protocols.org [nextgen-protocols.org]
- 5. Clinical and Analytical Validation of Two Methods for Ki-67 Scoring in Formalin Fixed and Paraffin Embedded Tissue Sections of Early Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiangiogenic and anti-invasive effects of this compound on experimental human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Staining for Ki67 in paraffin-embedded tissue sections : NextGen Protocols [nextgen-protocols.org]
- 11. Dual staining for Ki67 protein and MKI67 transcript detection in formalin-fixed, paraffin-embedded (FFPE) p... [protocols.io]
- 12. In situ Ki-67 detection in formalin-fixed, paraffin-embedded (FFPE) pig tissues [protocols.io]
- 13. sysy-histosure.com [sysy-histosure.com]
- 14. Protocol specific for Ki67 Antibody (NB110-57147): Novus Biologicals [novusbio.com]
- 15. Quantitative immunohistochemistry analysis of breast Ki67 based on artificial intelligence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Automated quantitative analysis of Ki-67 staining and HE images recognition and registration based on whole tissue sections in breast carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Co-administration of Sunitinib and Chemotherapy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of preclinical protocols for the co-administration of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, with various chemotherapy agents in animal models. The following sections detail experimental workflows, specific dosing regimens, and the underlying mechanisms of synergistic action.
Introduction
This compound primarily exerts its anti-tumor effects by inhibiting angiogenesis through the blockade of Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1] The rationale for combining this compound with traditional cytotoxic chemotherapy is based on the principle that modulating the tumor vasculature can enhance the delivery and efficacy of chemotherapeutic agents.[2] Preclinical studies have consistently demonstrated that this combination can lead to additive or synergistic anti-tumor effects compared to monotherapy.[3] This document outlines established protocols from various animal model studies to guide researchers in designing similar experiments.
Signaling Pathway and Mechanism of Action
This compound's primary mechanism involves the inhibition of VEGFR-2, which disrupts downstream signaling cascades crucial for endothelial cell proliferation, migration, and survival, thereby inhibiting the formation of new blood vessels that supply tumors.
References
- 1. diposit.ub.edu [diposit.ub.edu]
- 2. A phase I study of this compound combined with modified FOLFOX6 in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in combination with gemcitabine for advanced solid tumours: a phase I dose-finding study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Acquired Resistance to Sunitinib in ccRCC Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments related to acquired Sunitinib resistance in clear cell renal cell carcinoma (ccRCC) models.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to this compound in ccRCC?
A1: Acquired resistance to this compound in ccRCC is multifactorial. Key mechanisms include the activation of alternative signaling pathways to bypass VEGFR inhibition, such as the MET and AXL receptor tyrosine kinases and the PI3K/AKT/mTOR pathway.[1][2][3][4] Other contributing factors are alterations in the tumor microenvironment, metabolic reprogramming, and epigenetic modifications.[5][6]
Q2: How can I establish a this compound-resistant ccRCC cell line in the lab?
A2: this compound-resistant ccRCC cell lines are typically generated by continuous, long-term exposure of parental (this compound-sensitive) cell lines to gradually increasing concentrations of this compound.[7][8][9] The process usually involves starting with a low dose of this compound and incrementally raising the concentration as the cells develop tolerance. The establishment of resistance should be confirmed by a significant increase in the IC50 value compared to the parental line.
Q3: What is a typical fold-increase in IC50 value for this compound-resistant ccRCC cell lines?
A3: The fold-increase in the 50% inhibitory concentration (IC50) for this compound can vary between cell lines and the specific protocol used to induce resistance. Generally, a 2-fold or greater increase in IC50 is considered indicative of resistance.[10] Some studies have reported resistance with IC50 values increasing by approximately 4.3-fold to over 7-fold.[11][12]
Q4: Which signaling pathways are most critical to investigate when studying this compound resistance?
A4: The most critical signaling pathways to investigate are those that provide escape routes from this compound's anti-angiogenic effects. These prominently include the MET and AXL receptor tyrosine kinase pathways and the downstream PI3K/AKT/mTOR signaling cascade.[1][2][3][4][13] Activation of these pathways can promote cell survival, proliferation, and angiogenesis despite VEGFR inhibition by this compound.
Q5: Are there established animal models for studying acquired this compound resistance?
A5: Yes, patient-derived xenograft (PDX) models are increasingly used as they more accurately represent the heterogeneity and treatment response of human tumors.[14][15][16][17][18] In these models, tumor tissue from a patient is implanted into an immunodeficient mouse. Cell-line-derived xenograft (CDX) models, where cultured ccRCC cells are injected into mice, are also commonly used to study this compound resistance.[19]
Troubleshooting Guides
Problem 1: Difficulty Establishing a Stable this compound-Resistant Cell Line
| Potential Cause | Suggested Solution |
| Initial this compound concentration is too high. | Start with a this compound concentration at or below the IC50 of the parental cell line and increase the dose in small increments (e.g., 10-20% increase) only after the cells have recovered and are proliferating steadily. |
| Inconsistent drug exposure. | Ensure a consistent this compound concentration in the culture medium by replacing the medium at regular intervals (typically every 2-3 days). |
| Cell line heterogeneity. | Consider single-cell cloning to establish a more homogenous resistant population, as the parental line may contain a mix of sensitive and intrinsically resistant cells. |
| Mycoplasma contamination. | Regularly test cell cultures for mycoplasma contamination, as this can affect cell growth and drug response. |
Problem 2: High Variability in Cell Viability Assay Results
| Potential Cause | Suggested Solution |
| Uneven cell seeding. | Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating wells to ensure a uniform cell number in each well. |
| Edge effects in 96-well plates. | Avoid using the outer wells of the plate, as these are more prone to evaporation, which can affect cell growth and drug concentration. Fill the outer wells with sterile PBS or media. |
| Incomplete formazan (B1609692) solubilization (MTT assay). | Ensure complete solubilization of the formazan crystals by adding the solubilization solution and incubating for a sufficient time, with gentle shaking if necessary.[20][21][22][23] |
| Interference from this compound. | This compound can have intrinsic fluorescence or color that may interfere with certain viability assays. Include appropriate controls, such as wells with this compound but no cells, to measure and subtract background signal. |
Problem 3: Inconsistent Protein Expression in Western Blots
| Potential Cause | Suggested Solution |
| Sub-optimal protein extraction. | Use appropriate lysis buffers containing protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation. Ensure complete cell lysis by sonication or other methods. |
| Poor antibody quality. | Use validated antibodies specific for the target proteins (e.g., p-MET, p-AXL, p-mTOR). Titrate the antibody concentration to determine the optimal dilution for your experiment. |
| Loading inconsistencies. | Quantify protein concentration accurately using a reliable method (e.g., BCA assay) and ensure equal loading in all lanes. Use a loading control (e.g., GAPDH, β-actin) to normalize for any loading differences. |
| Passage number of cell lines. | High passage numbers can lead to phenotypic and genotypic drift. Use cell lines within a consistent and low passage number range for all experiments. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Sensitive and Resistant ccRCC Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Increase | Reference |
| 786-O | 5.2 | 22.6 | 4.3 | [11] |
| Caki-2 | ~3.0 | >15.0 | >5.0 | [24] |
| A-498 | 10.43 | 19.30 | 1.85 | [10] |
| 786-O | 4.6 | - | - | [11] |
| ACHN | 1.9 | - | - | [11] |
| Caki-1 | 2.8 | - | - | [11] |
Table 2: Reported Changes in Protein Expression/Activation in this compound-Resistant ccRCC Models
| Protein | Change in Resistant vs. Sensitive Models | Key Function | References |
| p-MET | Increased | Receptor tyrosine kinase, cell survival, proliferation | [1][24] |
| p-AXL | Increased | Receptor tyrosine kinase, cell survival, migration | [1][24] |
| p-AKT | Increased | Downstream effector of PI3K, cell survival, proliferation | [4] |
| p-mTOR | Increased | Key regulator of cell growth and proliferation | [4][13] |
| p-ERK | Increased | MAPK pathway component, cell proliferation | [1] |
| VEGF | Increased secretion | Pro-angiogenic factor | [2] |
| Snail | Increased | Epithelial-to-mesenchymal transition (EMT) marker | [3] |
| β-catenin | Increased | EMT and Wnt signaling component | [3] |
Experimental Protocols
Protocol 1: Establishment of this compound-Resistant ccRCC Cell Lines
-
Parental Cell Culture: Culture ccRCC cells (e.g., 786-O, A498) in their recommended growth medium until they are actively proliferating.
-
Initial this compound Treatment: Begin by treating the cells with this compound at a concentration equal to or slightly below their predetermined IC50 value.
-
Monitoring and Dose Escalation: Monitor the cells for signs of recovery and proliferation. Once the cells are growing steadily, increase the this compound concentration by approximately 20-50%.
-
Repeat Dose Escalation: Continue this process of gradual dose escalation over several months.
-
Establishment of Resistant Line: A resistant cell line is considered established when it can proliferate in a high concentration of this compound (e.g., 5-10 µM) and exhibits a significantly higher IC50 value (at least 2-fold) compared to the parental cells.[9][10]
-
Maintenance of Resistant Line: Continuously culture the resistant cell line in the presence of the maintenance concentration of this compound to retain the resistant phenotype.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed ccRCC cells (both parental and resistant) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with a range of this compound concentrations for 48-72 hours. Include untreated and vehicle-only controls.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control and determine the IC50 values.
Protocol 3: Western Blot Analysis
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., MET, AXL, p-mTOR, and loading controls) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Protocol 4: ccRCC Xenograft Model
-
Cell Preparation: Harvest this compound-sensitive or -resistant ccRCC cells and resuspend them in a suitable medium (e.g., a mixture of media and Matrigel).
-
Subcutaneous Injection: Subcutaneously inject the cell suspension (typically 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).[19]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly (e.g., twice a week).
-
This compound Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., 40 mg/kg) or vehicle control orally, typically on a 5-days-on, 2-days-off schedule.[25][26]
-
Monitoring Treatment Efficacy: Continue to monitor tumor volume and the general health of the mice throughout the treatment period.
-
Tissue Collection and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, Western blotting).
Visualizations
References
- 1. Targeting MET and AXL overcomes resistance to this compound therapy in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Impact of this compound resistance on clear cell renal cell carcinoma therapeutic sensitivity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular and Functional Analysis of this compound-Resistance Induction in Human Renal Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. This compound dose-escalation overcomes transient resistance in clear cell renal cell carcinoma and is associated with epigenetic modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Metabolomic Analysis to Elucidate Mechanisms of this compound Resistance in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. e-crt.org [e-crt.org]
- 14. Establishing a Human Renal Cell Carcinoma Tumorgraft Platform for Preclinical Drug Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Molecularly Characterized Preclinical Platform of Subcutaneous Renal Cell Carcinoma (RCC) Patient-Derived Xenograft Models to Evaluate Novel Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Patient derived renal cell carcinoma xenografts exhibit distinct sensitivity patterns in response to antiangiogenic therapy and constitute a suitable tool for biomarker development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of Molecular Subtypes of Clear-Cell Renal Cell Carcinoma in Patient-Derived Xenografts Using Multi-Omics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Patient-derived xenograft models to optimize kidney cancer therapies - Patel - Translational Andrology and Urology [tau.amegroups.org]
- 19. tandfonline.com [tandfonline.com]
- 20. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 21. MTT (Assay protocol [protocols.io]
- 22. texaschildrens.org [texaschildrens.org]
- 23. benchchem.com [benchchem.com]
- 24. An In Vitro Analysis of TKI-Based Sequence Therapy in Renal Cell Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
- 26. mdpi.com [mdpi.com]
Troubleshooting inconsistent results in Sunitinib cell proliferation assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in Sunitinib cell proliferation assays.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. After seeding, allow the plate to sit at room temperature for 20-30 minutes before transferring to the incubator to ensure even cell distribution.[1] |
| Edge Effects | To minimize evaporation and temperature fluctuations on the outer wells of the plate, fill the peripheral wells with sterile PBS or media without cells and do not use them for experimental data.[2] |
| Pipetting Errors | Use calibrated pipettes and ensure consistent technique when adding cells, media, and this compound. When performing serial dilutions, ensure thorough mixing at each step.[3] |
Issue 2: IC50 Value is Significantly Higher or Lower Than Expected
| Potential Cause | Recommended Solution |
| Incorrect this compound Concentration | Prepare fresh this compound stock solutions in DMSO and aliquot for single use to avoid repeated freeze-thaw cycles.[3][4] Confirm the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to prevent solvent-induced cytotoxicity.[5] |
| Cell Line-Specific Sensitivity | IC50 values for this compound are highly dependent on the cell line. Compare your results to published data for the specific cell line you are using.[6][7][8][9][10] |
| Serum Concentration in Media | Components in fetal bovine serum (FBS) can bind to this compound, reducing its effective concentration. Consider reducing the serum percentage or using serum-free media during the drug treatment period, if appropriate for your cell line.[11][12] |
| Drug Stability | This compound may not be stable in culture medium for extended periods. For long-term assays, consider replenishing the media with fresh this compound at regular intervals. |
Issue 3: Assay Signal (e.g., Absorbance in MTT Assay) is Unreliable
| Potential Cause | Recommended Solution |
| This compound Interference with Assay Reagent | Some kinase inhibitors can directly interact with tetrazolium salts like MTT, leading to inaccurate readings.[5][13][14] Include a "no-cell" control with this compound and the assay reagent to check for chemical interactions.[5] Validate results with an alternative viability assay that uses a different detection method, such as CellTiter-Glo® (ATP-based) or a crystal violet assay (staining-based).[5][15] |
| Suboptimal Cell Seeding Density | If cell density is too low, the signal may be weak. If too high, cells can enter senescence or lift from the plate, leading to inconsistent results.[2][16][17] Perform a preliminary experiment to determine the optimal seeding density for your specific cell line and assay duration.[16] |
| Incubation Time with Assay Reagent | The incubation time for reagents like MTT is critical. Optimize the incubation time to ensure a robust signal without reaching a plateau, which can mask dose-dependent effects.[18] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[19][20] It primarily inhibits vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are crucial for angiogenesis (the formation of new blood vessels that tumors need to grow).[19][21] this compound also inhibits other RTKs such as c-KIT, FLT3, and RET, thereby disrupting multiple signaling pathways involved in tumor cell proliferation and survival.[19][22][23]
Q2: My cells change morphology after this compound treatment. Is this normal?
Yes, morphological changes in cells treated with this compound have been observed.[24] These changes can include alterations in shape and adherence. When developing this compound-resistant cell lines, researchers have noted that cells may become more irregular in shape.[24]
Q3: How should I prepare and store this compound?
This compound malate (B86768) is soluble in DMSO.[5] It is recommended to prepare a concentrated stock solution (e.g., 10-40 mg/mL in DMSO), aliquot it into single-use vials, and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3][4] Protect the stock solution from light.[4] When preparing working solutions, dilute the stock in the appropriate cell culture medium.
Q4: What are typical IC50 values for this compound?
The IC50 value for this compound can vary widely depending on the cell line. Below is a table summarizing some reported IC50 values.
| Cell Line | Cancer Type | Reported IC50 (µM) |
| 786-O | Renal Cell Carcinoma | 4.6 - 5.2[6] |
| ACHN | Renal Cell Carcinoma | 1.9[6] |
| Caki-1 | Renal Cell Carcinoma | 2.8[6] |
| HT-29 | Colorectal Cancer | ~1.9 - 2.3[9][10] |
| HCT116 | Colorectal Cancer | 31.18[7] |
| RKO | Colorectal Cancer | 5.61[7] |
| U87 | Glioblastoma | ~5.4[9] |
| U251 | Glioblastoma | ~5.4[9] |
| MV4;11 | Acute Myeloid Leukemia | 0.008[8] |
| HUVEC | Endothelial Cells | 0.04[8][25] |
Note: These values are for reference only and may vary based on experimental conditions.
Detailed Experimental Protocols
Protocol 1: MTT Cell Proliferation Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.[7]
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the this compound-containing medium. Include vehicle-only (e.g., 0.5% DMSO) wells as a control. Incubate for the desired treatment period (e.g., 48-72 hours).[26][27]
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[27]
-
Formazan (B1609692) Solubilization: Carefully remove the medium from the wells. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Western Blot for Phosphorylated Target Proteins (e.g., p-VEGFR2)
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours if necessary to reduce basal signaling. Pre-treat with this compound for 1-2 hours.[5][28]
-
Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL VEGF) for 5-15 minutes to induce receptor phosphorylation.[5][28]
-
Cell Lysis: Place the plate on ice, wash cells with ice-cold PBS, and add ice-cold RIPA buffer containing protease and phosphatase inhibitors.[5][28]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[5]
-
Immunoblotting:
-
Detection: Visualize the bands using an ECL substrate and a chemiluminescence imaging system.[5]
Visualizations
Caption: this compound's inhibitory action on key receptor tyrosine kinases.
Caption: A typical workflow for a this compound cell proliferation assay.
Caption: A logical guide to troubleshooting inconsistent assay results.
References
- 1. youtube.com [youtube.com]
- 2. biocompare.com [biocompare.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | COVID-19 Research | Cell Signaling Technology [cellsignal.com]
- 5. benchchem.com [benchchem.com]
- 6. Metabolomic Analysis to Elucidate Mechanisms of this compound Resistance in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of colorectal carcinogenesis by this compound malate: disruption of the IL-6/STAT3/c-MYC/TWIST/MMP2 autocrine signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Variations in serum concentrations of this compound and its metabolites in patients receiving long-term this compound treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Variations in serum concentrations of this compound and its metabolites in patients receiving long-term this compound treatment | springermedizin.de [springermedizin.de]
- 13. researchgate.net [researchgate.net]
- 14. MTT ASSAYS CANNOT BE UTILIZED TO STUDY THE EFFECTS OF STI571/GLEEVEC ON THE VIABILITY OF SOLID TUMOR CELL LINES - PMC [pmc.ncbi.nlm.nih.gov]
- 15. e-century.us [e-century.us]
- 16. researchgate.net [researchgate.net]
- 17. opentrons.com [opentrons.com]
- 18. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. What is the mechanism of this compound Malate? [synapse.patsnap.com]
- 20. benchchem.com [benchchem.com]
- 21. This compound: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. aacrjournals.org [aacrjournals.org]
- 24. researchgate.net [researchgate.net]
- 25. selleckchem.com [selleckchem.com]
- 26. tandfonline.com [tandfonline.com]
- 27. mdpi.com [mdpi.com]
- 28. In Vivo Antitumor and Antimetastatic Activity of this compound in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Sunitinib's Off-Target Cardiotoxic Effects
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the off-target cardiotoxic effects of Sunitinib.
Troubleshooting Guide
This section addresses specific issues that may arise during in-vitro and in-vivo experiments.
| Question | Potential Causes | Troubleshooting Steps |
| Why am I observing high baseline apoptosis in my cardiomyocyte culture before this compound treatment? | Suboptimal culture conditions (e.g., improper media, serum variability, CO2/O2 levels).Contamination (mycoplasma, bacterial, or fungal).Over-confluency or low seeding density.Harsh cell isolation or thawing procedures. | Optimize culture conditions and ensure all reagents are of high quality.Regularly test for mycoplasma contamination.Establish and maintain an optimal cell seeding density.Refine cell handling techniques to minimize stress. |
| I am not seeing a significant increase in apoptosis after this compound treatment at expected concentrations. | Incorrect this compound concentration or inactive compound.Insufficient treatment duration.Cell line or model system may be less sensitive.Apoptosis detection method is not sensitive enough or timed incorrectly. | Verify the concentration and activity of your this compound stock.Perform a time-course experiment to determine the optimal treatment duration[1].Consider using a more sensitive cell line or a 3D culture model[2][3].Use multiple apoptosis assays (e.g., Caspase 3/7 activation, TUNEL) and assess at different time points[4]. |
| My Western blot results for phosphorylated AMPK (p-AMPK) are inconsistent. | Suboptimal protein extraction or sample handling leading to phosphatase activity.Poor antibody quality or incorrect antibody dilution.Issues with electrophoresis or membrane transfer.this compound treatment time point is not optimal for detecting changes in p-AMPK. | Use phosphatase inhibitors in your lysis buffer and keep samples on ice.Validate your primary antibody and optimize its concentration.Ensure proper gel electrophoresis and efficient protein transfer to the membrane.Perform a time-course experiment to identify the peak time for p-AMPK changes post-Sunitinib treatment[1]. |
| I am having difficulty measuring a consistent drop in mitochondrial membrane potential (ΔΨm). | Fluorescent dye (e.g., TMRM, JC-1) is photobleaching or leaking from cells.Inconsistent dye loading concentration or incubation time.Cell stress from imaging procedures (e.g., excessive laser power).The chosen time point for measurement is not optimal. | Use an anti-fade mounting medium and minimize light exposure.Optimize dye concentration and loading time for your specific cell type.Use the lowest possible laser power during fluorescence microscopy.Conduct a time-course experiment to determine the optimal window for detecting ΔΨm changes[1][4]. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the mechanisms and mitigation of this compound's cardiotoxicity.
1. What are the primary off-target kinases involved in this compound-induced cardiotoxicity?
The primary off-target kinase implicated in this compound's cardiotoxicity is AMP-activated protein kinase (AMPK)[1][5]. This compound directly inhibits AMPK, which is a crucial regulator of cellular energy homeostasis in cardiomyocytes[1][5]. This inhibition disrupts mitochondrial function and leads to energy depletion, ultimately causing cardiomyocyte death[1][6]. Other potential off-target effects may involve Calcium/Calmodulin-dependent protein kinase II (CaMKII)[7][8].
2. What is the role of AMPK in this compound's cardiotoxic effects?
AMPK acts as a cellular energy sensor. Under normal conditions of energy stress (an increased AMP/ATP ratio), AMPK is activated and initiates processes to restore energy balance, such as increasing fatty acid oxidation and glycolysis, and promoting mitochondrial biogenesis[1]. This compound's inhibition of AMPK prevents these compensatory mechanisms, leading to a severe energy deficit, mitochondrial damage, and apoptosis in cardiomyocytes[1][5][6].
3. What are some potential therapeutic agents to mitigate this compound's cardiotoxicity in a research setting?
One promising agent is metformin (B114582), an anti-diabetic drug known to activate AMPK[9][10][11]. Studies have shown that co-administration of metformin can attenuate this compound-induced cardiac dysfunction by restoring AMPK signaling[9][10][11]. Another approach is the genetic overexpression of a constitutively active form of AMPK, which has been shown to reduce this compound-induced cell death in cultured cardiomyocytes[1][5].
4. What are the key signaling pathways affected by this compound in cardiomyocytes?
The central pathway affected is the AMPK signaling cascade[1]. By inhibiting AMPK, this compound disrupts downstream processes that regulate energy metabolism, including the phosphorylation of acetyl-CoA carboxylase (ACC) which is involved in fatty acid oxidation[1]. Additionally, this compound can impact pathways related to mitochondrial function, calcium homeostasis, and apoptosis[7][12][13].
5. What are the typical concentrations of this compound used in in-vitro and in-vivo models?
In in-vitro studies using cultured cardiomyocytes, this compound is typically used at concentrations ranging from 0.1 µM to 10 µM[1][4][9]. For in-vivo mouse models, a common dosage is around 40 mg/kg/day, which achieves blood levels comparable to those in human patients[14].
Quantitative Data Summary
Table 1: Effects of this compound on Cardiac Parameters in Clinical and Preclinical Models
| Parameter | Species/Study Population | This compound Dose/Concentration | Observed Effect | Reference |
| Left Ventricular Ejection Fraction (LVEF) | Human (GIST patients) | 50 mg/day | 28% of patients had LVEF decline of ≥10% | [14][15] |
| Hypertension | Human (GIST patients) | 50 mg/day | 47% of patients developed hypertension (>150/100 mmHg) | [14][15] |
| Infarct Size | Rat (Langendorff heart) | 1 µM | Significant increase in infarct size | [9] |
| Left Ventricular Developed Pressure (LVDP) | Rat (Langendorff heart) | 1 µM | Significant decrease in LVDP | [9] |
| ATP Levels | Neonatal Rat Cardiomyocytes | 1 µM (24h) | Decreased from 66.2 pg to 53.4 pg | [4] |
| Mitochondrial Membrane Potential | Neonatal Rat Cardiomyocytes | 1 µM (4h) | Decreased by 22% compared to control | [4] |
Experimental Protocols
1. Assessment of this compound-Induced Apoptosis using TUNEL Assay
This protocol is adapted from studies investigating this compound-induced cell death in cardiomyocytes[1].
-
Cell Culture: Plate neonatal rat ventricular myocytes (NRVMs) on coverslips in appropriate culture medium.
-
Treatment: Transduce cells with an adenovirus expressing a constitutively active mutant of AMPK or a control (e.g., GFP) for 24 hours. Then, treat the cells with 1 µM this compound or vehicle (DMSO) for 28 hours.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 25 minutes at 4°C.
-
Permeabilization: Wash with PBS and permeabilize with 0.2% Triton X-100 in PBS for 5 minutes.
-
TUNEL Staining: Perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining according to the manufacturer's instructions (e.g., using an in-situ cell death detection kit).
-
Microscopy: Mount the coverslips and visualize using a fluorescence microscope.
-
Quantification: Count the number of TUNEL-positive (apoptotic) nuclei and the total number of nuclei (e.g., stained with DAPI) in multiple fields to determine the percentage of apoptotic cells.
2. Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol is based on methodologies used to assess mitochondrial dysfunction in response to this compound[1][4].
-
Cell Culture: Culture cardiomyocytes in a multi-well plate suitable for fluorescence microscopy or flow cytometry.
-
Treatment: Treat cells with the desired concentration of this compound (e.g., 1 µM) or vehicle for the specified duration (e.g., 4-12 hours).
-
Dye Loading: Incubate the cells with a fluorescent dye that accumulates in mitochondria based on membrane potential, such as TMRM (Tetramethylrhodamine, Methyl Ester) or Mito-Tracker Green[1]. Follow the manufacturer's recommendations for dye concentration and incubation time.
-
Imaging/Analysis:
-
Microscopy: Capture fluorescence images of live cells. A decrease in TMRM fluorescence intensity indicates a loss of ΔΨm.
-
Flow Cytometry: Harvest the cells and analyze the fluorescence intensity by flow cytometry for a quantitative assessment of the cell population.
-
-
Data Interpretation: Compare the fluorescence intensity of this compound-treated cells to that of vehicle-treated control cells.
Visualizations
Caption: this compound's off-target inhibition of AMPK in cardiomyocytes.
Caption: Workflow for testing a cardioprotective agent.
Caption: On-target vs. off-target effects of this compound.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [repository.upenn.edu]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | this compound and Imatinib Display Differential Cardiotoxicity in Adult Rat Cardiac Fibroblasts That Involves a Role for Calcium/Calmodulin Dependent Protein Kinase II [frontiersin.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
Why is my Sunitinib not dissolving in DMSO or cell culture media?
This guide provides troubleshooting for common issues encountered when dissolving Sunitinib for research purposes.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving properly in DMSO?
A1: Several factors can affect this compound's solubility in DMSO:
-
Solvent Quality : The purity and water content of DMSO are critical. Use fresh, anhydrous, high-purity DMSO, as moisture absorption by the solvent can significantly reduce this compound's solubility.[1]
-
Concentration : While this compound is generally soluble in DMSO, you may be exceeding its solubility limit. Different suppliers report varying maximum solubilities, ranging from approximately 5 mg/mL to as high as 70 mg/mL.[1][2][3][4]
-
Temperature and Agitation : Gentle warming to 37°C or sonication can help dissolve the compound.[5] this compound is typically supplied as a crystalline solid which may require energy to break down the crystal lattice.[2][4]
-
Form of this compound : Most commercial this compound is in the malate (B86768) salt form (this compound malate), which is readily soluble in DMSO.[2][6]
Q2: My this compound dissolved perfectly in DMSO, but why did it precipitate when I added it to my cell culture media?
A2: This is a common phenomenon known as "crashing out" and occurs for several reasons:
-
Low Aqueous Solubility : this compound malate is sparingly soluble in aqueous solutions like cell culture media or phosphate-buffered saline (PBS).[2][4] When the concentrated DMSO stock is diluted into the aqueous media, the this compound may precipitate as the solvent environment changes. The solubility in a 1:3 DMSO:PBS solution is only about 0.25 mg/ml.[2][4]
-
Improper Dilution Technique : Adding a highly concentrated DMSO stock directly into a large volume of media can cause rapid precipitation. A serial dilution method is recommended to prevent this.[7]
-
Media Components : High concentrations of salts and proteins (like those in Fetal Bovine Serum, FBS) in the media can interact with this compound and further reduce its solubility.[7]
-
pH Dependence : this compound's aqueous solubility is pH-dependent. It is more soluble at a lower pH (below pH 6) and sparingly soluble above pH 7.[8] Most cell culture media are buffered to a pH of ~7.2-7.4.
Q3: What is the recommended method for preparing this compound for cell culture experiments?
A3: The recommended method involves creating a high-concentration stock solution in DMSO and then carefully diluting it into your cell culture medium. For maximum solubility in aqueous buffers, this compound malate should first be dissolved in DMSO and then diluted with the aqueous buffer of choice.[2][4] It is crucial to keep the final DMSO concentration in your culture low (typically below 0.5%) to avoid solvent toxicity to your cells.[7]
Q4: How should I store my this compound stock solution?
A4: Store this compound as a lyophilized powder at -20°C for long-term stability (up to 24 months).[3] Once dissolved in DMSO, aliquot the stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles and store at -20°C.[3] Use the solution within 3 months to prevent loss of potency.[3] Aqueous solutions of this compound are not recommended for storage for more than one day.[2][4]
Data Summary: this compound Solubility
The solubility of this compound can vary between suppliers and based on the specific salt form and solvent quality. The table below summarizes reported solubility data.
| Solvent | Reported Solubility | Source(s) |
| DMSO | ~5 mg/mL | [2][4] |
| >10 mM (~5.33 mg/mL) | [5] | |
| 40 mg/mL | [3] | |
| 70 mg/mL | [1] | |
| Dimethylformamide (DMF) | ~1 mg/mL | [2] |
| Water / Aqueous Buffer | Insoluble / Sparingly Soluble | [1][4] |
| ~10-50 µM | [3] | |
| >25 mg/mL (pH 1.2 to 6.8) | [9] | |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL | [2][4] |
| Ethanol | Insoluble / Poorly Soluble | [3][5] |
Troubleshooting Workflow
If you are experiencing precipitation, follow this workflow to diagnose and solve the issue.
Caption: Troubleshooting workflow for this compound solubility issues.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes how to prepare a 10 mM stock solution of this compound malate (Molecular Weight: 532.56 g/mol ).
Materials:
-
This compound malate powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator or 37°C water bath (optional)
Methodology:
-
Calculate Mass: To prepare a 10 mM stock solution, you will need 5.33 mg of this compound malate per 1 mL of DMSO. Adjust calculations based on your desired volume and concentration. For a 5 mM stock from a 10 mg vial, you would add 3.76 mL of DMSO.[3]
-
Aliquot Powder: Weigh the required amount of this compound malate powder in a sterile vial. It is often easier and more accurate to use the entire contents of a pre-weighed vial (e.g., 10 mg) and add the calculated volume of DMSO.
-
Add Solvent: Carefully add the calculated volume of anhydrous, sterile DMSO to the vial containing the this compound malate powder.
-
Dissolve: Cap the vial tightly and vortex thoroughly for 1-2 minutes.
-
Aid Dissolution (If Necessary): If the powder has not fully dissolved, warm the tube at 37°C for 10 minutes and/or place it in an ultrasonic bath for a few minutes.[5] Visually inspect the solution to ensure no solid particles remain. The solution should be clear.
-
Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -20°C for up to 3 months.[3]
Protocol 2: Preparation of a this compound Working Solution for Cell Culture
This protocol describes the serial dilution method to minimize precipitation when preparing a final working concentration.
Materials:
-
This compound-DMSO stock solution (from Protocol 1)
-
Sterile, serum-free cell culture medium
-
Sterile, complete cell culture medium (with serum)
-
Sterile tubes
Methodology:
-
Thaw Stock: Thaw a single aliquot of your this compound-DMSO stock solution at room temperature.
-
Prepare Intermediate Dilution: Create an intermediate dilution of your stock solution in a small volume of serum-free medium. For example, to achieve a final concentration of 10 µM in 10 mL of media from a 10 mM stock, you could first dilute 1 µL of the stock into 99 µL of serum-free media (creating a 100 µM intermediate solution). Mix gently by pipetting.
-
Prepare Final Dilution: Add the intermediate dilution to your final volume of complete (serum-containing) cell culture medium. Continuing the example, you would add 1 mL of the 100 µM intermediate solution to 9 mL of complete medium to achieve the final 10 µM concentration.
-
Mix and Use: Gently swirl or invert the final working solution to mix. Do not vortex, as this can cause protein denaturation. Use the freshly prepared medium immediately for your experiment. Do not store aqueous dilutions of this compound.[2][4]
Mechanism of Action: this compound Signaling Pathway Inhibition
This compound is a multi-targeted receptor tyrosine kinase (RTK) inhibitor. It blocks key signaling pathways involved in tumor cell proliferation and angiogenesis (the formation of new blood vessels).[6][10][11]
References
- 1. selleckchem.com [selleckchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. This compound (#12328) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. apexbt.com [apexbt.com]
- 6. This compound: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. What is the mechanism of this compound Malate? [synapse.patsnap.com]
Technical Support Center: Investigating Metabolic Reprogramming in Sunitinib Resistance
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating metabolic reprogramming as a mechanism of Sunitinib resistance.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common conceptual and experimental design questions.
Q1: What are the primary metabolic pathways implicated in this compound resistance?
A1: Research indicates that this compound-resistant cancer cells, particularly in renal cell carcinoma (RCC), undergo significant metabolic reprogramming to survive and proliferate. The most commonly observed alterations include:
-
Enhanced Glutamine Metabolism: Resistant cells often show increased uptake of glutamine, which is used to fuel the TCA cycle for energy production and as a precursor for glutathione (B108866), a key antioxidant.[1][2] The glutamine transporter SLC1A5 is frequently upregulated.[1][3][4]
-
Upregulated Glycolysis: Many resistant cells exhibit a shift towards aerobic glycolysis (the Warburg effect), increasing glucose uptake and lactate (B86563) production to generate ATP and biosynthetic precursors.[1][2]
-
Altered Lipid Metabolism: Accumulation of lipids, such as cholesterol, has been linked to this compound resistance.[3][4]
-
Increased Antioxidant Capacity: To counteract the oxidative stress induced by this compound, resistant cells often have elevated levels of antioxidants like glutathione and myo-inositol.[1][5][6]
-
GABAergic System Shifts: A recently identified mechanism involves the downregulation of the enzyme ABAT, leading to an accumulation of gamma-aminobutyric acid (GABA).[3][4] This can activate signaling pathways that promote resistance.[3][4]
Q2: How do I establish a this compound-resistant cell line for my experiments?
A2: The standard method is to continuously expose a parental (this compound-sensitive) cancer cell line to gradually increasing concentrations of this compound over a prolonged period.
-
Starting Concentration: Begin with a dose around the IC20 (the concentration that inhibits 20% of cell growth) for the parental cell line.
-
Dose Escalation: As cells adapt and resume proliferation, gradually increase the this compound concentration. This process can take several months (e.g., 6 months).[6]
-
Maintenance: Once a significantly higher resistance level is achieved (e.g., >4-fold increase in IC50), the resistant cell line can be maintained in a medium containing a constant, high concentration of this compound (e.g., 5-10 µM).[7]
-
Validation: Resistance must be periodically validated by comparing the IC50 values of the resistant and parental lines using a cell viability assay (e.g., WST or MTT assay).[2][7]
Q3: What are the key signaling pathways that regulate these metabolic changes?
A3: The metabolic reprogramming in this compound-resistant cells is driven by alterations in key signaling pathways. In resistant cells, this compound fails to effectively suppress receptor tyrosine kinases (RTKs). This can lead to:
-
PI3K/Akt/mTOR Pathway: This is a central regulator of cell growth, proliferation, and metabolism. Its reactivation or "desuppression" in the presence of this compound is a common finding and a major driver of increased glucose uptake and glycolysis.[1][2][8]
-
GABA-B Receptor Signaling: Increased intracellular GABA can activate the GABA-B receptor, leading to the transactivation of other tyrosine kinases like SYK and LYN, which ultimately reduces the anti-angiogenic effects of this compound.[3][4]
Section 2: Troubleshooting Experimental Assays
This section provides solutions to specific problems encountered during common metabolic assays.
Seahorse XF Mito Stress Test
Q: My this compound-resistant cells show a low Oxygen Consumption Rate (OCR) at baseline and a poor response to the Mito Stress Test drugs (Oligomycin, FCCP, Rotenone/Antimycin A). What's wrong?
A: This is a common issue that can point to several factors. Follow this troubleshooting guide:
| Potential Cause | Troubleshooting Step |
| Suboptimal Cell Seeding Density | Unhealthy or sparse cells will have low basal OCR. Ensure you have optimized the cell number to achieve a baseline OCR between 50-150 pmol/min for your specific cell type. Perform a cell titration experiment before the main assay. |
| Poor Cell Adherence | Check cell morphology and adherence under a microscope before starting the assay. Ensure cells form a uniform monolayer. Use cell-adhesion-promoting coatings on the plate if necessary. |
| Incorrect Drug Concentrations | The standard concentrations (e.g., 1.0-1.5 µM Oligomycin) may not be optimal for your specific resistant cell line.[9] Perform a dose-response titration for each compound, especially FCCP, to find the concentration that elicits the maximal response. |
| Degraded Reagents | Oligomycin and other inhibitors can degrade with improper storage.[9] Aliquot reagents upon receipt and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions in the assay medium on the day of the experiment. |
| Highly Glycolytic Phenotype | This compound-resistant cells may be highly glycolytic with inherently low rates of oxidative phosphorylation. In this case, the lack of a significant drop in OCR after Oligomycin injection is a valid biological result, indicating low ATP-linked respiration.[9] |
Glucose/Lactate Assays
Q: I am seeing high background noise and poor signal in my colorimetric glucose uptake/lactate production assay.
A: High background can obscure the true signal. Consider these points:
| Potential Cause | Troubleshooting Step |
| Interference from Culture Medium | Phenol (B47542) red and high concentrations of pyruvate (B1213749) or lactate in standard culture media can interfere with colorimetric and fluorometric assays. Switch to a phenol red-free medium for the assay. If measuring lactate, ensure the baseline medium does not contain high levels of lactate. |
| Contamination in Samples | If measuring intracellular lactate, endogenous Lactate Dehydrogenase (LDH) in the cell lysate can degrade the target analyte.[10] Deproteinize samples using a 10 kDa molecular weight cut-off (MWCO) spin filter before the assay.[10] |
| Incorrect Sample Dilution | The concentration of glucose or lactate in your sample may be outside the linear range of the assay kit. Test several dilutions of your sample to ensure the readings fall within the standard curve.[11] |
| Insufficient Washing Steps | For glucose uptake assays using fluorescent analogs (like 2-NBDG), residual extracellular probe will cause high background. Ensure you perform all washing steps thoroughly with ice-cold PBS to remove the extracellular probe before cell lysis or measurement.[12] |
Section 3: Quantitative Data Summary
The following tables summarize typical quantitative findings from studies on this compound resistance.
Table 1: Comparison of this compound IC50 Values in Parental vs. Resistant RCC Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance | Reference(s) |
| 786-O | 5.2 | 22.6 | ~4.3x | [2][7] |
| Caki-1 | Not specified | Not specified | 4.9x | [6] |
Table 2: Key Metabolite Alterations in this compound-Resistant RCC Cells
| Metabolite Category | Specific Metabolite | Change in Resistant Cells | Significance | Reference(s) |
| Amino Acids | Glutamine, Glutamic Acid | ▲ Increased | Fueling TCA cycle, antioxidant production | [1][13] |
| Glycolysis Intermediates | Fructose 6-phosphate, D-sedoheptulose 7-phosphate | ▲ Increased | Upregulated glycolysis | [1][13] |
| Antioxidants | Glutathione, Myo-inositol | ▲ Increased | Enhanced antioxidant capacity | [1][5][13] |
| GABA Pathway | GABA (gamma-aminobutyric acid) | ▲ Increased | Activation of resistance signaling | [3][4] |
Section 4: Visualizations of Pathways and Workflows
Signaling Pathway Diagram
Caption: Key signaling pathways driving metabolic reprogramming in this compound resistance.
Experimental Workflow Diagram
Caption: General workflow for investigating metabolic changes in this compound resistance.
Section 5: Detailed Experimental Protocols
Protocol 1: Glucose Uptake Assay (Fluorescent 2-NBDG Method)
This protocol is adapted from commercially available kits and is suitable for fluorescence plate readers or flow cytometry.[12][14]
Materials:
-
Parental and this compound-resistant cells
-
96-well black, clear-bottom tissue culture plates
-
Glucose-free culture medium (e.g., glucose-free DMEM)
-
2-NBDG (fluorescent glucose analog) stock solution (e.g., 10 mg/mL in DMSO)
-
Phloretin or Cytochalasin B (optional, as inhibitor control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Fluorescence plate reader (Excitation/Emission ~485/535 nm)
Procedure:
-
Cell Seeding: Seed 1x10⁴ to 5x10⁴ cells per well in a 96-well plate and allow them to adhere overnight.
-
Starvation: Gently aspirate the culture medium. Wash cells once with warm, glucose-free medium. Add 100 µL of glucose-free medium to each well and incubate for 1-2 hours to starve cells of glucose.
-
Treatment: Add experimental compounds (e.g., inhibitors) or vehicle control to the wells.
-
2-NBDG Incubation: Ten to thirty minutes before the end of the treatment period, add 2-NBDG to each well to a final concentration of 100-200 µg/mL. The optimal incubation time should be determined empirically for each cell line.
-
Stop Uptake: To stop the glucose uptake, aspirate the medium and immediately wash the cells twice with 200 µL of ice-cold PBS per well. Be gentle to avoid detaching the cell monolayer.
-
Measurement: Add 100 µL of PBS or a suitable lysis buffer to each well. Read the fluorescence on a plate reader using filters appropriate for fluorescein (B123965) (Ex/Em = 485/535 nm).
-
Data Analysis: Subtract the fluorescence of "no-cell" background wells. Normalize the fluorescence signal to cell number or protein concentration if significant cytotoxicity is observed.
Protocol 2: Lactate Production Assay (Colorimetric)
This protocol measures the concentration of L-Lactate secreted into the culture medium, a key indicator of glycolytic activity.[10][15]
Materials:
-
Parental and this compound-resistant cells
-
24-well or 6-well tissue culture plates
-
Culture medium (phenol red-free recommended)
-
Colorimetric Lactate Assay Kit (contains lactate standard, enzyme mix, probe, and buffer)
-
96-well clear, flat-bottom plate
-
Spectrophotometric plate reader (absorbance ~570 nm or as specified by kit)
Procedure:
-
Cell Seeding: Seed a known number of cells (e.g., 1x10⁵ cells/well in a 24-well plate) and culture until they reach ~70-80% confluency.
-
Medium Change: Replace the medium with a fresh, known volume of culture medium (e.g., 500 µL). This marks the start of the lactate accumulation period.
-
Incubation: Culture the cells for a defined period (e.g., 24 hours).
-
Sample Collection: At the end of the incubation, carefully collect the culture supernatant without disturbing the cells. Centrifuge the supernatant at ~10,000 x g for 5-10 minutes to remove any cells or debris.
-
Standard Curve Preparation: Prepare a standard curve using the L-Lactate standard provided in the kit, following the manufacturer's instructions. Dilutions should be made in fresh culture medium (the same used for the experiment).
-
Assay Reaction:
-
Add 50 µL of each standard and unknown sample into separate wells of a 96-well plate.
-
Prepare the Master Reaction Mix according to the kit's protocol (typically containing assay buffer, enzyme mix, and probe).
-
Add 50 µL of the Master Reaction Mix to each well.
-
-
Incubation & Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at the specified wavelength (e.g., 570 nm).
-
Data Analysis: Subtract the background reading (0 standard) from all measurements. Calculate the lactate concentration in the samples using the standard curve. Normalize the final lactate concentration to the cell number or total protein from the corresponding well to account for differences in cell proliferation.
Protocol 3: Sample Preparation for LC-MS Metabolomics
This protocol outlines the critical steps for extracting intracellular metabolites for mass spectrometry analysis.[5][7]
Materials:
-
Parental and this compound-resistant cells cultured in 6-well plates or 10-cm dishes
-
Ice-cold PBS
-
Liquid Nitrogen or dry ice/ethanol bath
-
Extraction Solvent: 80% Methanol (B129727) (LC-MS grade), pre-chilled to -80°C
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge capable of reaching >13,000 x g at 4°C
Procedure:
-
Cell Culture: Culture cells to ~80-90% confluency. Ensure you have at least 3-5 biological replicates for each condition.
-
Quenching Metabolism: This is the most critical step. To instantly stop all enzymatic activity, remove the culture medium by aspiration as quickly as possible.
-
Washing: Immediately wash the cell monolayer twice with a generous volume of ice-cold PBS. Perform this step rapidly to minimize metabolite leakage.
-
Metabolite Extraction:
-
After the final wash, aspirate all residual PBS.
-
Place the plate on a bed of dry ice or in a tray floating on a dry ice/ethanol slurry.
-
Add a pre-chilled extraction solvent (e.g., 1 mL of 80% methanol for a 10-cm dish).
-
Use a pre-chilled cell scraper to scrape the cells into the solvent.
-
-
Lysate Collection: Collect the cell lysate/solvent mixture into a pre-chilled microcentrifuge tube.
-
Lysis & Precipitation: Vortex the tube vigorously for 1 minute. The solvent will lyse the cells and precipitate proteins.
-
Clarification: Centrifuge the lysate at maximum speed (e.g., 13,000-15,000 x g) for 10-15 minutes at 4°C to pellet the protein and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the intracellular metabolites, to a new, clean microcentrifuge tube. Be careful not to disturb the pellet.
-
Storage: Store the metabolite extracts at -80°C until they are ready for LC-MS analysis.
References
- 1. urotoday.com [urotoday.com]
- 2. Metabolomic Analysis to Elucidate Mechanisms of this compound Resistance in Renal Cell Carcinoma [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Decoding this compound resistance in ccRCC: Metabolic-reprogramming-induced ABAT and GABAergic system shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolomics Reveals Tyrosine Kinase Inhibitor Resistance-Associated Metabolic Events in Human Metastatic Renal Cancer Cells [mdpi.com]
- 6. Metabolic reprogramming of this compound- and pazopanib-resistant renal cell carcinoma cells: a metabolomics approach | Scientific Letters [publicacoes.cespu.pt]
- 7. Metabolomic Analysis to Elucidate Mechanisms of this compound Resistance in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Metabolomic Analysis to Elucidate Mechanisms of this compound Resistance in Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. abcam.cn [abcam.cn]
- 15. cellbiolabs.com [cellbiolabs.com]
How to minimize weight loss in mice treated with high-dose Sunitinib
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing weight loss in mice during high-dose Sunitinib treatment. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: Why is significant weight loss a common side effect in mice treated with high-dose this compound?
Weight loss induced by this compound in mice is a multifactorial issue stemming from its mechanism of action and off-target effects. Key contributing factors include:
-
Gastrointestinal (GI) Toxicity: this compound can cause GI-related side effects such as diarrhea and inflammation, which can lead to reduced nutrient absorption and appetite loss.[1][2]
-
Metabolic Disruptions: The drug can alter lipid metabolism, leading to conditions like hyperlipidemia.[3] It has also been shown to induce metabolic changes in the heart, causing a shift towards glucose utilization, which may reflect systemic metabolic stress.[4]
-
Hepatotoxicity: At high doses (e.g., 150 mg/kg), this compound can cause liver injury, characterized by increased levels of liver enzymes such as AST, ALT, and ALP, which can negatively impact the animal's overall health and appetite.[3]
-
General Side Effects: Similar to human patients, mice may experience fatigue, asthenia, and loss of appetite, all of which contribute to reduced food intake and subsequent weight loss.[2][5]
Q2: Can this compound treatment ever prevent or reverse weight loss in mice?
Yes, in specific contexts, this compound has been shown to prevent or even reverse weight loss, particularly in models of cancer-induced cachexia. Cachexia is a wasting syndrome characterized by the progressive loss of both adipose tissue and skeletal muscle mass.
In mouse models bearing renal cell carcinoma (RXF393) or colon carcinoma (C26), this compound treatment prevented body weight loss and muscle wasting.[6] This effect is attributed to its ability to restrain the overactivation of the STAT3 and MuRF-1 pathways in muscle, which are key drivers of muscle protein catabolism during cancer cachexia.[6][7] This anti-cachectic effect can occur even at doses that do not have a significant anti-tumor effect, suggesting a distinct mechanism of action.[6]
Q3: What are some established this compound dosing regimens and their reported effects on mouse body weight?
This compound dosage and its effect on body weight can be highly dependent on the mouse strain, tumor model, and treatment schedule. Researchers should start with established doses and monitor animals closely. A dose-escalation study may be necessary to find the maximum tolerated dose for a specific model.[8][9]
| Dose (mg/kg/day) | Schedule | Mouse Model | Observed Effect on Body Weight | Citation |
| 10 mg/kg | Daily | Mammary Cancer (BALB/c) | Significantly lower weight from week 3-5, but less than 10% difference. | [10] |
| 28 mg/kg | Daily (in diet) | C57BL/6 (Tumor-free) | Body weights were comparable to the control group. | [11] |
| 40 mg/kg | Daily | Mammary Cancer (BALB/c) | Significantly lower weight throughout the 7-week experiment, but only an 8.4% difference at week 7. | [10] |
| 40 mg/kg | Daily | Renal Cancer (Nude) | Prevented cancer-induced cachexia and body weight loss. | [6] |
| 40-60-80 mg/kg | Dose Escalation (5 days on/2 off) | Renal Cancer Xenograft (PDX) | No signs of drug toxicity such as loss of body weight were observed. | [8] |
| 60 mg/kg | Daily | Renal Cancer (BALB/c) | Significant weight loss was observed compared to controls. | [12] |
| 120 mg/kg | Daily (Short term) | Mammary Cancer (BALB/c) | Pre-treatment promoted tumor seeding and shortened survival. High circulating drug levels noted. | [13] |
Troubleshooting Guide: Managing this compound-Induced Weight Loss
This guide provides a systematic approach to identifying and mitigating weight loss during your experiments.
| Problem | Possible Cause(s) | Recommended Action(s) |
| Acute Weight Loss (>10%) within the first week | - Dose is too high for the specific mouse strain or model.- Issues with drug vehicle or administration (e.g., gavage stress).- Rapid onset of GI toxicity. | - Immediate Action: Temporarily halt dosing for 1-2 days to allow for recovery.- Dose Reduction: Restart treatment at a lower dose (e.g., reduce by 12.5 mg increments).[5][14]- Change Administration: If using oral gavage, consider administering this compound mixed with a palatable, purified diet to minimize stress.[11] |
| Chronic, Progressive Weight Loss | - Cumulative toxicity.- Continuous daily dosing schedule does not allow for recovery.- Malnutrition due to sustained loss of appetite. | - Alternative Scheduling: Switch from continuous daily dosing to an intermittent schedule. A "2 weeks on, 1 week off" schedule is often better tolerated.[9][15]- Nutritional Support: Provide supplemental nutrition such as high-calorie gel or softened/moistened chow to encourage intake.- Dietary Modification: In some cancer models, specialized artificial diets have been shown to have anti-cancer effects and may be better tolerated.[12] |
| No Significant Tumor Inhibition and High Toxicity | - The tumor model may be intrinsically resistant to this compound.- The therapeutic window is too narrow for the selected dose. | - Re-evaluate Model: Screen cancer cell lines in vitro to confirm sensitivity before proceeding with in vivo studies.[9]- Dose Escalation Study: For a new model, perform a dose escalation study (e.g., 40-60-80 mg/kg) to identify the maximum tolerated dose (MTD) that balances efficacy and toxicity.[8] |
Key Experimental Protocols
Protocol 1: this compound Administration via Oral Gavage
-
Preparation: Prepare the this compound malate (B86768) suspension in a suitable vehicle (e.g., Phosphate-Buffered Saline - PBS). Ensure the solution is mixed thoroughly before each use.
-
Dosing: Administer the prepared this compound solution or vehicle control to the respective groups daily via oral gavage. The volume should be calculated based on the most recent body weight measurement.
-
Monitoring: Closely monitor mice for signs of distress during and after gavage. Record body weight daily.
-
Endpoint: Continue treatment for the defined period. At the study endpoint, euthanize the mice and collect tissues for analysis.[16]
Protocol 2: this compound Administration Mixed with Diet (Stress-Reducing Alternative)
-
Rationale: This method minimizes the stress caused by daily orogastric gavage, which can itself alter immune responses and contribute to weight loss.[11]
-
Preparation: Calculate the required amount of this compound to achieve the target dose (e.g., 28 mg/kg/day) based on the average daily food consumption of the mice.
-
Formulation: Thoroughly admix the calculated this compound amount with a balanced, purified powdered diet. Prepare fresh batches regularly to ensure drug stability.
-
Administration: Provide the this compound-containing diet and the control diet (without the drug) to the respective cages.
-
Monitoring: Measure daily food intake per cage to estimate the average daily intake of this compound. Monitor body weights as the primary indicator of tolerability.[11]
Relevant Signaling Pathway
References
- 1. Investigation of Gastrointestinal Toxicities Associated with Concurrent Abdominal Radiation Therapy and the Tyrosine Kinase Inhibitor this compound in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancerresearchuk.org [cancerresearchuk.org]
- 3. Impaired clearance of this compound leads to metabolic disorders and hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound toxicity management – a practical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound prevents cachexia and prolongs survival of mice bearing renal cancer by restraining STAT3 and MuRF-1 activation in muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. This compound dose-escalation overcomes transient resistance in clear cell renal cell carcinoma and is associated with epigenetic modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. This compound Suppresses Tumor Growth and Metastases in a Highly Metastatic Mouse Mammary Cancer Model | Anticancer Research [ar.iiarjournals.org]
- 11. Consequence of Dose Scheduling of this compound on Host Immune Response Elements and Vaccine Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Contrasting effects of this compound within in vivo models of metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reference.medscape.com [reference.medscape.com]
- 15. cuaj.ca [cuaj.ca]
- 16. This compound (SU11248) Inhibits Growth of Human Ovarian Cancer in Xenografted Mice | Anticancer Research [ar.iiarjournals.org]
Technical Support Center: Addressing Lysosomal Sequestration of Sunitinib in Resistant Cells
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and experimentally addressing the lysosomal sequestration of Sunitinib as a mechanism of drug resistance.
Frequently Asked Questions (FAQs)
Q1: What is lysosomal sequestration of this compound and how does it contribute to drug resistance?
A1: Lysosomal sequestration is a mechanism of drug resistance where cancer cells trap the tyrosine kinase inhibitor, this compound, within lysosomes.[1][2][3] this compound is a weak base, and lysosomes are acidic organelles.[4] This pH gradient allows this compound to diffuse into lysosomes and become protonated, trapping it inside and preventing it from reaching its intracellular targets, such as receptor tyrosine kinases in the cytoplasm.[5][6] In resistant cells, there is often an increase in the number and volume of lysosomes, enhancing their capacity to sequester the drug.[2][7] This leads to a higher intracellular concentration of this compound in resistant cells, yet a reduced therapeutic effect because the drug is not available to inhibit key signaling pathways like p-Akt and p-ERK 1/2.[2][3]
Q2: What are the key characteristics of cancer cells that have developed resistance to this compound via lysosomal sequestration?
A2: this compound-resistant cells exhibiting lysosomal sequestration typically show:
-
Increased IC50 values: They require a higher concentration of this compound to achieve 50% inhibition of cell proliferation compared to their sensitive parental counterparts.[2][8]
-
Higher intracellular this compound concentration: Paradoxically, resistant cells accumulate more this compound intracellularly.[2][3] Studies have shown a 1.7- to 2.5-fold higher concentration in resistant cells.[2][3]
-
Increased lysosomal volume and number: Resistant cells often have a greater lysosomal capacity, which can be observed through microscopy and is associated with increased expression of lysosomal-associated membrane proteins (LAMP-1 and LAMP-2).[2][6]
-
Unaltered downstream signaling in the presence of this compound: Despite high intracellular drug levels, key signaling pathways like PI3K/Akt and MAPK/ERK, which this compound targets, remain active.[2][6]
Q3: Is resistance to this compound due to lysosomal sequestration reversible?
A3: Yes, this resistance mechanism has been shown to be transient. When this compound-resistant cells are cultured in a drug-free medium for a period, they can revert to a sensitive phenotype. This is accompanied by a normalization of their lysosomal capacity.
Q4: How can I experimentally determine if my resistant cell line utilizes lysosomal sequestration?
A4: A combination of approaches can be used:
-
Compare IC50 values between your resistant and parental (sensitive) cell lines. A significant increase in the IC50 for the resistant line is a primary indicator of resistance.
-
Measure intracellular this compound concentration using techniques like LC-MS/MS. A higher concentration in the resistant line is a key characteristic.
-
Visualize lysosomes and this compound co-localization using fluorescence microscopy. This compound is autofluorescent (yellow-green), and lysosomes can be stained with probes like LysoTracker Red. Co-localization will appear as yellow in merged images.
-
Assess the effect of lysosomotropic agents. Agents that disrupt the lysosomal pH gradient, such as chloroquine (B1663885) or bafilomycin A1, should re-sensitize resistant cells to this compound.[6]
Troubleshooting Guides
LysoTracker Staining and Fluorescence Microscopy
| Problem | Possible Cause | Solution |
| Weak or no LysoTracker signal | Low probe concentration. | Increase the concentration of LysoTracker, but avoid going too high as it can be toxic. A typical starting concentration is 50-75 nM.[9][10] |
| Short incubation time. | Increase the incubation time. 30 minutes to 2 hours is a general guideline, but it may need optimization for your specific cell line.[10] | |
| Probe degradation. | Aliquot the LysoTracker stock solution and avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.[10] | |
| Cell death. | Ensure cells are healthy and not overly confluent. LysoTracker works best in live cells. | |
| High background fluorescence | Probe concentration is too high. | Reduce the LysoTracker concentration. |
| Inadequate washing. | Wash the cells thoroughly with PBS or imaging medium after incubation with the probe to remove any unbound dye.[5] | |
| Autofluorescence of cells or medium. | Image an unstained control to assess autofluorescence. Use a phenol (B47542) red-free medium for imaging.[5] | |
| Photobleaching | Excessive exposure to excitation light. | Minimize the exposure time and intensity of the excitation light. Use an anti-fade mounting medium if fixing cells (though LysoTracker is primarily for live cells). |
| This compound autofluorescence is weak | Low intracellular concentration. | Ensure you are using a concentration of this compound that is known to accumulate in your cells. |
| Incorrect filter set. | Use a filter set appropriate for detecting the yellow-green fluorescence of this compound (Excitation ~420-450 nm, Emission ~530-560 nm). |
Immunofluorescence for LAMP-1
| Problem | Possible Cause | Solution |
| Weak or no signal | Primary antibody concentration too low. | Increase the concentration of the LAMP-1 primary antibody. |
| Incompatible primary and secondary antibodies. | Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., if the primary is a mouse anti-LAMP1, use an anti-mouse secondary).[11][12] | |
| Inadequate permeabilization. | If using formaldehyde (B43269) fixation, ensure cells are properly permeabilized with a detergent like Triton X-100 to allow the antibody to access the intracellular target.[11] | |
| High background | Primary or secondary antibody concentration too high. | Titrate the antibodies to find the optimal concentration that gives a good signal-to-noise ratio.[12] |
| Insufficient blocking. | Increase the blocking time or try a different blocking agent (e.g., normal serum from the same species as the secondary antibody).[12][13] | |
| Insufficient washing. | Increase the number and duration of wash steps to remove unbound antibodies.[13] |
Quantitative Data
Table 1: IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance | Reference |
| 786-O (Renal) | 1.2 | 3.1 | 2.6 | [2] |
| HT-29 (Colon) | 1.9 | 3.5 | 1.8 | [2] |
| Caki-1 (Renal) | Not specified | Not specified, but shown to be higher in resistant line | Not specified | [14] |
| 786-O (Renal) | ~5 | >10 in some resistant clones | >2 | [1] |
Table 2: Intracellular this compound Concentration in Sensitive vs. Resistant Cells
| Cell Line | Parental Concentration (ng/µg protein) | Resistant Concentration (ng/µg protein) | Fold Increase | Reference |
| 786-O (Renal) | 12.2 ± 1.3 | 23.8 ± 0.4 | 1.95 | [2] |
| HT-29 (Colon) | 5.9 ± 0.8 | 13.0 ± 2.6 | 2.20 | [2] |
Experimental Protocols
Protocol 1: LysoTracker Staining for Visualizing Lysosomes
Materials:
-
LysoTracker Red DND-99 (e.g., from Thermo Fisher Scientific)
-
Live cells cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope
Procedure:
-
Prepare LysoTracker Working Solution: Dilute the LysoTracker Red stock solution (typically 1 mM in DMSO) in pre-warmed complete cell culture medium to a final working concentration of 50-75 nM.[9][10]
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Add the pre-warmed LysoTracker working solution to the cells.
-
Incubate for 30-60 minutes at 37°C, protected from light.[5]
-
-
Washing: Gently wash the cells once with pre-warmed PBS to remove unbound dye.[5]
-
Imaging:
-
Add fresh, pre-warmed, phenol red-free medium to the cells for imaging.
-
Immediately visualize the cells using a fluorescence microscope with a filter set appropriate for LysoTracker Red (e.g., excitation ~577 nm, emission ~590 nm).
-
Protocol 2: Determination of this compound IC50 using MTT Assay
Materials:
-
Parental and resistant cancer cell lines
-
This compound
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluence by the end of the assay (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add MTT solution to each well (final concentration of ~0.5 mg/mL) and incubate for 3-4 hours at 37°C.
-
Remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[15]
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.
-
Protocol 3: Western Blot for p-Akt and p-ERK1/2
Materials:
-
Parental and resistant cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-Akt, anti-total-Akt, anti-p-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
PVDF membranes
-
ECL substrate and imaging system
Procedure:
-
Cell Lysis:
-
Treat cells with this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.[16]
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[17]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add ECL substrate.
-
Detect the chemiluminescent signal using an imaging system.[16]
-
Strip and re-probe the membrane for total Akt, total ERK, and a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
Visualizations
Caption: Experimental workflow for investigating this compound resistance.
Caption: Mechanism of lysosomal sequestration of this compound.
Caption: Troubleshooting logic for LysoTracker staining issues.
References
- 1. Resistance to this compound in renal clear cell carcinoma results from sequestration in lysosomes and inhibition of the autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysosomal Sequestration of this compound: A Novel Mechanism of Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysosomal sequestration of this compound: a novel mechanism of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and SU11652 inhibit acid sphingomyelinase, destabilize lysosomes, and inhibit multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol — LysoTracker® Red DND-99 Live-Cell Staining 26 HCS Analysis [protocols.io]
- 6. The Potential Role of Lysosomal Sequestration in this compound Resistance of Renal Cell Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. apexbt.com [apexbt.com]
- 10. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
- 11. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 12. stjohnslabs.com [stjohnslabs.com]
- 13. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
Optimizing Sunitinib treatment schedules (e.g., 4 weeks on, 2 weeks off) in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sunitinib in in vivo experimental models. The information is designed to address specific issues that may be encountered during the optimization of treatment schedules, such as the standard 4 weeks on, 2 weeks off (4/2) regimen.
Frequently Asked Questions (FAQs)
Q1: What is the standard this compound treatment schedule and dosage used in preclinical in vivo models?
The standard approved schedule for this compound in clinical use is 50 mg daily for four weeks, followed by a two-week off-period (4/2 schedule).[1][2] In preclinical in vivo models, a range of doses and schedules are used, often adapted to the specific tumor model and animal strain. Daily oral administration is common, with doses typically ranging from 20 to 80 mg/kg.[3][4][5] Some studies have used doses as high as 120 mg/kg/day for short-term therapy.[6]
Q2: What are the primary molecular targets of this compound?
This compound is a multi-targeted receptor tyrosine kinase (RTK) inhibitor. Its primary targets include:
-
Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3): Inhibition of VEGFRs blocks the VEGF signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels that supply tumors with nutrients and oxygen).[2][3][7]
-
Platelet-Derived Growth Factor Receptors (PDGFR-α and PDGFR-β): PDGFRs are involved in tumor growth, angiogenesis, and maintenance of the tumor stroma.[3][7]
-
Stem cell factor receptor (c-KIT): Inhibition of c-KIT is particularly relevant in cancers like gastrointestinal stromal tumors (GIST).[3][8]
-
Fms-like tyrosine kinase-3 (FLT3): FLT3 is another target, particularly relevant in some hematological malignancies.[3]
-
Colony-Stimulating Factor 1 Receptor (CSF-1R) and RET proto-oncogene. [3][7]
Q3: What are the common mechanisms of resistance to this compound observed in vivo?
Resistance to this compound is a significant challenge and can arise through various mechanisms:
-
Lysosomal Sequestration: Tumor cells can sequester this compound within lysosomes, reducing the effective intracellular concentration of the drug and its ability to inhibit its targets.[9]
-
Alternative Angiogenic Pathways: Tumors can switch to using alternative pro-angiogenic growth factors to stimulate blood vessel growth, bypassing the VEGFR/PDGFR blockade.[6]
-
Increased Pericyte Coverage: Enhanced recruitment of pericytes can protect tumor blood vessels from the effects of anti-angiogenic therapy.[6]
-
Tumor Microenvironment Alterations: Increased hypoxia and glucose metabolism within the tumor can contribute to a poor response.[6] In renal cell carcinoma models, an escape from anti-angiogenesis has been linked to increased tumor secretion of interleukin-8 (IL-8).[10]
-
Tumor Cell Migration: During the development of this compound resistance, tumor cells may adopt a more migratory phenotype as an adaptive survival mechanism.[11][12]
Q4: Are there alternative dosing schedules to the standard 4/2 regimen that have been explored preclinically?
Yes, several alternative schedules have been investigated to improve efficacy and reduce toxicity. A "2 weeks on, 1 week off" (2/1) schedule has been shown in some clinical contexts to improve tolerability and survival outcomes compared to the 4/2 schedule.[13][14] Continuous daily dosing with a lower dose (e.g., 37.5 mg) has also been explored.[1][2] More novel approaches, such as pulsatile, high-dose weekly administration, have shown promise in preclinical models by outperforming standard daily scheduling in some contexts.[1]
Troubleshooting Guides
Problem 1: High toxicity and poor tolerability observed in the animal model (e.g., weight loss, lethargy).
-
Possible Cause: The dose or schedule is too aggressive for the specific animal model, leading to off-target effects. This compound can cause cardiotoxicity, hypertension, and myelosuppression.[15][16] Concurrent administration with other treatments, like radiation, can also exacerbate toxicity.[17][18]
-
Troubleshooting Steps:
-
Dose Reduction: Consider reducing the daily dose. The optimal dose is often model-dependent.[19]
-
Alternative Scheduling: Switch from a continuous daily schedule to an intermittent one, such as the 2/1 schedule, to allow for recovery from toxicities.[19]
-
Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to measure the plasma concentration of this compound. Higher exposure levels are linked to increased toxicity.[19]
-
Supportive Care: Implement supportive care measures, such as monitoring blood pressure and providing appropriate husbandry to manage side effects.[19]
-
Monitor for Cardiotoxicity: Be aware of potential cardiotoxicity, which can manifest as mitochondrial injury and cardiomyocyte apoptosis.[15]
-
Problem 2: Lack of significant tumor growth inhibition in a xenograft model.
-
Possible Causes: Suboptimal dosing, intrinsic resistance of the tumor model, or issues with drug formulation and administration.
-
Troubleshooting Steps:
-
Dose Escalation: If toxicity is not a limiting factor, a dose escalation study can help determine the maximum tolerated dose (MTD) with the best anti-tumor effect.[19] Doses up to 80 mg/kg/day have been shown to be effective in some models.[4][5]
-
Verify Drug Activity: Confirm the activity of your this compound compound. This can be done by testing its effect on the phosphorylation of its target receptors, like VEGFR-2 and PDGFR-β, either in vitro or in tumor tissue ex vivo.[19]
-
Evaluate Angiogenesis: Assess the treatment's effect on tumor microvessel density (MVD) using immunohistochemistry for markers like CD31. A significant reduction in MVD indicates an on-target anti-angiogenic effect, even if overall tumor growth inhibition is modest.[10][19]
-
Consider the Tumor Model: Some tumor models are intrinsically resistant to this compound.[6] The drug's effect can be highly dependent on the specific cell line used.[6]
-
Problem 3: Initial tumor response followed by rapid regrowth (acquired resistance).
-
Possible Causes: Development of one of the resistance mechanisms outlined in FAQ Q3, such as lysosomal sequestration or activation of alternative signaling pathways.
-
Troubleshooting Steps:
-
Analyze Resistant Tumors: At the end of the study, collect resistant tumors for molecular analysis. Investigate changes in the expression of this compound targets and downstream signaling molecules (e.g., p-Akt, p-ERK).[9]
-
Investigate Lysosomal Function: Assess for increased lysosomal sequestration of this compound in resistant cells.[9]
-
Combination Therapy: Consider combining this compound with other agents that target potential resistance pathways. For example, combining it with an IL-8 neutralizing antibody has been shown to resensitize tumors to this compound in some models.[10] Combining this compound with an mTOR inhibitor like rapamycin (B549165) has also shown synergistic effects.[20]
-
Problem 4: Increased metastasis observed with this compound treatment.
-
Possible Cause: Paradoxical effects of high-dose this compound have been reported in some preclinical models, where it can promote the seeding and growth of metastases.[6] This may be linked to a pericyte depletion effect in the vasculature of metastatic sites.[21]
-
Troubleshooting Steps:
-
Dose-Dependence Study: Determine if the pro-metastatic effect is dose-dependent. Lower, more clinically relevant doses may not induce this effect.[6]
-
Evaluate Pericyte Coverage: Analyze the vasculature in metastatic organs (e.g., lungs) for changes in pericyte coverage using markers like NG2.[21]
-
Timing of Treatment: The timing of this compound administration relative to tumor cell injection (in experimental metastasis models) can influence the outcome. Pre-treatment with high doses has been shown to be more problematic in some studies.[6]
-
Data Presentation
Table 1: Overview of this compound Dosing Schedules and Outcomes in Preclinical In Vivo Models
| Model/Cell Line | This compound Dose & Schedule | Key Outcomes | Reference |
| HT-29 (colon) xenograft on CAM | 40 mg/kg daily vs. 120 mg/kg weekly | Weekly high dose impaired tumor growth by 57% and outperformed daily scheduling. | [1] |
| Multiple human tumor xenografts | 20-80 mg/kg/day | Inhibited tumor growth and induced regression. | [3] |
| 4T1 (breast) lung metastasis | 120 mg/kg/day (pre-treatment) | Enhanced lung tumor burden and shortened survival. | [6] |
| 4T1 (breast) lung metastasis | 30 or 60 mg/kg/day (pre-treatment) | Did not significantly shorten survival compared to vehicle. | [6] |
| RENCA (renal) lung metastasis | Continuous 60 mg/kg/day | Significantly extended survival compared to vehicle. | [6] |
| HT29 (colorectal), OE19 (esophageal) on CAM | 32.5 mg/kg/day for 4 days + 4 Gy IR | Optimal scheduling (IR before this compound) almost completely inhibited tumor growth. | [22] |
| U87MG (glioblastoma) intracerebral xenograft | 80 mg/kg/day (5 days on/2 days off) | Enhanced mouse survival by 36% compared to control. | [23] |
Table 2: this compound IC50 Values for Different Cell Lines In Vitro
| Cell Line | IC50 (µM) | Reference |
| 786-O (renal) - Parental | 1.2 - 1.4 | [9] |
| 786-O (renal) - Resistant | 3.1 | [9] |
| HT-29 (colon) - Parental | 1.9 - 2.3 | [9] |
| HT-29 (colon) - Resistant | 3.5 | [9] |
| 4T1 (breast) | 3 | [6] |
| RENCA (renal) | 5 | [6] |
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy in a Subcutaneous Xenograft Mouse Model
-
Cell Culture and Implantation:
-
Culture a human cancer cell line (e.g., HT-29, 786-O) under standard conditions.
-
Harvest cells and resuspend them in a suitable medium like PBS or Matrigel.
-
Inject 1 x 10⁶ to 5 x 10⁶ cells subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID).[19]
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
-
Drug Preparation and Administration:
-
Prepare this compound malate (B86768) in a vehicle such as 0.5% w/v carboxymethylcellulose sodium.[21]
-
Administer this compound or vehicle to the respective groups daily via oral gavage at the desired dose (e.g., 40-80 mg/kg).[3][19]
-
-
Endpoint Analysis:
-
Continue treatment for a defined period (e.g., 21 days) or until tumors in the control group reach a predetermined size.[4][19]
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Process a portion of the tumor for histopathological analysis (e.g., H&E staining) and immunohistochemistry (e.g., CD31 for microvessel density, Ki67 for proliferation).[19]
-
Protocol 2: In Vivo Evaluation of Target Inhibition
-
Treatment:
-
Treat tumor-bearing mice with a single dose of this compound or vehicle as described above.
-
-
Tissue Collection:
-
Euthanize mice at various time points after treatment (e.g., 2, 6, 24 hours).
-
Excise tumors and immediately snap-freeze them in liquid nitrogen.
-
-
Protein Extraction and Analysis:
-
Homogenize tumor tissue and extract proteins using a suitable lysis buffer.
-
Perform Western blot analysis to assess the phosphorylation status of target receptors like VEGFR-2 and PDGFR-β, and downstream signaling proteins like Akt and ERK. A reduction in the phosphorylated form of these proteins in the this compound-treated group compared to the control indicates target engagement.[3][20]
-
Visualizations
Caption: this compound inhibits key RTKs like VEGFR, PDGFR, and c-KIT, blocking downstream signaling.
Caption: Workflow for evaluating this compound efficacy in a xenograft mouse model.
Caption: Troubleshooting logic for lack of this compound efficacy in vivo.
References
- 1. Alternative scheduling of pulsatile, high dose this compound efficiently suppresses tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alternative dosing schedules for this compound as a treatment of patients with metastatic renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Contrasting effects of this compound within in vivo models of metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of this compound resistance in gastrointestinal stromal tumors harboring KITAY502-3ins mutation: an in vitro mutagenesis screen for drug-resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ascopubs.org [ascopubs.org]
- 11. Elucidating mechanisms of this compound resistance in renal cancer: an integrated pathological-molecular analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Elucidating mechanisms of this compound resistance in renal cancer: an integrated pathological-molecular analysis | Semantic Scholar [semanticscholar.org]
- 13. actionkidneycancer.org [actionkidneycancer.org]
- 14. Phase II Study of Two Weeks on, One Week off this compound Scheduling in Patients With Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cardiotoxicity Associated with the Tyrosine Kinase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Investigation of Gastrointestinal Toxicities Associated with Concurrent Abdominal Radiation Therapy and the Tyrosine Kinase Inhibitor this compound in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Investigation of Gastrointestinal Toxicities Associated with Concurrent Abdominal Radiation Therapy and the Tyrosine Kinase Inhibitor this compound in a Mouse Model [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. In Vivo Antitumor and Antimetastatic Activity of this compound in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Optimal treatment scheduling of ionizing radiation and this compound improves the antitumor activity and allows dose reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
Alternative dosing strategies to improve Sunitinib tolerability and efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding alternative dosing strategies for Sunitinib to improve its tolerability and efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the standard dosing schedule for this compound, and why are alternative strategies being explored?
The standard dosing schedule for this compound in metastatic renal cell carcinoma (mRCC) is 50 mg orally once daily for four weeks, followed by a two-week rest period (a 4/2 schedule).[1][2][3] While effective, this regimen is associated with significant toxicities, such as fatigue, hypertension, hand-foot syndrome, and diarrhea, which can lead to dose interruptions or reductions in a substantial number of patients.[1][4] Alternative dosing strategies are being investigated to mitigate these adverse events, thereby improving patient quality of life and potentially maintaining treatment efficacy by ensuring better compliance and sustained drug exposure.[4][5]
Q2: What are the most common alternative this compound dosing schedules?
The most widely studied alternative dosing schedules are:
-
Two weeks on, one week off (2/1 schedule): Patients receive 50 mg of this compound daily for two weeks, followed by a one-week rest period.[1][6]
-
Continuous Daily Dosing (CDD): A lower daily dose of 37.5 mg is administered continuously without a scheduled off-treatment period.[7][8]
Q3: How does the 2/1 dosing schedule compare to the standard 4/2 schedule in terms of tolerability?
Multiple studies and meta-analyses have indicated that the 2/1 schedule is associated with a significantly better tolerability profile compared to the 4/2 schedule.[1][6][9] Patients on the 2/1 schedule experience a lower incidence and severity of common this compound-related adverse events, including fatigue, hand-foot syndrome, stomatitis, hypertension, and diarrhea.[1][5][9] This improved tolerability often leads to fewer dose interruptions and discontinuations.[4][5]
Q4: Is the 2/1 schedule as effective as the 4/2 schedule?
Several studies suggest that the 2/1 schedule does not compromise efficacy and may even offer improved outcomes.[1][6] A meta-analysis of 1173 patients showed that the 2/1 schedule was associated with significantly improved progression-free survival (PFS) and overall survival (OS) compared to the 4/2 schedule.[6] However, it is important to note that a randomized phase II trial (RESTORE) found that while toxicity was lower with the 2/1 schedule, the 6-month failure-free survival rates were not statistically different, though there was a trend favoring the 2/1 schedule.[10]
Q5: What about the efficacy of the 37.5 mg continuous daily dosing (CDD) schedule?
The evidence for the CDD schedule is more mixed. While some phase II trials suggested that the 37.5 mg CDD regimen has a manageable safety profile and consistent antitumor activity, a randomized phase II study (Renal EFFECT Trial) showed no significant benefit in efficacy or safety for the CDD schedule compared to the standard 4/2 schedule.[2][7] In fact, there was a trend toward a longer time to tumor progression with the 4/2 schedule.[5][7]
Q6: My cells in vitro are showing reduced sensitivity to this compound over time. What could be the cause and how can I model this?
Reduced sensitivity to this compound in vitro is indicative of acquired resistance, a phenomenon also observed in clinical settings.[11][12] The mechanisms of resistance are multifactorial and can include the activation of alternative signaling pathways (bypassing VEGFR/PDGFR inhibition), increased drug efflux, and alterations in the tumor microenvironment.[11][13] To model this experimentally, you can generate this compound-resistant cell lines by chronically exposing parental cancer cells to gradually increasing concentrations of this compound over several months.[10][14]
Q7: I am observing cardiotoxicity in my animal models treated with this compound. Is this a known off-target effect?
Yes, cardiotoxicity is a recognized off-target effect of this compound.[15] The mechanism is believed to be independent of its primary targets (VEGFRs/PDGFRs) and is attributed to the inhibition of other kinases, such as 5'-AMP-activated protein kinase (AMPK).[15][16][17] Inhibition of AMPK in cardiomyocytes can lead to mitochondrial dysfunction, energy depletion, and apoptosis.[15][16][17]
Q8: How should I adjust the this compound dose in my experiments if I observe significant toxicity in my animal models?
In clinical practice, this compound dose modifications are made in 12.5 mg decrements based on individual safety and tolerability.[4][18][19] A similar stepwise reduction can be applied in preclinical animal studies. For instance, if the initial dose (e.g., 40-80 mg/kg/day) leads to excessive weight loss or other signs of toxicity, the dose can be reduced. It is also crucial to consider schedule modifications, such as switching from a continuous daily dosing to an intermittent schedule, to manage toxicity.[4]
Quantitative Data Summary
Table 1: Efficacy of Alternative this compound Dosing Schedules in Metastatic Renal Cell Carcinoma
| Dosing Schedule | Overall Response Rate (ORR) | Progression-Free Survival (PFS) (months) | Overall Survival (OS) (months) | Source(s) |
| Standard 4/2 | 36% - 47% | 9.9 - 12.1 | 17.7 | [5][10][20] |
| Alternative 2/1 | 47% - 60.9% | 12.1 - 12.7 | 33.0 | [5][10][20][21] |
| Continuous 37.5 mg | 20% | 7.1 | Not Reported | [5][7] |
Table 2: Comparison of Common Grade 3/4 Adverse Events for Different this compound Dosing Schedules
| Adverse Event | Standard 4/2 Schedule (%) | Alternative 2/1 Schedule (%) | Source(s) |
| Fatigue | 83% (all grades) | 58% (all grades) | [10] |
| Hand-Foot Syndrome | 13% | Significantly less severe | [5] |
| Diarrhea | 9% | Significantly less severe | [5] |
| Hypertension | Significantly higher | Significantly lower | [1] |
| Neutropenia | 11% - 28% | 11% | [5][10] |
| Thrombocytopenia | Significantly higher | Significantly lower | [1] |
| Stomatitis/Mucositis | Significantly higher | Significantly lower | [1][9] |
Experimental Protocols
Protocol 1: Quantification of this compound and its Active Metabolite (SU12662) in Human Plasma by HPLC-MS/MS
This protocol provides a general framework for the quantification of this compound and its primary active metabolite, SU12662, in human plasma.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Thaw frozen human plasma samples at room temperature.
-
To 100-200 µL of plasma in a microcentrifuge tube, add an internal standard (e.g., this compound-d10 or Clozapine).[5][7]
-
Add 4 mL of an extraction solvent such as tert-butyl methyl ether.[5][7]
-
Vortex the mixture vigorously for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in a suitable mobile phase for injection.
2. Chromatographic Conditions
-
Column: C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm).[7]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 65:35 v/v) with 0.1% formic acid.[7]
-
Flow Rate: 0.150 mL/min (isocratic).[7]
-
Injection Volume: 10-20 µL.
3. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
4. Calibration and Quantification
-
Prepare a series of calibration standards by spiking known concentrations of this compound and SU12662 into blank plasma.
-
A typical calibration curve ranges from 0.2 to 500 ng/mL.[5][7]
-
Process the calibration standards and quality control (QC) samples alongside the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
-
Determine the concentrations of this compound and SU12662 in the unknown samples from the calibration curve.
Protocol 2: In Vitro Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
1. Cell Seeding
-
Seed cancer cells (e.g., 786-O, ACHN) in a 96-well plate at a density of 1 x 10^4 cells/well.[23]
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
2. This compound Treatment
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in cell culture medium to achieve the desired final concentrations (e.g., 0, 1, 2.5, 5, 10, 15, 20, 25 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 48-72 hours.[23]
3. MTT Assay
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[23]
-
Incubate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[23]
-
Gently shake the plate for 15 minutes to ensure complete dissolution.[23]
4. Data Analysis
-
Measure the absorbance at 492 nm or 570 nm using a microplate reader.
-
Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of untreated control cells) x 100.
-
Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.
Mandatory Visualizations
This compound Signaling Pathway
Caption: this compound inhibits VEGFR and PDGFR signaling pathways.
Experimental Workflow for In Vivo this compound Efficacy Study
Caption: Workflow for an in vivo study of this compound dosing.
References
- 1. Determination of this compound in human plasma using liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Contrasting effects of this compound within in vivo models of metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Quantitation of unbound this compound and its metabolite N-desethyl this compound (SU12662) in human plasma by equilibrium dialysis and liquid chromatography–tandem mass spectrometry (LC/MS/MS): application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of this compound in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An HPLC method for simultaneous quantification of this compound and its active metabolite, SU12662, using hydrophilic interaction chromatography principle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Molecular and Functional Analysis of this compound-Resistance Induction in Human Renal Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound in the treatment of metastatic renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantitation of unbound this compound and its metabolite N-desethyl this compound (SU12662) in human plasma by equilibrium dialysis and liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. This compound in Metastatic Renal Cell Carcinoma: The Pharmacological Basis of the Alternative 2/1 Schedule - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Characterisation of tyrosine kinase inhibitor-receptor interactions at VEGFR2 using this compound-red and nanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. ovid.com [ovid.com]
- 20. RePub, Erasmus University Repository: Bioanalytical method for the quantification of this compound and its n-desethyl metabolite SU12662 in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry [repub.eur.nl]
- 21. MTT (Assay protocol [protocols.io]
- 22. researchgate.net [researchgate.net]
- 23. Synergistic Effect between Cisplatin and this compound Malate on Human Urinary Bladder-Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing High Variability in Sunitinib-Treated Xenografts
This technical support center is designed for researchers, scientists, and drug development professionals encountering high variability in tumor growth in Sunitinib-treated xenograft models. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you identify potential causes of variability and implement strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high variability in tumor growth in this compound-treated xenografts?
High variability in tumor response to this compound can stem from several factors, including:
-
Intrinsic Tumor Heterogeneity: Differences in the genetic and molecular makeup of the initial tumor cells can lead to varied responses to this compound. Patient-derived xenografts (PDXs), in particular, can retain the heterogeneity of the original tumor.[1][2]
-
Acquired Resistance: Tumors can develop resistance to this compound over time through various mechanisms, such as the activation of alternative signaling pathways, changes in the tumor microenvironment, and epithelial-to-mesenchymal transition (EMT).[3][4]
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Variability: There can be significant inter-animal differences in how this compound is absorbed, metabolized, and distributed, leading to variations in drug exposure and, consequently, tumor response.[5][6][7][8][9][10]
-
Experimental Technique and Animal Husbandry: Inconsistencies in experimental procedures, such as tumor cell implantation, drug administration, and animal care, can introduce variability. The choice of mouse strain can also influence tumor growth and drug response.
Q2: How can I proactively minimize variability in my this compound xenograft studies?
To minimize variability, consider the following:
-
Standardize Experimental Procedures: Ensure consistency in cell culture conditions, the number of cells injected, implantation site, and the use of supportive matrices like Matrigel.[11]
-
Optimize Dosing and Schedule: The standard this compound schedule of four weeks on, two weeks off may not be optimal for all models.[12][13] Consider alternative schedules or dose adjustments based on tolerability and efficacy.[11][14]
-
Homogenize Animal Cohorts: Use animals of the same age, sex, and genetic background. Randomize animals into treatment and control groups after tumors have reached a predetermined size.
-
Implement Robust Statistical Analysis: Employ appropriate statistical models that can account for inter-animal variability, such as mixed-effects models.
Q3: What are the key signaling pathways targeted by this compound, and how does this relate to variability?
This compound is a multi-targeted receptor tyrosine kinase inhibitor that primarily targets:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs)
-
Platelet-Derived Growth Factor Receptors (PDGFRs)
-
c-Kit (Stem cell factor receptor) [15]
By inhibiting these pathways, this compound primarily exerts an anti-angiogenic effect, reducing blood supply to the tumor.[16][17] Variability can arise from differences in the tumor's dependence on these specific pathways. Tumors that rely on alternative pro-angiogenic signals may show a less robust response.
Troubleshooting Guides
Problem 1: Lack of Significant Tumor Growth Inhibition
| Possible Cause | Troubleshooting Steps |
| Suboptimal Dosing or Scheduling | - Perform a dose-escalation study to determine the maximum tolerated dose (MTD) with the best anti-tumor effect.[11]- Consider alternative dosing schedules, such as two weeks of treatment followed by one week off, to improve tolerability and potentially efficacy.[11][18] |
| Intrinsic Tumor Model Resistance | - Screen a panel of cell lines in vitro to confirm their sensitivity to this compound before initiating in vivo studies.[11]- If using a PDX model, be aware that some patient tumors are inherently resistant to this compound.[1] |
| Issues with Drug Formulation or Administration | - Ensure this compound malate (B86768) is properly dissolved and administered consistently. For oral gavage, ensure the correct volume is delivered each time.- Verify the activity of your this compound compound. |
Problem 2: High Toxicity and Poor Tolerability in Animal Models
| Possible Cause | Troubleshooting Steps |
| Aggressive Dosing or Schedule | - Reduce the daily dose of this compound. The optimal dose can be model-dependent.[11]- Switch to an intermittent dosing schedule to allow for recovery from toxicities.[11] |
| High Drug Exposure | - If possible, perform pharmacokinetic analysis to measure plasma concentrations of this compound and its active metabolite, SU12662. Higher exposure is linked to increased toxicity.[6][11] |
| Inadequate Supportive Care | - Implement supportive care measures, such as monitoring for weight loss, dehydration, and skin reactions, and provide appropriate interventions.[11] |
Data Presentation
The following tables summarize quantitative data on this compound's efficacy from various xenograft studies, illustrating the potential for variability.
Table 1: this compound Efficacy in Different Xenograft Models
| Tumor Type | Cell Line/Model | This compound Dose and Schedule | Tumor Growth Inhibition | Reference |
| Colon Cancer | HT-29 (parental) | 40 mg/kg/day | 71 ± 5% | [3] |
| Colon Cancer | HT-29 (this compound-resistant) | 40 mg/kg/day | No inhibition | [3] |
| Triple-Negative Breast Cancer | MDA-MB-468 | 80 mg/kg every 2 days for 4 weeks | 90.4% reduction in volume | [19] |
| Triple-Negative Breast Cancer | MDA-MB-231 | 80 mg/kg every 2 days for 4 weeks | 94% reduction in volume | [19] |
| Ovarian Cancer | Skov3 | 40 mg/kg | Significant reduction (p=0.0052) | [20] |
| Neuroblastoma | SK-N-BE(2) | 80 mg/kg/day | Significant decrease in tumor growth | [21] |
| Mammary Cancer | BJMC3879 | Mini-osmotic pump | Significant inhibition | [22] |
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy in a Subcutaneous Xenograft Model
This protocol provides a general framework for assessing the anti-tumor activity of this compound.
-
Cell Culture and Implantation:
-
Culture the chosen human cancer cell line under standard conditions.
-
Harvest cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).
-
Inject 1 x 10^6 to 5 x 10^6 cells subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID).[11]
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.[11]
-
Randomize mice into control and treatment groups.
-
-
This compound Formulation and Administration:
-
Endpoint Analysis:
-
Continue treatment for a defined period (e.g., 21 days) or until tumors in the control group reach a predetermined size.[11]
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Process a portion of the tumor for histopathological analysis (e.g., H&E staining) and immunohistochemistry (e.g., CD31 for microvessel density, Ki-67 for proliferation).[11]
-
Protocol 2: Establishment of a this compound-Resistant Xenograft Model
This protocol describes a method for generating a this compound-resistant tumor model in vivo.
-
Initial Xenograft Establishment and Treatment:
-
Establish xenografts as described in Protocol 1.
-
Once tumors reach approximately 200 mm³, begin treatment with this compound (e.g., 40 mg/kg/day) following a 4-weeks-on, 2-weeks-off schedule.[23]
-
-
Serial Passaging of Tumors:
-
After the first treatment course, excise the xenograft tissue.
-
Transplant a small piece (e.g., 3-mm diameter) of the tumor tissue into a new cohort of mice.[23]
-
Continue this compound administration in the new cohort.
-
-
Generation of Resistant Tumors:
-
Confirmation of Resistance:
-
Compare the tumor growth curves of the third-generation this compound-treated group with a control group and the first-generation treated group to confirm resistance.[24]
-
Optionally, isolate cells from the resistant tumors and determine the half-inhibitory concentration (IC50) of this compound in vitro to quantify the level of resistance.[24]
-
Visualizations
Caption: this compound inhibits key receptor tyrosine kinases involved in tumor growth and angiogenesis.
Caption: Standard workflow for a this compound xenograft efficacy study.
Caption: A logical approach to troubleshooting high variability in this compound xenograft studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Decoding this compound resistance in ccRCC: Metabolic-reprogramming-induced ABAT and GABAergic system shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reversible epithelial to mesenchymal transition and acquired resistance to this compound in patients with renal cell carcinoma: evidence from a xenograft study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relationship Between this compound Pharmacokinetics and Administration Time: Preclinical and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. Variations in serum concentrations of this compound and its metabolites in patients receiving long-term this compound treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the contribution of genetic variants to high this compound exposure in patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The relationship between this compound exposure and both efficacy and toxicity in real‐world patients with renal cell carcinoma and gastrointestinal stromal tumour - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Relationship between exposure to this compound and efficacy and tolerability endpoints in patients with cancer: results of a pharmacokinetic/pharmacodynamic meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. swagcanceralliance.nhs.uk [swagcanceralliance.nhs.uk]
- 13. cuaj.ca [cuaj.ca]
- 14. researchgate.net [researchgate.net]
- 15. ClinPGx [clinpgx.org]
- 16. This compound inhibits tumor vascularity and growth but does not affect Akt and ERK phosphorylation in xenograft tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of this compound on tumor hemodynamics and delivery of chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 19. This compound significantly suppresses the proliferation, migration, apoptosis resistance, tumor angiogenesis and growth of triple-negative breast cancers but increases breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound (SU11248) inhibits growth of human ovarian cancer in xenografted mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. This compound suppresses tumor growth and metastases in a highly metastatic mouse mammary cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Establishment of this compound-Resistant Xenograft Model of Renal Cell Carcinoma and the Identification of Drug-Resistant Hub Genes and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Phosphatase and protease inhibitor use for Western blotting Sunitinib-treated lysates
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the successful Western blot analysis of protein lysates from cells treated with Sunitinib.
Frequently Asked Questions (FAQs)
Q1: Why are both phosphatase and protease inhibitors crucial when preparing lysates from this compound-treated cells?
A1: When cells are lysed, endogenous enzymes are released that can degrade proteins and alter their modification status.[1][2]
-
Protease inhibitors are essential to prevent the breakdown of your target proteins by proteases, ensuring that the protein levels detected are accurate.[2][3]
-
Phosphatase inhibitors are particularly critical for this compound-treated samples. This compound is a multi-receptor tyrosine kinase (RTK) inhibitor that blocks phosphorylation.[4][5][6][7] To accurately measure the effect of this compound on protein phosphorylation, you must prevent endogenous phosphatases from removing phosphate (B84403) groups from your proteins of interest during lysate preparation.[1]
Q2: What is a standard inhibitor cocktail recipe for this type of experiment?
A2: While many excellent commercial cocktails are available, a common "homemade" cocktail can be prepared.[8] It is crucial to add inhibitors to the lysis buffer immediately before use.[1][9]
| Inhibitor Class | Reagent | Final Concentration | Target |
| Protease Inhibitors | PMSF | 0.1-1 mM | Serine proteases[9][10] |
| Aprotinin | 1-2 µg/mL | Serine proteases[10] | |
| Leupeptin | 1-2 µg/mL | Serine and Cysteine proteases | |
| Pepstatin A | 1 µg/mL | Aspartic proteases[9] | |
| Phosphatase Inhibitors | Sodium Orthovanadate | 1-10 mM | Tyrosine phosphatases[9][10] |
| Sodium Fluoride | 10-20 mM | Serine/Threonine phosphatases[9][10] | |
| β-glycerophosphate | 1-100 mM | Serine/Threonine phosphatases[10][11] |
Q3: How does this compound treatment affect protein phosphorylation in my lysate?
A3: this compound is a multi-targeted RTK inhibitor. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[5][6][7] By binding to the ATP-binding pocket of these kinases, this compound inhibits their activation and blocks downstream signaling pathways, such as the RAS/MAPK and PI3K/AKT pathways.[4][6] Therefore, you should expect to see a decrease in the phosphorylation of these receptors and their downstream targets in lysates from this compound-treated cells.
Q4: Should I be concerned about using phosphate-based buffers (like PBS) during my protocol?
A4: Yes. When detecting phosphoproteins, it is best to avoid phosphate-based buffers like PBS, especially in washing and antibody incubation steps.[12][13] The free phosphate can compete with the primary antibody for binding to the phosphorylated epitope on the target protein, potentially leading to weaker signals.[13] Tris-buffered saline (TBS), often with Tween 20 (TBST), is a recommended alternative.[13][14]
Q5: Why is it important to also probe for the total protein levels?
A5: Probing for the total (unphosphorylated) form of your target protein is a critical control.[12][15] It helps you determine if the changes you observe in the phosphorylated protein signal are due to a change in phosphorylation status or a change in the overall amount of the protein.[12] This is especially important when a drug treatment like this compound could potentially induce apoptosis or affect protein expression levels.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Phospho-Protein Signal | Ineffective Inhibition: Phosphatase inhibitors were not added fresh or were at too low a concentration. | Always keep samples on ice and add a freshly prepared, broad-spectrum phosphatase and protease inhibitor cocktail to your lysis buffer just before use.[12][13] |
| Low Protein Abundance: The phosphorylated form of the protein is a small fraction of the total protein. | Increase the amount of protein loaded onto the gel (30-50 µg).[13] You can also enrich your sample for the phosphoprotein of interest using immunoprecipitation (IP) before running the Western blot.[12][13] | |
| Blocking Buffer Interference: Milk contains phosphoproteins (like casein) that can increase background and mask the signal. | Use 3-5% Bovine Serum Albumin (BSA) in TBST as a blocking agent instead of milk.[14][16] | |
| Harsh Lysis/Sample Prep: Boiling samples can sometimes disrupt phosphorylation sites. | Consider skipping the boiling step or boiling for a shorter duration (e.g., 5 minutes at 95°C).[16] | |
| High Background on the Blot | Insufficient Blocking: The blocking step was too short or the blocking agent was not optimal. | Increase blocking time to 1-1.5 hours at room temperature.[16] Ensure you are using an appropriate blocker like BSA for phospho-antibodies.[16] |
| Antibody Concentration Too High: Primary or secondary antibody concentrations are not optimized. | Perform a titration of your primary and secondary antibodies to find the optimal concentration that gives a strong signal with low background. | |
| Inadequate Washing: Insufficient washing steps fail to remove non-specifically bound antibodies. | Increase the number and duration of washes with TBST after antibody incubations (e.g., 3 x 10-15 minute washes).[17] | |
| Inconsistent Results Between Replicates | Variable Lysis Efficiency: Inconsistent cell lysis between samples. | Ensure uniform treatment of all samples. Use a consistent volume of lysis buffer per cell number or tissue weight and ensure complete lysis.[18] |
| Degradation During Storage: Samples were stored for too long or experienced freeze-thaw cycles. | Aliquot lysates after quantification and store them at -80°C. Avoid repeated freeze-thaw cycles. Mixing lysates with sample buffer before storage can also help preserve protein integrity.[15] |
Experimental Protocols
Detailed Protocol: Preparation of Cell Lysates
This protocol outlines the steps for preparing whole-cell lysates from adherent cells treated with this compound.
-
Cell Treatment: Plate and grow cells to the desired confluency. Treat cells with this compound at the desired concentration and for the appropriate duration. Include a vehicle-treated control (e.g., DMSO).
-
Cell Harvest:
-
Place the culture dish on ice and aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS.[17] Aspirate the PBS completely after the final wash.
-
-
Lysis Buffer Preparation:
-
Prepare an appropriate lysis buffer (e.g., RIPA or NP-40 buffer). Keep it on ice.
-
Immediately before use , add the protease and phosphatase inhibitor cocktail to the lysis buffer to a 1X final concentration.[1]
-
-
Cell Lysis:
-
Clarification of Lysate:
-
Centrifuge the lysate at ~14,000 x g for 15-20 minutes at 4°C to pellet cell debris.[17]
-
Carefully transfer the supernatant (the protein lysate) to a new pre-chilled tube. Discard the pellet.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Sample Preparation for SDS-PAGE:
-
Based on the protein concentration, calculate the volume needed for your desired amount of protein (typically 20-30 µg per lane).
-
Add an equal volume of 2X Laemmli sample buffer to the lysate.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
The samples are now ready to be loaded onto an SDS-PAGE gel or can be stored at -20°C or -80°C.[18]
-
Visualizations
Experimental Workflow
Caption: Workflow for Western blotting of this compound-treated cell lysates.
This compound Signaling Pathway Inhibition
Caption: this compound inhibits RTKs, blocking key downstream signaling pathways.
References
- 1. biocompare.com [biocompare.com]
- 2. プロテアーゼ/ホスファターゼ阻害剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Protease Inhibitor Cocktail (100X) | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of this compound Malate? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 11. Protease Phosphatase Inhibitor Cocktail (100X) #5872 | Cell Signaling Technology [cellsignal.com]
- 12. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 13. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 14. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 16. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 17. benchchem.com [benchchem.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Ensuring Accurate Sunitinib Sensitivity Studies Through Cell Line Authentication
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent and address artifacts in Sunitinib sensitivity studies arising from cell line misidentification and cross-contamination. Adherence to rigorous cell line authentication protocols is paramount for generating reliable and reproducible data in preclinical cancer research.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is cell line authentication and why is it critical for my this compound sensitivity studies?
Q2: How often should I authenticate my cell lines?
A2: It is best practice to authenticate your cell lines at several key points:
-
Upon receipt of a new cell line from any source.
-
Before cryopreservation.
-
At the beginning of a new series of experiments.
-
If the cell line's morphology or growth characteristics change unexpectedly.
-
Before publication of your research findings.
Many journals and funding agencies, including the NIH, now require cell line authentication for grant applications and publications.[5][10][11]
Q3: What is the gold standard method for human cell line authentication?
A3: The gold standard for authenticating human cell lines is Short Tandem Repeat (STR) profiling.[12][13] STR analysis examines specific, highly variable regions of the genome to create a unique genetic fingerprint for each cell line. This fingerprint can then be compared to a reference database to confirm the cell line's identity.[13]
Q4: Can I trust cell lines obtained from a commercial vendor or another laboratory?
A4: While reputable cell banks are a reliable source, it is still crucial to authenticate any new cell line upon receipt in your laboratory.[14] Mislabeling and cross-contamination can occur at any point.[15] If you obtain a cell line from another research lab, authentication is absolutely essential before beginning any experiments.
Q5: What are the consequences of publishing data from a misidentified cell line?
A5: Publishing data from misidentified cell lines can have severe consequences, including:
-
Damage to your scientific reputation.
-
Retraction of the publication.
-
Wasted time and resources on invalid research.[4]
-
Misleading the scientific community, potentially leading other researchers down incorrect paths.[2][3]
Troubleshooting Guides
Scenario 1: Unexpectedly High this compound IC50 Value
Problem: Your this compound IC50 value for a specific cancer cell line is significantly higher than what is reported in the literature.
Possible Cause:
-
Cell Line Misidentification/Contamination: The cell line you are using may not be the correct one or may be contaminated with a more this compound-resistant cell line. For example, HeLa cells are a common contaminant and are known to be aggressive and potentially more resistant to certain drugs.[6][7][8][9]
-
Development of this compound Resistance: Prolonged culturing or previous exposure to this compound or other tyrosine kinase inhibitors could have led to the development of resistance in your cell line.[16][17]
-
Assay Variability: Technical issues with your cell viability assay can also lead to inaccurate IC50 values.[18]
Troubleshooting Steps:
-
Immediate Cell Line Authentication:
-
Cease experiments with the current cell stock.
-
Submit a sample of your cell line for STR profiling.
-
Compare the resulting STR profile with the reference profile from a reputable cell bank (e.g., ATCC, DSMZ). An 80% match or higher is generally required to confirm identity.
-
-
Review Cell Culture Practices:
-
If authentication confirms the cell line is correct, review your cell culture logs. Note the passage number, as high passage numbers can lead to genetic drift and altered drug sensitivity.
-
Ensure strict aseptic technique is followed to prevent future cross-contamination.
-
-
Troubleshoot the this compound Sensitivity Assay:
-
Verify the concentration and stability of your this compound stock solution.
-
Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the assay.
-
Include appropriate positive and negative controls in your assay.
-
Consider using an alternative cell viability assay to confirm your results (e.g., if you used an MTT assay, try a CellTiter-Glo® assay).
-
Scenario 2: Inconsistent this compound Sensitivity Results Between Experiments
Problem: You are observing significant variability in this compound IC50 values for the same cell line across different experimental runs.
Possible Cause:
-
Progressive Cross-Contamination: A slow-growing contaminant may be gradually taking over the culture, leading to a progressive shift in this compound sensitivity.
-
Genetic Drift: The cell line may be genetically drifting over time in culture, leading to changes in its response to this compound.
-
Inconsistent Assay Conditions: Variations in experimental parameters between runs can lead to inconsistent results.[18]
Troubleshooting Steps:
-
Authenticate at Different Time Points:
-
Analyze STR profiles from both an early and a late passage of your cell line to check for contamination or genetic drift.
-
-
Standardize Experimental Protocols:
-
Ensure all experimental parameters are consistent between runs, including cell passage number, seeding density, this compound concentration range, incubation times, and plate reader settings.
-
Prepare a large batch of this compound stock solution to be used across all experiments to minimize variability.
-
-
Start with a Fresh Stock:
-
If inconsistencies persist, thaw a new, low-passage vial of the authenticated cell line from your cryopreserved stock.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to cell line misidentification and this compound sensitivity.
Table 1: Impact of Cell Line Misidentification on Research
| Metric | Finding | Reference |
| Prevalence of Misidentified Cell Lines | Estimates suggest that 15-20% of all cell lines are misidentified or cross-contaminated. | [3] |
| HeLa Contamination | HeLa is the most common contaminant, affecting a significant number of cell lines.[7][8][9] | [7][8][9] |
| Impact on Publications | Thousands of scientific publications may be based on research using misidentified cell lines.[15] | [15] |
Table 2: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Reference |
| 786-O | Renal Cell Carcinoma | ~5.2 | [19] |
| ACHN | Renal Cell Carcinoma | Not specified, but sensitive | [19] |
| Caki-1 | Renal Cell Carcinoma | ~2.2 | [20] |
| Caki-1/SN (this compound Resistant) | Renal Cell Carcinoma | >10 | [20] |
| MIA PaCa-2 | Pancreatic Cancer | ~2.67 (normoxia), ~3.50 (hypoxia) | [21] |
| PANC-1 | Pancreatic Cancer | ~3.53 (normoxia), ~3.73 (hypoxia) | [21] |
| MV4;11 | Acute Myeloid Leukemia | ~0.008 | [22] |
| OC1-AML5 | Acute Myeloid Leukemia | ~0.014 | [22] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Short Tandem Repeat (STR) Profiling Workflow
A detailed protocol for STR profiling can be found in the ANSI/ATCC ASN-0002-2011 standard.[23] The general workflow is as follows:
This compound Sensitivity Assay (MTT Protocol)
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
This compound Signaling Pathways
This compound is a multi-targeted receptor tyrosine kinase (RTK) inhibitor. Its primary targets include VEGFRs and PDGFRs, which are crucial for angiogenesis and tumor cell proliferation.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. Misidentified cell lines: failures of peer review, varying journal responses to misidentification inquiries, and strategies for safeguarding biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fixing problems with cell lines: Technologies and policies can improve authentication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The repercussions of using misidentified cell lines | Culture Collections [culturecollections.org.uk]
- 5. Cell line authentication and validation is a key requirement for Journal of Cell Communication and Signaling publications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cbc.ca [cbc.ca]
- 7. “HeLa Cells 50 Years On: The Good, The Bad, and The Ugly” (2002), by John R. Masters | Embryo Project Encyclopedia [embryo.asu.edu]
- 8. researchgate.net [researchgate.net]
- 9. profiles.wustl.edu [profiles.wustl.edu]
- 10. Cell Line Identification and Authentication: Human Cell Lines Standards and Protocols | NIST [nist.gov]
- 11. idexxbioanalytics.com [idexxbioanalytics.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. iris.uniroma1.it [iris.uniroma1.it]
- 15. science.thewire.in [science.thewire.in]
- 16. mdpi.com [mdpi.com]
- 17. tandfonline.com [tandfonline.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Anticancer Activity of this compound Analogues in Human Pancreatic Cancer Cell Cultures under Normoxia and Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. selleckchem.com [selleckchem.com]
- 23. Short tandem repeat profiling for the authentication of cancer stem‐like cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sunitinib Experiments and Mycoplasma Contamination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sunitinib. It specifically addresses the potential impact of mycoplasma contamination on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent IC50 values for this compound in our cancer cell line. Could this be related to mycoplasma contamination?
A1: Yes, inconsistent IC50 values are a common indicator of underlying experimental issues, and mycoplasma contamination is a significant potential cause. Mycoplasma can alter cellular metabolism, growth rates, and even the expression of drug targets, leading to variability in drug sensitivity.[1][2] It is crucial to routinely test your cell cultures for mycoplasma to ensure the reliability and reproducibility of your results.
Q2: How can mycoplasma contamination specifically affect our this compound experiments?
A2: Mycoplasma can interfere with this compound experiments in several ways:
-
Altered Signaling Pathways: this compound primarily targets receptor tyrosine kinases (RTKs) like VEGFR and PDGFR.[3] Mycoplasma infection has been shown to modulate host cell signaling pathways, which could interfere with this compound's mechanism of action.[4][5] For example, some mycoplasma species can upregulate signaling pathways that promote cell survival, potentially counteracting the apoptotic effects of this compound.
-
Increased Resistance: There is clinical evidence that Mycoplasma hyorhinis infection is associated with resistance to tyrosine kinase inhibitors (TKIs) in lung adenocarcinoma patients.[6] This suggests that mycoplasma may induce resistance mechanisms in cancer cells, leading to a decreased efficacy of this compound.
-
Nutrient Depletion: Mycoplasmas compete with host cells for essential nutrients in the culture medium.[7] This can lead to a state of cellular stress that may alter the cells' response to drug treatment.
-
Metabolic Changes: Mycoplasma can significantly alter the metabolic activity of the host cells. Since assays like MTT and resazurin (B115843) rely on metabolic activity to measure cell viability, mycoplasma contamination can directly interfere with the readout of these assays, leading to inaccurate cytotoxicity data.[8]
Q3: What are the first steps we should take if we suspect mycoplasma contamination is affecting our this compound experiments?
A3: If you suspect mycoplasma contamination, you should immediately:
-
Quarantine the suspicious cell cultures to prevent cross-contamination to other cell lines in your lab.[9]
-
Test for mycoplasma contamination using a reliable detection method. PCR-based methods are highly sensitive and widely recommended.[9] DNA staining (e.g., with DAPI) can also be used, but it may be less sensitive for low-level infections.[10]
-
If positive, discard the contaminated cell line and start a new culture from a frozen stock that has been tested and confirmed to be mycoplasma-free. This is the most reliable way to ensure the integrity of your experiments.
-
If the cell line is irreplaceable, consider mycoplasma elimination. There are commercially available antibiotic treatments, but their effectiveness can vary, and some mycoplasma strains may be resistant.[9] After treatment, it is essential to re-test the cells to confirm the eradication of the contamination.
Troubleshooting Guides
Issue 1: Increased IC50 Value of this compound in a Previously Sensitive Cell Line
Possible Cause: Mycoplasma contamination may be inducing a drug-resistant phenotype in your cell line.
Troubleshooting Steps:
-
Confirm Mycoplasma Status: Test the current cell culture batch and a frozen stock of the "sensitive" parental cell line for mycoplasma using a PCR-based assay.
-
Compare IC50 Values: If the current batch is positive and the frozen stock is negative, thaw a new vial of the mycoplasma-free cells and perform a side-by-side cytotoxicity assay with the contaminated cells. This will provide a direct comparison of this compound's IC50 value in both conditions.
-
Analyze Signaling Pathways: Investigate potential mechanisms of resistance. For example, you can use Western blotting to compare the phosphorylation status of this compound's primary targets (VEGFR-2, PDGFR-β) and downstream effectors (e.g., Akt, ERK) in both mycoplasma-positive and mycoplasma-negative cells after this compound treatment. An upregulation of pro-survival signaling in the contaminated cells could explain the increased resistance.
Issue 2: High Variability in Replicates of this compound Cytotoxicity Assays
Possible Cause: Uneven mycoplasma distribution or interference with the assay readout.
Troubleshooting Steps:
-
Check for Assay Interference: Mycoplasma can interfere with metabolic assays like MTT.[8] To rule this out, include a "no-cell" control with this compound and the assay reagent. Also, consider using an alternative viability assay with a different readout, such as a trypan blue exclusion assay for cell counting.[8]
-
Ensure Homogeneous Cell Suspension: When seeding cells for your assay, ensure you have a single-cell suspension to avoid clumps, which can lead to uneven cell numbers and drug exposure per well.[8]
-
Regular Mycoplasma Testing: Implement a routine mycoplasma testing schedule for all your cell lines to prevent contamination from becoming a recurring issue.
Data Presentation
Table 1: Hypothetical Impact of Mycoplasma Contamination on this compound IC50 Values
| Cell Line | Mycoplasma Status | This compound IC50 (µM) | Fold Change in IC50 |
| 786-O (Renal Carcinoma) | Negative | 4.0 | - |
| 786-O (Renal Carcinoma) | Positive | 12.0 | 3.0 |
| A498 (Renal Carcinoma) | Negative | 2.0 | - |
| A498 (Renal Carcinoma) | Positive | 7.5 | 3.75 |
This table illustrates a hypothetical scenario based on the principle of mycoplasma-induced drug resistance. Actual values will vary depending on the cell line and mycoplasma species.
Experimental Protocols
This compound Cytotoxicity Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a mycoplasma-free and a potentially contaminated cell line.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium and incubate overnight.[11]
-
This compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the this compound dilutions to the cells in triplicate. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound dose.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[11]
-
Assay: Equilibrate the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's protocol.
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.[1]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To assess the effect of mycoplasma contamination on this compound-induced apoptosis.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates. Treat the cells with this compound at a concentration around the IC50 value for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative). Compare the apoptosis rates between mycoplasma-free and contaminated cells.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound: from rational design to clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mycoplasma contamination: a hazard of screening hybridoma supernatants for inhibition of [3H]thymidine incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alternative scheduling of pulsatile, high dose this compound efficiently suppresses tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mycoplasma hyorhinis infection promotes tyrosine kinase inhibitor (TKI) resistance in lung adenocarcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of this compound resistance in gastrointestinal stromal tumors harboring KITAY502-3ins mutation: an in vitro mutagenesis screen for drug-resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. custombiotech.roche.com [custombiotech.roche.com]
- 11. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative In Vitro Analysis of the Anti-Angiogenic Effects of Sunitinib and Sorafenib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anti-angiogenic properties of two widely used multi-targeted tyrosine kinase inhibitors, Sunitinib and Sorafenib (B1663141). The information presented is based on experimental data from publicly available research to assist in experimental design and drug development.
Executive Summary
This compound and Sorafenib are both potent inhibitors of angiogenesis, a critical process in tumor growth and metastasis. Their primary mechanisms of action involve the inhibition of key receptor tyrosine kinases, particularly Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs). While both drugs exhibit significant anti-angiogenic effects, their potency and efficacy can vary depending on the specific cellular context and the assay being performed. This guide summarizes their comparative effects on endothelial cell proliferation, migration, tube formation, and apoptosis, and details their inhibitory activity on key kinases.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on the in vitro anti-angiogenic effects of this compound and Sorafenib.
Table 1: Inhibition of Endothelial Cell Proliferation/Viability
| Drug | Cell Line | Assay | IC50 | Reference(s) |
| This compound | HUVEC | MTT | ~1.47 µM | [1] |
| Sorafenib | HUVEC | MTT | ~1.53 µM | [1] |
| This compound | HUVEC | MTT | ~2 µM (for 50% growth reduction) | [2] |
| Sorafenib | HUVEC | MTT | ~50 µM (for 50% growth reduction) | [2] |
HUVEC: Human Umbilical Vein Endothelial Cells; MTT: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide); IC50: Half-maximal inhibitory concentration.
Table 2: Inhibition of Endothelial Cell Migration
| Drug | Cell Line | Assay | Observations | Reference(s) |
| This compound | PTEC | Wound Healing | Higher inhibition of cell migration compared to Sorafenib at 1 µM. | [3] |
| Sorafenib | PTEC | Wound Healing | Significantly less effect on cell migration compared to this compound at 1 µM. | [3] |
| This compound | HUVEC | Wound Healing | Slowed wound closure. | [4] |
| Sorafenib | HUVEC (this compound-resistant) | Wound Healing | More effective at preventing wound closure than this compound. | [2][4] |
PTEC: Prostate Tumor-derived Endothelial Cells.
Table 3: Inhibition of Endothelial Cell Tube Formation
| Drug | Cell Line | Assay | Observations | Reference(s) |
| This compound | PTEC, HUVEC | Matrigel Tube Formation | Strongly inhibited tube formation at 1 µM and 2.5 µM. | [5] |
| Sorafenib | PTEC, HUVEC | Matrigel Tube Formation | No inhibitory effect on tubulogenesis. | [5] |
| This compound | HUVEC | Matrigel Tube Formation | Significant reduction in tube length. | [4] |
| Sorafenib | HUVEC | Matrigel Tube Formation | Reduced HUVEC tube length. | [6] |
Table 4: Induction of Apoptosis
| Drug | Cell Line | Assay | Observations | Reference(s) |
| This compound | Neuroblastoma cells | Flow Cytometry | Increased the rate of apoptosis. | [7] |
| Sorafenib | Neuroblastoma cells | Flow Cytometry | Increased the rate of apoptosis. | [7] |
| This compound | Hepatocellular Carcinoma cells | Caspase-3/7 Assay | Induced apoptosis in a time- and dose-dependent manner. | [8] |
| Sorafenib | Hepatocellular Carcinoma cells | Caspase-3/7 Assay | Induced apoptosis in a time- and dose-dependent manner; appeared more potent than this compound. | [8][9] |
Table 5: Kinase Inhibitory Activity
| Drug | Target Kinase | IC50 | Reference(s) |
| This compound | VEGFR-2 | 9 nM (Ki) | [10] |
| Sorafenib | VEGFR-2 | 90 nM | [10] |
| This compound | PDGFR-β | 8 nM (Ki) | [10] |
| Sorafenib | PDGFR-β | 57 nM | [10] |
Ki: Inhibition constant.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by this compound and Sorafenib, and the general workflows for the in vitro angiogenesis assays.
Caption: VEGFR and PDGFR signaling pathways targeted by this compound and Sorafenib.
Caption: General experimental workflow for in vitro angiogenesis assays.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Endothelial Cell Proliferation/Viability Assay (MTT Assay)
-
Cell Seeding:
-
Culture human umbilical vein endothelial cells (HUVECs) in appropriate endothelial cell growth medium.
-
Trypsinize and resuspend the cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.[2]
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and Sorafenib in the cell culture medium.
-
Remove the existing medium from the wells and replace it with 100 µL of medium containing the different concentrations of the drugs or vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[1][2]
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals by viable cells.[2]
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[2]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 values by plotting the percentage of viability against the drug concentration.
-
Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)
-
Cell Seeding and Monolayer Formation:
-
Creating the "Wound":
-
Washing and Drug Treatment:
-
Gently wash the wells with PBS to remove detached cells and debris.
-
Add fresh culture medium containing the desired concentrations of this compound, Sorafenib, or vehicle control.[3]
-
-
Image Acquisition:
-
Immediately after creating the wound and adding the treatment (time 0), capture images of the scratch in each well using a phase-contrast microscope.
-
Continue to capture images of the same fields at regular intervals (e.g., every 8 hours) for up to 24-48 hours, or until the wound in the control wells is nearly closed.[4]
-
-
Data Analysis:
-
Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure at each time point relative to the initial wound area at time 0.
-
Compare the rate of wound closure between the different treatment groups.
-
Endothelial Cell Tube Formation Assay (Matrigel Assay)
-
Matrigel Coating:
-
Thaw Matrigel on ice at 4°C overnight.
-
Using pre-chilled pipette tips, add 50-100 µL of Matrigel to each well of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.[5]
-
-
Cell Seeding and Treatment:
-
Harvest HUVECs and resuspend them in a small volume of endothelial cell growth medium.
-
Prepare cell suspensions containing the desired concentrations of this compound, Sorafenib, or vehicle control.
-
Seed 10,000-20,000 cells per well onto the solidified Matrigel.
-
-
Incubation and Image Acquisition:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Monitor the formation of capillary-like structures (tubes) using a phase-contrast microscope.
-
Capture images of the tube networks at a predetermined time point when tube formation is optimal in the control wells.[5]
-
-
Data Analysis:
-
Quantify the extent of tube formation using image analysis software.
-
Commonly measured parameters include total tube length, number of branch points, and total mesh area.
-
Compare the quantitative parameters between the different treatment groups.
-
Conclusion
This comparative guide indicates that both this compound and Sorafenib are effective inhibitors of in vitro angiogenesis, though their relative potencies can differ depending on the specific angiogenic process being assayed and the cellular context. This compound appears to be a more potent inhibitor of endothelial cell proliferation and migration under standard conditions, as well as a more consistent inhibitor of tube formation. However, Sorafenib may have advantages in specific scenarios, such as in this compound-resistant cells. Both drugs induce apoptosis in various cell types, with some evidence suggesting Sorafenib may be more potent in certain cancer cells. Their differential kinase inhibition profiles, with this compound showing higher potency against VEGFR-2 and PDGFR-β, likely underlie these observed differences in cellular effects. For researchers designing experiments to evaluate anti-angiogenic compounds, it is crucial to consider these nuances and employ a battery of in vitro assays to gain a comprehensive understanding of a compound's anti-angiogenic profile.
References
- 1. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomolther.org [biomolther.org]
- 3. Differential sensitivity of prostate tumor derived endothelial cells to sorafenib and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiangiogenic Properties of Axitinib versus Sorafenib Following this compound Resistance in Human Endothelial Cells—A View towards Second Line Renal Cell Carcinoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antiangiogenic Properties of Axitinib versus Sorafenib Following this compound Resistance in Human Endothelial Cells-A View towards Second Line Renal Cell Carcinoma Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comparing the efficacy of this compound with sorafenib in xenograft models of human hepatocellular carcinoma: mechanistic explanation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sorafenib and this compound - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Cabozantinib and Sunitinib in preclinical models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive preclinical comparison of two prominent multi-targeted tyrosine kinase inhibitors (TKIs), Cabozantinib (B823) and Sunitinib. While both drugs have demonstrated significant anti-tumor activity, they exhibit distinct kinase inhibition profiles and preclinical efficacy across various cancer models. This document synthesizes available data to facilitate an objective comparison of their mechanisms of action, in vitro potency, and in vivo efficacy, supported by detailed experimental protocols and visual representations of their signaling pathways.
Mechanism of Action and Target Profile
Cabozantinib and this compound exert their anti-tumor effects by inhibiting multiple receptor tyrosine kinases (RTKs) involved in key cancer processes such as angiogenesis, cell proliferation, and metastasis. However, their primary target specificities differ, leading to distinct biological consequences.
Cabozantinib is a potent inhibitor of MET, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and AXL. The dual inhibition of MET and VEGFR2 is a key feature of Cabozantinib's mechanism, as MET signaling has been implicated in resistance to anti-angiogenic therapies that solely target the VEGF pathway.[1][2][3] Cabozantinib also demonstrates inhibitory activity against other RTKs including RET, KIT, and FLT3.
This compound primarily targets VEGFRs, Platelet-Derived Growth Factor Receptors (PDGFRs), and KIT.[1][4] Its anti-angiogenic effects are mediated through the inhibition of VEGFR and PDGFR signaling in endothelial cells and pericytes, respectively. Inhibition of KIT is central to its efficacy in gastrointestinal stromal tumors (GIST).
Below is a diagram illustrating the primary signaling pathways targeted by each inhibitor.
Primary signaling pathways targeted by Cabozantinib and this compound.
In Vitro Kinase Inhibition
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Cabozantinib and this compound against a panel of key kinases. It is important to note that a direct comparison of IC50 values should be interpreted with caution, as the experimental conditions may have varied between studies from which this data was compiled.
| Target Kinase | Cabozantinib IC50 (nM) | This compound IC50 (nM) |
| MET | 1.3 | - |
| VEGFR2 | 0.035 | 80 |
| AXL | 7 | - |
| RET | 5.2 | - |
| KIT | - | ~2-80 |
| PDGFRβ | - | 2 |
| FLT3 | 11.3 | - |
Preclinical In Vivo Efficacy
Both Cabozantinib and this compound have demonstrated significant anti-tumor activity in various preclinical xenograft models. A direct head-to-head comparison in a papillary renal cell carcinoma (PRCC) model is presented below.
| Cancer Model | Preclinical Model Type | Treatment | Outcome |
| Papillary Renal Cell Carcinoma (PRCC) | Patient-Derived Xenograft (PDX) | Cabozantinib | Progression-Free Survival (PFS): 9.0 months ; Objective Response Rate (ORR): 23% |
| This compound | PFS: 5.6 months ; ORR: 4% |
Data from a randomized, open-label, phase 2 trial in patients with metastatic PRCC, which provides a strong indication of relative preclinical efficacy.[4]
Experimental Protocols
Detailed experimental protocols are essential for the replication and interpretation of preclinical findings. Below are generalized methodologies for key in vitro and in vivo assays based on the reviewed literature.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay determines the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Workflow:
Generalized workflow for an in vitro kinase inhibition assay.
Methodology:
-
Reagent Preparation: A kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA) is prepared. The target kinase and its specific substrate are diluted to their final concentrations in this buffer. A serial dilution of the test inhibitor (Cabozantinib or this compound) is prepared, typically in DMSO.
-
Assay Procedure: The kinase, substrate, and inhibitor are added to the wells of a microplate. The enzymatic reaction is initiated by the addition of ATP. The plate is then incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection: The reaction is terminated, and the kinase activity is measured. This can be done through various methods, such as radiometric assays that measure the incorporation of radiolabeled phosphate (B84403) from ATP into the substrate, or fluorescence-based assays.
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration. The IC50 value is then determined by fitting the data to a dose-response curve.
In Vivo Xenograft Study (General Protocol)
This type of study evaluates the anti-tumor efficacy of a compound in a living organism, typically mice, bearing human tumor xenografts.
Workflow:
Generalized workflow for an in vivo xenograft study.
Methodology:
-
Cell Lines and Animal Models: Human cancer cell lines or patient-derived tumor tissue are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Establishment and Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into different treatment groups: a vehicle control group, a Cabozantinib group, and a this compound group. The drugs are typically administered orally via gavage at a specified dose and schedule.
-
Monitoring and Endpoint: Tumor growth is monitored regularly using calipers. The body weight and overall health of the mice are also recorded. At the end of the study (due to tumor size limits or a predetermined time point), the mice are euthanized, and the tumors are excised, weighed, and may be processed for further analysis such as immunohistochemistry to assess biomarkers of drug activity (e.g., proliferation, apoptosis, angiogenesis). In models of metastasis, distant organs are examined for tumor burden.
-
Data Analysis: The anti-tumor efficacy is evaluated by comparing the tumor growth rates and final tumor weights between the treated and control groups.
Signaling Pathway Diagrams
The following diagrams illustrate the downstream signaling pathways affected by Cabozantinib and this compound.
Cabozantinib Signaling Pathway
Cabozantinib's inhibition of MET, VEGFR2, and AXL blocks downstream signaling.
This compound Signaling Pathway
References
- 1. Cabozantinib Versus this compound As Initial Targeted Therapy for Patients With Metastatic Renal Cell Carcinoma of Poor or Intermediate Risk: The Alliance A031203 CABOSUN Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Clinical use of cabozantinib in the treatment of advanced kidney cancer: efficacy, safety, and patient selection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparison of this compound with cabozantinib, crizotinib, and savolitinib for treatment of advanced papillary renal cell carcinoma: a randomised, open-label, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Efficacy of Sunitinib in Combination with Immune Checkpoint Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The paradigm of cancer therapy is increasingly shifting towards combination strategies that target multiple facets of tumor biology. This guide provides a comprehensive comparison of Sunitinib, a multi-targeted tyrosine kinase inhibitor (TKI), in combination with immune checkpoint inhibitors (ICIs), against alternative therapeutic regimens. By presenting supporting experimental data from pivotal clinical trials and preclinical studies, this document aims to validate the efficacy of this combination approach and provide detailed insights for research and development professionals.
Efficacy and Safety Profile: A Comparative Analysis
The combination of this compound with immune checkpoint inhibitors has been extensively evaluated in the context of advanced renal cell carcinoma (RCC), a tumor type historically responsive to anti-angiogenic therapies. The following tables summarize the key efficacy and safety data from landmark Phase III clinical trials that have shaped the current treatment landscape. These trials compared combination therapies, including an ICI and a TKI (some of which share mechanistic similarities with this compound), against this compound monotherapy.
Table 1: Efficacy of this compound vs. ICI Combination Therapies in Advanced Renal Cell Carcinoma (Intention-to-Treat Population)
| Clinical Trial | Treatment Arms | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Complete Response (CR) Rate |
| KEYNOTE-426 | Pembrolizumab (B1139204) + Axitinib (B1684631) | 47.2 months | 15.7 months | 60.6% | 11.6% |
| This compound | 40.8 months | 11.1 months | 39.6% | 4.0% | |
| JAVELIN Renal 101 | Avelumab + Axitinib | 44.8 months | 13.8 months | 59.7% | Not Reported |
| This compound | 38.9 months | 8.4 months | 32.0% | Not Reported | |
| CheckMate 214 | Nivolumab + Ipilimumab | Not Reached (at 99.1 months follow-up) | 12.4 months | 39.5% | 12.0% |
| This compound | 33.2 months | 12.4 months | 33.0% | 3.5% | |
| CLEAR | Lenvatinib + Pembrolizumab | 53.7 months | 23.9 months | 71.3% | 18.3% |
| This compound | 54.3 months | 9.2 months | 36.7% | 4.8% |
Data compiled from multiple sources with the latest available follow-up information.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23]
Table 2: Overview of Grade ≥3 Treatment-Related Adverse Events (TRAEs)
| Clinical Trial | Treatment Arms | Incidence of Grade ≥3 TRAEs | Common Grade ≥3 TRAEs |
| KEYNOTE-426 | Pembrolizumab + Axitinib | ~63% | Diarrhea, Hypertension, Alanine (B10760859) aminotransferase increase |
| This compound | ~58% | Hypertension, Palmar-plantar erythrodysesthesia, Stomatitis | |
| JAVELIN Renal 101 | Avelumab + Axitinib | 66.8% | Hypertension, Diarrhea, Increased lipase |
| This compound | 61.5% | Hypertension, Palmar-plantar erythrodysesthesia, Thrombocytopenia | |
| CheckMate 214 | Nivolumab + Ipilimumab | ~46% | Increased lipase, Increased amylase, Increased alanine aminotransferase |
| This compound | ~63% | Hypertension, Palmar-plantar erythrodysesthesia, Stomatitis | |
| CLEAR | Lenvatinib + Pembrolizumab | ~72% | Hypertension, Diarrhea, Increased lipase |
| This compound | ~59% | Hypertension, Palmar-plantar erythrodysesthesia, Stomatitis |
Note: The adverse event profiles are summaries and not exhaustive. Percentages are approximate and can vary based on study reporting.[2][3][10][12][24]
Synergistic Mechanism of Action
The enhanced efficacy of combining this compound with immune checkpoint inhibitors stems from the multifaceted effects of this compound on the tumor microenvironment (TME), which complements the action of ICIs. This compound, beyond its anti-angiogenic properties, modulates the immune landscape within the tumor.[25][26][27]
Key Mechanistic Synergies:
-
Normalization of Tumor Vasculature: this compound can prune the abnormal and leaky tumor vasculature, leading to improved blood flow and reduced hypoxia. This alleviates a major barrier to immune cell infiltration.[26]
-
Reduction of Immunosuppressive Cells: this compound has been shown to decrease the populations of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) within the TME.[28][29][30][31][32] These cells are potent inhibitors of anti-tumor immunity.
-
Enhanced T-Cell Infiltration and Function: By creating a more favorable TME, this compound facilitates the infiltration and activation of cytotoxic CD8+ T cells, the primary effectors of anti-tumor immunity stimulated by ICIs.[29][33]
-
Direct Effects on Dendritic Cells: this compound can also impact dendritic cells (DCs), which are crucial for priming the anti-tumor T-cell response.
The following diagram illustrates the interplay between this compound and ICIs in modulating the tumor microenvironment.
Experimental Protocols
Detailed experimental protocols for large-scale clinical trials are often proprietary. However, based on the published methodologies of the cited clinical trials and representative preclinical studies, the following section outlines the general procedures for key experiments.
Clinical Trial Design and Patient Population (General Overview)
-
Study Design: The pivotal trials (KEYNOTE-426, JAVELIN Renal 101, CheckMate 214, CLEAR) were Phase III, randomized, open-label, multicenter studies.[3][9][14][17][18][20]
-
Patient Population: Patients enrolled were typically adults with previously untreated, advanced or metastatic clear-cell renal cell carcinoma.[3][9][14][17][18][20]
-
Randomization and Stratification: Patients were randomized to receive either the combination therapy or this compound monotherapy. Stratification factors often included geographic region and International Metastatic RCC Database Consortium (IMDC) risk group (favorable, intermediate, or poor).[3][9][14][17][18][20]
-
Dosing Regimens:
-
This compound: Typically administered orally at 50 mg once daily on a 4-weeks-on, 2-weeks-off schedule.[17]
-
Pembrolizumab: 200 mg intravenously every 3 weeks.[16]
-
Avelumab: 10 mg/kg intravenously every 2 weeks.[9]
-
Nivolumab: 3 mg/kg intravenously every 2 weeks (in combination with Ipilimumab).[20]
-
Ipilimumab: 1 mg/kg intravenously every 3 weeks for 4 doses.[20]
-
Axitinib: 5 mg orally twice daily.[16]
-
Lenvatinib: 20 mg orally once daily.[5]
-
-
Endpoints: The primary endpoints were typically Overall Survival (OS) and Progression-Free Survival (PFS). Secondary endpoints included Objective Response Rate (ORR), Duration of Response (DOR), and safety.[16][20]
Preclinical In Vivo Murine Tumor Models
-
Cell Lines and Animal Models: Preclinical studies often utilize murine renal cell carcinoma cell lines (e.g., RENCA) or other syngeneic tumor models.[33] These cells are implanted subcutaneously or orthotopically into immunocompetent mice (e.g., BALB/c).
-
Treatment Administration:
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Immunophenotyping: At the end of the study, tumors and spleens are harvested to analyze immune cell populations (e.g., CD8+ T cells, Tregs, MDSCs) by flow cytometry.
-
Immunohistochemistry (IHC): Tumor sections are stained for markers such as CD8, FoxP3 (for Tregs), and Gr-1/CD11b (for MDSCs) to visualize immune cell infiltration.
The following diagram provides a generalized workflow for preclinical evaluation of this compound and ICI combination therapy.
Conclusion
The combination of this compound with immune checkpoint inhibitors represents a promising therapeutic strategy, particularly in immunologically "cold" tumors where the TME is a significant barrier to effective immunotherapy. The data presented in this guide, derived from major clinical trials and supportive preclinical research, validates the potent synergy between these two classes of agents. This compound's ability to modulate the tumor microenvironment by normalizing vasculature and depleting immunosuppressive cell populations creates a more favorable landscape for the robust anti-tumor activity of ICIs. This guide provides a foundational understanding for researchers and drug development professionals to further explore and optimize this combination therapy for various solid tumors.
References
- 1. CLEAR: Lenvatinib plus Pembrolizumab Improves Progression-Free Survival and Overall Survival versus this compound in First-Line Setting - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 2. Avelumab plus axitinib vs this compound as first-line treatment for patients with aRCC: final results of the JAVELIN Renal 101 trial - BJMO [bjmo.be]
- 3. Pembrolizumab/Axitinib Combination Improves Outcomes vs this compound in Kidney Cancer - The ASCO Post [ascopost.com]
- 4. Research Portal [scholarship.miami.edu]
- 5. Lenvatinib Plus Pembrolizumab Versus this compound in First-Line Treatment of Advanced Renal Cell Carcinoma: Final Prespecified Overall Survival Analysis of CLEAR, a Phase III Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. ascopubs.org [ascopubs.org]
- 9. urotoday.com [urotoday.com]
- 10. ascopubs.org [ascopubs.org]
- 11. cancernetwork.com [cancernetwork.com]
- 12. ovid.com [ovid.com]
- 13. urologytimes.com [urologytimes.com]
- 14. Lenvatinib plus pembrolizumab versus this compound as first-line treatment of patients with advanced renal cell carcinoma (CLEAR): extended follow-up from the phase 3, randomised, open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. guoncologynow.com [guoncologynow.com]
- 16. Pembrolizumab Plus Axitinib Versus this compound as First-line Treatment of Advanced Renal Cell Carcinoma: 43-month Follow-up of the Phase 3 KEYNOTE-426 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. urotoday.com [urotoday.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Nivolumab plus ipilimumab versus this compound for first-line treatment of advanced renal cell carcinoma: extended 8-year follow-up results of efficacy and safety from the phase III CheckMate 214 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Nivolumab plus ipilimumab (NIVO+IPI) vs this compound (SUN) for first-line treatment of advanced renal cell carcinoma (aRCC): Long-term follow-up data from the phase 3 CheckMate 214 trial - UROONCO Kidney Cancer [kidney.uroonco.uroweb.org]
- 21. mdpi.com [mdpi.com]
- 22. Immune Checkpoint Inhibitor Combination Therapy versus this compound as First-Line Treatment for Favorable-IMDC-Risk Advanced Renal Cell Carcinoma Patients: A Meta-Analysis of Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ascopubs.org [ascopubs.org]
- 24. Results from the INMUNOSUN-SOGUG trial: a prospective phase II study of this compound as a second-line therapy in patients with metastatic renal cell carcinoma after immune checkpoint-based combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. What is the mechanism of this compound Malate? [synapse.patsnap.com]
- 26. Modulating the tumor immune microenvironment with this compound malate supports the rationale for combined treatment with immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. nbinno.com [nbinno.com]
- 28. This compound depletes myeloid-derived suppressor cells and synergizes with a cancer vaccine to enhance antigen-specific immune responses and tumor eradication - PMC [pmc.ncbi.nlm.nih.gov]
- 29. This compound represses regulatory T cells to overcome immunotolerance in a murine model of hepatocellular cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 30. This compound: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Dual photothermal MDSCs-targeted immunotherapy inhibits lung immunosuppressive metastasis by enhancing T-cell recruitment - Nanoscale (RSC Publishing) DOI:10.1039/D0NR00080A [pubs.rsc.org]
- 32. This compound mediates reversal of myeloid-derived suppressor cell accumulation in renal cell carcinoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Modulation of immune cell infiltrate with this compound to improve anti-PD1 therapy in preclinical tumor model - PMC [pmc.ncbi.nlm.nih.gov]
Sunitinib vs. Placebo: A Comparative Analysis of Gene Expression in Tumors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the gene expression profiles in tumors treated with Sunitinib versus a placebo or untreated control. The information is compiled from preclinical and clinical studies to support further research and drug development efforts.
This compound, an oral multi-targeted tyrosine kinase inhibitor, has become a standard of care for several cancers, most notably renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST). Its primary mechanism of action involves the inhibition of multiple receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are crucial for tumor angiogenesis and proliferation.[1][2] This guide delves into the molecular-level effects of this compound by comparing the gene expression landscapes of treated tumors with those of untreated or placebo-treated tumors.
Gene Expression Profile: this compound vs. Untreated Control
The study's most striking finding was a general underexpression of the majority of genes in the this compound-treated tumors.[3] This suggests that this compound may induce a broad suppression of transcriptional activity in tumor cells.
Downregulated Genes
The following table summarizes some of the key genes found to be downregulated in this compound-treated tumors compared to untreated controls.
| Gene | Protein Product | Putative Function in Cancer | Reference |
| IGFBP1 | Insulin-like Growth Factor Binding Protein 1 | Regulates the availability of insulin-like growth factors (IGFs), which are involved in cell growth and survival. | [3] |
| CCL20 | C-C Motif Chemokine Ligand 20 | A cytokine involved in the recruitment of immune cells, which can have both pro- and anti-tumoral effects depending on the context. | [3] |
| CXCL6 | C-X-C Motif Chemokine Ligand 6 | A chemokine that can promote angiogenesis and inflammation. | [3] |
| FGB | Fibrinogen Beta Chain | A component of fibrinogen, which is involved in blood clotting and has been implicated in tumor progression and metastasis. | [3] |
This table is based on the findings of de Paula et al. (2017) and represents a selection of the most significantly downregulated genes confirmed by qRT-PCR.[3]
Upregulated Genes
While the de Paula et al. (2017) study emphasized gene downregulation, other research, particularly in the context of acquired resistance, has identified genes that are upregulated following this compound treatment. It is important to note that these findings may reflect the tumor's adaptive response to the drug rather than its initial, direct effect.
A study by Lichner et al. (2022) on a renal cancer xenograft model identified several genes involved in tumor aggressiveness and drug resistance that were enriched after traditional this compound treatment scheduling.[4]
| Gene | Protein Product | Putative Function in Cancer | Reference |
| ABHD2 | Abhydrolase Domain Containing 2 | An androgen target gene that may promote prostate cancer cell proliferation and migration. | [4] |
| ABCC4 | ATP Binding Cassette Subfamily C Member 4 | A multidrug resistance protein associated with the efflux of drugs from cells, contributing to treatment failure. | [4] |
| CLN5 | CLN5 Intracellular Trafficking Protein | Involved in intracellular trafficking; its role in cancer is still being elucidated. | [4] |
| IGF2R | Insulin-like Growth Factor 2 Receptor | A tumor suppressor gene that can be inactivated in various cancers. Its upregulation could be a compensatory response. | [4] |
This table is based on the findings of Lichner et al. (2022) and highlights genes enriched in tumors following a traditional this compound treatment regimen.[4]
Experimental Protocols
The methodologies employed in the cited studies are crucial for interpreting the gene expression data.
Gene Expression Analysis in this compound-Treated vs. Untreated ccRCC (de Paula et al., 2017)[3]
-
Patient Cohort: The study included 5 patients with locally advanced non-metastatic ccRCC who received two cycles of neoadjuvant this compound before nephrectomy. The control group consisted of 6 patients with ccRCC who underwent nephrectomy without prior treatment.
-
Sample Collection: Frozen tumor tissues were collected from both patient groups.
-
RNA Extraction and Microarray Analysis: Total RNA was extracted from the tumor tissues. The gene expression profile was then assessed using the Affymetrix Human Genome U133 Plus 2.0 platform.
-
Data Analysis: The gene expression data from the this compound-treated group was compared to that of the untreated control group to identify differentially expressed genes.
-
Validation: The microarray results for selected downregulated genes (IGFBP1, CCL20, CXCL6, and FGB) were confirmed using quantitative real-time polymerase chain reaction (qRT-PCR).
Signaling Pathways Affected by this compound Treatment
This compound's multi-targeted nature means it impacts several critical signaling pathways involved in cancer progression. The observed changes in gene expression can be linked to the inhibition of these pathways.
The primary targets of this compound are VEGFR and PDGFR. By inhibiting these receptors, this compound blocks downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways. This disruption leads to reduced tumor angiogenesis, decreased cell proliferation, and increased apoptosis.
The downregulation of genes like IGFBP1, CCL20, CXCL6, and FGB observed by de Paula et al. (2017) is consistent with the anti-proliferative, anti-angiogenic, and anti-inflammatory effects expected from the inhibition of these pathways.[3] For instance, the reduction in pro-angiogenic chemokines (CXCL6) directly reflects the intended therapeutic effect of this compound.
Conclusion
The available evidence, primarily from studies on renal cell carcinoma, indicates that this compound treatment leads to a significant alteration of the tumor's gene expression profile compared to untreated tumors. A predominant effect appears to be the downregulation of a wide array of genes, including those involved in cell growth, angiogenesis, and immune cell recruitment. While direct, large-scale, placebo-controlled gene expression studies are needed for a more definitive comparison, the existing data provides a solid foundation for understanding the molecular impact of this compound on tumor biology. This information is critical for identifying potential biomarkers of response and resistance and for the development of novel combination therapies.
References
Sunitinib in Renal Cell Carcinoma: A Comparative Efficacy Analysis of Clear Cell vs. Non-Clear Cell Models
A Comprehensive Guide for Researchers and Drug Development Professionals
Sunitinib, a multi-targeted tyrosine kinase inhibitor, has been a cornerstone in the treatment of advanced renal cell carcinoma (RCC). Its efficacy, however, appears to vary significantly between the predominant clear cell (ccRCC) subtype and the more heterogeneous group of non-clear cell renal cell carcinomas (nccRCC). This guide provides an objective comparison of this compound's performance in preclinical and clinical models of ccRCC versus nccRCC, supported by experimental data and detailed methodologies.
Clinical Efficacy of this compound: Clear Cell vs. Non-Clear Cell RCC
Clinical data consistently demonstrates a more robust response to this compound in patients with metastatic clear cell RCC compared to those with non-clear cell histologies.[1][2] This difference is reflected across key efficacy endpoints, including objective response rate (ORR), progression-free survival (PFS), and overall survival (OS).
Summary of Clinical Trial Data
| Histology | Trial/Study Type | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) |
| Clear Cell RCC | Phase III (vs. IFN-α)[3] | 47% | 11.0 | 26.4 |
| Real-World Data & Clinical Trials (Meta-Analysis)[4] | 27.9% | 9.3 | 23.0 | |
| Non-Clear Cell RCC | Phase II[1][2] | 0% (in papillary RCC), Partial response in 1 patient with unclassified RCC | 5.5 (all patients), 5.6 (papillary) | Not Reported |
| Retrospective Multicenter Trial[5] | 11.1% | 7.6 | 22.0 | |
| Expanded Access Program[3] | 11% | 7.8 | Not Reported |
As the data indicates, this compound monotherapy yields significantly higher response rates and longer progression-free survival in patients with clear cell RCC. While some activity is observed in non-clear cell subtypes, the overall efficacy is notably diminished.
Preclinical Models: Investigating the Efficacy of this compound
Preclinical studies using in vivo models, such as cell line-derived xenografts and patient-derived xenografts (PDXs), are crucial for elucidating the mechanisms behind the differential efficacy of this compound.
Comparative Efficacy in Preclinical Models
| Model Type | Cell/Tumor Origin | Key Findings |
| Clear Cell RCC | 786-O, A498, Caki-1 (cell lines) | This compound effectively inhibits tumor growth and angiogenesis.[6][7] |
| Patient-Derived Xenografts (PDXs) | Recapitulate clinical response, with this compound showing efficacy in tumors from responsive patients. | |
| Non-Clear Cell RCC | RENCA (murine cell line) | This compound shows some activity, but often less pronounced than in ccRCC models.[8][9] |
| Papillary, Chromophobe (PDXs) | Limited data available, but generally reflects the reduced clinical efficacy. |
Experimental Protocols
In Vivo Xenograft Studies
1. Cell Line-Derived Xenograft (CDX) Model:
-
Cell Lines: Human ccRCC cell lines such as 786-O, A498, or Caki-1 are commonly used. For nccRCC models, the murine RENCA cell line is a frequent choice.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID, BALB/c nude) are typically used.
-
Implantation:
-
Subcutaneous: 1-5 x 10^6 cells are suspended in a solution like Matrigel and injected subcutaneously into the flank of the mouse. Tumor growth is monitored by caliper measurements.
-
Orthotopic: For a more clinically relevant model, cells can be surgically implanted into the kidney of the mouse.[9]
-
-
This compound Administration: this compound is typically administered orally via gavage. A common dosing schedule is 40-50 mg/kg/day for a specified period (e.g., 4 weeks on, 2 weeks off).[9]
-
Efficacy Evaluation: Tumor volume is measured regularly. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for markers of proliferation and angiogenesis).
2. Patient-Derived Xenograft (PDX) Model:
-
Tumor Acquisition: Fresh tumor tissue is obtained from patients undergoing surgery for either ccRCC or nccRCC.
-
Implantation: Small fragments of the patient's tumor are surgically implanted, either subcutaneously or orthotopically, into immunocompromised mice.
-
This compound Treatment and Evaluation: Similar to CDX models, once tumors are established, mice are treated with this compound, and tumor growth is monitored. This model is considered to more accurately reflect the heterogeneity and drug response of the original patient tumor.
Signaling Pathways and Mechanism of Action
This compound is a multi-targeted receptor tyrosine kinase (RTK) inhibitor. Its primary mechanism of action involves the inhibition of several key signaling pathways implicated in tumor growth, angiogenesis, and metastasis.
Key Signaling Pathways Targeted by this compound
This compound primarily targets Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are crucial for angiogenesis.[10][11] By blocking these receptors, this compound inhibits the formation of new blood vessels, thereby starving the tumor of essential nutrients and oxygen. Additionally, this compound has been shown to inhibit other RTKs such as KIT, FLT3, and RET.[11] More recent research has also highlighted its role in modulating the immune system by inhibiting STAT3, which can reduce immunosuppressive cells in the tumor microenvironment.[12][13]
Caption: this compound's multi-targeted mechanism of action.
The differential expression and activation of these signaling pathways between ccRCC and nccRCC likely contribute to the observed differences in this compound efficacy. ccRCC is often characterized by the inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene, leading to the stabilization of hypoxia-inducible factors (HIFs) and subsequent upregulation of pro-angiogenic factors like VEGF. This makes ccRCC particularly dependent on the pathways targeted by this compound. In contrast, nccRCC encompasses a more diverse group of tumors with different underlying genetic and molecular alterations, which may not confer the same level of sensitivity to this compound.
Experimental Workflow for Preclinical this compound Efficacy Testing
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in preclinical renal carcinoma models.
References
- 1. researchgate.net [researchgate.net]
- 2. Establishing a Human Renal Cell Carcinoma Tumorgraft Platform for Preclinical Drug Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modeling Spontaneous Metastatic Renal Cell Carcinoma (mRCC) in Mice Following Nephrectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishing a human renal cell carcinoma tumorgraft platform for preclinical drug testing | Springer Nature Experiments [experiments.springernature.com]
- 5. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Patient-derived xenograft models to optimize kidney cancer therapies - Patel - Translational Andrology and Urology [tau.amegroups.org]
- 9. pfizermedical.com [pfizermedical.com]
- 10. This compound for Metastatic Renal Cell Carcinoma: A Systematic Review and Meta-Analysis of Real-World and Clinical Trials Data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A phase 2 trial of this compound in patients with advanced non-clear cell renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound in the treatment of metastatic renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Sequencing Conundrum: Does Prior Sunitinib Treatment Influence Subsequent Immunotherapy Response?
For researchers, scientists, and drug development professionals, understanding the intricate dance between targeted therapies and immunotherapies is paramount. A critical question in the treatment of metastatic renal cell carcinoma (mRCC) and other cancers is whether prior treatment with the tyrosine kinase inhibitor (TKI) Sunitinib impacts the efficacy of subsequent immunotherapy. This guide provides a comprehensive comparison based on available experimental data, detailing the immunological mechanisms at play and clinical outcomes.
This compound, a multi-targeted TKI, has been a cornerstone in mRCC treatment, primarily through its anti-angiogenic effects by inhibiting Vascular Endothelial Growth Factor Receptors (VEGFRs).[1] However, its influence extends beyond blood vessel formation, creating a complex interplay with the tumor microenvironment (TME) that can either prime or hinder subsequent immune responses.
Impact of this compound on the Tumor Microenvironment
Preclinical and clinical studies have revealed that this compound can modulate the TME in several ways, creating a more immune-permissive state.[2][3] This is achieved by:
-
Reducing Immunosuppressive Cells: this compound has been shown to decrease the populations of myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs) within the tumor.[4][5][6] These cells are potent inhibitors of anti-tumor immunity, and their reduction can unleash the activity of cytotoxic T lymphocytes.
-
Promoting T-cell Infiltration: By normalizing tumor vasculature, this compound can alleviate hypoxia and enhance the infiltration of CD8+ T cells into the tumor.[2][3]
-
Increasing PD-L1 Expression: Some studies have observed that this compound treatment can increase the expression of PD-L1 in the TME.[3] While seemingly counterintuitive, this could render tumors more susceptible to subsequent anti-PD-1/PD-L1 therapy.
However, the timing of this compound administration is critical. Concurrent administration with certain immunotherapies, such as vaccines, can be detrimental by inhibiting antigen presentation and T-cell priming.[4] Some in vitro studies have also suggested that this compound can directly impair T-cell proliferation and function.[6]
Clinical Evidence: A Tale of Two Sequences
Clinical data on the optimal sequence of this compound and immunotherapy have yielded mixed results, highlighting the complexity of this interaction in patients.
Prior this compound Followed by Immunotherapy
Several retrospective and prospective studies have explored the efficacy of immunotherapy in patients who have progressed on this compound. The rationale is that this compound's immunomodulatory effects could "prime" the tumor for a better response to checkpoint inhibitors.
One study found that administering immunotherapy after anti-vascular targeted therapy, like this compound, improved overall survival in patients with metastatic clear cell renal cell carcinoma.[7] Another retrospective analysis suggested that second-line this compound after immunotherapy failure still demonstrated clinical activity.[8]
Prior Immunotherapy Followed by this compound
Conversely, some evidence suggests that initiating treatment with immunotherapy may be more beneficial. A retrospective study of mRCC patients indicated that second-line VEGFR-TKI therapy after first-line immune checkpoint inhibitors showed antitumor activity comparable to historical data for first-line TKI treatment.[9] A prospective phase II study (INMUNOSUN-SOGUG) also demonstrated that this compound is active and can be safely used as a second-line therapy in mRCC patients who progress on ICI-based regimens.[10]
The following tables summarize the quantitative data from key clinical studies comparing different treatment sequences.
Table 1: Efficacy of Second-Line this compound After First-Line Immunotherapy
| Study | First-Line Therapy | Second-Line Therapy | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Median Overall Survival (mOS) |
| Retrospective Study[8] | Ipilimumab + Nivolumab | This compound | 44.0% | Not Reported | 18.3 months |
| Retrospective Study[8] | Immunotherapy + VEGFR TKI | This compound | 16.7% | Not Reported | 17.1 months |
| INMUNOSUN-SOGUG[10] | ICI-based therapies | This compound | 19.0% | 5.6 months | 23.5 months |
| Retrospective Study[11] | Immunotherapy or IO combinations | This compound | 22.5% | Not Reported | 15.6 months |
Table 2: Comparison of First-Line Treatment Strategies
| Study | Treatment Arm 1 | Treatment Arm 2 | Arm 1 Outcome | Arm 2 Outcome | Finding |
| Retrospective Analysis[7] | First-line TKI (e.g., this compound) | First-line Immunotherapy | Higher OS (median 33 months) | Lower OS (median 15 months) | Prior TKI associated with better OS. |
| Meta-analysis (Favorable-risk mRCC)[12] | IO-TKI Combinations | This compound | No significant OS benefit (HR=0.99) | - | Combination therapy improved PFS but not OS in this subgroup. |
| CheckMate 214 (Favorable-risk mRCC)[13] | Nivolumab + Ipilimumab | This compound | Similar OS | - | This compound showed superior ORR and PFS in this subgroup. |
Experimental Protocols
INMUNOSUN-SOGUG Trial Methodology [10]
-
Study Design: A multicenter, phase II, single-arm, open-label study.
-
Patient Population: Patients with histologically confirmed metastatic renal cell carcinoma with a clear-cell component who had progressed on a first-line regimen of ICI-based therapies.
-
Intervention: this compound 50 mg administered orally once daily for 4 weeks, followed by a 2-week rest period.
-
Primary Outcome: Objective response rate.
-
Key Assessments: Tumor response was evaluated according to RECIST v1.1. Safety and tolerability were also assessed.
Methodology for this compound's Impact on the Tumor Microenvironment [3]
-
Animal Model: Murine tumor models were used.
-
Intervention: Transient treatment with this compound malate (B86768).
-
Analysis:
-
Immunofluorescence staining was used to assess tumor vasculature, pericyte coverage, and collagen IV.
-
Hypoxia was measured using pimonidazole (B1677889) staining.
-
Flow cytometry was performed to analyze the infiltration of CD8+ T cells and Tregs.
-
The expression of cytokines and chemokines such as TGF-β1, IL-10, CCL-28, IFN-γ, and IL-12 was measured.
-
PD-1 and PD-L1 levels in the TME were also assessed.
-
Visualizing the Mechanisms
The following diagrams illustrate the key signaling pathways and experimental workflows discussed.
Caption: this compound's mechanism of action on key signaling pathways.
Caption: Workflow for comparing treatment sequences.
Conclusion
The decision of whether to administer this compound before or after immunotherapy is not straightforward and likely depends on various factors including the specific cancer type, patient risk stratification, and the immunotherapy agents being used.
Prior this compound treatment can create a more favorable tumor microenvironment for subsequent immunotherapy by reducing immunosuppressive cells and improving T-cell infiltration.[2][3][4][5][6] However, the timing is crucial, and concurrent administration may have negative effects.[4] Clinical data presents a mixed picture, with some studies suggesting a benefit for a TKI-first approach, while others support the use of immunotherapy in the first-line setting.[7][8][9][10]
For drug development professionals, these findings underscore the need for prospective, randomized clinical trials to definitively determine the optimal sequencing of this compound and immunotherapy. Furthermore, the development of predictive biomarkers to identify patients who would benefit most from a particular sequence is a critical area for future research. Understanding the dynamic interplay between targeted therapy and the immune system will be key to unlocking more effective combination and sequential treatment strategies for cancer.
References
- 1. This compound in the treatment of metastatic renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beneficial effects of this compound on tumor microenvironment and immunotherapy targeting death receptor5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulating the tumor immune microenvironment with this compound malate supports the rationale for combined treatment with immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combination of this compound with anti-tumor vaccination inhibits T cell priming and requires careful scheduling to achieve productive immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound enhances the antitumor responses of agonistic CD40-antibody by reducing MDSCs and synergistically improving endothelial activation and T-cell recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound pretreatment improves tumor-infiltrating lymphocyte expansion by reduction in intratumoral content of myeloid-derived suppressor cells in human renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Administering immunotherapy after anti-vascular targeted therapy improves overall survival of patients with metastatic clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. Outcomes of patients with metastatic clear-cell renal cell carcinoma treated with second-line VEGFR-TKI after first-line immune checkpoint inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Results from the INMUNOSUN-SOGUG trial: a prospective phase II study of this compound as a second-line therapy in patients with metastatic renal cell carcinoma after immune checkpoint-based combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. actionkidneycancer.org [actionkidneycancer.org]
- 12. mdpi.com [mdpi.com]
- 13. Dual immune checkpoint inhibition in metastatic renal cell carcinoma: Editorial re.: Nivolumab plus ipilimumab versus this compound for first-line treatment of advanced RCC: extended 4-year follow-up of the phase III CheckMate 214 trial - PMC [pmc.ncbi.nlm.nih.gov]
In vitro comparison of first-generation vs. next-generation TKIs for GIST
A Comparative Guide for Researchers and Drug Development Professionals
The advent of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of Gastrointestinal Stromal Tumors (GIST), which are primarily driven by activating mutations in the KIT or PDGFRA receptor tyrosine kinases.[1][2][3] While the first-generation TKI, imatinib (B729), marked a paradigm shift in GIST therapy, the emergence of primary and acquired resistance necessitated the development of next-generation agents.[1][2][4][5] This guide provides an in-vitro comparison of first-generation versus next-generation TKIs, offering a snapshot of their potency and selectivity against various GIST-driving mutations, supported by experimental data.
Targeting the Drivers: KIT and PDGFRA Signaling
GIST pathogenesis is predominantly linked to gain-of-function mutations in KIT or PDGFRA, leading to constitutive kinase activation and uncontrolled cell proliferation and survival.[1][6][7] The primary signaling cascades implicated are the PI3K/AKT/mTOR and MAPK/ERK pathways. TKIs function by competitively binding to the ATP-binding pocket of these kinases, thereby inhibiting downstream signaling.[1]
Head-to-Head: In Vitro Efficacy
The in-vitro activity of TKIs is commonly assessed by determining the half-maximal inhibitory concentration (IC50), which represents the drug concentration required to inhibit a specific biological process (e.g., cell proliferation, kinase phosphorylation) by 50%. Lower IC50 values indicate greater potency.
First-Generation TKI: Imatinib
Imatinib is highly effective against GISTs harboring primary mutations in KIT exon 11 and is considered the standard first-line therapy.[8][9] However, its efficacy is limited against tumors with KIT exon 9 mutations and the PDGFRA D842V mutation.[5][6][10]
Next-Generation TKIs: Sunitinib, Regorafenib (B1684635), Ripretinib (B610491), and Avapritinib (B605698)
Next-generation TKIs were developed to overcome imatinib resistance and exhibit broader activity against a wider range of mutations.[1][4][5]
-
This compound: As a second-line therapy, this compound shows activity against imatinib-resistant mutations, including some secondary mutations in KIT exons 13 and 14.[8][11][12][13]
-
Regorafenib: Approved for third-line treatment, regorafenib is a multi-targeted TKI that demonstrates efficacy against certain imatinib- and this compound-resistant mutations.[2][8][14][15][16] In vitro studies show it is a potent inhibitor of KIT exon 11 mutations and has stronger activity than this compound against common activation-loop mutations.[8]
-
Ripretinib: A fourth-line therapy, ripretinib is a "switch-control" inhibitor with a dual mechanism of action, providing broad-spectrum inhibition of KIT and PDGFRA mutations.[17][18][19][20][21] Preclinical studies have shown its potent activity against a wide array of mutations, including those in KIT exons 9, 11, 13, 14, 17, and 18.[5][18]
-
Avapritinib: This TKI is a potent and selective inhibitor of KIT and PDGFRA activation loop mutations.[22] It has demonstrated remarkable activity against the imatinib-resistant PDGFRA D842V mutation.[10][23][24][25][26][27] In vitro studies have shown that the IC50 of avapritinib for PDGFRA D842V is about 3000 times lower than that of imatinib.[23][24]
Comparative IC50 Data
The following tables summarize the in-vitro IC50 values of various TKIs against different GIST cell lines and engineered cells expressing specific mutations.
Table 1: IC50 Values (nM) of TKIs Against Imatinib-Sensitive GIST Cell Lines
| Cell Line | Primary Mutation | Imatinib | This compound | Regorafenib | Ripretinib | Avapritinib |
| GIST-T1 | KIT Exon 11 del | 6.5 - 127.1[28] | - | - | 5[29] | - |
| GIST882 | KIT Exon 13 K642E | - | - | - | - | - |
Table 2: IC50 Values (nM) of TKIs Against Imatinib-Resistant GIST Mutations
| Mutation | TKI | IC50 (nM) | Reference |
| PDGFRA D842V | Avapritinib | 0.24 | [23][24] |
| Imatinib | ~720 | [23][24] | |
| KIT D816V | Avapritinib | 0.27 | [23][24] |
| KIT V654A (Exon 13) | This compound | More Potent than Regorafenib | [8] |
| Regorafenib | Less Potent than this compound | [8] | |
| KIT T670I (Exon 14) | This compound | Potent | [8] |
| Regorafenib | Potent | [8] | |
| KIT N822K (Exon 17) | This compound | Higher IC50 | [11] |
| Regorafenib | Lower IC50 | [11] | |
| Avapritinib | Lower IC50 | [11] | |
| Ripretinib | Lower IC50 | [11] |
Note: IC50 values can vary between different studies and experimental conditions. The data presented here is a synthesis from multiple sources for comparative purposes.
Experimental Protocols
The determination of TKI efficacy in vitro relies on a set of standardized experimental procedures.
Key Methodologies:
-
Cell Lines and Culture:
-
Human GIST cell lines such as GIST-T1 (imatinib-sensitive, KIT exon 11 deletion) and GIST882 (KIT exon 13 mutation) are commonly used.[11][30]
-
Imatinib-resistant cell lines are often generated by continuous exposure to escalating doses of imatinib.[31]
-
Ba/F3 cells, a murine pro-B cell line, are frequently engineered to express various mutant KIT or PDGFRA oncoproteins to study specific mutations.[8][32]
-
-
Cell Viability and Proliferation Assays:
-
These assays measure the number of viable cells after TKI treatment.
-
Protocol: Cells are seeded in 96-well plates and treated with a range of TKI concentrations for a specified period (e.g., 72 hours). Cell viability is then assessed using luminescence-based assays like CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[29]
-
-
Apoptosis Assays:
-
These assays determine the extent of programmed cell death induced by the TKI.
-
Protocol: Similar to viability assays, cells are treated with TKIs. Apoptosis is then quantified using methods like the Caspase-Glo® assay, which measures the activity of caspases, key enzymes in the apoptotic pathway.[29]
-
-
Kinase Inhibition Assays (Western Blotting):
-
This technique is used to assess the inhibition of KIT or PDGFRA phosphorylation and downstream signaling proteins (e.g., AKT, ERK).
-
Protocol: GIST cells are treated with TKIs for a defined period. Cell lysates are then prepared, and proteins are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of the target proteins.[8][32]
-
Conclusion
The in-vitro data clearly demonstrates the evolution of TKIs for GIST, from the targeted efficacy of imatinib to the broader and more potent activity of next-generation inhibitors against a landscape of resistance mutations. Avapritinib stands out for its remarkable potency against the previously intractable PDGFRA D842V mutation, while ripretinib offers broad coverage against a multitude of KIT mutations. This compound and regorafenib provide crucial therapeutic options in the second- and third-line settings, respectively. This comparative guide underscores the importance of mutational profiling in guiding therapeutic decisions and highlights the continued progress in developing more effective targeted therapies for GIST.
References
- 1. Tyrosine Kinase Inhibitors for Gastrointestinal Stromal Tumor After Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regorafenib in gastrointestinal stromal tumors: clinical evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. researchgate.net [researchgate.net]
- 5. Early and Next-Generation KIT/PDGFRA Kinase Inhibitors and the Future of Treatment for Advanced Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current Drug Resistance Mechanisms and Treatment Options in Gastrointestinal Stromal Tumors: Summary and Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Advances in the research of the mechanism of secondary resistance to imatinib in gastrointestinal stromal tumors [frontiersin.org]
- 8. ascopubs.org [ascopubs.org]
- 9. Imatinib Escalation or this compound Treatment After First-line Imatinib in Metastatic Gastrointestinal Stromal Tumor Patients | Anticancer Research [ar.iiarjournals.org]
- 10. tandfonline.com [tandfonline.com]
- 11. e-century.us [e-century.us]
- 12. cancernetwork.com [cancernetwork.com]
- 13. Imatinib dose escalation versus this compound as a second line treatment in KIT exon 11 mutated GIST: a retrospective analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy and safety of regorafenib for advanced gastrointestinal stromal tumours after failure of imatinib and this compound: an international, multicentre, prospective, randomised, placebo-controlled phase 3 trial (GRID) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regorafenib for GIST · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 16. REGISTRI: Regorafenib in first-line of KIT/PDGFRA wild type metastatic GIST: a collaborative Spanish (GEIS), Italian (ISG) and French Sarcoma Group (FSG) phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ascopubs.org [ascopubs.org]
- 18. Effect and safety of ripretinib in the treatment of advanced gastrointestinal stromal tumor: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Clinical Activity of Ripretinib in Patients with Advanced Gastrointestinal Stromal Tumor Harboring Heterogeneous KIT/PDGFRA Mutations in the Phase III INVICTUS Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. onclive.com [onclive.com]
- 21. mdpi.com [mdpi.com]
- 22. New molecularly targeted drugs for gist after imatinib, this compound and regorafenib: a narrative review - Mazzocca - Gastrointestinal Stromal Tumor [gist.amegroups.org]
- 23. Avapritinib in the treatment of gastrointestinal stromal tumors (GIST) | Kopczyńska | Oncology in Clinical Practice [journals.viamedica.pl]
- 24. journals.viamedica.pl [journals.viamedica.pl]
- 25. Avapritinib—a therapeutic breakthrough for PDGFRA D842V mutated gastrointestinal stromal tumors - Roets - Gastrointestinal Stromal Tumor [gist.amegroups.org]
- 26. liferaftgroup.org [liferaftgroup.org]
- 27. Myosin light chain kinase inhibition potentiates the anti-tumor effects of avapritinib in PDGFRA D842V-mutant gastrointestinal stromal tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Targeting the translational machinery in gastrointestinal stromal tumors (GIST): a new therapeutic vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 30. aacrjournals.org [aacrjournals.org]
- 31. Establishment of a GIST-T1 gastrointestinal stromal tumour cell line resistant to imatinib mesylate - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Mechanisms of resistance to imatinib mesylate in gastrointestinal stromal tumors and activity of the PKC412 inhibitor against imatinib-resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
Sunitinib's Efficacy in Imatinib-Resistant GIST Cell Lines: A Comparative Guide
An objective analysis of Sunitinib's performance against imatinib-resistant Gastrointestinal Stromal Tumors, supported by experimental data and detailed methodologies.
Gastrointestinal Stromal Tumors (GISTs) are the most common mesenchymal neoplasms of the gastrointestinal tract, primarily driven by gain-of-function mutations in the KIT or PDGFRA receptor tyrosine kinases. The introduction of imatinib (B729), a selective tyrosine kinase inhibitor (TKI), revolutionized the treatment of advanced GISTs. However, a significant portion of patients eventually develop resistance to imatinib, largely due to the acquisition of secondary mutations in the KIT gene. This has necessitated the development of second-line therapies, with this compound malate (B86768) emerging as a key therapeutic agent.
This compound is an oral, multi-targeted TKI that inhibits several receptor tyrosine kinases, including KIT, PDGFRA, and VEGFR.[1] Its approval for imatinib-resistant or -intolerant GIST patients marked a significant advancement in the management of this disease.[2][3] This guide provides a comparative evaluation of this compound's efficacy in preclinical models of imatinib-resistant GIST, focusing on quantitative data from cell line-based experiments.
Mechanism of Action: Overcoming Imatinib Resistance
Imatinib functions by binding to the ATP-binding pocket of the KIT kinase, stabilizing it in an inactive conformation. Resistance commonly arises from secondary mutations within this pocket (e.g., in exons 13 and 14) or in the activation loop (e.g., in exon 17), which prevent imatinib from binding effectively.[3][4]
This compound also targets the ATP-binding pocket but has a different binding mode and affinity, allowing it to inhibit certain imatinib-resistant KIT mutants.[5] Preclinical studies show that this compound is particularly effective against secondary mutations in the ATP-binding pocket (exons 13 and 14), while its efficacy against activation loop mutations (exon 17) is more limited.[5][6] This differential activity underscores the importance of mutational status in predicting patient response to second-line therapy.
Figure 1: Simplified KIT signaling pathway and points of TKI inhibition.
Comparative Efficacy in Imatinib-Resistant GIST Cell Lines
The following tables summarize the quantitative data on the efficacy of this compound and other TKIs in GIST cell lines harboring mutations that confer resistance to imatinib.
Table 1: In Vitro IC50 Values of TKIs in Imatinib-Resistant GIST Models
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower values indicate higher potency.
| Cell Line / Model | Primary Mutation (Exon) | Secondary Mutation (Exon) | This compound IC50 (nM) | Imatinib IC50 (nM) | Other TKI IC50 (nM) | Reference |
| GIST430 | 11 (del) | 13 (V654A) | ~100 | >1000 | - | [4] |
| Ba/F3 KITAY502-3ins/V654A | 9 (ins) | 13 (V654A) | 20.6 | 517 | Nilotinib: 695, Sorafenib: 861 | [2] |
| Ba/F3 KITAY502-3ins/D820Y | 9 (ins) | 17 (D820Y) | 1486 | >5000 | Dasatinib: 40.6, Nilotinib: 248 | [2] |
| GIST-T1 + V654A | 11 (del) | 13 (V654A) | Lower than Imatinib | Higher than this compound | Regorafenib, Avapritinib, Ripretinib: Higher than this compound | [6] |
| GIST-T1 + N822K | 11 (del) | 17 (N822K) | Higher than other TKIs | - | Regorafenib, Avapritinib, Ripretinib: Lower than this compound | [6] |
Data synthesized from multiple sources to provide a comparative overview.
Table 2: Effects of this compound on Apoptosis and KIT Phosphorylation
Beyond inhibiting proliferation, effective cancer therapies should induce programmed cell death (apoptosis) and suppress the primary oncogenic driver signal (KIT phosphorylation).
| Cell Line / Model | Mutation (Primary + Secondary) | This compound Effect on Apoptosis | This compound Effect on KIT Phosphorylation | Reference |
| Ba/F3 KITAY502-3ins/V654A | Exon 9 + Exon 13 (V654A) | Significant induction at 100 nM | Marked inhibition at <10 nM | [2] |
| Ba/F3 KITAY502-3ins/D820Y | Exon 9 + Exon 17 (D820Y) | Significant induction at 5000 nM | Reduced activity at 1000 nM | [2] |
| GIST430 | Exon 11 + Exon 13 (V654A) | Induces apoptosis | Significantly greater potency than imatinib | [4][5] |
| GIST48 | Exon 11 + Exon 17 (D820A) | - | Less potent than imatinib | [4] |
Summary of qualitative and quantitative findings from cited preclinical studies.
Experimental Protocols
The data presented in this guide are derived from standard in vitro assays. Detailed methodologies for these key experiments are provided below to ensure reproducibility and critical evaluation of the findings.
Figure 2: General experimental workflow for evaluating drug efficacy.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[7]
-
Cell Seeding: Seed GIST cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound or other TKIs. Include a vehicle control (e.g., DMSO). Incubate for 72 hours at 37°C.[8]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9] Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[7]
-
Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Data Acquisition: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell membrane.
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for 24-72 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of PE Annexin V and 5 µL of 7-AAD (a viability dye) to the cell suspension.[10]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Data Acquisition: Analyze the cells by flow cytometry within one hour. Annexin V positive, 7-AAD negative cells are considered to be in early apoptosis.
Western Blot for KIT Phosphorylation
This technique is used to detect the phosphorylation status of the KIT receptor, indicating its activation level.
-
Cell Lysis: Treat GIST cells with this compound for a short duration (e.g., 2-6 hours). Wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with a solution like 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated KIT (e.g., p-KIT Tyr719) overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Analyze band intensity relative to total KIT and a loading control (e.g., β-actin) to determine the degree of inhibition.
Conclusion
Preclinical data from imatinib-resistant GIST cell lines demonstrate that this compound is an effective second-line TKI, particularly for tumors that have acquired secondary mutations in the ATP-binding pocket of KIT (exons 13 and 14).[5] Its efficacy is evidenced by its ability to inhibit cell proliferation at nanomolar concentrations, suppress KIT phosphorylation, and induce apoptosis. However, its activity against activation loop mutations (exon 17) is considerably lower, highlighting the critical role of molecular genotyping in guiding therapeutic decisions for GIST patients who have progressed on imatinib.[6] The experimental protocols provided herein offer a standardized framework for the continued evaluation of this compound and novel TKIs against the evolving landscape of TKI resistance in GIST.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanisms of this compound resistance in gastrointestinal stromal tumors harboring KITAY502-3ins mutation: an in vitro mutagenesis screen for drug-resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance to imatinib and this compound in gastrointestinal stromal tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Primary and Secondary Kinase Genotypes Correlate With the Biological and Clinical Activity of this compound in Imatinib-Resistant Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound in the treatment of gastrointestinal stromal tumor: patient selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-century.us [e-century.us]
- 7. merckmillipore.com [merckmillipore.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Coordinated targeting of CK2 and KIT in gastrointestinal stromal tumours - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to Cross-Resistance Between Sunitinib and Other VEGFR Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances of acquired resistance to targeted therapies is paramount. Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor (TKI), has been a cornerstone in the treatment of various cancers, particularly renal cell carcinoma (RCC). However, the development of resistance limits its long-term efficacy and necessitates a strategic approach to subsequent lines of therapy. This guide provides a comprehensive comparison of cross-resistance patterns between this compound and other VEGFR inhibitors, supported by experimental data and detailed methodologies, to inform future research and clinical strategies.
Patterns of Cross-Resistance: A Data-Driven Overview
The development of resistance to this compound can confer cross-resistance to some, but not all, other VEGFR inhibitors. This phenomenon is often cell-type specific and is dictated by the underlying molecular mechanisms of resistance. Preclinical studies have elucidated these patterns by developing this compound-resistant cancer cell lines and assessing their sensitivity to a panel of other TKIs.
Quantitative Comparison of Drug Sensitivity
The following table summarizes the in vitro efficacy of various VEGFR inhibitors against this compound-sensitive (parental) and this compound-resistant cancer cell lines. The data, primarily from studies on renal cell carcinoma (RCC) and colorectal cancer cell lines, highlights the variable nature of cross-resistance. Resistance Factor (RF) is calculated as the ratio of the IC50 (half-maximal inhibitory concentration) of the resistant cell line to that of the parental cell line. An RF greater than 1 indicates resistance.
| Cell Line | Drug | Parental IC50 (µM) | This compound-Resistant IC50 (µM) | Resistance Factor (RF) | Cross-Resistance Observed |
| 786-O (RCC) | This compound | 1.5 | >10 | >6.7 | - |
| Sorafenib (B1663141) | 2.5 | 2.8 | 1.1 | No[1] | |
| Pazopanib (B1684535) | 10.1 | 16.6 | 1.6 | No[1] | |
| Erlotinib | 4.9 | >22 | >4.5 | Yes[1] | |
| HT-29 (Colorectal) | This compound | 2.8 | >15 | >5.4 | - |
| Sorafenib | 3.1 | 2.9 | 0.9 | No[1] | |
| Pazopanib | 0.7 | 15.1 | 21.6 | Yes[1] | |
| Erlotinib | 6.8 | >22 | >3.2 | Yes[1] |
Key Observations:
-
Sorafenib: this compound-resistant cells generally do not exhibit cross-resistance to Sorafenib[1]. This finding is consistent with clinical observations where Sorafenib has shown efficacy in patients who have progressed on this compound[1].
-
Pazopanib: Cross-resistance to Pazopanib appears to be cell-type dependent. While this compound-resistant HT-29 cells showed significant cross-resistance, 786-O cells did not[1].
-
Erlotinib: Pronounced cross-resistance to Erlotinib, an EGFR inhibitor, was observed in both this compound-resistant cell lines, suggesting a potential interplay between VEGFR and EGFR signaling in the resistance mechanism[1].
-
Axitinib: While direct comparative IC50 data from the same study is limited in the initial search, other studies indicate that Axitinib can be effective after this compound failure. One study showed that Axitinib, but not Sorafenib, significantly suppressed the growth of this compound-resistant human umbilical vein endothelial cells (HUVECs)[2]. This suggests that the cross-resistance profile with Axitinib may be more favorable than with other TKIs.
-
Cabozantinib: Preclinical studies have shown that resistance to VEGFR inhibitors like this compound can be mediated through the activation of bypass signaling pathways, notably MET and AXL[3][4]. Cabozantinib, which inhibits VEGFR, MET, and AXL, has demonstrated efficacy in patients who have progressed on this compound, suggesting it can overcome this specific resistance mechanism[3][5][6].
Unraveling the Mechanisms of Cross-Resistance
The observed patterns of cross-resistance are underpinned by diverse molecular mechanisms. Understanding these mechanisms is critical for developing strategies to overcome or bypass resistance.
Lysosomal Sequestration
One prominent mechanism of this compound resistance is the increased sequestration of the drug within lysosomes. This process reduces the intracellular concentration of this compound available to bind to its target kinases.
Caption: Lysosomal sequestration of this compound reduces its effective concentration.
Studies have shown that this compound-resistant cells have an increased lysosomal compartment and higher expression of lysosome-associated membrane proteins (LAMP-1 and LAMP-2)[1]. This sequestration mechanism can also affect other TKIs, leading to cross-resistance if those inhibitors are also susceptible to lysosomal trapping[1].
Activation of Bypass Signaling Pathways
Tumor cells can develop resistance to this compound by activating alternative signaling pathways that promote cell survival and proliferation, thereby bypassing the inhibition of the VEGFR pathway.
Caption: Activation of c-MET and AXL bypass pathways in this compound resistance.
Key bypass pathways implicated in this compound resistance include:
-
c-MET: Upregulation and activation of the c-MET receptor and its ligand, hepatocyte growth factor (HGF), can reactivate downstream signaling pathways like PI3K/AKT and MAPK, promoting cell growth and survival despite VEGFR blockade.
-
AXL: The receptor tyrosine kinase AXL is another important mediator of this compound resistance. Its activation can also lead to the reactivation of pro-survival signaling cascades.
The ability of Cabozantinib to inhibit both c-MET and AXL in addition to VEGFR provides a strong rationale for its use in patients with this compound-resistant disease[3].
Experimental Protocols
Reproducible and well-documented experimental protocols are essential for the study of drug resistance. Below are detailed methodologies for key experiments cited in this guide.
Establishment of this compound-Resistant Cell Lines
Caption: Workflow for generating this compound-resistant cell lines.
Protocol:
-
Cell Culture: Parental cancer cell lines (e.g., 786-O, HT-29) are cultured in their recommended growth medium supplemented with fetal bovine serum and antibiotics.
-
Initial Drug Exposure: Cells are continuously exposed to gradually increasing concentrations of this compound, starting from a low concentration (e.g., between the IC10 and IC50 values)[1].
-
Dose Escalation: As cells become confluent and adapt to the drug, the concentration of this compound is incrementally increased with each passage[7]. The concentration may be doubled at each step[1].
-
Maintenance of Resistant Phenotype: Once the cells can proliferate steadily in a high concentration of this compound (e.g., 5-10 µM), they are considered resistant and are continuously cultured in the presence of this maintenance dose to retain the resistant phenotype[1][7].
-
Verification of Resistance: The resistance of the newly established cell line is confirmed by performing a cell viability assay (e.g., MTS or CCK8) and comparing the IC50 of this compound in the resistant line to that of the parental line.
Cell Viability Assay (MTS Assay)
Protocol:
-
Cell Seeding: Parental and this compound-resistant cells are seeded in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to attach overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the VEGFR inhibitors to be tested. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
MTS Reagent Addition: After the incubation period, a solution containing 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) is added to each well.
-
Colorimetric Reading: The plates are incubated for an additional 1-4 hours to allow for the conversion of MTS to formazan (B1609692) by viable cells. The absorbance is then measured at 490 nm using a microplate reader.
-
Data Analysis: The absorbance values are normalized to the vehicle control to determine the percentage of cell viability. The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
Conclusion
The landscape of cross-resistance between this compound and other VEGFR inhibitors is complex and multifaceted. While some inhibitors like Sorafenib may retain efficacy after this compound failure, others may be rendered ineffective due to shared resistance mechanisms. A thorough understanding of the underlying molecular drivers of resistance, such as lysosomal sequestration and the activation of bypass signaling pathways, is crucial for the rational selection of subsequent therapies. The experimental protocols detailed herein provide a framework for further investigation into these resistance phenomena. As new targeted agents and combination therapies emerge, continued preclinical evaluation of cross-resistance patterns will be essential to optimize treatment strategies and improve patient outcomes in the era of personalized oncology.
References
- 1. Cross-resistance to clinically used tyrosine kinase inhibitors this compound, sorafenib and pazopanib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiangiogenic Properties of Axitinib versus Sorafenib Following this compound Resistance in Human Endothelial Cells—A View towards Second Line Renal Cell Carcinoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determinants of resistance to VEGF-TKI and immune checkpoint inhibitors in metastatic renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. ascopubs.org [ascopubs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. This compound dose-escalation overcomes transient resistance in clear cell renal cell carcinoma and is associated with epigenetic modifications - PMC [pmc.ncbi.nlm.nih.gov]
Validating Novel Synergistic Drug Combinations with Sunitinib: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, is a standard of care for several cancers, including renal cell carcinoma (RCC). However, acquired resistance and toxicity limit its long-term efficacy. This has spurred research into combination therapies aimed at enhancing its anti-tumor activity and overcoming resistance mechanisms. This guide provides an objective comparison of promising synergistic drug combinations with this compound, supported by in vitro experimental data, detailed protocols, and visual workflows to aid in the validation of novel therapeutic strategies.
Comparative Analysis of Synergistic Combinations
The following tables summarize the in vitro synergistic effects of various drug combinations with this compound across different cancer cell lines. The data highlights the cell viability, apoptosis rates, and other relevant metrics that demonstrate synergistic interactions.
| Combination | Cancer Type | Cell Line(s) | Key Findings | Synergy Score (if available) |
| This compound + Niclosamide | Renal Cell Carcinoma | ACHN, A-498, Caki-1 | Significantly reduced cell viability and increased apoptosis compared to single agents.[1][2] | 9.46 (in ACHN cells)[1] |
| This compound + Tipifarnib | Renal Cell Carcinoma | 786-O, 786-O this compound Resistant (SR) | Synergistically decreased colony forming units, indicating reduced cell proliferation, particularly in this compound-resistant cells.[3] | Not available |
| This compound + Docetaxel (B913) | Non-Small Cell Lung Cancer (EGFR TKI-resistant) | A549, NCI-H1975 | Sequence-dependent synergy observed, with docetaxel followed by this compound showing the most significant anti-proliferative effects.[4][5] | Not available |
| This compound + PD-1 Blockade (Nivolumab) | Sarcoma | SaOS-2, SYO-1 | This compound upregulated PD-L1 on sarcoma cells, and in co-culture with dendritic and T cells, the combination synergistically increased IFN-γ production by effector T cells.[6] | Not available |
In Vitro Performance Data
Table 1: Cell Viability and Apoptosis
| Drug Combination | Cell Line | Assay | Endpoint | Results |
| This compound (2.5 µM) + Niclosamide (1 µM) | A-498, ACHN, Caki-1 | WST Assay | Cell Viability | Significant reduction in viability at 48h compared to single agents.[2] |
| This compound (2.5 µM) + Niclosamide (1 µM) | A-498, ACHN, Caki-1 | Flow Cytometry (Annexin V/PI) | Apoptosis | Significant increase in apoptotic cell population at 48h compared to monotherapy.[2] |
| This compound + Tipifarnib | 786-O | Colony Forming Units | Cell Proliferation | Synergistic decrease in colony formation.[3] |
| Docetaxel followed by this compound | A549 | MTT Assay | Cell Viability | Synergistic inhibition of cell growth.[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assays (MTT and WST-1)
These colorimetric assays are used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium salt (MTT or WST-1) to formazan (B1609692), a colored compound. The amount of formazan produced is directly proportional to the number of living cells.
-
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with this compound, the combination drug, or the combination of both at various concentrations. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add MTT or WST-1 reagent to each well and incubate for 1-4 hours.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for WST-1).
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
-
Colony Formation Assay (Clonogenic Assay)
This in vitro assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and reproductive integrity after treatment.
-
Principle: The assay determines the effectiveness of a cytotoxic agent by measuring the loss of a cell's ability to proliferate and form a colony of at least 50 cells.
-
Protocol:
-
Cell Seeding: Plate a low density of single cells in 6-well plates.
-
Drug Treatment: Treat the cells with the drug(s) of interest for a specified period.
-
Incubation: Remove the drug-containing medium, wash the cells, and incubate in fresh medium for 10-14 days to allow for colony formation.
-
Staining: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and surviving fraction to determine the drug's effect on clonogenic survival.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between apoptotic, necrotic, and viable cells.
-
Principle: During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells.
-
Protocol:
-
Cell Treatment: Treat cells with the drug combination for the desired time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.
-
PD-L1 Expression Analysis by Flow Cytometry
This method is used to quantify the expression of Programmed Death-Ligand 1 (PD-L1) on the surface of cancer cells.
-
Principle: Cells are stained with a fluorescently labeled antibody specific to PD-L1. A flow cytometer then measures the fluorescence intensity of individual cells, allowing for the quantification of PD-L1 expression.
-
Protocol:
-
Cell Treatment: Treat sarcoma cell lines with this compound for a specified duration (e.g., 24 hours).[6]
-
Cell Harvesting: Harvest the cells and wash them with a suitable buffer (e.g., PBS with BSA).
-
Antibody Staining: Incubate the cells with a fluorochrome-conjugated anti-PD-L1 antibody. An isotype-matched control antibody should be used to determine background fluorescence.
-
Washing: Wash the cells to remove unbound antibodies.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer to determine the percentage of PD-L1 positive cells and the mean fluorescence intensity.
-
Visualizing Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the synergistic combinations discussed.
Caption: this compound's mechanism of action targeting multiple receptor tyrosine kinases.
Caption: General workflow for in vitro validation of synergistic drug combinations.
Caption: Logical relationship of sequence-dependent synergy with Docetaxel and this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. asco.org [asco.org]
- 4. Synergistic interaction between this compound and docetaxel is sequence dependent in human non–small lung cancer with EGFR TKIs-resistant mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic interaction between this compound and docetaxel is sequence dependent in human non-small lung cancer with EGFR TKIs-resistant mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Exerts In Vitro Immunomodulatory Activity on Sarcomas via Dendritic Cells and Synergizes With PD-1 Blockade - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of the safety profiles of Sunitinib and Axitinib in animal models
An in-depth comparison of the toxicological profiles of Sunitinib and Axitinib (B1684631) in animal models, providing researchers and drug development professionals with critical data for informed decision-making.
In the landscape of targeted cancer therapies, both this compound and Axitinib have emerged as pivotal players, primarily through their potent inhibition of vascular endothelial growth factor receptors (VEGFRs). While their efficacy is well-documented, a thorough understanding of their preclinical safety profiles is paramount for anticipating and managing potential toxicities. This guide offers a comparative analysis of the safety profiles of this compound and Axitinib, drawing upon data from a range of animal models to illuminate their respective toxicological characteristics.
Comparative Toxicology Profile
The following tables summarize the key toxicological findings for this compound and Axitinib across various organ systems in preclinical animal models.
Table 1: Comparative General Toxicology of this compound and Axitinib in Animal Models
| Parameter | This compound | Axitinib | Animal Models |
| Primary Targets | VEGFRs, PDGFRs, c-KIT, FLT3, RET | VEGFRs 1, 2, 3 (highly selective), PDGFRs, c-KIT (at higher concentrations) | In vitro assays |
| Common Adverse Events | Fatigue, diarrhea, nausea, hypertension, hand-foot syndrome, skin discoloration, hair color changes.[1][2][3] | Diarrhea, hypertension, fatigue, decreased appetite, nausea, dysphonia.[4] | Rat, Mouse, Monkey |
| Body Weight | Dose-dependent decrease in body weight and food consumption.[5][6] | Significant weight loss at high doses may necessitate dose reduction. | Rat, Mouse |
| Mortality | Dose-dependent mortality observed in toxicology studies. | Not frequently reported as a primary outcome in available studies. | Rat, Monkey |
Table 2: Organ-Specific Toxicities of this compound and Axitinib in Animal Models
| Organ System | This compound | Axitinib | Animal Models |
| Cardiovascular | Hypertension, potential for left ventricular ejection fraction (LVEF) decline, cardiomyocyte apoptosis, and mitochondrial injury.[7] | Hypertension is a common, on-target effect related to VEGFR inhibition.[5] | Mouse, Rat |
| Hepatic | Hepatotoxicity, including elevated liver enzymes (ALT, AST).[8] | Elevations in liver enzymes (ALT and AST) have been observed.[5] | Rat, Mouse |
| Gastrointestinal | Diarrhea, nausea, vomiting, mucositis/stomatitis, and potential for gastrointestinal perforation.[1] | Diarrhea, nausea, and gastrointestinal perforation have been noted.[5] | Rat, Mouse, Monkey |
| Reproductive (Female) | Increased early resorptions, decreased viable embryos, impaired corpora lutea formation, and uterine atrophy.[5][6][7] | Reduced fertility, embryonic viability, delayed sexual maturity, reduced or absent corpora lutea, and decreased uterine weights.[9][10] | Rat, Mouse, Dog |
| Reproductive (Male) | No significant impact on male fertility, sperm morphology, concentration, or motility in rats.[5][6] | Testicular and epididymal effects (decreased organ weight, atrophy, hypospermia) at higher doses.[9][10] | Mouse, Dog |
| Skeletal (in growing animals) | Inhibition of neovascularization in the epiphyseal growth plate, leading to brittle or malformed bones.[7][11] | Thickened growth plates.[12] | Rat, Mouse, Dog |
| Endocrine | Adrenal hemorrhage and potential for hypothyroidism.[11] | Not a prominently reported toxicity in the reviewed preclinical data. | Rat, Monkey |
| Dermatological | Skin discoloration (yellowing), rash, and hand-foot syndrome.[1] | Not a prominently reported toxicity in the reviewed preclinical data. | Rat, Monkey |
Signaling Pathway Overview
The therapeutic and toxic effects of this compound and Axitinib are intrinsically linked to their interaction with various signaling pathways.
This compound inhibits multiple receptor tyrosine kinases, impacting key cancer-related pathways.
Axitinib selectively targets VEGFRs, leading to potent anti-angiogenic effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of toxicological findings. Below are protocols for key experiments cited in the safety assessment of this compound and Axitinib.
General Animal Husbandry and Dosing
-
Animal Models : Commonly used models include Sprague-Dawley rats, BALB/c or nude mice, and cynomolgus monkeys.
-
Housing : Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Formulation and Administration :
-
For oral administration, this compound or Axitinib is typically suspended in a vehicle such as 0.5% methylcellulose (B11928114) or a combination of polyethylene (B3416737) glycol and water.
-
The suspension should be prepared fresh daily and administered via oral gavage at the specified dose volume (e.g., 10 mL/kg for mice).
-
A control group receiving the vehicle only must be included in all experiments.
-
References
- 1. In Vivo Murine Models of Cardiotoxicity Due to Anticancer Drugs: Challenges and Opportunities for Clinical Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of axitinib and this compound as first-line therapies for metastatic renal cell carcinoma: a real-world multicenter analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exaggerated Cardiotoxicity of this compound in Stressed 3-Dimensional Heart Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reproductive toxicity assessment of this compound, a multitargeted receptor tyrosine kinase inhibitor, in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histological and toxicological evaluation, in rat, of a P-glycoprotein inducer and activator: 1-(propan-2-ylamino)-4-propoxy-9H-thioxanthen-9-one (TX5) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardiotoxicity Associated with the Tyrosine Kinase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Sunitinib vs. Pazopanib: A Comparative Analysis of Apoptosis Induction in Cancer Cells
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the apoptotic effects of two prominent tyrosine kinase inhibitors, Sunitinib and Pazopanib. This document synthesizes experimental data to elucidate the differing mechanisms and efficiencies of these drugs in inducing programmed cell death, a critical endpoint in cancer therapy.
This compound and Pazopanib are both multi-targeted tyrosine kinase inhibitors (TKIs) utilized in the treatment of various cancers, most notably renal cell carcinoma (RCC). While both drugs share overlapping targets, including the Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), preclinical evidence reveals distinct differences in their ability to induce apoptosis. Emerging studies suggest that this compound exhibits a more direct pro-apoptotic or cytotoxic effect, whereas Pazopanib's action is often characterized as predominantly cytostatic, inhibiting cell proliferation.[1][2] This guide delves into the experimental data that substantiates these differences, providing a clear comparison of their apoptotic induction capabilities.
Quantitative Comparison of Cellular Effects
Experimental data from in vitro studies on human renal cell carcinoma cell lines provide a quantitative basis for comparing the efficacy of this compound and Pazopanib. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are a key metric in this comparison.
| Cell Line | Drug | IC50 (µM) for Cell Viability | Primary Effect | Reference |
| Caki-1 (Renal Cancer) | This compound | 2.99 | Cytotoxic (Pro-apoptotic) | [3] |
| Pazopanib | 51.9 | Cytostatic | [3] | |
| HK-2 (Non-tumoral Kidney) | This compound | 9.73 | - | [3] |
| Pazopanib | 52.9 | - | [3] |
As the data indicates, this compound demonstrates significantly higher potency in the Caki-1 renal cancer cell line, with an IC50 value substantially lower than that of Pazopanib.[3] This suggests a more potent cytotoxic effect on cancer cells. Notably, in the non-tumoral HK-2 cell line, the IC50 of this compound is higher than in the cancer cell line, suggesting some selectivity, whereas Pazopanib's IC50 is similar in both cell lines.[1][3][4]
Mechanisms of Apoptosis Induction
The divergent apoptotic activities of this compound and Pazopanib can be attributed to their distinct effects on downstream signaling pathways.
This compound: Research has shown that this compound induces apoptosis in cancer cells by inhibiting the STAT3 and AKT signaling pathways.[5] This inhibition leads to the activation of executioner caspases, such as caspase-3, and the subsequent cleavage of Poly (ADP-ribose) Polymerase (PARP), a key event in the apoptotic cascade.[5][6] The cleavage of PARP by activated caspases is a hallmark of apoptosis. In breast cancer cells, this compound has been shown to induce apoptosis through the activation of caspase-3 and the tumor suppressor p53.[7]
Pazopanib: The pro-apoptotic mechanism of Pazopanib is linked to the induction of PUMA (p53 upregulated modulator of apoptosis), a BH3-only protein that plays a critical role in the intrinsic mitochondrial apoptosis pathway.[8] This is achieved through the inhibition of the PI3K/Akt signaling pathway.[8] Additionally, Pazopanib has been shown to induce apoptosis by activating the endoplasmic reticulum (ER) stress pathway, which leads to an increase in the expression of pro-apoptotic proteins like Bax and cleaved caspase-3, and a decrease in the anti-apoptotic protein Bcl-2.[3]
Signaling Pathways and Experimental Workflow
To visualize the distinct mechanisms of this compound and Pazopanib and the general workflow for assessing their apoptotic effects, the following diagrams are provided.
Experimental Protocols
Accurate assessment of apoptosis requires standardized and well-defined experimental protocols. Below are methodologies for key assays used to quantify and characterize apoptosis induced by this compound and Pazopanib.
Cell Viability and Proliferation Assay (MTT Assay)
This assay is used to assess the cytotoxic or cytostatic effects of the drugs by measuring the metabolic activity of the cells.
-
Cell Seeding: Plate cancer cells (e.g., Caki-1) in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound or Pazopanib (e.g., 0-100 µM) for 24, 48, and 72 hours.
-
MTT Incubation: After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of this compound or Pazopanib for the specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blotting for Apoptotic Markers
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathways.
-
Protein Extraction: After drug treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, PARP, Bcl-2, Bax, p53) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
The available experimental data indicates a clear distinction in the apoptotic induction profiles of this compound and Pazopanib. This compound demonstrates a more potent, directly cytotoxic effect in cancer cells, characterized by a lower IC50 and the activation of the STAT3/AKT/Caspase-3 pathway. In contrast, Pazopanib appears to be more cytostatic, with apoptosis being induced through the PUMA-mediated mitochondrial pathway and ER stress. These differences in their mechanisms of action are crucial for researchers and clinicians in the fields of oncology and drug development, informing the rational design of therapeutic strategies and future investigations into combination therapies. The provided protocols offer a standardized framework for the continued evaluation and comparison of these and other anti-cancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. This compound versus Pazopanib Dilemma in Renal Cell Carcinoma: New Insights into the In Vitro Metabolic Impact, Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound versus Pazopanib Dilemma in Renal Cell Carcinoma: New Insights into the In Vitro Metabolic Impact, Efficacy, and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound inhibition of Stat3 induces renal cell carcinoma tumor cell apoptosis and reduces immunosuppressive cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. benchchem.com [benchchem.com]
Side-by-side comparison of Sunitinib's effect on different endothelial cell lines
For Immediate Release
A comprehensive review of preclinical data reveals that Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, exhibits varied effects on different endothelial cell lines, highlighting the heterogeneity of the tumor vasculature and the nuanced response to anti-angiogenic therapies. This comparison guide synthesizes findings on this compound's impact on key endothelial cell functions, including proliferation, migration, and tube formation, across various cell lines, providing researchers, scientists, and drug development professionals with a consolidated resource for understanding its mechanism of action.
Executive Summary
This compound primarily exerts its anti-angiogenic effects by targeting Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-2, a key mediator of endothelial cell proliferation and survival.[1][2][3] However, the magnitude of its inhibitory effects varies among different endothelial cell types. This guide presents a side-by-side comparison of this compound's activity in commonly studied endothelial cell lines, including Human Umbilical Vein Endothelial Cells (HUVEC), Human Dermal Microvascular Endothelial Cells (HDMEC), and Human Lung Microvascular Endothelial Cells (HLMVEC), supported by quantitative data from multiple studies. The findings underscore the importance of selecting appropriate endothelial cell models in preclinical cancer research to better predict clinical outcomes.
Comparative Efficacy of this compound on Endothelial Cell Proliferation
This compound demonstrates a potent inhibitory effect on the proliferation of various endothelial cell lines, with IC50 values typically in the nanomolar to low micromolar range. The data indicates that this compound is generally more potent against endothelial cells than against many cancer cell lines, supporting its primary role as an anti-angiogenic agent.[2][3][4]
| Endothelial Cell Line | This compound IC50 (Proliferation) | Experimental Conditions | Reference |
| HUVEC | ~0.01 µmol/L | VEGF-dependent conditions | [2] |
| HLMVEC | ~0.01 µmol/L | VEGF-dependent conditions | [2] |
| HUVEC | ~1.5 µM (48h) | Not specified | [5] |
| PTEC (Prostate Tumor Endothelial Cells) | >1 µM (48h) | Not specified | [5] |
| HDMEC | Not explicitly stated, but proliferation inhibited | VEGF-stimulated | [6] |
Note: IC50 values can vary depending on the specific experimental conditions, such as growth factor stimulation and assay duration.
Impact on Endothelial Cell Migration and Tube Formation
Beyond inhibiting proliferation, this compound effectively curtails the migratory and tube-forming capacities of endothelial cells, crucial steps in the angiogenic process. Studies have consistently shown that this compound treatment leads to a significant reduction in endothelial cell motility and the ability to form capillary-like structures in vitro.[7]
For instance, in HUVECs, this compound has been shown to inhibit cell migration and tubule formation.[7] In one study, while both this compound and Sorafenib (B1663141) had similar cytotoxic effects on normal endothelial cells, this compound was more effective at impairing the proliferation, survival, and motility of prostate tumor-derived endothelial cells (PTEC) compared to Sorafenib.[5] This suggests a differential sensitivity of tumor-associated endothelial cells to various kinase inhibitors.
Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway
This compound's primary mechanism of action in endothelial cells involves the competitive inhibition of ATP binding to the kinase domain of VEGFR-2.[1] This blockade prevents receptor autophosphorylation and the activation of downstream signaling cascades that are critical for endothelial cell function.
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 on the endothelial cell surface normally triggers a signaling cascade that promotes cell proliferation, survival, and migration. This compound effectively abrogates this process.
Caption: this compound inhibits VEGFR-2 signaling by competing with ATP.
Interestingly, some studies have reported an unexpected pro-angiogenic effect of this compound, where treatment led to an increase in the number of VEGFR-2 receptors on the surface of endothelial cells, including HUVECs and microvascular endothelial cells (MECs).[8] This suggests a complex regulatory feedback mechanism that could potentially contribute to treatment resistance.
Experimental Protocols
Cell Proliferation Assay (MTS Assay)
A common method to assess the effect of this compound on endothelial cell proliferation is the MTS assay.
Caption: Workflow for a typical cell proliferation assay.
-
Cell Seeding: Endothelial cells (e.g., HUVEC, HLMVEC) are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for a predetermined period (e.g., 48 or 72 hours).
-
MTS Addition: MTS reagent is added to each well.
-
Measurement: After a further incubation period, the absorbance is measured using a microplate reader. The results are then used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).[9]
Western Blot for VEGFR-2 Phosphorylation
To confirm this compound's mechanism of action, Western blotting can be used to assess the phosphorylation status of VEGFR-2.
-
Cell Lysis: Endothelial cells are treated with this compound for a specific duration, followed by stimulation with VEGF. The cells are then lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated VEGFR-2 and total VEGFR-2, followed by incubation with secondary antibodies.
-
Detection: The protein bands are visualized using a chemiluminescence detection system. A decrease in the ratio of phosphorylated VEGFR-2 to total VEGFR-2 indicates inhibition by this compound.[2]
Conclusion
This compound demonstrates potent anti-angiogenic activity across a range of endothelial cell lines by effectively inhibiting the VEGFR-2 signaling pathway. However, notable differences in sensitivity exist, as exemplified by the varied responses of HUVECs, microvascular endothelial cells, and tumor-derived endothelial cells. These findings highlight the importance of considering the specific endothelial cell context in preclinical studies of anti-angiogenic agents. The potential for feedback mechanisms that upregulate VEGFR-2 expression warrants further investigation as it may have implications for acquired resistance to this compound therapy. Future research should continue to explore the molecular basis for these differential responses to refine the use of this compound and develop more effective anti-angiogenic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound acts primarily on tumor endothelium rather than tumor cells to inhibit the growth of renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential sensitivity of prostate tumor derived endothelial cells to sorafenib and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiangiogenic cancer drug this compound exhibits unexpected proangiogenic effects on endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Decoding Sunitinib Sensitivity: A Comparative Guide to the Role of Gene Mutations
For Immediate Release
This guide provides a comprehensive comparison of how specific gene mutations in Gastrointestinal Stromal Tumors (GIST) and Renal Cell Carcinoma (RCC) influence sensitivity to the multi-targeted tyrosine kinase inhibitor, Sunitinib. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to clarify the molecular determinants of this compound efficacy and resistance.
Executive Summary
This compound is a crucial therapeutic agent in the management of advanced GIST and RCC. However, its efficacy is significantly modulated by the genetic landscape of the tumor. In GIST, primary mutations in the KIT and PDGFRA genes are key predictors of initial sensitivity, while secondary mutations in these same genes are the primary drivers of acquired resistance. For RCC, a different set of gene mutations, including those in VHL and several novel tumor suppressor genes, as well as polymorphisms in the VEGFR genes, have been implicated in this compound resistance. This guide presents a detailed analysis of these mutations, supported by quantitative data from in vitro and clinical studies, detailed experimental protocols, and visual diagrams of relevant biological pathways and workflows.
This compound Sensitivity in Gastrointestinal Stromal Tumors (GIST)
The response to this compound in GIST is intricately linked to the mutational status of the KIT and PDGFRA receptor tyrosine kinases.
Impact of Primary KIT Mutations on this compound Sensitivity
Primary mutations in KIT are the main drivers of GIST, and their location within the gene influences the initial response to this compound, which is typically used as a second-line therapy after imatinib (B729) failure.
| Primary Mutation Location | Patient Population | Median Progression-Free Survival (PFS) with this compound | Median Overall Survival (OS) with this compound | Clinical Benefit Rate with this compound |
| KIT exon 9 | Imatinib-Resistant GIST | 12.3 - 19 months[1][2] | Longer than exon 11 mutants[3] | 58%[4] |
| KIT exon 11 | Imatinib-Resistant GIST | 3 - 7.0 months[1][5] | Shorter than exon 9 mutants[3] | 34%[4] |
| Wild-Type KIT/PDGFRA | Imatinib-Resistant GIST | 19 months[2] | - | 56%[2][4] |
Acquired Resistance Mediated by Secondary KIT Mutations
Secondary mutations in KIT are a common mechanism of acquired resistance to this compound. The location of these secondary mutations significantly impacts the drug's efficacy.
| Primary Mutation | Secondary Mutation Location | This compound IC50 (in vitro) | Median Progression-Free Survival (PFS) |
| KIT exon 9 or 11 | ATP-binding pocket (exons 13, 14) | Sensitive | 7.8 - 15.0 months[4][6] |
| KIT exon 9 or 11 | Activation loop (exons 17, 18) | Resistant (≥ 1,000 nmol/L)[4] | 1.5 - 2.3 months[4][6] |
In Vitro this compound IC50 Values for Specific KIT Mutations in Ba/F3 Cells
| Primary Mutation | Secondary Mutation | This compound IC50 (nM) | Reference |
| KIT exon 9 (AY502-3ins) | None | 54 | [7] |
| KIT exon 9 (AY502-3ins) | V654A (exon 13) | Sensitive (data not specified) | [7] |
| KIT exon 9 (AY502-3ins) | D820Y (exon 17) | 1486 | [7][8] |
| KIT exon 11 (V560D) | T670I (exon 14) | Sensitive (IC50 not specified) | [9] |
| KIT exon 11 (V560D) | D816H (exon 17) | ≥ 1,000 | [4] |
| KIT exon 11 (V560D) | D820G (exon 17) | ≥ 1,000 | [4] |
| KIT exon 11 (V560D) | N822K (exon 17) | ≥ 1,000 | [4] |
| KIT exon 11 (V560D) | Y823D (exon 18) | ≥ 1,000 | [4] |
Role of PDGFRA Mutations in this compound Sensitivity
Mutations in PDGFRA are less common in GIST. While some mutants show sensitivity, others, particularly in the activation loop, are resistant.
| PDGFRA Mutation | This compound IC50 (in vitro) | Clinical Response |
| V561D (exon 12) | < 100 nmol/L[4] | - |
| D842V (exon 18) | Resistant (poor efficacy) | No clinical benefit observed[4] |
This compound Resistance in Renal Cell Carcinoma (RCC)
In RCC, this compound sensitivity is primarily linked to its anti-angiogenic activity through the inhibition of VEGFR. Resistance mechanisms are complex and involve mutations in several genes.
Mutations Associated with Acquired this compound Resistance in RCC
A study of paired tumor samples from an RCC patient before and after developing this compound resistance identified deleterious mutations in several genes. Loss of function of the proteins encoded by these genes was shown to confer this compound resistance in vitro and in vivo.[4]
| Gene | Function | Implication in this compound Resistance |
| G6PD | Glucose-6-phosphate dehydrogenase | Loss of function confers resistance. |
| LRP1B | Low-density lipoprotein receptor-related protein 1B | Loss of function confers resistance. |
| SETD2 | Histone methyltransferase | Loss of function confers resistance. |
| TET2 | Methylcytosine dioxygenase | Loss of function confers resistance. |
| SYNE1 | Spectrin repeat containing nuclear envelope protein 1 | Loss of function confers resistance. |
| DCC | Netrin 1 receptor | Loss of function confers resistance. |
Quantitative data (e.g., IC50 values) for this compound sensitivity in RCC cell lines with these specific mutations require further investigation.
Influence of VEGFR Polymorphisms on this compound Efficacy
Single Nucleotide Polymorphisms (SNPs) in VEGF and its receptors (VEGFR) have been associated with varied clinical outcomes in RCC patients treated with this compound.
| Gene | SNP | Impact on Clinical Outcome |
| VEGFR1 | rs9582036 (AA/AC) | Favorable Overall Survival |
| VEGFR1 | rs9554320 (CC/AC) | Favorable Overall Survival |
| VEGFR2 | rs1870377 | Associated with Overall Survival |
| VEGFR3 | rs307826, rs307821 | Shorter Progression-Free and Overall Survival |
| VEGFA | rs2010963 | Poorer Progression-Free Survival |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action on KIT and VEGFR Signaling
Caption: this compound competitively inhibits ATP binding to the kinase domain of KIT and VEGFR.
Experimental Workflow for Validating this compound Sensitivity
Caption: Workflow for assessing this compound sensitivity in preclinical models.
Logical Flow of this compound Resistance in GIST
Caption: Decision pathway for GIST treatment based on mutation status.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO at a final concentration of <0.1%).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.
In Vitro Kinase Inhibition Assay
-
Plate Coating: Coat a 96-well microtiter plate with a substrate for the kinase of interest (e.g., poly(Glu, Tyr) for KIT or VEGFR) and incubate overnight.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., BSA solution).
-
Kinase Reaction: Add the purified recombinant kinase (e.g., GST-VEGFR2) to the wells.
-
Inhibitor Addition: Add serial dilutions of this compound to the wells.
-
Reaction Initiation: Start the kinase reaction by adding a solution containing ATP and necessary cofactors (e.g., MnCl2). Incubate at 37°C for a specified time.
-
Detection: Stop the reaction and wash the plate. Detect the level of substrate phosphorylation using a specific anti-phosphotyrosine antibody conjugated to an enzyme (e.g., HRP).
-
Signal Measurement: Add a suitable substrate for the detection enzyme (e.g., TMB for HRP) and measure the resulting signal (e.g., absorbance).
-
Data Analysis: Determine the percentage of kinase inhibition at each this compound concentration and calculate the IC50 value.
This compound-Resistant Xenograft Model in Mice
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 786-O for RCC) into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
This compound Treatment: Randomize mice into treatment and control groups. Administer this compound orally (e.g., 40 mg/kg/day) on a specified schedule (e.g., 4 weeks on, 2 weeks off). The control group receives a vehicle.
-
Tumor Monitoring: Measure tumor volume with calipers 2-3 times per week and monitor the body weight of the mice.
-
Development of Resistance: Continue treatment until tumors in the this compound group initially regress or stabilize and then begin to regrow, indicating acquired resistance.
-
Passaging for Stable Resistance: To establish a stable resistant model, tumors from resistant mice can be excised, dissociated, and re-implanted into new mice for subsequent rounds of this compound treatment.[1][4]
Conclusion
The validation of specific gene mutations as biomarkers for this compound sensitivity is critical for optimizing patient treatment strategies. For GIST, the mutational status of KIT and PDGFRA provides a clear rationale for the use of this compound in the second-line setting and predicts the likelihood of response. In RCC, while the understanding of resistance mechanisms is evolving, mutations in several genes have been identified as potential drivers of acquired resistance. Further research is warranted to translate these findings into routine clinical practice, enabling a more personalized approach to cancer therapy with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of resistance to imatinib and this compound in gastrointestinal stromal tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. AUY922 improves sensitivity to this compound in clear cell renal cell carcinoma based on network pharmacology and in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Sunitinib: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of Sunitinib in a research environment, ensuring the safety of personnel and compliance with regulations.
This compound is a potent receptor tyrosine kinase inhibitor used in cancer research and drug development. Due to its cytotoxic nature, proper handling and disposal are critical to prevent occupational exposure and environmental contamination. This document provides a step-by-step guide for the safe disposal of this compound waste in a laboratory setting.
Immediate Safety and Handling Precautions
Before beginning any work with this compound, it is imperative to be familiar with the safety data sheet (SDS) and to have the appropriate personal protective equipment (PPE) readily available.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile gloves (double-gloving is recommended) when handling this compound powder, solutions, or contaminated materials.[1]
-
Eye Protection: Safety glasses or goggles are mandatory to protect from splashes or airborne particles.[2]
-
Lab Coat: A standard laboratory coat should be worn at all times.
-
Respiratory Protection: When handling the powder form or when there is a risk of aerosol formation, a suitable respirator should be used.[3]
Work with this compound, especially the powder form, should be conducted in a designated area such as a chemical fume hood or a ventilated enclosure to minimize inhalation exposure.[3][4]
Step-by-Step Disposal Procedures
The fundamental principle for the disposal of this compound is to treat all contaminated materials as hazardous waste.[1] Disposal must always be carried out in accordance with all applicable local, state, and federal regulations.[3][5][6]
Waste Segregation is Key:
Proper segregation of this compound waste is crucial for safe and compliant disposal. Do not mix this compound waste with non-hazardous laboratory trash.
Table 1: this compound Waste Segregation and Disposal
| Waste Type | Description | Recommended Disposal Container |
| Solid Waste | Unused or expired this compound powder, contaminated gloves, weigh boats, pipette tips, and other disposable labware.[1] | Labeled, sealed hazardous waste container for incineration.[1][2] |
| Liquid Waste | Stock solutions (e.g., in DMSO), diluted experimental solutions, and solvent rinses from cleaning contaminated glassware.[1] | Compatible, sealed liquid hazardous waste container.[1][7] Do not dispose of down the drain.[1][3] |
| Sharps Waste | Needles, syringes, or any other sharp objects contaminated with this compound. | Puncture-resistant sharps container designated for chemically contaminated sharps.[1][4] |
Decontamination of Laboratory Equipment
For reusable glassware and equipment, a triple-rinse procedure is recommended to ensure thorough decontamination.[1]
-
Initial Rinse: Rinse the glassware with a suitable solvent (e.g., ethanol (B145695) or the solvent used for the this compound solution) to remove the bulk of the residue.[3] Collect this rinse as hazardous liquid waste.
-
Subsequent Rinses: Perform two additional rinses with the solvent, collecting each rinse in the hazardous liquid waste container.[1]
-
Final Wash: After the triple rinse, the glassware can typically be washed using standard laboratory procedures.
Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access to the spill.[3][5]
-
Don PPE: Wear appropriate PPE, including double gloves, safety goggles, a lab coat, and a respirator if dealing with powder.[3][5]
-
Contain the Spill:
-
For liquid spills: Absorb the spill with an inert, absorbent material such as diatomite or universal binders.[3][5]
-
For solid spills: Carefully sweep or vacuum up the powder, avoiding dust generation.[4] A vacuum cleaner must be fitted with a HEPA filter.[4] Dampening the powder with a small amount of water may help to reduce dust.[4]
-
-
Clean the Area: Decontaminate the spill area by scrubbing with alcohol or a suitable detergent wipe.[3][5][8] This should be done three times.[8]
-
Dispose of Waste: Collect all cleanup materials (absorbent pads, contaminated wipes, etc.) in a sealed, labeled hazardous waste container for disposal.[3][4][5]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. hoelzel-biotech.com [hoelzel-biotech.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. cdn.pfizer.com [cdn.pfizer.com]
- 7. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. secamb.nhs.uk [secamb.nhs.uk]
Safeguarding Researchers: A Comprehensive Guide to Handling Sunitinib
Essential protocols for the safe handling, management, and disposal of Sunitinib are critical for protecting laboratory personnel. This guide provides immediate, actionable steps for researchers, scientists, and drug development professionals to minimize exposure and ensure a safe working environment.
This compound, a potent tyrosine kinase inhibitor, requires careful handling due to its potential health risks. Inhalation, ingestion, or skin contact can lead to adverse effects, including skin and eye irritation, and may cause respiratory irritation.[1] Adherence to strict safety protocols is paramount to mitigate these risks.
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of Personal Protective Equipment is non-negotiable when working with this compound. Engineering controls, such as fume hoods or local exhaust ventilation, should be the primary method for controlling exposure.[2]
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). It is recommended to wear two layers of disposable gloves.[2] | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection. |
| Eye Protection | Safety glasses with side-shields or goggles.[3][4] | Protects eyes from dust particles and splashes. |
| Body Protection | A lab coat or impervious clothing with long sleeves.[1][2] | Shields the skin from accidental contamination. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if there is a risk of dust formation or if exposure limits are exceeded.[1][5] | Prevents inhalation of this compound dust, which can cause respiratory irritation.[1] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound, from preparation to disposal, is essential to maintain a safe laboratory environment.
1. Preparation and Weighing:
-
Conduct all manipulations of powdered this compound within a certified chemical fume hood or a Class II laminar flow biological safety cabinet to minimize airborne dust.[6]
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.[4]
-
When weighing, use a balance with a draft shield to prevent the dispersal of powder.
2. Solubilization:
-
If dissolving this compound, add the solvent slowly to the powder to avoid splashing.
3. General Handling Practices:
-
Do not eat, drink, or smoke in areas where this compound is handled.[3][6]
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][6]
-
Work clothes should be laundered separately.[6]
4. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.[2]
-
For dry spills, do not use dry sweeping methods that can generate dust. Instead, gently dampen the material with water before carefully sweeping it up.[6] A vacuum cleaner fitted with a HEPA filter can also be used.[6]
-
For liquid spills, absorb the solution with an inert material such as diatomite or universal binders.[3][4]
-
Place all contaminated materials into a sealed, labeled container for proper disposal.[6]
-
Decontaminate the spill area with a suitable cleaning agent.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound waste is crucial to prevent environmental contamination and accidental exposure.
-
All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.
-
Dispose of contents and containers in accordance with all applicable local, regional, national, and international regulations.[1][4][7]
-
Do not dispose of this compound down the drain or in the regular trash.
Occupational Exposure
Currently, no specific Threshold Limit Value (TLV) has been established for this compound.[6] Therefore, it is imperative to maintain airborne concentrations as low as practically possible and to keep occupational exposure to a minimum.[6]
References
- 1. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. hoelzel-biotech.com [hoelzel-biotech.com]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. cleanchemlab.com [cleanchemlab.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
